molecular formula C6H4FNO4S B1215198 2-Nitrobenzenesulfonyl fluoride CAS No. 433-98-7

2-Nitrobenzenesulfonyl fluoride

Cat. No.: B1215198
CAS No.: 433-98-7
M. Wt: 205.17 g/mol
InChI Key: HSQIQAVSSNKMBM-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C6H4FNO4S and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119099. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitrobenzenesulfonyl fluoride
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InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSQIQAVSSNKMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50195819
Record name 2-Nitrobenzenesulphonyl fluoride
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Molecular Weight

205.17 g/mol
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CAS No.

433-98-7
Record name 2-Nitrobenzenesulfonyl fluoride
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Record name 2-Nitrobenzenesulphonyl fluoride
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Record name 2-nitrobenzenesulphonyl fluoride
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Record name 2-NITROBENZENESULFONYL FLUORIDE
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Foundational & Exploratory

Introduction: The Emergence of a Privileged Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Nitrobenzenesulfonyl Fluoride

This guide provides a comprehensive technical overview of this compound (o-NBSF), a versatile reagent that has garnered significant attention in synthetic chemistry and drug discovery. We will move beyond a simple recitation of facts to explore the causal relationships behind its reactivity, its strategic applications in modern chemical biology, and the practical methodologies for its use, grounded in authoritative research.

This compound, also known as o-nitrobenzenesulfonyl fluoride, is an organic compound featuring a sulfonyl fluoride moiety and a nitro group in the ortho position on a benzene ring.[1] While sulfonyl fluorides have been part of the chemist's toolkit for decades, the specific ortho-nitro substitution pattern of o-NBSF imparts a unique combination of reactivity and biological activity that has established it as a "privileged" chemical entity. Initially identified as a potent antibacterial agent from a library screen against E. coli, its utility has expanded into a valuable tool for bioconjugation and covalent inhibitor design.[2][3] This guide will dissect the fundamental chemical properties that underpin these advanced applications.

Physicochemical Characteristics

The physical and chemical properties of a reagent are critical determinants of its handling, storage, and application in various solvent systems. o-NBSF is typically a pale yellow solid, and its key properties are summarized below.[1]

PropertyValueSource(s)
CAS Number 433-98-7[1][4]
Molecular Formula C₆H₄FNO₄S[1][5]
Molecular Weight 205.16 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point 56-60°C[6]
Boiling Point 306.0±25.0 °C (Predicted)[6]
Density 1.554±0.06 g/cm³ (Predicted)[6]
Solubility Soluble in polar organic solvents[1]
Storage 2-8°C, desiccated, away from moisture[4][6][7]

Core Reactivity: The Synergy of Ortho-Substitution

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur(VI) center. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of both the adjacent nitro group and the fluoride atom, making it a potent target for nucleophiles.[1]

Nucleophilic Substitution

The primary mode of reactivity for o-NBSF is nucleophilic substitution at the sulfonyl group. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively.

This reactivity forms the basis of its utility in synthesis and bioconjugation. The sulfonyl fluoride group is notably more stable to hydrolysis than its sulfonyl chloride counterpart, yet it is sufficiently reactive to engage with biological nucleophiles, a balance that is crucial for its role as a chemical probe.[8]

Antibacterial_Mechanism cluster_A Route A cluster_B Route B NBSF 2-Nitrobenzenesulfonyl Fluoride (1) A1 Reacts with Essential Protein NBSF->A1 B1 Nitroreductase Activation NBSF->B1 A2 Protein-NBSF Adduct (40) A1->A2 A3 Nitroreductase Activation A2->A3 A4 Reactive Intermediates Destroy Protein A3->A4 B2 Hydroxylamine Intermediate (15) B1->B2 B3 Intramolecular Attack B2->B3 B4 Oxathiazole Intermediate (16) B3->B4 B5 Reacts with Essential Protein B4->B5 B6 Bacterial Death B5->B6

Caption: Proposed dual-pathway mechanism for o-NBSF antibacterial activity.

Synthetic Methodology

The synthesis of aryl sulfonyl fluorides can be achieved through several reliable methods. A common and effective laboratory-scale approach involves the fluorination of the corresponding sulfonyl chloride, which is often commercially available or easily prepared from the sulfonic acid.

Synthetic_Workflow Start 2-Nitrobenzenesulfonic acid Step1 Chlorination (e.g., SOCl₂) Start->Step1 Inter 2-Nitrobenzenesulfonyl chloride Step1->Inter Step2 Fluorination (e.g., KF, SbF₃) Inter->Step2 End 2-Nitrobenzenesulfonyl fluoride Step2->End

Caption: A general synthetic workflow for o-NBSF preparation.

Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a representative example of the use of o-NBSF to synthesize a sulfonamide, a common functional group in medicinal chemistry.

Objective: To synthesize N-benzyl-2-nitrobenzenesulfonamide from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) as solvent

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under ambient atmosphere.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq). This base acts as a scavenger for the hydrogen fluoride (HF) that is generated during the reaction, preventing it from protonating the amine nucleophile.

  • Nucleophilic Addition: Slowly add benzylamine (1.1 eq) dropwise to the solution. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl fluoride reagent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (o-NBSF) is no longer visible.

  • Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1M HCl. This step removes excess benzylamine and triethylamine by converting them into their water-soluble hydrochloride salts.

  • Workup - Washing: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzyl-2-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography on silica gel to obtain the final product.

Safety and Handling

As a highly reactive electrophilic compound, this compound must be handled with appropriate care. [1]

  • Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. [9]It is harmful if swallowed, inhaled, or in contact with skin. [9][10]* Handling:

    • Always use in a well-ventilated area, such as a chemical fume hood. [7][9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][11] * Avoid all personal contact, including inhalation of dust. [7][9] * Avoid contact with moisture, as the sulfonyl fluoride group can slowly hydrolyze. [7][12]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [4][7]Storage at 2-8°C is recommended. [6]* First Aid:

    • Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids apart, and seek immediate medical attention. [9] * Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention. [10] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. [10]

References

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC.
  • This compound | C6H4FNO4S | CID 97375.
  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • This compound derivatives and their MICs (μg mL −1 )....
  • 2-nitro-benzenesulfonyl fluoride. LookChem. [Link]
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. [Link]
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC.
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • PROTECTING GROUPS.[Link]

Sources

2-Nitrobenzenesulfonyl fluoride synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitrobenzenesulfonyl Fluoride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of this compound (NBSF). The methodologies detailed herein are grounded in established chemical principles and validated protocols, emphasizing safety, efficiency, and product purity.

Introduction: The Significance of this compound

This compound (NBSF) is an important organic compound featuring a nitro group and a sulfonyl fluoride moiety attached to a benzene ring[1]. Its significance in the chemical and pharmaceutical sciences stems from the unique reactivity of the sulfonyl fluoride (-SO₂F) group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis, while retaining sufficient electrophilicity to serve as valuable reagents[2].

The electron-withdrawing nature of the ortho-nitro group enhances the reactivity of the sulfonyl fluoride group, making NBSF a useful tool in organic synthesis for creating sulfonamides and other derivatives[1]. Furthermore, the nitro-sulfonyl fluoride pharmacophore has been identified as a promising scaffold for the development of novel antibiotics, particularly against Gram-negative bacteria[3][4]. This dual utility as a versatile synthetic building block and a potential therapeutic agent underscores the need for robust and reliable methods for its preparation and purification.

Core Properties and Safety Mandates

Accurate characterization and safe handling are prerequisites for the successful application of any chemical reagent.

Physicochemical Properties

NBSF is typically a pale yellow solid at room temperature[1]. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 433-98-7[5]
Molecular Formula C₆H₄FNO₄S[5][6]
Molecular Weight 205.16 g/mol [5][6]
Melting Point 56-60 °C[5]
Appearance Pale yellow solid[1]
Solubility Soluble in polar organic solvents[1]
Critical Safety Protocols

This compound and its precursors are hazardous materials that demand strict adherence to safety protocols.

  • Hazard Profile : NBSF is classified as corrosive and causes severe skin burns and eye damage. The precursor, 2-nitrobenzenesulfonyl chloride, is also highly corrosive and moisture-sensitive[7].

  • Personal Protective Equipment (PPE) : Always handle these chemicals within a certified chemical fume hood.[7] Required PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Tight-sealing safety goggles and a face shield[7].

    • A flame-retardant lab coat.

  • Handling : Avoid inhalation of dust and any direct contact with skin or eyes[8]. Use appropriate tools to handle solids and ensure adequate ventilation. In case of spills, evacuate the area and follow emergency procedures.

  • Storage : Store NBSF in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to protect from moisture[9][10]. Store in a designated corrosives area[7].

  • Disposal : All waste must be treated as hazardous and disposed of in accordance with local, state, and federal regulations[8]. Do not mix with other waste streams.

Synthesis Methodologies: A Comparative Analysis

The synthesis of NBSF can be approached via several routes. The choice of method often depends on the availability of starting materials, required scale, and safety considerations. The overall workflow from synthesis to characterization is depicted below.

G cluster_prep Preparation cluster_purify Purification & Analysis Start Starting Material (e.g., 2-Nitrobenzenesulfonyl Chloride) Synth Chemical Synthesis (Halogen Exchange) Start->Synth Crude Crude NBSF Product Synth->Crude Purify Purification (Recrystallization) Crude->Purify Pure Pure Solid NBSF Purify->Pure Analyze Characterization (NMR, MP, MS) Pure->Analyze

Caption: General workflow for NBSF preparation.

Method 1: Halogen Exchange from 2-Nitrobenzenesulfonyl Chloride

This is the most conventional and widely cited method for preparing arylsulfonyl fluorides[11]. The process involves a nucleophilic substitution reaction where the chloride in 2-nitrobenzenesulfonyl chloride is displaced by a fluoride ion.

  • Causality : The sulfonyl chloride is a highly reactive electrophile. The chlorine atom is a good leaving group, readily displaced by the fluoride anion. The reaction is typically performed with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂)[11]. The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reaction rate by improving the solubility and availability of the fluoride anion in organic solvents[11].

G cluster_0 Traditional Halogen Exchange (Halex) Reaction 2-Nitrobenzenesulfonyl\nChloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl\nFluoride 2-Nitrobenzenesulfonyl Fluoride 2-Nitrobenzenesulfonyl\nChloride->2-Nitrobenzenesulfonyl\nFluoride  KF or KHF₂  Phase-Transfer Catalyst  (e.g., 18-crown-6)  Acetonitrile, Heat

Caption: Halogen exchange synthesis of NBSF.

Protocol: Halogen Exchange Synthesis
  • Setup : In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent hydrolysis of the sulfonyl chloride.

  • Reagents : To the flask, add 2-nitrobenzenesulfonyl chloride (1.0 eq.), potassium fluoride (KF, ~2.0 eq.), and a catalytic amount of 18-crown-6 ether (~0.05 eq.).

  • Solvent : Add anhydrous acetonitrile as the solvent.

  • Reaction : Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove insoluble potassium salts.

  • Extraction : Evaporate the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation : Remove the solvent via rotary evaporation to yield the crude this compound, which can then be purified.

Method 2: One-Pot Synthesis from Sulfonic Acids/Sulfonates

More recent methodologies offer a more streamlined approach, starting from the more stable and readily available sulfonic acids or their salts[11][12]. This avoids the isolation of the often-unstable sulfonyl chloride intermediate.

  • Causality : This method proceeds in two stages within the same reaction vessel. First, the sulfonic acid is converted in situ to the sulfonyl chloride using a chlorinating agent like cyanuric chloride[12]. A phase-transfer catalyst is often employed to facilitate this step[11]. In the second stage, a fluoride source such as KHF₂ is added directly to the mixture, which then performs the halogen exchange to yield the final sulfonyl fluoride product[11][12]. This one-pot procedure is efficient and reduces handling of the hazardous sulfonyl chloride intermediate.

Purification: Recrystallization

For a solid compound like NBSF, recrystallization is the gold standard for achieving high purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Causality : An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point[13]. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). Slow cooling is crucial as it promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to a purer final product[13].

Protocol: Recrystallization of NBSF
  • Solvent Selection : Test the solubility of crude NBSF in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, or solvent mixtures like ethanol/water) to find a suitable system[13].

  • Dissolution : Place the crude NBSF in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling stick[13]. Gently heat the mixture on a hot plate until the solvent boils.

  • Achieve Saturation : Continue adding small portions of the hot solvent until the NBSF just completely dissolves[13]. Avoid adding excess solvent, as this will reduce the final yield.

  • Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. This encourages the growth of large, pure crystals[13].

  • Crystallization : Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized NBSF is a critical final step.

  • Melting Point : A sharp melting point range close to the literature value (56-60 °C) is a strong indicator of high purity[5]. Impurities typically depress and broaden the melting point range.

  • NMR Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and sulfonyl fluoride groups. The spectrum for the analogous 2-nitrobenzenesulfonyl chloride shows aromatic signals between 7.8 and 8.3 ppm, and a similar pattern is expected for NBSF[14].

    • ¹⁹F NMR : Fluorine-19 NMR is a powerful tool for confirming the presence of the S-F bond. The fluorine nucleus is highly sensitive to its chemical environment, and a single peak in the expected region for sulfonyl fluorides provides definitive evidence of successful synthesis[15].

  • Mass Spectrometry (MS) : MS can confirm the molecular weight of the compound. The expected monoisotopic mass is 204.98 Da[6].

Conclusion

The synthesis and purification of this compound can be accomplished effectively through established methods like halogen exchange or modern one-pot procedures. Success hinges on a thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and an unwavering commitment to safety. Proper purification via recrystallization and comprehensive characterization are essential to ensure the high quality required for applications in synthetic chemistry and drug discovery.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
  • ChemicalBook. (2025).
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Nitrobenzenesulfonyl chloride.
  • TCI Chemicals. (2025).
  • Qin, H., & Sun, N. (2019).
  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 433-98-7: this compound.
  • ResearchGate. (2018).
  • MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides.
  • The Royal Society of Chemistry. (2019).
  • University of Colorado Boulder. (n.d.).
  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum.
  • PubChemLite. (2025). This compound (C6H4FNO4S).
  • ChemicalBook. (n.d.). 433-98-7(2-NITRO-BENZENESULFONYL FLUORIDE) Product Description.
  • University of Washington. (n.d.). Fluorine NMR.
  • Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Journal of Medicinal Chemistry.

Sources

Solubility of 2-Nitrobenzenesulfonyl Fluoride in Organic Solvents: A Practical and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Abstract

2-Nitrobenzenesulfonyl fluoride (NBSF) is a pivotal reagent in modern organic synthesis and chemical biology, valued for its reactivity as an electrophile in reactions like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Its utility in drug development and proteomics is contingent upon its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this compound in organic solvents, supported by a practical, self-validating experimental protocol for its quantitative determination.

Introduction: The "Why" of Solubility for a Privileged Reagent

This compound is more than just a synthetic building block; it's a tool for forging covalent linkages with biological targets and constructing complex molecular architectures.[2][3] As a pale yellow solid with a melting point of 56-60°C, its solid-state nature necessitates dissolution for virtually all applications.[4][5] The choice of solvent is a critical experimental parameter that dictates not only the concentration of the reagent but also its stability and reactivity. An inappropriate solvent can lead to poor reaction kinetics, reagent degradation, or precipitation, compromising experimental outcomes. This guide is designed to empower researchers to make informed decisions regarding solvent selection, moving from qualitative descriptions to quantitative understanding.

Physicochemical Drivers of Solubility

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, but a deeper, mechanistic understanding is required for scientific rigor.

Molecular Structure and Polarity

This compound (C₆H₄FNO₄S) is a highly polar molecule.[2][6] Its polarity is a composite of three key functional groups attached to the benzene ring:

  • Sulfonyl Fluoride (-SO₂F): The sulfur atom is in a high oxidation state (S-VI), bonded to two highly electronegative oxygen atoms and a fluorine atom. This creates a strong dipole moment.[1][7]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, further polarizing the aromatic ring and contributing significantly to the overall molecular dipole.[2]

  • Aromatic Ring: The benzene core provides a nonpolar surface area, which can engage in π-stacking interactions.

The combination of the intensely polar sulfonyl fluoride and nitro groups dominates the molecule's character, rendering it readily soluble in polar organic solvents.[2]

Impact on Solvent Selection

Based on its structure, we can predict the solubility behavior of this compound:

  • High Solubility Expected in: Polar aprotic solvents such as Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

  • Moderate to Low Solubility Expected in: Solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate.

  • Poor Solubility Expected in: Nonpolar solvents such as Hexanes, Toluene, and Diethyl Ether, which cannot overcome the strong intermolecular forces within the NBSF crystal lattice.

  • Reactivity in Protic Solvents: While potentially soluble in polar protic solvents like ethanol or methanol, the electrophilic nature of the sulfonyl fluoride group presents a risk of solvolysis, especially under basic or heated conditions. The S-F bond is resilient but can be activated to react with nucleophiles.[1] Similarly, it may decompose in the presence of moisture.[8]

The following diagram illustrates the key factors influencing the dissolution process.

G cluster_solute Solute Properties (2-NBSF) cluster_solvent Solvent Properties solute_polarity High Polarity (-SO₂F, -NO₂ groups) process Dissolution Process solute_polarity->process Favors interaction with polar solvents solute_forces Strong Crystal Lattice Energy solute_forces->process Energy input required to overcome solvent_polarity Solvent Polarity (e.g., Dielectric Constant) solvent_interactions Solvation Capacity (Dipole-Dipole, etc.) solvent_polarity->solvent_interactions solvent_interactions->process Provides energy via solvation shell formation solubility solubility process->solubility Determines

Caption: Key relationships governing the solubility of 2-NBSF.

Quantitative Solubility Data

Table 1: Solubility Profile of this compound and a Structural Analog

Compound NameSolventPolarity IndexDielectric Constant (20°C)Quantitative Solubility (g/L)Qualitative SolubilityReference
This compound General Polar OrganicN/AN/AData not availableSoluble[2]
2-Methyl-4-nitrobenzenesulfonyl fluoride Water10.280.1< 1Poorly Soluble[9]
Acetone5.120.768Moderately Soluble[9]
Acetonitrile5.837.574Moderately Soluble[9]

Note: The data for the analog compound should be used as an estimation. Actual solubility for this compound must be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol provides a robust, self-validating method for determining the equilibrium solubility of this compound. The core principle is to create a saturated solution, separate the undissolved solid, and quantify the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (HPLC-grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer and orbital shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock for Calibration:

    • Accurately weigh approximately 20 mg of this compound and dissolve it in a 20 mL volumetric flask using the solvent of interest. This creates a ~1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Causality: A multi-point calibration curve is essential for accurate quantification and validates the linear response of the detector.

  • Sample Preparation (in Triplicate):

    • Add an excess amount of this compound (e.g., ~10-20 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Record the exact mass of the added solid.

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Seal the vial tightly. Trustworthiness: Performing the experiment in triplicate ensures the reproducibility of the results and allows for statistical analysis.

  • Equilibration:

    • Vortex the vials vigorously for 1 minute to ensure thorough wetting of the solid.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. Causality: A prolonged equilibration time is necessary to ensure the solution reaches thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all particulate matter, ensuring that the measured concentration corresponds only to the dissolved solute.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. A dilution factor of 100x or 200x may be necessary.

    • Analyze the calibration standards and the diluted samples via HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration. Determine the equation of the line and the correlation coefficient (R² > 0.995).

    • Use the equation to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility in mg/mL or g/L.

Experimental Workflow Diagram

G A 1. Prepare Calibration Standards F 6. Analyze Standards & Samples (HPLC/UV-Vis) A->F B 2. Add Excess Solute to Solvent (n=3) C 3. Equilibrate (24-48h, constant T°) B->C D 4. Settle & Filter Supernatant (0.22 µm) C->D E 5. Dilute Filtrate D->E E->F G 7. Calculate Concentration using Calibration Curve F->G H 8. Apply Dilution Factor to get Final Solubility G->H

Caption: Workflow for quantitative solubility determination.

Safety and Handling Considerations

This compound and related compounds are reactive and potentially hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][11]

  • Incompatibilities: Avoid contact with strong bases, strong acids, and strong oxidizing agents.[10] Be aware of its potential to react with water/moisture.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C as recommended by suppliers.[4][5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

Conclusion

While qualitatively understood to be soluble in polar organic solvents, a quantitative grasp of this compound's solubility is paramount for its effective use in research and development. Its highly polar nature, driven by the sulfonyl fluoride and nitro functionalities, suggests excellent solubility in solvents like acetonitrile and acetone. For precise applications, the experimental protocol detailed in this guide provides a reliable framework for researchers to generate their own high-quality, quantitative solubility data, ensuring reproducibility and success in their synthetic and biological endeavors.

References

  • PubChem. This compound | C6H4FNO4S | CID 97375. [Link]
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  • ResearchGate.
  • National Institutes of Health (NIH). Sulfur fluoride exchange. [Link]
  • ResearchGate. This compound derivatives and their MICs (μg mL −1 ). [Link]
  • Chemistry Stack Exchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. [Link]
  • ResearchGate. (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]
  • Royal Society of Chemistry. Sulfur fluoride exchange with carbon pronucleophiles. [Link]
  • eScholarship, University of California. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]
  • PubMed. Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. [Link]
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Guide to the Stability and Storage of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitrobenzenesulfonyl fluoride (o-NsF) is a valuable reagent in modern organic synthesis and chemical biology, distinguished by the unique reactivity and stability of its sulfonyl fluoride functional group. Unlike its more reactive sulfonyl chloride analog, this compound offers a remarkable balance of stability, particularly against hydrolysis, and selective reactivity. This combination makes it a key player in applications ranging from the synthesis of sulfonamides to its use as a covalent warhead in probe discovery and its foundational role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4] This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and details an experimental workflow for stability assessment. The objective is to equip researchers with the technical understanding necessary to maximize the shelf-life and experimental reliability of this critical reagent.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms o-Nitrobenzenesulfonyl fluoride, o-NsF[2]
CAS Number 433-98-7[5][7]
Molecular Formula C₆H₄FNO₄S[6]
Molecular Weight 205.17 g/mol [6]
Appearance Pale yellow to white solid[2]
Melting Point 56-60 °C[7]
Solubility Soluble in polar organic solvents[2]

The Cornerstone of Utility: Chemical Stability

The primary advantage of sulfonyl fluorides over their chloride counterparts is their significantly enhanced stability, a characteristic rooted in the fundamental properties of the sulfur-fluorine bond.[8] This stability is not merely an academic curiosity; it has profound practical implications for storage, handling, and reaction design.

Superior Hydrolytic Stability

The most critical stability feature of this compound is its pronounced resistance to hydrolysis.[3][8] The S-F bond is stronger and less readily cleaved by nucleophiles like water compared to the S-Cl bond in analogous sulfonyl chlorides.

One study vividly illustrates this point: this compound is remarkably stable in aqueous environments at neutral pH, showing no signs of hydrolysis after three weeks at pH 7.4.[1][9] In stark contrast, the corresponding chloride variant hydrolyzes orders of magnitude faster.[1][9] This inherent stability under physiological conditions is a key reason for its growing use as a warhead in chemical biology probes.[3][10]

The diagram below illustrates the primary hydrolytic degradation pathway, which, while slow, remains the principal concern during long-term storage in the presence of moisture.

Figure 1. Hydrolytic Degradation Pathway cluster_main Figure 1. Hydrolytic Degradation Pathway reagent This compound (C₆H₄FNO₄S) product 2-Nitrobenzenesulfonic Acid (C₆H₅NO₅S) reagent->product Hydrolysis (Slow) h2o + H₂O (Moisture) hf - HF

Figure 1. Hydrolytic Degradation Pathway
Thermal Profile

Sulfonyl fluorides exhibit greater thermal stability than sulfonyl chlorides.[4][8] While 2-nitrobenzenesulfonyl chloride can rapidly decompose at elevated temperatures, the fluoride analog is significantly more robust.[8] However, like all organic compounds, it is not indefinitely stable at high temperatures. Prolonged exposure to heat should be avoided to prevent slow decomposition and ensure the reagent's integrity.

Incompatible Materials and Conditions

To ensure stability, this compound must be stored away from incompatible substances. The primary materials to avoid are:

  • Moisture/Water: As detailed above, moisture is the principal cause of degradation via hydrolysis.[11]

  • Strong Bases: Bases can promote nucleophilic attack on the electrophilic sulfur center, leading to decomposition or unwanted reactions.[12][13]

  • Strong Oxidizing Agents: These materials can react with the molecule, potentially leading to degradation.[12][13]

  • Metals: Some safety data sheets indicate that the compound may be corrosive to metals.[5]

Recommended Storage and Handling Protocols

Translating the principles of chemical stability into practice is key to preserving the quality of this compound. The following protocols are based on a synthesis of supplier recommendations and established laboratory best practices.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of any potential slow decomposition pathways.[7][14]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes exposure to atmospheric moisture and oxygen.
Container Original, tightly sealed container.Prevents ingress of moisture and contamination.[11]
Location Cool, dry, well-ventilated area.Ensures a stable environment and safe storage away from heat sources.[11]
Segregation Store away from incompatible materials (bases, oxidizers).Prevents accidental contact and hazardous reactions.[11][13]
Safe Handling Procedures

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed, inhaled, or in contact with skin.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5]

  • Ventilation: Handle the solid exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11]

  • Dispensing: When weighing or transferring the solid, use dry, clean spatulas and glassware to prevent moisture contamination.

  • Inert Atmosphere Handling: For applications requiring the highest purity, handle the reagent inside a glovebox. For routine use, minimize the time the container is open to the atmosphere and consider flushing the headspace with an inert gas before re-sealing.

  • Spill Cleanup: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[5] Place the waste in a suitable, labeled container for disposal according to local regulations.[5]

  • Disposal: Dispose of unused reagent and contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[5]

Protocol: Experimental Workflow for Hydrolytic Stability Assessment

Trust in a reagent is built on verifiable data. This protocol provides a self-validating system for researchers to assess the hydrolytic stability of a batch of this compound under specific experimental conditions (e.g., buffered reaction media).

Objective

To quantify the rate of hydrolysis of this compound at a given pH and temperature over time using High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution of desired pH (e.g., 100 mM phosphate buffer, pH 7.4)

  • Thermostated incubator or water bath

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology
  • Prepare Stock Solution: Accurately weigh ~20.5 mg of this compound and dissolve it in acetonitrile in a 10 mL volumetric flask to create a 10 mM stock solution.

  • Initiate Stability Study: In a clean vial, add 9.9 mL of the pre-warmed (e.g., 37 °C) aqueous buffer (pH 7.4). To this, add 100 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. This is your t=0 sample.

  • Incubation: Immediately cap the vial, vortex briefly, and place it in the thermostated incubator set to the desired temperature (e.g., 37 °C).

  • Time-Point Sampling:

    • Immediately after preparation, withdraw an aliquot (e.g., 200 µL) from the reaction vial.

    • Quench the reaction by diluting the aliquot into an autosampler vial containing a known volume of a suitable solvent (e.g., 800 µL of 50:50 acetonitrile:water) to stop further degradation.

    • Repeat this sampling process at predetermined time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 7 days, etc.).

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm).

    • The peak corresponding to this compound should have a distinct retention time.

  • Data Analysis:

    • Integrate the peak area of the this compound peak for each time point.

    • Normalize the peak area at each time point (t=x) to the peak area at t=0.

    • Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.

Figure 2. Workflow for Stability Assessment cluster_workflow Figure 2. Workflow for Stability Assessment prep 1. Prepare 10 mM Stock Solution in ACN init 2. Initiate Reaction (Dilute stock into buffer) prep->init t0 3. Sample Time=0 & Quench init->t0 incubate 4. Incubate at Controlled Temp/pH init->incubate analyze 6. Analyze all Samples by HPLC t0->analyze sample 5. Sample at Time intervals (t₁, t₂, tₙ) incubate->sample sample->analyze plot 7. Plot % Remaining vs. Time analyze->plot

Figure 2. Workflow for Stability Assessment

Conclusion

This compound is a robust and highly valuable synthetic tool, whose utility is directly linked to its superior stability compared to traditional sulfonyl chlorides. Its resistance to hydrolysis and thermal degradation simplifies handling and opens new avenues in aqueous-based chemical biology applications. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, by ensuring a cool, dry, and inert environment—researchers can safeguard the reagent's integrity, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • 2-Methyl-4-nitrobenzenesulfonyl fluoride - 21320-93-4 - Vulcanchem. (n.d.). Vulcanchem.
  • 2-Nitrobenzenesulphonyl fluoride - Safety Data Sheet. (2023, July 4). Apollo Scientific.
  • 2-NITRO-BENZENESULFONYL FLUORIDE CAS#: 433-98-7. (n.d.). ChemicalBook.
  • 2-Nitrobenzenesulfonyl chloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Sadlowski, C. M., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • Sadlowski, C. M., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics [PDF]. ResearchGate.
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  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Safety Data Sheet. (2025). Sigma-Aldrich.
  • Benzenesulfonyl fluoride, 2-methoxy-4-nitro- - Safety Data Sheet. (2025). ChemicalBook.
  • Benzenesulfonyl fluoride, 2-methoxy-4-nitro- - Safety Data Sheet. (2025). ChemicalBook.
  • CAS 433-98-7: this compound. (n.d.). CymitQuimica.
  • Benzylsulfonyl Fluoride - Safety Data Sheet. (2025). TCI Chemicals.
  • 1-Fluoro-2-nitrobenzene - Safety Data Sheet. (2014). Fisher Scientific.
  • Al-Masum, M., & Al-Aabed, S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega.
  • Sulfonyl Fluorides. (n.d.). Enamine.
  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride. (n.d.). African Rock Art.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-nitrobenzenesulfonyl fluoride (o-NBSF), a key reagent in organic synthesis and chemical biology.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the identification, purity assessment, and structural elucidation of this compound. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the robust characterization of this compound.

Introduction

This compound, also known as o-nitrobenzenesulfonyl fluoride, is a valuable reagent in organic chemistry, notably utilized in the synthesis of sulfonamides and as a chemical probe.[1] Its reactivity is largely governed by the presence of two strongly electron-withdrawing groups—the nitro (NO₂) group and the sulfonyl fluoride (SO₂F) group—positioned ortho to each other on the benzene ring.[1] These substituents create a unique electronic environment that profoundly influences the molecule's spectroscopic properties. Accurate and thorough spectroscopic analysis is therefore paramount for confirming the identity and purity of this compound, ensuring its effective application in research and development. This guide details the characteristic spectroscopic signatures of this compound, providing a foundational reference for its analysis.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound is the primary determinant of its spectroscopic characteristics. The aromatic ring is substituted with a sulfonyl fluoride group and a nitro group at the C1 and C2 positions, respectively. Both groups are highly electronegative, leading to a significant deshielding effect on the aromatic protons and carbons. This electronic influence is readily observable in NMR spectroscopy. Similarly, the vibrational modes of the NO₂ and SO₂F functional groups give rise to distinct and intense absorption bands in the IR spectrum, serving as reliable diagnostic markers.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The strong deshielding effects of the nitro and sulfonyl fluoride groups cause these signals to appear at relatively high chemical shifts (downfield).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~8.88s
H-3~8.65d8.0
H-5~8.36d
H-4~8.16-8.14m

Data is typically acquired in CDCl₃ at 400 MHz.[2]

Interpretation: The proton ortho to both the nitro and sulfonyl fluoride groups (H-3 and H-6) are the most deshielded and appear furthest downfield. The observed multiplicities (singlet, doublet, multiplet) arise from spin-spin coupling with adjacent protons. The coupling constants are typical for ortho and meta relationships in an aromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the electron-withdrawing substituents, the aromatic carbon signals are spread over a wide chemical shift range.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C-NO₂)~148.3
C-1 (C-SO₂F)~135.5
C-4~134.0
C-6~133.0
C-5~132.7
C-3~126.1

Data is typically acquired in CDCl₃ at 100 MHz.[2]

Interpretation: The carbons directly attached to the electron-withdrawing groups (C1 and C2) are significantly deshielded and appear at the lowest field. The remaining carbon signals are assigned based on established substituent effects and, if necessary, 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) can be used for chemical shift referencing.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom in the sulfonyl fluoride group. This is particularly useful for confirming the presence of the SO₂F moiety and for monitoring reactions involving this group.

Functional Group Chemical Shift (δ, ppm)
-SO₂F~67.0

Data is typically acquired in CDCl₃ at 376 MHz with CFCl₃ as an external reference.[2]

Interpretation: The ¹⁹F NMR spectrum of this compound exhibits a single peak, confirming the presence of one fluorine environment.[3][4] The chemical shift is characteristic of an arylsulfonyl fluoride.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

  • Instrument Setup: A multinuclear NMR spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Proton decoupling may be applied to simplify the spectrum, although coupling to aromatic protons is generally small.

  • Data Processing: Process the data as with other NMR experiments. An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used for chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the vibrational modes of the nitro and sulfonyl fluoride groups.

Vibrational Mode Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
NO₂ Asymmetric Stretch~1540Strong
NO₂ Symmetric Stretch~1360Strong
S=O Asymmetric Stretch~1430Strong
S=O Symmetric Stretch~1220Strong
S-F Stretch~790Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak

Interpretation: The presence of strong bands around 1540 cm⁻¹ and 1360 cm⁻¹ is highly indicative of the nitro group. The sulfonyl group gives rise to characteristic strong absorptions for the S=O stretches, and the S-F stretch is also typically a strong and sharp band.

Caption: Correlation of Functional Groups with IR Absorptions.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil and collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Expected Data:

  • Molecular Formula: C₆H₄FNO₄S[5][6]

  • Molecular Weight: 205.16 g/mol [7][8]

  • Monoisotopic Mass: 204.9845 Da[6]

  • Major Fragmentation Pathways: Under electron ionization (EI), common fragmentation patterns include the loss of the fluorine atom, the SO₂ group, and the nitro group.

MS_Fragmentation cluster_0 Primary Fragments M [M]⁺˙ m/z = 205 M_minus_F [M-F]⁺ m/z = 186 M->M_minus_F - F M_minus_NO2 [M-NO₂]⁺ m/z = 159 M->M_minus_NO2 - NO₂ M_minus_SO2F [M-SO₂F]⁺˙ m/z = 122 M->M_minus_SO2F - SO₂F

Caption: Major Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, a combined analysis offers the most definitive characterization of this compound. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of the compound, which is essential for its reliable use in any research or development setting.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • SpectraBase. (n.d.). o-nitrobenzenesulfonyl fluoride. Wiley Subscription Services, Inc.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • University of Toronto. (n.d.). 19F NMR Reference Standards.

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A Senior Application Scientist's Guide to the Physicochemical Properties of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Relevance of 2-Nitrobenzenesulfonyl Fluoride

This compound (NBSF), identified by CAS Number 433-98-7, is an aromatic organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Structurally, it is characterized by a benzene ring substituted with a sulfonyl fluoride (-SO₂F) group and an ortho-positioned nitro (-NO₂) group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable reagent and a pharmacophore of interest.

From a practical standpoint, the physical properties of NBSF—its solid state, melting point, and solubility—are the foundational parameters that dictate its handling, reaction setup, and purification strategies. For drug development professionals, understanding these characteristics is crucial, as NBSF and its derivatives have emerged as a promising pharmacophore for developing new antibiotics, particularly against drug-resistant Gram-negative bacteria.[3][4][5]

This guide provides an in-depth analysis of the core physical and spectral properties of this compound, offering the technical accuracy and field-proven insights required for its effective application in a research setting.

Core Physicochemical Properties

The utility of a chemical reagent begins with a thorough understanding of its fundamental physical properties. These data govern everything from storage and handling to solvent selection and reaction kinetics. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 433-98-7[1][2]
Molecular Formula C₆H₄FNO₄S[1][2][6]
Molecular Weight 205.16 g/mol [6][7]
Appearance Pale yellow to white solid[1][7]
Melting Point 56-60 °C[7][8]
Boiling Point 306.0 ± 25.0 °C (Predicted)[7][8]
Density 1.554 ± 0.06 g/cm³ (Predicted)[7][8]
Solubility Soluble in polar organic solvents[1]

Field Insights: The melting point of 56-60°C is a critical parameter for both quality assessment and reaction design.[7][8] A sharp melting point within this range typically indicates high purity. From an experimental perspective, this relatively low melting point means the compound can be handled as a solid at room temperature, simplifying weighing and transfer, but may require cooling during reactions that are highly exothermic to prevent it from melting, which could alter reaction kinetics.

The predicted high boiling point suggests that NBSF has low volatility under standard laboratory conditions, which is a favorable safety attribute.[7][8] Its solubility in polar organic solvents like acetone and acetonitrile makes it highly versatile for a range of synthetic applications, allowing for homogeneous reaction conditions with a variety of nucleophiles.[1][9]

Structural Features and Physicochemical Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The interplay between its functional groups dictates its reactivity and behavior.

G cluster_structure Molecular Structure cluster_groups Key Functional Groups cluster_properties Resulting Properties C6H4FNO4S 2-Nitrobenzenesulfonyl Fluoride (NBSF) SO2F Sulfonyl Fluoride (-SO₂F) C6H4FNO4S->SO2F Contains NO2 Ortho-Nitro (-NO₂) C6H4FNO4S->NO2 Contains SolidState Crystalline Solid at STP (m.p. 56-60°C) C6H4FNO4S->SolidState Molecular Weight & Symmetry allow for stable crystal lattice Reactivity High Electrophilicity at Sulfur Center SO2F->Reactivity Strongly Electron-Withdrawing Solubility Solubility in Polar Organic Solvents SO2F->Solubility Contributes to Polarity NO2->Reactivity Enhances Electron-Withdrawing Effect NO2->Solubility Contributes to Polarity

Caption: Relationship between NBSF's structure and its key properties.

The sulfonyl fluoride group is a powerful electron-withdrawing moiety, making the sulfur atom highly electrophilic.[1] The presence of the nitro group in the ortho position further amplifies this effect through inductive and resonance effects, significantly enhancing the reactivity of the compound toward nucleophiles compared to unsubstituted benzenesulfonyl fluoride.[1] This high reactivity is the cornerstone of its utility in organic synthesis.

Spectral Data for Characterization

Authenticating the identity and purity of this compound relies on standard spectroscopic methods. While raw spectra are instrument-dependent, the expected characteristics are consistent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is characterized by complex multiplets in the aromatic region (typically δ 7.5-8.9 ppm), corresponding to the four protons on the substituted benzene ring. The exact chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of both the -SO₂F and -NO₂ groups.[10]

    • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

    • ¹⁹F NMR: A characteristic singlet is expected for the fluorine atom in the sulfonyl fluoride group. For a similar compound, 4-nitrobenzenesulfonyl fluoride, this peak appears around δ 65.1 ppm.[11] This technique is particularly powerful for confirming the presence of the -SO₂F moiety.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of approximately 205, corresponding to the molecular weight of the compound.[2][12]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the characteristic functional groups. Expected strong absorption bands include:

    • ~1540 cm⁻¹ and ~1350 cm⁻¹: Corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).

    • ~1420 cm⁻¹ and ~1215 cm⁻¹: Attributed to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O).

Application in Practice: A Representative Experimental Protocol

The physical properties of NBSF directly inform its use in the lab. Its solid nature and solubility are key considerations in the following representative protocol for the synthesis of a sulfonamide, a common application.

Objective: Synthesize N-benzyl-2-nitrobenzenesulfonamide via nucleophilic substitution.

Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or tetrahydrofuran (THF). The choice of solvent is dictated by the need to fully dissolve the NBSF solid.

  • Nucleophile Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

  • Reaction Execution: Cool the NBSF solution to 0 °C using an ice bath. This is crucial because the reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products.

  • Monitoring: Add the benzylamine solution dropwise to the stirred NBSF solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (NBSF) is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography, leveraging the differential solubility of the product and any remaining impurities.

Caption: Experimental workflow for sulfonamide synthesis using NBSF.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Handling: NBSF is corrosive and can cause severe skin burns and eye damage.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[13] Avoid inhalation of dust and contact with skin and eyes.[14]

  • Storage: The compound is sensitive to moisture, which can lead to hydrolysis of the reactive sulfonyl fluoride group.[9][14] It should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C.[7][8] Storing under an inert gas like argon or nitrogen is also advisable.[11]

Conclusion

This compound is a crystalline solid whose physical properties are a direct reflection of its unique molecular architecture. Its defined melting point, solubility in polar organic solvents, and characteristic spectral signature provide researchers with the necessary parameters for its reliable identification, handling, and application. The potent electrophilicity of its sulfur center, enhanced by the ortho-nitro group, makes it a highly effective reagent in synthetic chemistry and a valuable pharmacophore in the ongoing search for novel therapeutics. A firm grasp of these foundational physicochemical properties is the first step toward unlocking its full potential in the laboratory.

References

  • LookChem. (n.d.). 2-nitro-benzenesulfonyl fluoride.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.).
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS infectious diseases, 4(11), 1595–1602.
  • PubChemLite. (n.d.). This compound (C6H4FNO4S).
  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 ). [Image].
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [PDF].

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A Comprehensive Technical Guide to Fludrocortisone Acetate (CAS 514-36-3) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note on chemical identification: This guide focuses on the synthetic corticosteroid, Fludrocortisone Acetate. Authoritative chemical databases including PubChem confirm its Chemical Abstracts Service (CAS) registry number as 514-36-3 .[1][2][3][4] The CAS number 433-98-7, which was initially queried, incorrectly identifies this compound and instead corresponds to 2-Nitrobenzenesulfonyl fluoride. This guide will exclusively discuss the properties and handling of Fludrocortisone Acetate (CAS 514-36-3).

Executive Summary: The Dual-Acting Corticosteroid

Fludrocortisone Acetate is a synthetic, fluorinated corticosteroid that serves as a cornerstone in the management of adrenocortical insufficiency.[1][2] It is structurally an acetate ester of fludrocortisone, which itself is a derivative of hydrocortisone.[1] What sets Fludrocortisone Acetate apart and defines its therapeutic niche is its potent mineralocorticoid activity, far exceeding that of its parent compound, coupled with moderate glucocorticoid effects.[1][2] This dual-action allows it to effectively replace the endogenous mineralocorticoid aldosterone, making it indispensable for treating conditions like Addison's disease and salt-losing adrenogenital syndrome.[2][5] For researchers and drug development professionals, a thorough understanding of its physicochemical properties, mechanism of action, and handling requirements is paramount for its safe and effective application in both preclinical and clinical settings.

Physicochemical and Spectroscopic Profile

A precise understanding of the chemical and physical properties of Fludrocortisone Acetate is fundamental to its formulation, analysis, and application in research.

Chemical Structure and Identification

Fludrocortisone Acetate is chemically designated as 9-fluoro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate.[1] The introduction of a fluorine atom at the 9α position is a key structural modification that dramatically potentiates its mineralocorticoid activity.[6]

Key Identifiers:

  • IUPAC Name: [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[1]

  • Molecular Formula: C₂₃H₃₁FO₆[1]

  • Molecular Weight: 422.5 g/mol [1]

  • Synonyms: 9α-Fluorohydrocortisone acetate, 9-Fluorocortisol acetate, Florinef[2][6]

Physical and Chemical Properties

These properties are critical for decisions related to solvent selection, formulation development, and storage conditions.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[2]
Melting Point 233-234 °C[3]
Solubility Practically insoluble in water; sparingly soluble in anhydrous ethanol; soluble in acetone.[2][4][7]
Storage Temperature 2-8°C is often recommended for long-term storage.[2][4]
Optical Rotation D23 +123° (c = 0.64 in chloroform)[3]
Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of Fludrocortisone Acetate.

Spectroscopic MethodKey Data PointsSource(s)
UV Spectroscopy Maximum absorption (λmax) at 239 nm in ethanol.[8]
Infrared (IR) Spectroscopy Characteristic peaks can be identified by comparison to a reference standard spectrum (e.g., via KBr pellet).[8]
Mass Spectrometry (MS) The MRM (Multiple Reaction Monitoring) transition of 423.3/239.2 is used for quantification in plasma.[9]

Pharmacology and Mechanism of Action

Fludrocortisone Acetate's therapeutic and physiological effects are rooted in its interaction with intracellular corticosteroid receptors.

Pharmacodynamics: A Tale of Two Receptors

Fludrocortisone Acetate itself is a prodrug that is rapidly hydrolyzed in the body to its active form, fludrocortisone.[6] Fludrocortisone exerts its effects by binding to two types of intracellular receptors:

  • Mineralocorticoid Receptors (MR): Fludrocortisone is a potent agonist of the MR, with an affinity that is 250 to 800 times that of cortisol.[6] This high affinity is the primary reason for its powerful mineralocorticoid effects.

  • Glucocorticoid Receptors (GR): It also binds to the GR, with a potency approximately 10 times that of cortisol.[1][2] While significant, its glucocorticoid activity is less pronounced than its mineralocorticoid action.

This dual agonism is the cornerstone of its pharmacological profile, allowing it to address both mineralocorticoid and, to a lesser extent, glucocorticoid deficiencies.

Signaling Pathway of Mineralocorticoid Action

The primary mechanism of action involves the regulation of gene expression in the distal tubules and collecting ducts of the kidneys.

G cluster_cell Kidney Tubule Cell cluster_nucleus Nucleus cluster_effects Physiological Effects FA Fludrocortisone (Active Form) MR Mineralocorticoid Receptor (MR) FA->MR Binds HSP HSP90 MR->HSP Dissociates from DNA DNA (MRE) MR->DNA Translocates & Binds to MRE mRNA mRNA DNA->mRNA Transcription Proteins New Proteins (e.g., ENaC, Na+/K+ ATPase) mRNA->Proteins Translation Na_reabsorption Increased Sodium and Water Reabsorption Proteins->Na_reabsorption K_excretion Increased Potassium and Hydrogen Excretion Proteins->K_excretion caption Fludrocortisone Acetate Signaling Pathway

Caption: Fludrocortisone signaling via the Mineralocorticoid Receptor.

Causality of the Pathway:

  • Receptor Binding: Being highly lipophilic, fludrocortisone readily crosses the cell membrane and binds to the cytoplasmic Mineralocorticoid Receptor (MR), which is in an inactive complex with heat shock proteins (HSP).[10]

  • Conformational Change and Translocation: This binding induces a conformational change in the MR, causing the dissociation of the HSPs. The activated receptor-ligand complex then translocates into the nucleus.

  • Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as Mineralocorticoid Response Elements (MREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of these genes, leading to the synthesis of new proteins. These include the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.

  • Physiological Effect: The newly synthesized proteins increase the reabsorption of sodium and water from the urine back into the bloodstream and enhance the excretion of potassium and hydrogen ions into the urine.[5] This ultimately leads to an increase in blood volume and blood pressure.

Pharmacokinetics
  • Absorption: Fludrocortisone Acetate is well-absorbed after oral administration.[10]

  • Metabolism: As a prodrug, it undergoes hydrolysis to the active form, fludrocortisone. This metabolism primarily occurs in the liver.[10]

  • Half-Life: The plasma half-life is approximately 3.5 hours, but its biological effects are much longer, lasting 18 to 36 hours.[6]

  • Excretion: It is primarily eliminated through the urine as metabolites.[6]

Handling, Safety, and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Laboratory Safety and Personal Protective Equipment (PPE)

Given its potent biological activity, Fludrocortisone Acetate should be handled with care.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles.[5]

    • Hand Protection: Use appropriate chemical-resistant gloves.

    • Respiratory Protection: If there is a risk of generating airborne dust, a NIOSH-approved respirator should be worn.[5]

    • Skin and Body Protection: A lab coat should be worn. For larger quantities, impervious clothing may be necessary.

First Aid Measures
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

  • Inhalation: Move the individual to fresh air.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

In all cases of significant exposure, seek immediate medical attention.

Storage and Stability

The stability of Fludrocortisone Acetate is influenced by temperature, light, and the presence of other excipients.

  • Storage Conditions: It should be stored in tightly-closed, light-resistant containers.[5] For long-term stability, particularly for analytical standards and compounded preparations, refrigeration at 2-8°C is often recommended.[2][4]

  • Stability:

    • Solutions of Fludrocortisone Acetate are more stable when prepared from pure powder compared to those made from tablets.[7]

    • A study on oral solutions showed that at 4°C, a solution made from powder was stable for at least 60 days, whereas a solution from tablets was stable for 19 days.[7]

    • Significant degradation occurs at room temperature (+23°C), with stability dropping to a matter of days or weeks depending on the formulation.[7]

    • The compound is known to be sensitive to both acidic and basic conditions, especially at higher temperatures, which can lead to degradation.[11]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Excess and expired materials should be handled as hazardous waste and disposed of by a licensed disposal company.[5]

Analytical Methodologies and Quality Control

Accurate and precise analytical methods are essential for the quantification of Fludrocortisone Acetate in both bulk form and final dosage forms, as well as for monitoring its stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and robust method for the analysis of Fludrocortisone Acetate.[12]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Powder Powdered Tablets or Pure Compound Solvent Dissolve in Acetonitrile/Water Powder->Solvent Filter Filter through 0.45 µm filter Solvent->Filter Injector Autosampler Filter->Injector Inject Sample MobilePhase Mobile Phase: Acetonitrile/Water/ Phosphoric Acid (e.g., 40:60:0.1) Pump Isocratic Pump (e.g., 1 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column (e.g., 4.6x150mm, 5µm) Injector->Column Detector UV Detector (240 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantify by Peak Area vs. Standard Curve Chromatogram->Quantification caption Typical HPLC Workflow for Fludrocortisone Acetate Analysis

Caption: A typical workflow for the analysis of Fludrocortisone Acetate using HPLC.

Step-by-Step HPLC Protocol (Representative):

This protocol is a synthesis of typical methods described in the literature and pharmacopeial monographs.[12][13]

  • Preparation of Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid (e.g., 40:60:0.1 v/v/v).[13] The solution should be filtered through a 0.45 µm membrane filter and degassed (e.g., by sonication).

  • Standard Solution Preparation: Accurately weigh a quantity of USP Fludrocortisone Acetate Reference Standard and dissolve it in acetonitrile to create a stock solution (e.g., 0.2 mg/mL).[13] Further dilute this stock solution with the mobile phase to a working concentration (e.g., 4 µg/mL).[13] Protect solutions from light.[13]

  • Sample Preparation: For tablets, weigh and finely powder a number of tablets.[14] Transfer a portion of the powder equivalent to a known amount of Fludrocortisone Acetate into a volumetric flask. Add a suitable solvent (e.g., acetonitrile/water), sonicate to dissolve, and then dilute to the final volume to achieve a concentration similar to the standard solution. Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 cm, 5 µm packing) is typically used.[13]

    • Flow Rate: An isocratic flow rate of around 1.0 mL/min is common.[13]

    • Detection: UV detection at 240 nm.[13]

    • Injection Volume: Typically 20-100 µL.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample solution should correspond to that of the standard solution. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the standard.

Causality in Method Selection:

  • Reverse-Phase C18 Column: Fludrocortisone Acetate is a moderately nonpolar molecule, making it well-suited for separation on a nonpolar C18 stationary phase with a more polar mobile phase.

  • Acetonitrile/Water Mobile Phase: This combination provides good separation efficiency for steroids. The addition of a small amount of phosphoric acid helps to sharpen the peaks by suppressing the ionization of any acidic functional groups.

  • UV Detection at 240 nm: The conjugated α,β-unsaturated ketone chromophore in the steroid A-ring provides strong UV absorbance around this wavelength, allowing for sensitive detection.[8]

Thin-Layer Chromatography (TLC)

TLC is a simpler, qualitative method often used for identification purposes.

Step-by-Step TLC Protocol (Representative): [13]

  • Stationary Phase: A TLC plate coated with a 0.25-mm layer of chromatographic silica gel mixture.[13]

  • Sample Application: Apply spots of a concentrated sample solution (e.g., 0.1 mg/mL in acetone) and a corresponding standard solution onto the plate.[13]

  • Mobile Phase (Developing Solvent System): A mixture of chloroform, methanol, and water (e.g., 85:14:1 v/v/v) is a suitable developing system.[13]

  • Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate, allow it to air-dry, and visualize the spots under short-wavelength UV light.

  • Identification: The Rƒ value of the principal spot from the sample solution should correspond to that of the standard solution.[13]

Applications in Research and Drug Development

Fludrocortisone Acetate is a valuable tool in various research contexts, primarily due to its potent and specific mineralocorticoid activity.

  • Models of Adrenal Insufficiency: It is the standard of care for mineralocorticoid replacement in Addison's disease and congenital adrenal hyperplasia, making it a critical component in clinical trials and studies related to these conditions.[15]

  • Orthostatic Hypotension Studies: Its ability to increase blood volume makes it a first-line treatment and a key investigational agent in studies of orthostatic intolerance and postural orthostatic tachycardia syndrome (POTS).[6][15]

  • Cardiovascular Research: In preclinical models, Fludrocortisone Acetate, often in combination with a high-salt diet, is used to induce hypertension, cardiac fibrosis, and inflammation, providing a valuable model for studying the pathophysiology of heart disease.[16]

  • Diagnostic Tool: The fludrocortisone suppression test is used to diagnose Conn's syndrome (primary aldosteronism).[6] In a normal individual, administration of fludrocortisone suppresses aldosterone levels, whereas in a patient with Conn's syndrome, aldosterone levels remain elevated.[6]

Conclusion

Fludrocortisone Acetate (CAS 514-36-3) is a potent synthetic corticosteroid with a unique and clinically significant pharmacological profile dominated by its mineralocorticoid activity. For professionals in research and drug development, a comprehensive understanding of its properties—from its chemical structure and stability to its detailed mechanism of action and analytical methodologies—is not merely academic but essential for its safe handling, effective application in experimental models, and development of novel therapeutic strategies. Adherence to proper safety protocols and the use of validated analytical methods will ensure both the integrity of research data and the safety of the personnel who generate it.

References

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  • PubChem. (n.d.). Fludrocortisone Acetate. National Center for Biotechnology Information.
  • Viona Pharmaceuticals. (n.d.). Fludrocortisone Acetate Tablets, USP 0.1mg Safety Data Sheet.
  • Google Patents. (n.d.). CN114569569B - Fludrocortisone acetate tablet and preparation method thereof.
  • An, S., & Tadi, P. (2024). Fludrocortisone. In StatPearls. StatPearls Publishing.
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A Technical Guide to the Synthesis of 2-Nitrobenzenesulfonyl Fluoride: From Foundational Discovery to Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Nitrobenzenesulfonyl fluoride (2-NBSF) is a pivotal reagent in organic synthesis and has gained significant attention as a pharmacophore in drug discovery, notably for its antibacterial properties.[1][2] This guide provides an in-depth analysis of the foundational synthetic routes to 2-NBSF, focusing on the prevalent and scientifically significant conversion of 2-nitrobenzenesulfonyl chloride. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical process parameters that ensure a successful and efficient synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of an Activated Aryl Sulfonyl Fluoride

This compound, a pale yellow solid, is an organic compound distinguished by a benzene ring functionalized with both a sulfonyl fluoride and an ortho-positioned nitro group.[3] This specific substitution pattern is not incidental; it is the key to the molecule's reactivity and utility. The powerful electron-withdrawing nature of the ortho-nitro group significantly enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it highly susceptible to nucleophilic attack.[3] This heightened reactivity is the cornerstone of its use as a versatile reagent for creating sulfonamides and other sulfonyl derivatives.[3] More recently, the ortho-nitro sulfonyl fluoride arrangement has been identified as a crucial pharmacophore for a new class of antibiotics, demonstrating potent activity against multidrug-resistant bacteria.[1][2]

Foundational Synthesis: The Halogen Exchange (Halex) Reaction

While early reports of 2-NBSF exist in the chemical literature, the most practical and widely adopted initial synthesis involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) on 2-nitrobenzenesulfonyl chloride. This method remains a cornerstone for accessing 2-NBSF and similar sulfonyl fluorides.[4]

The conversion relies on displacing the chloride on the sulfonyl group with a fluoride ion. The success of this transformation is governed by several key factors, including the choice of fluoride source, solvent, and potentially a catalyst to enhance the fluoride ion's nucleophilicity.

Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-NBSF from its corresponding sulfonyl chloride is a classic example of a nucleophilic substitution at a sulfur(VI) center, which proceeds through an addition-elimination mechanism.

  • Nucleophilic Attack: A fluoride ion (F⁻), typically from a source like potassium fluoride (KF), attacks the electrophilic sulfur atom of the 2-nitrobenzenesulfonyl chloride.

  • Formation of an Intermediate: This attack forms a transient, pentacoordinate sulfur intermediate. The strong electron-withdrawing effect of the ortho-nitro group and the two sulfonyl oxygens stabilizes this high-energy species.

  • Elimination of the Leaving Group: The intermediate collapses, expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻), to yield the final this compound product.

The ortho-positioning of the nitro group is critical; it activates the sulfonyl group towards nucleophilic attack, a requirement for the antibacterial activity of this class of compounds.[2]

Caption: SNAr mechanism for the synthesis of 2-NBSF.

Experimental Protocol: Synthesis from 2-Nitrobenzenesulfonyl Chloride

This protocol details a robust method for the synthesis of 2-NBSF, adapted from established procedures for sulfonyl fluoride synthesis via halogen exchange.[4][5]

Materials and Reagents
ReagentCAS No.Molecular WeightNotes
2-Nitrobenzenesulfonyl chloride1694-92-4221.62 g/mol Starting material. Can be sourced commercially or synthesized.[6][7]
Potassium Fluoride (KF)7789-23-358.10 g/mol Anhydrous or spray-dried is preferred.
Acetonitrile (CH₃CN)75-05-841.05 g/mol Anhydrous, polar aprotic solvent.
18-Crown-617455-13-9264.32 g/mol Phase-transfer catalyst (optional but recommended).
Step-by-Step Methodology

Caption: General workflow for the synthesis of 2-NBSF.

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium fluoride (1.5 to 3.0 equivalents).

  • Addition of Reagents: Add 2-nitrobenzenesulfonyl chloride (1.0 eq.) and anhydrous acetonitrile to the flask. The solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst such as 18-crown-6 (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble potassium salts (KF and KCl). Wash the solid cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices
  • Fluoride Source: While aqueous KF can be used, anhydrous or spray-dried KF is superior as it minimizes the potential for hydrolysis of the starting sulfonyl chloride or the final product. Potassium bifluoride (KHF₂) is also an effective and inexpensive alternative.[4]

  • Solvent: A polar aprotic solvent like acetonitrile or sulfolane is crucial.[8] These solvents effectively dissolve the organic substrate and, to some extent, the fluoride salt complexed with the catalyst, without interfering with the reaction through hydrogen bonding.

  • Phase-Transfer Catalyst: The low solubility of KF in organic solvents is a major kinetic barrier. A phase-transfer catalyst like 18-crown-6 ether sequesters the potassium ion, liberating a "naked," highly nucleophilic fluoride ion in the organic phase, thereby dramatically accelerating the reaction rate.[4][8]

Physicochemical Properties and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

PropertyValueSource
CAS Number 433-98-7[3]
Molecular Formula C₆H₄FNO₄S[3]
Molecular Weight 205.16 g/mol [3]
Appearance Pale yellow solid[3]
Melting Point 56-60°C[9]
Boiling Point 306.0 ± 25.0 °C (Predicted)[9]
Density 1.554 ± 0.06 g/cm³ (Predicted)[9]

Standard characterization techniques include ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure, along with melting point analysis to assess purity.

Conclusion

The synthesis of this compound via halogen exchange from 2-nitrobenzenesulfonyl chloride is a robust and well-understood process rooted in the principles of nucleophilic aromatic substitution. The key to a successful synthesis lies in the judicious selection of an anhydrous fluoride source, a polar aprotic solvent, and a phase-transfer catalyst to overcome solubility challenges. This foundational method provides reliable access to a reagent that is not only valuable in traditional organic synthesis but is also at the forefront of developing new classes of antibiotics. A thorough understanding of the reaction mechanism and the rationale behind the protocol enables chemists to optimize conditions and apply this strategy to the synthesis of other valuable sulfonyl fluoride derivatives.

References

  • Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Mol Syst Des Eng.
  • Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics [PDF]. ResearchGate.
  • Shimizu, Y. et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.
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A Theoretical Deep Dive into the Reactivity of 2-Nitrobenzenesulfonyl Fluoride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Nitrobenzenesulfonyl fluoride (o-NBSF) has emerged from the ranks of simple reagents to become a cornerstone in modern chemical biology and drug discovery, prized for its unique reactivity profile. Its utility as a covalent warhead, a precursor to potent antibiotics, and a versatile synthetic building block is intrinsically linked to the delicate interplay between the sulfonyl fluoride moiety and the ortho-nitro group. This guide provides an in-depth exploration of the theoretical underpinnings of o-NBSF's reactivity. By synthesizing findings from computational chemistry with established principles of physical organic chemistry, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this remarkable molecule. We will dissect its electronic structure, elucidate key reaction mechanisms, and present a validated computational workflow for modeling its transformations, thereby bridging the gap between theoretical insight and practical application.

Introduction: The Rise of a Privileged Reagent

Sulfonyl fluorides have garnered significant attention for their ideal balance of stability and reactivity. Unlike their more tempestuous sulfonyl chloride cousins, sulfonyl fluorides are remarkably stable to hydrolysis and reduction, yet they retain sufficient electrophilicity to react selectively with nucleophiles.[1] This "tunable" reactivity makes them exceptional tools in drug discovery, where they function as covalent warheads that can selectively and durably bind to protein targets.[2][3]

Within this class, this compound (o-NBSF) stands out. The strategic placement of a powerful electron-withdrawing nitro group at the ortho position dramatically modulates the reactivity of the sulfonyl fluoride core. This specific substitution pattern is not merely an academic curiosity; it has been shown to be essential for the antibacterial activity of this pharmacophore, highlighting a unique role for the ortho geometry that is not replicated by its meta or para isomers.[4][5] Understanding the source of this enhanced and specific reactivity is paramount for its rational deployment in synthesis and drug design. Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide the necessary lens to visualize the electronic landscape and map the energetic pathways that govern its chemical behavior.[6][7]

The Heart of Reactivity: Dissecting the o-NBSF Structure

The reactivity of o-NBSF is dictated by the synergistic effects of its two key functional groups.

  • The Sulfonyl Fluoride (-SO₂F) Group: This moiety is the electrophilic center of the molecule. The sulfur atom, in its +6 oxidation state, is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement creates a significant partial positive charge on the sulfur, making it an attractive target for nucleophiles. The sulfur-fluorine bond is notably strong and less prone to cleavage than a sulfur-chlorine bond, contributing to the compound's overall stability and resistance to indiscriminate reactions.[1][7]

  • The Ortho-Nitro (-NO₂) Group: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both resonance and inductive effects.[8][9] Its placement ortho to the sulfonyl fluoride group has profound consequences:

    • Enhanced Electrophilicity: It pulls electron density from the aromatic ring and, by extension, from the sulfur center, further increasing the sulfur atom's electrophilicity and making it more susceptible to nucleophilic attack.

    • Orbital Overlap: Theoretical studies on related compounds suggest that the proximity of the nitro group allows for effective overlap between the π* orbital of the nitro group and the σ* orbital of the S-X (S-F in this case) bond, which can facilitate dissociative electron transfer mechanisms.[10]

    • Steric and Intramolecular Effects: The ortho position introduces steric bulk that can influence the trajectory of incoming nucleophiles.[10] More importantly, it positions the nitro group to potentially act as an intramolecular nucleophile or catalyst, particularly after being reduced in a biological context.[4][11]

Theoretical Frameworks for Modeling Reactivity

Density Functional Theory (DFT) has become the workhorse for investigating reaction mechanisms of molecules like o-NBSF.[6][12] By solving approximations of the Schrödinger equation, DFT allows chemists to calculate a variety of molecular properties that provide deep mechanistic insight.

Key Computational Outputs:

  • Reaction Energy Profiles: These diagrams plot the potential energy of a system as it transforms from reactants to products. They reveal the energy of transition states (the peaks) and any intermediates (the valleys).

  • Activation Energy (ΔG‡): The height of the energy barrier from reactant to transition state. A lower activation energy corresponds to a faster reaction rate.

  • Reaction Free Energy (ΔG_rxn): The overall energy difference between products and reactants, indicating the thermodynamic favorability of the reaction.

  • Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis quantify the charge distribution on each atom, providing a numerical value for the electrophilicity of the sulfur center.

  • Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (o-NBSF) helps explain the reactivity and regioselectivity of the reaction. The LUMO of o-NBSF is expected to be centered on the S-F bond and the aromatic ring, indicating these as the sites for nucleophilic attack.

Mechanistic Insights from Theoretical Studies

The Fundamental Reaction: Sulfonamide Formation

The reaction of o-NBSF with amines to form sulfonamides is a cornerstone of its synthetic utility. Theoretical calculations on analogous sulfonyl halides suggest the reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom.[7] The mechanism can be either a concerted, one-step process (Sₙ2-like) or a stepwise addition-elimination pathway featuring a trigonal bipyramidal intermediate.

// Reactants R [label="o-NBSF + R'-NH₂"];

// Transition State TS [label="[Transition State]‡", shape=box, style=dashed, color="#5F6368"];

// Intermediate (Optional for stepwise) INT [label="Trigonal Bipyramidal\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", style=filled];

// Products P [label="Sulfonamide + HF + R'-NH"];

// Edges R -> TS [label="Nucleophilic Attack", fontsize=9, color="#4285F4"]; TS -> INT [label="Addition", fontsize=9, color="#EA4335", style=dashed, arrowhead=none]; INT -> P [label="Elimination of F⁻", fontsize=9, color="#34A853"]; TS -> P [label="Concerted Path", fontsize=9, color="#4285F4", style=dotted];

// Invisible nodes for alignment {rank=same; R; P;} }

Caption: A generalized pathway for the reaction of o-NBSF with an amine.

Computational studies can precisely determine the energy barriers for both pathways. While sulfonyl chlorides are known to be kinetically more reactive, the corresponding reaction with a sulfonyl fluoride is often calculated to be more exothermic (more thermodynamically favorable), especially in reactions where a strong bond like Si-F is formed as a byproduct.[7]

The "Ortho Effect" Revisited

The crucial role of the ortho-nitro group is where theoretical studies offer the most profound insights. Experimental data shows that moving the nitro group to the meta or para position abolishes the antibacterial activity of the o-NBSF scaffold.[4][5]

Compound IsomerRelative Antibacterial ActivityPredicted Electrophilicity of SulfurPotential for Intramolecular Interaction
ortho-NBSF ActiveHighestHigh
meta-NBSF InactiveLowerNone
para-NBSF InactiveHighNone
Table 1. Comparison of Isomer Properties and Activity.

This data strongly suggests that the mechanism of action is not solely dependent on the raw electrophilicity of the sulfur atom, which would be high in both ortho and para isomers. A compelling hypothesis, ripe for computational investigation, involves the bio-reduction of the ortho-nitro group within the bacterial cell to a hydroxylamine. This new nucleophilic group is perfectly positioned to attack the adjacent sulfonyl center, forming a highly reactive five-membered oxathiazole S-oxide intermediate that ultimately alkylates essential bacterial proteins.[4] Modeling this intramolecular cyclization pathway would provide critical validation for this proposed mechanism.

A Practical Guide: Illustrative Computational Workflow

To empower researchers to conduct their own theoretical investigations, we outline a standard protocol for studying the reaction of o-NBSF with a model nucleophile, such as ammonia (NH₃), using a DFT software package like Gaussian or ORCA.

// Workflow Edges A -> C; B -> D; C -> E; D -> E; E -> F; F -> G [label="If TS confirmed"]; G -> H; H -> I; I -> J; }

Caption: A standard workflow for computational reaction mechanism analysis.

Step-by-Step Methodology:

  • Geometry Optimization:

    • Objective: Find the lowest energy structure for all species (reactants, products, intermediates).

    • Method: Use a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Perform an optimization calculation (Opt).

  • Transition State (TS) Location:

    • Objective: Find the saddle point on the potential energy surface that connects reactants and products.

    • Method: Use an initial guess for the TS structure. Employ a TS optimization algorithm (e.g., Opt=(TS, CalcFC)). This is often the most challenging step.

  • Frequency Calculations:

    • Objective: Characterize the stationary points and obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

    • Method: Perform a frequency calculation (Freq) at the same level of theory as the optimization.

    • Validation: A true minimum (reactant, product) will have zero imaginary frequencies. A valid transition state will have exactly one imaginary frequency, corresponding to the vibration along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: Confirm that the located TS correctly connects the desired reactants and products.

    • Method: Start an IRC calculation from the TS geometry. The calculation follows the reaction path downhill in both the forward and reverse directions.

    • Validation: The IRC path should terminate at the optimized reactant and product structures.

  • Refined Energetics:

    • Objective: Obtain more accurate energy values.

    • Method: Perform single-point energy calculations on the optimized geometries using a larger basis set or a more sophisticated functional (e.g., M06-2X/6-311+G(d,p)). Include a solvent model (e.g., PCM) to simulate solution-phase conditions.

  • Analysis:

    • Objective: Extract chemical meaning from the results.

    • Method: Use the calculated energies to construct a reaction energy profile. Analyze the output files for NBO charges, HOMO/LUMO energies, and the displacement vectors of the imaginary frequency at the TS to understand the nature of the bond-making/breaking process.

Conclusion and Future Outlook

Theoretical studies provide an indispensable lens for understanding the nuanced reactivity of this compound. They rationalize its unique stability-reactivity profile, explain the critical role of the ortho-nitro substituent, and allow for the detailed exploration of reaction mechanisms that are difficult to probe experimentally. The computational workflows described herein offer a clear path for researchers to model reactions, predict outcomes, and rationally design next-generation reagents and therapeutics based on the o-NBSF scaffold. As computational power grows and theoretical methods become more sophisticated, the synergy between in silico prediction and empirical validation will continue to accelerate innovation in both chemistry and medicine.

References

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  • Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate.
  • Watson, D. A., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Grimster, N. P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
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  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group Website.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). ResearchGate.
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  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
  • Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. (2021). Canadian Science Publishing.
  • The nitro group and the sulfonyl fluoride group in compound 1 need to... (2018). ResearchGate.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). ACS Publications.
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  • Why does NO₂ group show its effect only at ortho? (2025). askIITians.
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. (2024). ChemRxiv.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central (PMC).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2023). PubMed Central (PMC).
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A Technical Guide to the Antibacterial Mechanism of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the antibacterial mode of action of 2-Nitrobenzenesulfonyl fluoride (2-NBSF), a novel pharmacophore with significant potential in the development of new antibiotics. We will dissect the molecular underpinnings of its efficacy, the critical structure-activity relationships that govern its function, and the experimental evidence that points to its unique mechanism of bacterial cell death.

Introduction: The Emergence of a Novel Antibacterial Scaffold

The relentless rise of antibiotic resistance necessitates the discovery and development of new chemical entities that operate via novel mechanisms. In the search for such compounds, a library screening of sulfonyl fluorides against Escherichia coli identified this compound (2-NBSF) as a promising lead fragment with potent antibacterial activity.[1] This discovery has paved the way for a new class of pharmacophores, the ortho-nitro sulfonyl fluorides, which demonstrate high efficacy and low molecular weights, making them attractive candidates for drug development.[1][2]

Initial studies revealed that 2-NBSF (also referred to as compound 1 in foundational research) exhibits a potent Minimum Inhibitory Concentration (MIC99) of 5.15 µg/mL against a Kanamycin-resistant strain of E. coli.[1] This potency is notable when compared to some FDA-approved nitroaryl drugs.[1] Further chemical optimization led to derivatives with even greater activity against a range of multidrug-resistant pathogens, including Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

The Decisive Role of Molecular Geometry: Structure-Activity Relationship

A foundational aspect of 2-NBSF's antibacterial activity is its specific chemical architecture. Experimental investigation has unequivocally demonstrated that the ortho positioning of the nitro group relative to the sulfonyl fluoride is essential for its function.[1][3][4]

  • Isomeric Inactivity : When the nitro group is moved to the meta or para positions on the benzene ring, all antibacterial activity against E. coli is lost.[1][4]

  • Electrophile Specificity : Replacing the sulfonyl fluoride (-SO₂F) electrophile with other reactive groups, such as a sulfonyl chloride (-SO₂Cl) or an epoxide, also results in inactive compounds.[1][3][4]

This strict structural requirement strongly suggests that the mechanism is not simply one of non-specific electrophilic attack, but rather a coordinated chemical process that depends on the spatial proximity of the nitro and sulfonyl fluoride groups.

Experimental Workflow: Structure-Activity Relationship (SAR) Analysis

The workflow to determine these critical structural requirements is systematic and serves to validate the uniqueness of the ortho-nitrosulfonyl fluoride pharmacophore.

cluster_0 SAR Experimental Workflow Start Start Synthesize_Analogues Synthesize Analogues - Meta/Para Nitro Isomers - Alternative Electrophiles (-SO2Cl, Epoxide) Start->Synthesize_Analogues Hypothesis: Ortho-arrangement is key MIC_Assay Determine Minimum Inhibitory Concentration (MIC) vs. E. coli Synthesize_Analogues->MIC_Assay Compare_Activity Compare Activity to Parent Compound (2-NBSF) MIC_Assay->Compare_Activity Inactive Analogues Inactive? Compare_Activity->Inactive Conclusion Conclude on Essential Structural Features Inactive->Conclusion Yes

Caption: Workflow for determining the structure-activity relationship of 2-NBSF.

The Core Mechanism: Nitroreductase-Mediated Activation

The mechanism by which 2-NBSF exerts its bactericidal effect is believed to be dependent on its activation by bacterial nitroreductases. These enzymes reduce the nitro group, transforming the parent compound into a highly reactive species within the bacterial cell. Two primary routes for this activation have been proposed.[1][3]

Route A: Target-First Activation

In this hypothetical pathway, the 2-NBSF molecule first covalently binds to an essential cellular protein via its electrophilic sulfonyl fluoride group. Following this binding event, bacterial nitroreductases reduce the attached nitro group. This reduction generates highly reactive and destructive intermediates, such as nitroso, hydroxylamino, or amino radicals, which then destroy the target protein or adjacent biomolecules, leading to cell death.[1]

cluster_A Route A: Target-First Activation NBSF 2-NBSF Covalent_Complex Covalent Protein-NBSF Complex (40) NBSF->Covalent_Complex Protein Essential Bacterial Protein Protein->Covalent_Complex Reduction Reduction of Nitro Group Covalent_Complex->Reduction Nitroreductase_A Nitroreductase Enzymes Nitroreductase_A->Reduction Reactive_Species Generation of Reactive Intermediates Reduction->Reactive_Species Damage Destruction of Protein or Neighboring Biomolecules Reactive_Species->Damage

Caption: Proposed mechanism Route A for 2-NBSF antibacterial action.

Route B: Prodrug-First Activation (Favored Hypothesis)

The second, and more strongly supported, mechanism proposes that 2-NBSF acts as a prodrug.[1] Here, the compound is first reduced by bacterial nitroreductases to form a hydroxylamine intermediate (15). Due to the ortho-positioning, this hydroxylamine is perfectly situated to perform an intramolecular nucleophilic attack on the adjacent sulfur atom of the sulfonyl fluoride. This cyclization reaction generates a highly reactive five-membered oxathiazole intermediate (16).[1][3] This unstable intermediate then rapidly reacts with and alkylates essential bacterial proteins, leading to widespread dysfunction and cell death.[1][3]

This hypothesis elegantly explains the strict requirement for the ortho-nitro geometry, as it is necessary for the intramolecular cyclization to occur.

cluster_B Route B: Prodrug-First Activation NBSF_B 2-NBSF Reduction_B Initial Reduction of Nitro Group NBSF_B->Reduction_B Nitroreductase_B Nitroreductase Enzymes Nitroreductase_B->Reduction_B Hydroxylamine Hydroxylamine Intermediate (15) Reduction_B->Hydroxylamine Cyclization Intramolecular Attack (Cyclization) Hydroxylamine->Cyclization Oxathiazole Reactive Oxathiazole Intermediate (16) Cyclization->Oxathiazole Alkylation Protein Alkylation & Cell Death Oxathiazole->Alkylation Protein_B Essential Bacterial Proteins Protein_B->Alkylation

Caption: Proposed mechanism Route B for 2-NBSF antibacterial action.

Genetic Evidence and Cellular Targets

To identify the cellular pathways affected by 2-NBSF, Random Barcode Transposon-Site Sequencing (RB-TnSeq) was performed on E. coli.[1] This powerful genetic screening technique identifies genes that, when disrupted, either sensitize or provide resistance to a compound. The results provided crucial insights into how bacteria respond to 2-NBSF exposure.

Genes that sensitized E. coli to 2-NBSF when disrupted included:

  • acrA and acrB : These genes encode components of a major multidrug efflux system. Their disruption leads to increased sensitivity, indicating that the bacterium actively pumps 2-NBSF out of the cell as a defense mechanism.[1]

  • oxyR : This gene is a DNA-binding transcriptional dual regulator involved in the oxidative stress response. Its significance suggests that 2-NBSF or its reactive intermediates induce oxidative stress within the cell.[1]

These genetic findings support a mechanism that involves intracellular accumulation and the generation of reactive, stress-inducing species, consistent with the proposed nitroreductase activation pathways.

Antibacterial Spectrum and Efficacy

The ortho-nitro sulfonyl fluoride scaffold demonstrates a valuable broad-spectrum activity profile. While 2-NBSF itself is potent, a chemically optimized derivative, 2-nitrothiophene-3-sulfonyl fluoride (referred to as compound 2), exhibits even greater efficacy.[1]

CompoundOrganismMIC (µg/mL)
2-NBSF (1) E. coli (Kanamycin-resistant)5.15
Derivative (2) E. coli0.66
Derivative (2) Acinetobacter baumannii (Multidrug-resistant)Active
Derivative (2) Pseudomonas aeruginosaActive
Derivative (2) Staphylococcus aureus (MRSA)Active

Data synthesized from Sadlowski et al., 2018.[1]

The activity of these compounds against clinically relevant, drug-resistant Gram-negative and Gram-positive pathogens underscores their potential as a platform for developing new antibiotics to address critical unmet medical needs.[1][2]

Methodologies for Mechanistic Investigation

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for assessing the antibacterial potency of a compound.

  • Preparation : Prepare a two-fold serial dilution of the test compound (e.g., 2-NBSF) in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation : Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli at ~5 x 10⁵ CFU/mL). Include positive (no compound) and negative (no bacteria) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Analysis : Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Random Barcode Transposon-Site Sequencing (RB-TnSeq)

This genetic footprinting technique identifies genes influencing compound sensitivity.

  • Library Growth : Grow a pooled library of transposon-mutant bacteria in the presence of a sub-lethal concentration of the test compound (2-NBSF). A parallel culture is grown without the compound as a control.

  • Genomic DNA Extraction : After a set number of generations, extract genomic DNA from both the treated and control populations.

  • Barcode Amplification : Use PCR to amplify the DNA barcodes that are unique to each transposon insertion mutant.

  • Sequencing : Sequence the amplified barcodes using a high-throughput sequencing platform.

  • Data Analysis : Quantify the abundance of each barcode in the treated versus the control sample. A significant depletion of a specific barcode in the treated sample indicates that the disruption of the corresponding gene causes sensitization to the compound. Conversely, an enrichment indicates that the gene's disruption confers resistance.

Conclusion and Future Directions

This compound represents a significant discovery in the field of antibacterial research. Its mechanism of action, which is dependent on a specific molecular geometry and bioactivation by bacterial nitroreductases, presents a novel strategy for killing a broad spectrum of pathogens. The favored "prodrug-first" activation model provides a clear rationale for the observed structure-activity relationship and offers a solid foundation for the rational design of next-generation antibiotics. Future research should focus on elucidating the precise protein targets alkylated by the reactive intermediate and further optimizing the scaffold to enhance potency, selectivity, and pharmacokinetic properties for potential clinical development.

References

  • Sadlowski, C., Park, B., Araújo, C., Das, S., Kerr, D. L., He, M., Han, H., Riley, L., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 599–603. [Link]
  • Sadlowski, C., Park, B., Araújo, C., Das, S., Kerr, D. L., He, M., Han, H., Riley, L., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • ResearchGate. (2018).
  • Sadlowski, C., Park, B., Araújo, C., Das, S., Kerr, D. L., He, M., Han, H., Riley, L., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PubMed. [Link]
  • ResearchGate. (2018). The nitro group and the sulfonyl fluoride group in compound 1 need to be in the ortho configuration to have antibacterial activity, and the electrophile needs to be a sulfonyl fluoride. [Link]

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A Technical Guide to the Electrophilicity and Application of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzenesulfonyl fluoride (NBSF) has emerged as a molecule of significant interest in chemical biology and drug discovery, primarily due to its precisely tuned electrophilicity. This guide provides an in-depth analysis of the molecular features that govern the reactivity of NBSF, focusing on the synergistic interplay between the sulfonyl fluoride moiety and the critically positioned ortho-nitro group. We will dissect the mechanistic underpinnings of its reactions with biological nucleophiles and present its validated application as a covalent inhibitor and a promising pharmacophore for antibiotic development. This document serves as a technical resource, offering not only theoretical explanations but also actionable experimental protocols and comparative data to guide researchers in leveraging the unique chemical properties of NBSF.

Introduction: Sulfonyl Fluorides as Privileged Covalent Warheads

In the landscape of covalent chemical biology, sulfonyl fluorides (SFs) occupy a privileged position. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. They are notably resistant to hydrolysis and reduction, a characteristic that imparts them with the necessary stability to navigate aqueous biological environments.[1][2] This stability allows them to reach their intended protein targets before degradation, a critical feature for any prospective therapeutic or chemical probe.[1] The reactivity of the sulfur(VI) center can be modulated by the aromatic substituents, and this compound (NBSF) represents a compelling example where this modulation is strategically enhanced to create a highly potent electrophile. Its utility has been demonstrated in its remarkable antibacterial activity against drug-resistant pathogens, establishing it as a valuable scaffold for antibiotic development.[3][4]

The Molecular Architecture of 2-NBSF: A Symphony of Electron-Withdrawing Effects

The potent electrophilicity of the sulfur atom in 2-NBSF is not the result of a single functional group but rather a cooperative effect of its molecular components.

The Sulfonyl Fluoride Moiety

The sulfonyl fluoride (-SO₂F) group itself is a potent electrophilic center. The two oxygen atoms and the highly electronegative fluorine atom exert a strong inductive electron withdrawal from the central sulfur atom. This polarization creates a significant partial positive charge on the sulfur, rendering it susceptible to attack by nucleophiles.

The Ortho-Nitro Group: The Critical Activator

While the -SO₂F group establishes the baseline electrophilicity, the presence of a nitro group (-NO₂) on the benzene ring dramatically amplifies it. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a negative inductive effect (-I) and a negative resonance effect (-M).

Crucially, the placement of the nitro group at the ortho position is a mandatory requirement for the molecule's heightened reactivity and biological activity.[5][6] This specific stereochemistry allows for maximal electron withdrawal from the sulfur center, a phenomenon not observed with the meta or para isomers. This strict positional requirement underscores a highly localized and potent activation mechanism.

Caption: Inductive and resonance effects in 2-NBSF.

Reactivity Profile and Mechanistic Insights

Mechanism of Nucleophilic Attack

The reaction of 2-NBSF with a nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to understanding its reactivity lies in the rate-determining step: the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[7]

The high electronegativity of the fluorine atom, along with the powerful electron-withdrawing capacity of the ortho-nitro group, effectively stabilizes this anionic intermediate.[7] This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate. This is a crucial distinction: while fluoride is typically a poor leaving group in SN2 reactions, in the context of SNAr, the ability of the substituent to stabilize the intermediate is paramount.[7]

Reactants 2-NBSF + Nucleophile (Nu⁻) TransitionState1 Transition State 1 (High Energy) Reactants->TransitionState1 Rate-Determining Step (Nucleophilic Attack) Intermediate Meisenheimer Complex (Stabilized by -NO₂ and -F) TransitionState1->Intermediate TransitionState2 Transition State 2 Intermediate->TransitionState2 Fast Step (Fluoride Elimination) Products Substituted Product + F⁻ TransitionState2->Products

Caption: General mechanism of nucleophilic attack on 2-NBSF.

A Self-Validating System: The Critical Role of the Ortho-Nitro Group

The absolute necessity of the ortho-nitrosulfonyl fluoride geometry for biological efficacy serves as a self-validating system for its mechanism of action. Experimental data consistently shows that isomers with the nitro group in the meta or para position are inactive.[3][6] This provides unequivocal evidence that the enhanced electrophilicity is a direct consequence of the ortho-positioning.

Compound Structure Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) Activity
This compound (1) o-NO₂5.15[3]Active
3-Nitrobenzenesulfonyl fluoride (4) m-NO₂Inactive[6]Inactive
4-Nitrobenzenesulfonyl fluoride (5) p-NO₂Inactive[6]Inactive
2-Nitrobenzenesulfonyl chloride o-NO₂, -SO₂ClInactive[6]Inactive

Table 1: Comparative antibacterial activity of 2-NBSF isomers and analogs, demonstrating the essential nature of the ortho-nitro group and the sulfonyl fluoride electrophile for biological function.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 2-NBSF makes it a powerful tool for covalent inhibitor design. A screen of a sulfonyl fluoride library against E. coli identified 2-NBSF as a potent antibacterial agent.[3] This discovery has positioned ortho-nitro sulfonyl fluorides as a new and promising pharmacophore for developing antibiotics, particularly against challenging Gram-negative bacteria.[3][4][5]

Experimental Protocol: Screening for Covalent Modification of a Target Protein by 2-NBSF

This protocol provides a generalized workflow for assessing whether a protein of interest is covalently modified by 2-NBSF using intact protein mass spectrometry.

Objective: To determine if 2-NBSF forms a covalent adduct with a target protein.

Materials:

  • Target Protein (purified, at a known concentration, e.g., 10 µM in a suitable buffer like PBS or HEPES, pH 7.4)

  • This compound (NBSF) stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • LC-MS grade water and acetonitrile with 0.1% formic acid

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis

Methodology:

  • Reaction Setup:

    • Label two microcentrifuge tubes.

    • Tube 1 (NBSF Treatment): Add 5 µL of 100 µM target protein solution (final concentration 10 µM). Add 1 µL of 1 mM NBSF stock (diluted from 10 mM stock in DMSO; final concentration 20 µM, a 2-fold molar excess). Add 44 µL of reaction buffer.

    • Tube 2 (Vehicle Control): Add 5 µL of 100 µM target protein solution. Add 1 µL of DMSO. Add 44 µL of reaction buffer.

    • Causality Note: Using a modest molar excess minimizes non-specific labeling. The vehicle control is critical to ensure any observed mass shift is due to NBSF and not solvent effects or sample degradation.

  • Incubation:

    • Incubate both tubes at a controlled temperature (e.g., 37°C) for a set time (e.g., 1 hour). The time can be varied to assess reaction kinetics.

  • Quenching:

    • After incubation, add 1 µL of quenching solution to each tube to react with any remaining NBSF. This step is crucial to stop the reaction and prevent modification during sample workup.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the protein samples using a suitable method (e.g., C4 ZipTip) according to the manufacturer's protocol to remove salts and excess reagents that interfere with MS analysis.

    • Elute the desalted protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Intact Protein Mass Analysis:

    • Acquire mass spectra for both the control and NBSF-treated samples.

    • Deconvolute the resulting multiply charged ion series to determine the average mass of the intact protein in each sample.

  • Data Interpretation:

    • Compare the mass of the protein from the NBSF-treated sample to the vehicle control.

    • Covalent modification by 2-NBSF will result in a mass increase. The expected mass shift is calculated as: Mass(NBSF) - Mass(HF) = 205.16 Da - 20.01 Da = +185.15 Da .

    • The presence of a peak at [M + 185.15 Da] in the treated sample, which is absent in the control, provides strong evidence of covalent adduct formation.

Experimental Workflow Diagram

cluster_prep 1. Reaction Preparation cluster_reaction 2. Incubation & Quenching cluster_analysis 3. Analysis cluster_result 4. Interpretation Prep_Control Prepare Vehicle Control: Protein + DMSO Incubate Incubate at 37°C (e.g., 1 hour) Prep_Control->Incubate Prep_Test Prepare Test Sample: Protein + 2-NBSF Prep_Test->Incubate Quench Quench Reaction (e.g., with DTT) Incubate->Quench Desalt Desalt Sample (e.g., ZipTip) Quench->Desalt MS Intact Protein MS Analysis Desalt->MS Deconvolute Deconvolute Spectra MS->Deconvolute Result Mass Shift of +185.15 Da? Deconvolute->Result Conclusion_Yes Conclusion: Covalent Modification Result->Conclusion_Yes Yes Conclusion_No Conclusion: No Modification Result->Conclusion_No No

Caption: Workflow for screening protein modification by 2-NBSF.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.[8] It is a solid that is soluble in polar organic solvents.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

This compound is a highly electrophilic reagent whose reactivity is governed by the synergistic electron-withdrawing effects of the sulfonyl fluoride and a strategically positioned ortho-nitro group. This precise molecular architecture creates a potent warhead for covalent modification of biological nucleophiles, a feature validated by the strict requirement of the ortho-isomer for biological activity. Its proven efficacy as an antibacterial agent highlights its potential as a valuable pharmacophore in the urgent search for new antibiotics. The mechanistic understanding and experimental frameworks provided in this guide are intended to empower researchers to effectively utilize 2-NBSF as a sophisticated tool in drug discovery and chemical biology.

References

  • Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]
  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 ). [Link]
  • Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to be in the ortho configuration to have antibacterial activity. [Link]
  • Sadlowski, C. et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]
  • ChemRxiv. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. [Link]
  • ChemRxiv. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. [Link]
  • PubChemLite. (n.d.). This compound (C6H4FNO4S). [Link]
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
  • Journal of Advanced Pharmacy and Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
  • Tlili, A. (2020). Synthetic Routes to Arylsulfonyl Fluorides.
  • Lee, I. et al. (2012). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Bulletin of the Korean Chemical Society. [Link]
  • Ostrowski, S. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
  • Aksenov, A. V. et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. [Link]
  • Chemistry Stack Exchange. (2013).
  • Wikipedia. (n.d.).
  • Zhang, Y. et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagent. [Link]
  • Shen, B. et al. (2009). Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. Journal of Fluorine Chemistry. [Link]

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Introduction: Understanding the Utility and Inherent Risks of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Nitrobenzenesulfonyl Fluoride

This compound (CAS No. 433-98-7) is a pale yellow, solid organic compound that serves as a valuable reagent in modern synthetic chemistry.[1] Its utility is primarily derived from the highly reactive sulfonyl fluoride (-SO₂F) group, which is an excellent electrophile for nucleophilic substitution reactions, making it a key building block in the synthesis of sulfonamides and other complex molecules.[1] The presence of the electron-withdrawing nitro group further enhances this reactivity.[1]

For professionals in drug development, this compound and its derivatives are of increasing interest. They have been identified as a promising new pharmacophore for the development of antibiotics, showing activity against multidrug-resistant bacteria.[2][3][4] This role in cutting-edge research underscores the importance of its availability to the scientific community.

However, the same chemical properties that make this compound a powerful synthetic tool also impart significant hazards. Its reactivity, particularly with nucleophiles like water, and its potential to release highly toxic and corrosive byproducts, necessitates a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive framework for researchers and scientists to handle this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The compound is classified as a hazardous substance and demands careful handling to prevent severe injury.[5]

Primary Hazards

The principal dangers of this compound are its corrosive nature and its potential for causing severe chemical burns. While specific toxicity data for the fluoride compound is limited, its hazards can be inferred from the closely related and well-documented compound, 2-Nitrobenzenesulfonyl chloride. Both compounds are expected to react similarly upon contact with biological tissues.

The primary mechanism of injury is rapid hydrolysis upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract) to produce 2-nitrobenzenesulfonic acid and hydrofluoric acid (HF) – the latter of which is acutely toxic and corrosive.

Table 1: GHS Hazard Classification for this compound & Analogs

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 1B / 1C H314: Causes severe skin burns and eye damage [5][6][7]
Serious Eye Damage 1 H318: Causes serious eye damage [5][6]
Acute Toxicity (Oral) 3 H301: Toxic if swallowed [6]

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |[5][8] |

  • Skin Contact : Direct contact causes severe chemical burns.[5] The fluoride ion from hydrolysis can penetrate the skin, causing destruction of deep tissue layers and potentially leading to systemic fluoride toxicity, which can affect calcium levels in the body and cardiac function.[9][10]

  • Eye Contact : The substance is extremely corrosive to the eyes and can cause severe damage, including permanent blindness.[5] Immediate and prolonged irrigation is critical.

  • Inhalation : Inhalation of dust or fumes can cause severe irritation and chemical burns to the respiratory tract, potentially leading to pulmonary edema (fluid in the lungs), a medical emergency.[11][12]

  • Ingestion : Swallowing the chemical can cause severe burns to the mouth, throat, and gastrointestinal tract, and may be fatal.[6][11]

The Risk Assessment Workflow

Before any procedure involving this compound, a formal risk assessment must be conducted. This process systematically identifies potential exposure scenarios and ensures that adequate control measures are in place. The goal is not to eliminate risk entirely—which is often impossible in a research setting—but to reduce it to an acceptable level.

RiskAssessment cluster_workflow Risk Assessment Workflow A Step 1: Identify Hazards (Corrosivity, Toxicity, Reactivity) B Step 2: Evaluate Procedure (Scale, Duration, Temperature) A->B C Step 3: Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Step 4: Review Existing Controls (Fume Hood, PPE, SOPs) C->D E Step 5: Determine Risk Level (High, Medium, Low) D->E F Step 6: Implement Additional Controls (e.g., Face Shield, Buddy System) E->F If risk is unacceptable G Step 7: Document & Review (Update SOP, Train Personnel) E->G If risk is acceptable F->G

Caption: A systematic workflow for assessing and mitigating risks before handling this compound.

Section 2: Engineering and Administrative Controls

The most effective way to mitigate exposure is through robust engineering and administrative controls, which form the first lines of defense.

  • Engineering Controls :

    • Chemical Fume Hood : All work with this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to contain dust and potential vapors.[13]

    • Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.[12][13][14] Unobstructed access within a 10-second travel distance is the standard.

  • Administrative Controls :

    • Standard Operating Procedures (SOPs) : A detailed, lab-specific SOP must be written and approved for all procedures involving this chemical. This SOP should include handling, storage, and emergency procedures.[15]

    • Designated Work Area : Clearly demarcate an area for handling this compound to prevent cross-contamination.

    • "Buddy System" : Never work alone when handling highly hazardous chemicals.[15] A trained colleague should be present and aware of the specific hazards and emergency procedures.

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a complete barrier against the specific hazards of this compound.

PPE Selection Philosophy

The selection of PPE is not a one-size-fits-all decision. It must be based on the risk assessment of the specific task being performed. For instance, a small-scale weighing operation has a different risk profile than a large-scale reaction under heating. The potential for HF release upon hydrolysis or thermal decomposition is a critical consideration.[16][17]

Caption: A decision tree for selecting the appropriate level of PPE based on task-specific risks.

Recommended PPE

The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale & References
Eye/Face Protection Chemical splash goggles AND a full-length face shield. Protects against splashes and dust. A face shield is critical to protect the entire face from this highly corrosive material.[5][12][13]
Hand Protection Double-gloving with nitrile or neoprene gloves. Provides a robust barrier against skin contact. Inspect gloves for any signs of degradation or pinholes before use. Immediately replace if contamination is suspected.[14][18]
Body Protection A flame-resistant lab coat and closed-toe shoes. For larger quantities or tasks with high splash potential, a chemical-resistant apron is required. Protects skin from accidental spills. Ensure clothing fully covers the legs.[14][16]

| Respiratory Protection | Not typically required when used within a functioning fume hood. For emergency situations or potential hood failure, a NIOSH-approved respirator with cartridges for acid gases and particulates is necessary.[19] | Protects against inhalation of corrosive dust.[8] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount.

Handling Protocol
  • Preparation : Before starting, ensure the fume hood is functioning correctly, the work area is clean, and all necessary equipment and emergency supplies (spill kit, neutralizers) are within reach.

  • Don PPE : Put on all required PPE as determined by your risk assessment.

  • Weighing and Transfer : Conduct all transfers of the solid material within the fume hood. Use tools (spatulas, weigh boats) that can be easily decontaminated. Handle the container carefully to avoid generating dust.

  • Reaction Setup : When adding the reagent to a reaction, do so slowly and in a controlled manner. Be aware of potential exothermic reactions.

  • Post-Handling : After use, tightly seal the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 10% sodium carbonate solution can be used for surface decontamination.[16]

  • Doffing PPE : Remove PPE carefully, avoiding contact with any contaminated surfaces. Dispose of gloves and any other disposable items as hazardous waste. Wash hands and arms thoroughly with soap and water.

Storage Requirements
  • Location : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[5]

  • Container : Keep the container tightly closed to prevent reaction with atmospheric moisture.[5]

  • Incompatibilities : Segregate from incompatible materials. This includes:

    • Water and moisture (reacts to form corrosive acids)

    • Strong bases and alkalies (can cause violent reactions)[11]

    • Strong oxidizing agents[11]

    • Alcohols[11]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an injury or incident.

Spill Response

The response to a spill depends on its size and location. Only trained personnel should clean up spills.

Caption: A decision flowchart for responding to a spill of this compound.

Small Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material like sand, clay, or vermiculite. Do not use combustible materials like paper towels.[20]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[21]

  • Decontaminate the spill area with a solution of sodium bicarbonate or soda ash, followed by a soap and water wash.[22]

  • Dispose of all cleanup materials as hazardous waste.

First Aid Measures

Immediate medical attention is required for all exposures. Provide the Safety Data Sheet (SDS) to emergency responders.

Table 3: First Aid Measures by Exposure Route

Exposure Route First Aid Procedure Source
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. [5][8][23]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Use a safety shower if available. After flushing, seek immediate medical attention. Inform medical personnel of potential hydrofluoric acid exposure, as specialized treatment with calcium gluconate gel may be required. [5][15][21]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][8][21][23]

| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][8] |

Fire Fighting
  • While the compound itself has a low fire hazard, heating may cause decomposition, leading to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[5][8][11]

  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products.[8][11]

Section 6: Waste Disposal

Chemical waste containing this compound must be handled as hazardous waste.

  • Segregation : Segregate waste as halogenated organic waste.[20] Do not mix with non-halogenated solvents or other waste streams.

  • Containerization : Collect all waste, including empty containers and contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.[21]

  • Disposal : Arrange for disposal through a licensed hazardous waste management company. The primary disposal method is typically high-temperature incineration.[11][20] All disposal activities must comply with local, state, and federal regulations.

References

  • 2-Nitrobenzenesulfonyl chloride - Santa Cruz Biotechnology. (Note: Used as a close analog for hazard assessment). URL
  • SAFETY DATA SHEET - 2-Nitrobenzenesulfonyl chloride - Fisher Scientific. (Note: Used as a close analog for hazard assessment). URL
  • CAS 433-98-7: this compound | CymitQuimica. URL
  • This compound derivatives and their MICs (μg mL −1 )...
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY - NJ.gov. (Note: Used for general sulfonyl fluoride hazards). URL
  • SAFETY DATA SHEET - Benzylsulfonyl Fluoride - TCI Chemicals. (Note: Used as an analog for sulfonyl fluoride hazards). URL
  • Safety Data Sheet - 5-Fluoro-2-nitrobenzamide - AK Scientific, Inc.
  • 4-Nitrobenzenesulfonyl fluoride 95 349-96-2 - Sigma-Aldrich. URL
  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. URL
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC. URL
  • Proper Disposal of 2-Fluoroazulene: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • 2-Nitrobenzenesulphonyl fluoride - Apollo Scientific. URL
  • SO2ClF and it's many dangers. How do I quench and dispose it? : r/chemistry - Reddit. (Note: Used for general principles of disposing of reactive sulfonyl halides). URL
  • General Chemical Spill Procedures - Campus Oper
  • Fluorine - Rutgers University. URL
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. URL
  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. URL
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. URL
  • Chemical Safety Guidelines - PMSF and HF Releasers - Duke University. URL
  • The thermal decomposition of fluorine fluorosulphonate - Journal of the Chemical Society (Resumed) (RSC Publishing). URL
  • Disposal of fluoride-containing wastes - Google P
  • Personal Protective Equipment | US EPA. URL
  • Recommended Medical Treatment for Hydrofluoric Acid Exposure - Duke Safety. URL
  • Thermal degrad
  • SPILL CLEANUP QUICK REFERENCE - University of Alabama. URL
  • A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). URL
  • Treatment and Recovery of Fluoride Industrial Wastes - epa nepis. URL
  • Mixed-metal fluoride hydrates and their thermal-decomposition products - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). URL
  • Spill Response Procedures - FIU Environmental Health and Safety. URL
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. URL
  • Safety and handling of Perfluorobutylsulfonyl fluoride - Benchchem. (Note: Used for general sulfonyl fluoride handling principles). URL
  • 4-(4-chloro-6-nitro-2-quinolyl)-benzenesulfonyl fluoride - Sigma-Aldrich. URL
  • Analysis of fluoride compounds from Li-ion battery fires. (Note: Used for general principles of thermal decomposition of fluoride compounds). URL
  • Fluoride Toxicity Treatment & Management - Medscape Reference. URL
  • 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 - Sigma-Aldrich. (Note: Used as a close analog for hazard assessment). URL
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. URL
  • Lessons Learned- Fluoride Exposure and Response - OSTI.GOV. URL

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2-Nitrobenzenesulfonyl fluoride moisture sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Moisture Sensitivity of 2-Nitrobenzenesulfonyl Fluoride

Introduction: A Reagent of Unique Duality

In the landscape of modern drug discovery and chemical biology, this compound (2-NBSF) has emerged as a compound of significant interest. Characterized by a sulfonyl fluoride moiety ortho to a nitro group on a benzene ring, this pale yellow solid is a valuable reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl derivatives.[1] Its utility extends into the realm of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which provides a powerful tool for connecting chemical entities.[2][3] The electron-withdrawing nature of the nitro group enhances the electrophilicity and reactivity of the sulfonyl fluoride group, making it an effective partner for various nucleophiles.[1]

However, for researchers and drug development professionals, the practical utility of any reagent is intrinsically linked to its stability and handling requirements. The term "sulfonyl fluoride" can often be associated with moisture sensitivity, leading to cautious, and sometimes cumbersome, handling protocols. This guide provides a detailed technical analysis of the moisture sensitivity of this compound, moving beyond generalized warnings to offer a nuanced, evidence-based perspective. We will explore the inherent chemical stability of the S-F bond, dissect the surprising hydrolytic robustness of this specific molecule, and provide field-proven protocols for its handling, storage, and stability assessment.

Section 1: The Stability-Reactivity Paradox of 2-NBSF

A central theme in the chemistry of sulfonyl halides is the trade-off between reactivity and stability. Arylsulfonyl chlorides, for example, are highly reactive electrophiles but are also notoriously prone to rapid hydrolysis. In contrast, the carbon-fluorine bond's stronger analogue, the sulfur(VI)-fluorine bond, endows sulfonyl fluorides with significantly greater thermodynamic stability.[4] They are generally resistant to hydrolysis and thermolysis, a property that makes them more robust chemical tools than their chloride counterparts.[4]

The presence of a strong electron-withdrawing group, such as the ortho-nitro group in 2-NBSF, would be expected to increase the electrophilicity of the sulfur atom, thereby making it more susceptible to nucleophilic attack by water. This is where 2-NBSF presents a fascinating and highly useful paradox. Experimental studies have revealed that this compound is remarkably stable in aqueous environments at neutral pH. One study reported no signs of hydrolysis after three weeks at pH 7.4.[5][6] This stands in stark contrast to the equivalent sulfonyl chloride, 2-nitrobenzenesulfonyl chloride, which hydrolyzes orders of magnitude faster, exhibiting a half-life of just 33 hours at pH 7.3.[5][6]

This exceptional stability, coupled with its engineered reactivity towards specific biological nucleophiles, is precisely why the ortho-nitrosulfonyl fluoride motif has become a promising pharmacophore in the development of novel antibiotics.[5][6]

CompoundFunctional GroupHydrolytic Half-life (t½) at ~pH 7.3Reference
This compound -SO₂F> 3 weeks[5][6]
2-Nitrobenzenesulfonyl Chloride -SO₂Cl33 hours[5][6]

Table 1: Comparative Hydrolytic Stability

Section 2: The Mechanism of Hydrolysis

The hydrolysis of a sulfonyl halide proceeds via nucleophilic attack of a water molecule on the electrophilic sulfur atom. This is typically followed by the elimination of the halide leaving group. The enhanced stability of the S-F bond compared to the S-Cl bond is a key factor in the slower hydrolysis rate of sulfonyl fluorides.

While the ortho-nitro group does make the sulfur atom more electron-deficient, the overall reaction kinetics with a weak nucleophile like water remain exceptionally slow under neutral conditions. The reaction would be significantly accelerated under basic conditions, where the more potent nucleophile, hydroxide (OH⁻), is present in higher concentrations.

Caption: Putative hydrolysis pathway of 2-NBSF.

Section 3: Best Practices for Handling and Storage

Despite its notable stability in neutral aqueous solutions, adherence to best practices for handling and storage is essential to ensure the long-term integrity of 2-NBSF and the reproducibility of experimental results. The primary risk is not rapid decomposition in ambient moisture, but rather the potential for slow, incremental hydrolysis over long periods or contamination of reactions where water is an undesired nucleophile.

Storage:

  • Container: Store in a tightly sealed container to minimize exposure to atmospheric moisture.

  • Environment: Keep in a cool, dry place.[7] For long-term storage, refrigeration (2–8°C) in a desiccator is recommended.[2][8]

  • Inert Atmosphere: While not strictly necessary for storage alone, storing under an inert gas like argon or nitrogen can further prolong shelf life.

Handling:

  • Work Area: Handle in a well-ventilated area.[9] For reactions sensitive to water, the use of a glove box or standard Schlenk line techniques is advised.

  • Glassware: Always use oven- or flame-dried glassware that has been cooled under an inert atmosphere (e.g., nitrogen or argon) for reactions.[10]

  • Solvents: Use anhydrous solvents for all reactions. Even solvents labeled "anhydrous" should be verified for water content or freshly dried over a suitable agent if the reaction is particularly sensitive.[10]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection to avoid contact.[9]

Section 4: Experimental Protocol for Assessing Hydrolytic Stability

To empirically validate the stability of 2-NBSF or its derivatives under specific experimental conditions, a quantitative stability assay is indispensable. The following protocol provides a robust framework for monitoring the compound's integrity in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Prepare aqueous buffer (e.g., 100 mM Phosphate, pH 7.4) i1 Dilute 2-NBSF stock into buffer to final concentration (e.g., 100 µM) p1->i1 p2 Prepare 10 mM 2-NBSF stock in Acetonitrile p2->i1 i2 Incubate at controlled temp (e.g., 37°C) i1->i2 i3 Withdraw aliquots at time points (t=0, 1h, 4h, 24h, 48h, etc.) i2->i3 i4 Quench with equal volume of cold Acetonitrile i3->i4 a1 Analyze samples by RP-HPLC i4->a1 a2 Monitor peak area of 2-NBSF (e.g., at 254 nm) a1->a2 a3 Calculate % remaining vs. t=0 a2->a3 a4 Determine half-life (t½) a3->a4

Caption: Workflow for assessing hydrolytic stability.

Detailed Step-by-Step Methodology:

  • Materials & Reagents:

    • This compound (≥99% purity)

    • HPLC-grade acetonitrile and water

    • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

    • Calibrated pH meter

    • Thermostatically controlled incubator or water bath

    • Reverse-phase HPLC system with a C18 column and UV detector

  • Preparation of Solutions:

    • Aqueous Buffer: Prepare a 100 mM phosphate buffer and adjust the pH to the desired value (e.g., 7.4). Filter through a 0.22 µm filter.

    • Stock Solution: Accurately weigh and dissolve 2-NBSF in acetonitrile to create a 10 mM stock solution. This solution should be stored at -20°C and prepared fresh if possible.

  • Incubation Procedure:

    • Pre-warm the aqueous buffer to the desired incubation temperature (e.g., 37°C).

    • To initiate the experiment (t=0), add the 2-NBSF stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Ensure rapid mixing.

    • Immediately withdraw the first aliquot (this is the t=0 sample).

    • Place the reaction vessel in the incubator.

    • Withdraw subsequent aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours).

  • Sample Quenching and Analysis:

    • For each aliquot withdrawn, immediately quench the sample by adding it to an equal volume of cold acetonitrile in an HPLC vial. This stops any further hydrolysis and precipitates buffer salts.

    • Analyze the samples by reverse-phase HPLC. An appropriate gradient might be from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile.

    • Monitor the chromatogram at a wavelength where 2-NBSF has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact 2-NBSF for each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.

    • Plot the percentage of remaining 2-NBSF versus time.

    • If significant degradation is observed, the data can be fitted to a first-order decay curve to calculate the rate constant (k) and the half-life (t½ = 0.693/k).

Conclusion

This compound occupies a privileged position in synthetic and medicinal chemistry, offering a unique combination of tunable reactivity and remarkable stability. While the chemical intuition to handle all sulfonyl fluorides as acutely moisture-sensitive is a prudent starting point, this guide demonstrates that 2-NBSF is exceptionally robust against hydrolysis in neutral aqueous media.[5][6] This inherent stability simplifies its use in many applications, particularly in biological contexts. Nevertheless, for ensuring the highest degree of experimental accuracy and preserving the reagent's long-term integrity, following rigorous protocols for storage and handling remains the gold standard. By understanding the specific chemical nature of 2-NBSF, researchers can confidently employ this powerful tool to its full potential.

References

  • Vulcanchem. (n.d.). 2-Methyl-4-nitrobenzenesulfonyl fluoride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1459r0u48SFOm0pkYeDrCk2aFjn7lmEJblNY2HTaS7-_Qkq6erMMzydUCsGS2fEQf1VXn1EGx79F1GFtbFXmkjoFUNE6TC5dqIQK_hOBgyIK9C97DPiYfC1p0FdjLy8EitUNH8g1X3A==
  • Sadlowski, C., Park, B., Araujo, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
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  • CymitQuimica. (n.d.). CAS 433-98-7: this compound.
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  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 ).
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  • NIH. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • BenchChem. (2025). Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents.
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  • NIST. (n.d.). This compound.
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  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
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Introduction: The Ascending Role of 2-Nitrobenzenesulfonyl Fluoride in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Purity of 2-Nitrobenzenesulfonyl Fluoride

This compound (CAS No. 433-98-7), hereafter referred to as NBSF, is an aromatic sulfonyl fluoride that has transitioned from a standard laboratory reagent to a molecule of significant interest in contemporary drug discovery and chemical biology. Characterized by a pale yellow solid appearance, its utility has long been established in organic synthesis, primarily for the preparation of sulfonamides and as a reactive intermediate.[1] The electron-withdrawing properties of the ortho-nitro group enhance the electrophilicity of the sulfonyl fluoride moiety, making it a highly reactive and valuable tool for synthetic chemists.[1]

More recently, NBSF and its derivatives have emerged as a novel pharmacophore with potent antibacterial activity, showing efficacy against drug-resistant pathogens.[2][3][4] This discovery has amplified the need for a rigorous understanding of its commercial landscape and, critically, its purity. The presence of impurities can dramatically impact experimental outcomes, leading to inconsistent results, formation of unwanted byproducts, and potential toxicity in biological assays.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the commercial availability of NBSF, state-of-the-art methodologies for its purity assessment, and strategies for managing common impurities. Our objective is to empower the scientific community with the expertise to source, validate, and utilize this reagent with confidence and precision.

Part 1: Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from academic research to large-scale synthesis. The compound is typically offered in various purity grades, which directly correlate with its intended application and cost.

Expertise in Sourcing: Decoding Supplier Specifications

When sourcing NBSF, it is crucial to look beyond the headline purity percentage. A detailed Certificate of Analysis (CoA) is indispensable. Key parameters to scrutinize include not only the assay percentage but also the limits for specific impurities and moisture content. For instance, a supplier might specify a purity of ≥99% with moisture content ≤0.5% and total impurities ≤0.3%.[5] These details are vital, as water can lead to the slow hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid, diminishing the reagent's efficacy over time.

Proper storage and handling are paramount to maintaining the integrity of the compound. Suppliers recommend storing NBSF in a cool, dry, well-ventilated area in tightly sealed containers, away from moisture and incompatible materials like strong bases or oxidizing agents.[6][7][8]

Data Presentation: Representative Commercial Offerings

The table below summarizes typical specifications for this compound available from various commercial sources. This is a representative compilation and should be verified with the specific supplier's documentation.

Parameter Typical Specification Range Significance & Causality
CAS Number 433-98-7[1][5][9][10][11]Unique identifier ensuring correct compound sourcing.
Appearance White to pale yellow solid[1][10]Deviations (e.g., dark brown) may indicate degradation or significant impurities.
Purity (Assay) ≥97%, ≥98%, ≥99%[1][5][9][12]Higher purity is critical for sensitive applications like drug development to ensure reaction specificity and avoid confounding biological results.
Melting Point 56-60 °C[10]A sharp, narrow melting range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities.
Moisture Content Typically ≤0.5%[5]The sulfonyl fluoride moiety is susceptible to hydrolysis. Low moisture content is essential for stability and reactivity.
Molecular Formula C₆H₄FNO₄S[1][5][10]Confirms the elemental composition.
Molecular Weight ~205.16 g/mol [1][5][10]Essential for stoichiometric calculations in experimental design.

Part 2: A Multi-Technique Approach to Purity Validation

Relying on a single analytical technique for purity assessment is a flawed strategy. A comprehensive, self-validating system employs multiple orthogonal methods to build a complete profile of the compound, ensuring that different types of potential impurities are detected.

Mandatory Visualization: Purity Analysis Workflow

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Integration & Reporting Sample NBSF Sample HPLC HPLC-UV (Primary Assay, Non-Volatile Impurities) Sample->HPLC Aliquot GCMS GC-MS (Residual Solvents, Volatile Impurities) Sample->GCMS Aliquot NMR ¹H & ¹⁹F NMR (Structural Confirmation, Isomeric Purity) Sample->NMR Aliquot MP Melting Point (Bulk Purity Indicator) Sample->MP Aliquot Integration Integrate Data HPLC->Integration GCMS->Integration NMR->Integration MP->Integration Report Final Purity Report & Certificate of Analysis Integration->Report Consolidate Findings

Caption: Potential sources of impurities during NBSF synthesis.

Purification via Recrystallization
  • Expertise & Causality: For researchers who synthesize NBSF or find that a commercial batch does not meet their purity requirements, recrystallization is the most effective purification method for this solid compound. [13]The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves NBSF well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. Given that NBSF is soluble in polar organic solvents, a mixed solvent system or a single solvent like ethanol or isopropanol is a logical starting point. [1] Experimental Protocol: Recrystallization of NBSF

  • Solvent Selection: Perform small-scale solubility tests with solvents such as ethanol, isopropanol, and toluene to find a suitable system. An ideal solvent will fully dissolve the crude NBSF at its boiling point but yield a high recovery of crystals upon cooling.

  • Dissolution: Place the crude NBSF in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery. [13]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [13]Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Re-analyze the purified material using the HPLC and melting point methods described above to confirm the increase in purity.

Part 4: Application-Specific Purity Requirements

The "fitness for purpose" principle dictates that the required purity of NBSF is directly linked to its application.

Application Area Recommended Purity Rationale & Justification
Pharmaceutical/Drug Discovery Lead ≥99.5%The discovery of NBSF as an antibiotic pharmacophore necessitates the highest purity to ensure biological activity is intrinsic to the molecule and not an artifact of an impurity. [2][3][4]Regulatory standards for API development are exceptionally strict.
Advanced Organic Synthesis ≥98%For multi-step syntheses or reactions sensitive to catalysts or side-reactions, high purity prevents yield loss and simplifies purification of subsequent products. [1]
General Purpose Reagent ≥97%In applications like the formation of simple sulfonamides for educational or routine purposes, a slightly lower purity may be acceptable and more cost-effective.
Environmental Monitoring ≥98%When used to synthesize analytical standards or monitoring agents, high purity is required for accurate calibration and reliable detection. [14]

Conclusion

This compound is a powerful and increasingly important reagent in the chemical sciences. Its commercial availability is widespread, but this accessibility must be paired with a rigorous, scientifically-grounded approach to quality control. As we have demonstrated, a reliance on supplier specifications alone is insufficient for high-stakes research. A multi-technique validation strategy, combining chromatographic and spectroscopic methods, provides the necessary confidence in the material's integrity. By understanding the potential sources of impurities and mastering purification techniques, researchers can ensure that their experimental results are both reproducible and reliable, paving the way for further innovation in synthesis and drug discovery.

References

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An In-depth Technical Guide to the Structural Analysis of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Nitrobenzenesulfonyl fluoride (o-NBSF) is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the formation of nosyl-protected amines. Its reactivity and efficacy are direct consequences of its unique molecular architecture. The ortho-positioning of two potent electron-withdrawing groups—a nitro moiety and a sulfonyl fluoride—on a benzene ring creates a distinct electronic and steric environment. This guide provides a comprehensive, multi-technique approach to the structural elucidation of o-NBSF, intended for researchers, chemists, and drug development professionals. We will move beyond mere data reporting to explain the causal relationships behind experimental choices, integrating spectroscopic, crystallographic, and computational methods to build a holistic and validated structural understanding.

Molecular Architecture: An Overview

The structure of this compound (C₆H₄FNO₄S) is the foundation of its chemical behavior.[1][2][3] Key to its function is the arrangement of its functional groups:

  • Aromatic Core: A central benzene ring.

  • Sulfonyl Fluoride Group (-SO₂F): A highly electrophilic center, making the molecule an excellent sulfonylating agent.[3] The fluorine atom serves as a competent leaving group.

  • Nitro Group (-NO₂): A strong resonance and inductively electron-withdrawing group.

  • Ortho-Substitution: The adjacency of the -NO₂ and -SO₂F groups is critical. This arrangement maximizes electron withdrawal from the aromatic ring and introduces significant steric interactions that dictate the molecule's preferred conformation and reactivity.[4]

The combined electron-withdrawing power of these groups makes the sulfur atom exceptionally electrophilic and enhances the reactivity of the compound in nucleophilic substitution reactions, which is a cornerstone of its use in forming stable sulfonamides.[3]

A Multi-Pronged Analytical Strategy

A single analytical technique provides only one piece of the puzzle. A robust structural analysis relies on the convergence of data from multiple, complementary methods. This guide champions an integrated workflow that combines spectroscopy for functional group identification and conformational analysis in solution, X-ray diffraction for definitive solid-state structure, and computational modeling to bridge experimental findings with theoretical understanding.

cluster_Techniques Analytical Techniques cluster_Insights Structural Insights NMR NMR Spectroscopy (Solution-State Structure, Connectivity) Structure Validated 3D Molecular Structure & Electronic Properties NMR->Structure Confirms H, C, F framework IR IR Spectroscopy (Functional Groups) IR->Structure Identifies -SO₂F & -NO₂ stretches MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Structure Confirms M.W. = 205.16 XRAY X-ray Crystallography (Solid-State 3D Structure) XRAY->Structure Provides precise bond lengths/angles DFT Computational Modeling (Predicted Geometry, Electronics) DFT->Structure Correlates theory with experiment

Caption: Fig. 1: An integrated workflow demonstrating how multiple analytical techniques converge to provide a validated structural model of this compound.

Spectroscopic Characterization

Spectroscopy provides the first layer of evidence, confirming the molecule's connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for determining the molecule's carbon-hydrogen framework and probing the electronic environment of the unique fluorine atom.

  • ¹H NMR: The aromatic region will display a complex multiplet pattern for the four protons on the benzene ring. Due to the strong deshielding effects of the adjacent electron-withdrawing groups, these protons are expected to resonate at a high chemical shift (downfield), typically in the range of 7.8-8.3 ppm. The splitting pattern is intricate due to ortho, meta, and para couplings.

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly attached to the -SO₂F and -NO₂ groups (C1 and C2) will be significantly downfield and likely show reduced intensity due to quaternization and coupling to fluorine.

  • ¹⁹F NMR: This is a simple yet powerful experiment. It will exhibit a single resonance, confirming the presence of the sulfonyl fluoride group. Its chemical shift provides a sensitive probe of the electronic environment around the sulfur center.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Key Features
¹H7.8 - 8.3Complex multiplets in the aromatic region due to strong deshielding.
¹³C120 - 150Six distinct aromatic signals; C-S and C-N carbons are highly deshielded.
¹⁹FVaries (reference dependent)A single peak confirming the -SO₂F moiety.
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid and unambiguous identification of the principal functional groups. The spectrum is dominated by strong, characteristic absorption bands.

  • Asymmetric & Symmetric SO₂ Stretching: Strong bands are expected around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. These are characteristic of the sulfonyl group.

  • Asymmetric & Symmetric NO₂ Stretching: Strong absorptions will appear near 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, confirming the nitro group.

  • S-F Stretching: A distinct band, typically in the 750-850 cm⁻¹ region, is indicative of the sulfur-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation analysis.

  • Molecular Ion Peak (M⁺): The compound has a molecular weight of approximately 205.16 g/mol .[2][5] High-resolution mass spectrometry (HRMS) should detect a molecular ion with a precise mass that confirms the elemental formula C₆H₄FNO₄S.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of F, SO₂, NO₂, or combinations thereof, providing further validation of the molecular structure.

X-ray Crystallography: The Definitive Structure

While spectroscopy provides connectivity, single-crystal X-ray diffraction (SCXRD) provides the unequivocal three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and the molecule's conformation, including the critical torsion angles between the functional groups and the aromatic ring.

Key Structural Insights from Crystallography:

  • Non-planarity: Steric repulsion between the bulky ortho-substituents forces both the sulfonyl fluoride and nitro groups to twist out of the plane of the benzene ring. Measuring these dihedral angles is crucial for understanding the molecule's three-dimensional shape.

  • Intermolecular Interactions: The analysis can reveal how molecules pack in the crystal lattice, identifying non-covalent interactions like C-H···O hydrogen bonds or π-π stacking that influence the material's bulk properties.

cluster_workflow Single Crystal X-ray Diffraction Workflow cluster_output Outputs A Crystal Growth (e.g., Slow Evaporation) B Crystal Mounting & Data Collection A->B C Structure Solution (Phase Problem) B->C D Structure Refinement C->D E Validation & Analysis (CIF File Generation) D->E F Bond Lengths E->F G Bond Angles E->G H Torsion Angles E->H I Packing Diagrams E->I

Caption: Fig. 2: A generalized workflow for determining molecular structure using single-crystal X-ray diffraction.

Computational Modeling: The Theoretical Framework

Density Functional Theory (DFT) calculations serve as a powerful complement to experimental data. By building a computational model of o-NBSF, we can:

  • Predict Geometry: Optimize the molecular geometry to find the lowest energy conformation. The resulting bond lengths, angles, and dihedral angles can be directly compared with crystallographic data for validation.

  • Simulate Spectra: Predict NMR chemical shifts and IR vibrational frequencies. A strong correlation between calculated and experimental spectra provides high confidence in the structural assignment.

  • Analyze Electronic Properties: Generate electrostatic potential maps to visualize the electron-rich (negative potential, around the oxygens) and electron-poor (positive potential, around the sulfur and hydrogens) regions of the molecule. This directly illustrates the electrophilic nature of the sulfur atom, explaining its reactivity.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

  • Analysis: Integrate proton signals, and assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to literature or predicted values.

Protocol 2: Single Crystal Growth for X-ray Diffraction
  • Solvent Selection: Screen various solvents in which the compound is sparingly soluble (e.g., ethanol, isopropanol, ethyl acetate).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop.

  • Mounting: Immediately mount the crystal on the goniometer head of the diffractometer for analysis.

Conclusion

The structural analysis of this compound is a case study in the power of an integrated analytical approach. NMR, IR, and mass spectrometry efficiently confirm the molecular formula and functional group arrangement. Computational modeling provides a theoretical basis for understanding its geometry and electronic nature. Finally, single-crystal X-ray diffraction delivers the definitive, high-resolution solid-state structure. Together, these methods provide the comprehensive and validated understanding required by synthetic chemists and drug discovery professionals who rely on this versatile reagent.

References

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Methodological & Application

Application Notes & Protocols: Sulfonamide Synthesis Utilizing 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Nitrobenzenesulfonyl Fluoride in Modern Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique physicochemical properties, including its ability to act as a stable amide bioisostere and a hydrogen bond acceptor.[1] The synthesis of sulfonamides is, therefore, a critical transformation for drug development professionals. While traditionally synthesized from sulfonyl chlorides, the use of sulfonyl fluorides has gained prominence due to their increased stability and distinct reactivity profile.[2][3]

Among these, this compound (o-NBSF or o-Ns-F) stands out as a particularly effective reagent. It is a pale yellow solid known for its high reactivity in nucleophilic substitution reactions.[4] This heightened reactivity is driven by the potent electron-withdrawing effect of the ortho-nitro group, which renders the sulfur atom highly electrophilic.[4]

This application note provides a comprehensive guide to the synthesis of sulfonamides using this compound. We will delve into the reaction mechanism, provide a robust, step-by-step protocol, discuss critical experimental parameters, and outline the subsequent utility of the resulting N-(2-nitrophenyl)sulfonamides, which are valuable not only as final products but also as versatile intermediates, given that the "nosyl" (Ns) group is a well-established protecting group for amines.[5][6][7]

Reaction Mechanism: Nucleophilic Aromatic Substitution

The formation of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfur center.

Causality of the Reaction:

  • Activation: The sulfonyl fluoride group (SO₂F) is inherently electrophilic. This electrophilicity is significantly enhanced by the presence of the ortho-nitro (NO₂) group on the benzene ring. The nitro group's strong electron-withdrawing nature inductively and resonantly pulls electron density away from the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of o-NBSF. This step is typically facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity, or scavenges the hydrofluoric acid (HF) byproduct formed during the reaction.

  • Formation of Intermediate: A transient, pentacoordinate sulfur intermediate is formed.

  • Elimination & Product Formation: The stable fluoride ion is eliminated as a leaving group, and the protonated sulfonamide is formed. The base present in the reaction mixture then neutralizes the protonated product to yield the final N-(2-nitrophenyl)sulfonamide.

The resulting N-S bond is highly stable under many synthetic conditions. However, the same electronic activation provided by the nitro group that facilitates the synthesis also enables the subsequent cleavage of this bond under specific, mild conditions (typically with a thiol and base), making the nosyl group an excellent choice for amine protection in multi-step synthesis.[6][7][8]

Core Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the synthesis of N-benzyl-2-nitrobenzenesulfonamide from benzylamine and this compound. The principles are broadly applicable to a wide range of primary and secondary amines.

Materials and Equipment
  • Reagents:

    • This compound (o-NBSF, CAS 433-98-7)

    • Amine substrate (e.g., Benzylamine)

    • Anhydrous base (e.g., Triethylamine (Et₃N) or Pyridine)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with stir bar

    • Magnetic stir plate

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for chromatography

Mandatory Safety Precautions
  • This compound: This reagent is corrosive and may cause severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin.[9] Handle exclusively in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat at all times.[9][10]

  • Handling: Avoid all personal contact, including inhalation of dust.[9][11] Use in a well-ventilated area.[7] The compound is moisture-sensitive; store in a cool, dry place and handle under an inert atmosphere.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or another suitable solvent) to a concentration of approximately 0.1-0.2 M. Add the base (e.g., Triethylamine, 1.5 eq.). Stir the solution under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In a separate vial, weigh this compound (1.1 eq.) and dissolve it in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The product sulfonamide should be less polar than the starting amine.

  • Workup (Quenching and Extraction):

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final sulfonamide product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Reaction Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of sulfonamides using o-NBSF.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_amine Dissolve Amine (1.0 eq) & Base (1.5 eq) in DCM react Combine at 0°C, then stir at RT (2-12h) prep_amine->react prep_nbsf Dissolve o-NBSF (1.1 eq) in DCM prep_nbsf->react monitor Monitor via TLC react->monitor quench Dilute with DCM monitor->quench wash Wash Sequentially: 1M HCl, H₂O, NaHCO₃, Brine quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Sulfonamide Product purify->product

Caption: Workflow for o-NBSF mediated sulfonamide synthesis.

Data Summary: Reaction Parameters

The reaction conditions are adaptable to a variety of amine substrates. The following table provides general guidelines.

Amine Substrate TypeTypical BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Primary AliphaticEt₃N, PyridineDCM, THF0 to RT1 - 485 - 98Generally fast and high-yielding reactions.
Secondary AliphaticEt₃N, DIPEADCM, MeCN0 to RT2 - 880 - 95Slower than primary amines due to increased steric hindrance.
Primary Aromatic (Anilines)Pyridine, K₂CO₃DCM, DMFRT to 406 - 1870 - 90Less nucleophilic; may require slightly elevated temperatures or stronger bases.
Secondary AromaticPyridine, DMAPDMF, Dioxane40 to 6012 - 2460 - 85Challenging substrates; may require heating and more polar solvents.

Yields are representative and highly dependent on the specific substrate and purification efficiency.

Trustworthiness & Further Applications

Protocol Validation and Troubleshooting
  • Incomplete Reaction: If TLC analysis shows significant starting amine after the expected reaction time, consider adding an additional portion of o-NBSF (0.2 eq.) or increasing the reaction temperature. For weakly nucleophilic amines, a stronger base or a more polar solvent like DMF may be required.[3]

  • Low Yield: Poor yields can result from moisture in the reaction. Ensure all glassware is oven-dried and anhydrous solvents are used. Hydrolysis of the sulfonyl fluoride is a competing side reaction.

  • Purification Issues: The disulfide byproduct from potential side reactions can sometimes co-elute with the product. Careful chromatography is essential.

The Nosyl Group as a Protecting Group

A key advantage of this protocol is that the product, an N-(2-nitrophenyl)sulfonamide, is a "nosyl-protected" amine. This group is stable to acidic conditions (e.g., those used to remove Boc groups) but can be readily cleaved under mild, orthogonal conditions.[12][13]

Deprotection: The nosyl group is typically removed by treatment with a thiol (e.g., thiophenol or 2-mercaptoethanol) and a base (e.g., K₂CO₃ or DBU) in a polar aprotic solvent like DMF or acetonitrile.[6][7] This versatility makes the o-NBSF reagent a strategic choice for complex, multi-step syntheses where amine protection is necessary.[5][14]

References

  • Vertex AI Search. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH.
  • Vertex AI Search. (2025). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
  • Vertex AI Search. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters.
  • Apollo Scientific. (2023). 2-Nitrobenzenesulphonyl fluoride.
  • ResearchGate. (n.d.). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Semantic Scholar. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • CymitQuimica. (n.d.). CAS 433-98-7: this compound.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF.
  • Journal of AOAC INTERNATIONAL. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • National Institutes of Health. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC.
  • Quora. (2023). What is the method of analysis of sulphonamides?.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • ResearchGate. (2018). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines - PMC.
  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 )....
  • ChemRxiv. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity.
  • The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • National Institutes of Health. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • Enamine. (n.d.). Sulfonyl Fluorides.
  • Organic Chemistry Portal. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • PubChem. (n.d.). This compound (C6H4FNO4S).
  • ResearchGate. (n.d.). Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes | Request PDF.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ChemRxiv. (n.d.). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction.

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using 2-Nitrobenzenesulfonyl fluoride in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Nitrobenzenesulfonyl Fluoride in Advanced Solid-Phase Peptide Synthesis

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound (o-NBS-F), and the corresponding nosyl (Ns) protecting group, in solid-phase peptide synthesis (SPPS). We move beyond simple procedural lists to provide a deep dive into the chemical principles, strategic advantages, and field-tested protocols that leverage this powerful and versatile tool for creating complex and modified peptides.

Introduction: The Strategic Value of the Nosyl Group in SPPS

In the landscape of peptide synthesis, the choice of protecting groups is paramount to success.[1] While Fmoc/tBu and Boc/Bzl strategies form the bedrock of modern SPPS, the 2-nitrobenzenesulfonyl (nosyl) group offers a unique set of advantages that enable synthetic routes otherwise difficult to achieve.[2][3] Derived from this compound (o-NBS-F) or the more common chloride (o-NBS-Cl), the nosyl group is not merely another protecting group but a strategic activator.[4][5]

Its primary value lies in three key areas:

  • True Orthogonality: The nosyl group is stable to the acidic conditions used to cleave t-butyl-based side-chain protectors and the basic conditions used for Fmoc removal, yet it can be cleaved under exceptionally mild, nucleophilic conditions.[6][7] This provides a third dimension of orthogonality crucial for complex, multi-step modifications on the solid support.[8]

  • N-H Acidity Modulation: The powerful electron-withdrawing nature of the nitro group significantly acidifies the N-H proton of the resulting sulfonamide.[7] This unique property facilitates selective N-alkylation on the resin, a cornerstone of the celebrated Fukuyama amine synthesis, enabling the creation of N-methylated or other N-substituted peptides.[7][9]

  • Robustness and Versatility: Nosyl-protected amines are highly stable, often crystalline, and compatible with a wide range of coupling reagents, making them a reliable choice for demanding synthetic sequences.[6][10]

This guide will elucidate the mechanisms behind these advantages and provide actionable protocols for their implementation in your laboratory.

Part 1: The Underlying Chemistry of the Nosyl Group

A thorough understanding of the nosyl group's reactivity is essential for its effective use. The causality behind its installation and cleavage dictates the experimental conditions required for optimal performance.

Mechanism of Amine Protection (Nosylation)

The reaction of a primary or secondary amine with this compound proceeds via a classical nucleophilic attack on the electron-deficient sulfur atom, leading to the formation of a stable sulfonamide bond. The reaction is typically driven to completion by the inclusion of a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF).

Figure 1: General scheme for amine protection using o-NBS-F.

Mechanism of Deprotection: Nucleophilic Aromatic Substitution

The genius of the nosyl group lies in its unique cleavage mechanism. Unlike tosyl groups, which require harsh reductive or acidic conditions, the nosyl group is removed via a nucleophilic aromatic substitution (SNAr) reaction.[9] A soft nucleophile, typically a thiolate anion, attacks the electron-deficient aromatic ring at the position ortho to the nitro group, forming a transient Meisenheimer complex.[6][9] This intermediate then collapses, eliminating sulfur dioxide and releasing the free amine. This process is highly efficient and occurs under mild, neutral, or slightly basic conditions.

G cluster_0 Deprotection via Meisenheimer Complex start Nosyl-Amide + Thiolate (R'-S⁻) meisenheimer Meisenheimer Complex (Transient Intermediate) start->meisenheimer 1. Nucleophilic    Attack products Free Amine (R-NH₂) + SO₂ + Thioether meisenheimer->products 2. Collapse & Elimination

Figure 2: The deprotection pathway proceeds via a Meisenheimer complex.[9]

Part 2: Core Applications in Solid-Phase Peptide Synthesis

Application 1: An Orthogonal Protecting Group for Side-Chain Modification

The most direct application of o-NBS is as a third orthogonal protecting group, particularly for the epsilon-amino group of lysine (Lys). In a standard Fmoc/tBu strategy, a resin-bound peptide containing a Lys(Ns) residue can be selectively deprotected on-resin without affecting other acid-labile side-chain protecting groups (like tBu, Boc, Trt) or the N-terminal Fmoc group. This unmasked lysine side-chain then becomes available for specific modifications such as PEGylation, lipidation, biotinylation, or the attachment of a branched peptide chain.

spss_workflow cluster_spps Standard Fmoc SPPS Cycles cluster_deprotection Orthogonal Nosyl Deprotection cluster_modification Side-Chain Modification start Start: Resin Support spps1 Couple Fmoc-AA-OH start->spps1 spps2 Fmoc Deprotection (20% Piperidine/DMF) spps1->spps2 spps3 Couple Fmoc-Lys(Ns)-OH spps2->spps3 spps4 ...Continue Elongation... spps3->spps4 deprotect_ns Cleave Nosyl Group (Thiol + Base in DMF) spps4->deprotect_ns modify Couple Cargo (e.g., Biotin, Lipid, Fluorophore) deprotect_ns->modify final_cleavage Final Cleavage from Resin (e.g., TFA Cocktail) modify->final_cleavage end Purified Modified Peptide final_cleavage->end

Figure 3: SPPS workflow incorporating orthogonal Lys(Ns) protection.

Application 2: On-Resin N-Alkylation for Backbone Modification

The nosyl group's ability to acidify the amide N-H proton is a transformative feature. A nosyl-protected nitrogen on the peptide backbone can be cleanly deprotonated by a mild, non-nucleophilic base on the solid support. The resulting anion is a potent nucleophile that readily reacts with an alkylating agent (e.g., methyl iodide, benzyl bromide) to form an N-alkylated peptide. Subsequent removal of the nosyl group reveals the secondary amine in the peptide backbone. This method is exceptionally mild and efficient for producing peptides with modified backbones, which often exhibit enhanced proteolytic stability and altered conformations.[11]

N_Alkylation_Workflow start Resin-Bound Peptide with Free N-terminal Amine step1 1. Couple Fmoc-AA-OH (Standard Coupling) start->step1 step2 2. Fmoc Deprotection step1->step2 step3 3. Nosylation of N-terminus (o-NBS-F, Collidine) step2->step3 step4 4. N-Alkylation (Base + Alkyl Halide, e.g., MTBD + CH₃I) step3->step4 step5 5. Nosyl Deprotection (Thiol + Base) step4->step5 step6 Continue SPPS Cycles step5->step6

Figure 4: Workflow for site-selective N-alkylation on a solid support.[11]

Part 3: Detailed Experimental Protocols

These protocols are designed for manual SPPS but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: On-Resin Nosylation of a Primary Amine

This protocol is suitable for protecting the N-terminal α-amino group or the side-chain of an amino acid like Lys after its orthogonal protecting group (e.g., Mtt) has been removed.

  • Materials:

    • Peptide-resin with a free primary amine (1 equiv).

    • This compound (o-NBS-F) (3-5 equiv).

    • 2,4,6-Collidine or Diisopropylethylamine (DIEA) (5-10 equiv).

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • SPPS reaction vessel.

  • Procedure:

    • Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes.

    • Drain the solvent.

    • Dissolve o-NBS-F (3-5 equiv) and collidine (5-10 equiv) in anhydrous DCM.

    • Add the reagent solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.[11]

    • Validation: Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete protection of the primary amine.

    • Drain the reaction solution.

    • Wash the resin extensively with DCM (3x), DMF (3x), and Methanol (3x), then dry under vacuum.

Protocol 2: On-Resin N-Alkylation of a Nosyl-Protected Amine

This protocol describes the alkylation of a nosylated N-terminus.

  • Materials:

    • Nosyl-protected peptide-resin (1 equiv).

    • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (2-4 equiv).[11]

    • Alkylating agent (e.g., Methyl-p-nitrobenzenesulfonate or Methyl Iodide) (3-10 equiv).

    • Anhydrous DMF.

  • Procedure:

    • Swell the nosyl-protected peptide-resin in anhydrous DMF.

    • Drain the solvent.

    • Add a solution of the base (e.g., MTBD, 2-4 equiv) in anhydrous DMF. Agitate for 2-5 minutes to generate the anion.

    • Add the alkylating agent (3-10 equiv) to the mixture.

    • Agitate at room temperature for 30-60 minutes.[11]

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents.

Protocol 3: On-Resin Deprotection (Cleavage) of the Nosyl Group

This is the final step to reveal the free or N-alkylated amine.

  • Materials:

    • Nosyl-protected peptide-resin (1 equiv).

    • Thiol reagent (e.g., Thiophenol, 2-Mercaptoethanol) (10-20 equiv).

    • Base (e.g., DBU, Cesium Carbonate) (10-20 equiv).

    • Anhydrous DMF.

  • Procedure:

    • Swell the resin in anhydrous DMF.

    • Drain the solvent.

    • Prepare the deprotection cocktail: Dissolve the thiol (e.g., 2-Mercaptoethanol, 10 equiv) and base (e.g., DBU, 10 equiv) in anhydrous DMF.[11][12]

    • Add the cocktail to the resin.

    • Agitate at room temperature. The reaction is typically fast, often complete within 30-60 minutes.

    • Validation: Monitor the reaction using a Kaiser test. A positive result (blue beads) indicates the presence of the free amine.

    • Drain the deprotection solution.

    • Wash the resin exhaustively with DMF (5x) and DCM (5x) to ensure complete removal of the thiol and byproducts. The resin is now ready for the next coupling step.

Part 4: Data Presentation and Field-Proven Insights

Choosing the Right Thiol Reagent

The choice of thiol is critical for efficient deprotection and ease of workup. While thiophenol is highly effective, its pungent odor is a significant drawback.[13] Several alternatives have been developed to address this issue.[14]

Thiol ReagentBaseProsConsReference(s)
Thiophenol K₂CO₃, Cs₂CO₃Highly reactive, fast, well-documented.Extremely foul and persistent odor.[9]
2-Mercaptoethanol DBULess odorous than thiophenol, readily available.Slower reaction times may be required.[12]
Polymer-Supported Thiophenol Cs₂CO₃Odorless, byproducts are resin-bound, simplifies purification.Higher cost, requires filtration to remove.[15][16]
p-Mercaptobenzoic acid K₂CO₃Odorless solid, reaction byproducts are easily separated.May require slightly elevated temperatures (40°C).[14]
Homocysteine Thiolactone DBU + AlcoholUtilizes an odorless precursor to generate the thiolate in-situ.Requires an alcohol co-solvent.[13]

Expert Insight: For routine lab-scale synthesis, a combination of 2-mercaptoethanol and DBU offers a good balance of reactivity and convenience.[12] For library synthesis or applications where purification is a bottleneck, investing in polymer-supported thiols can significantly streamline the workflow.[15]

Conclusion

This compound is a powerful reagent for advanced solid-phase peptide synthesis. The resulting nosyl protecting group provides a gateway to orthogonal side-chain modifications and, most significantly, facile on-resin N-alkylation for backbone engineering. By understanding the underlying chemical mechanisms and employing the robust protocols detailed in this guide, researchers can unlock new possibilities in the design and synthesis of complex, high-value peptides for therapeutic and research applications.

References

  • Scialdone, M. A. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition.
  • De Marco, R., Di Gioia, M. L., Leggio, A., Liguori, A., & Viscomi, M. C. (2009). Deprotection of N‐Nosyl‐α‐amino Acid by Using Solid‐Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.
  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. ACS Spring 2021.
  • Dmsp-Sapienza. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200.
  • CreoSalus. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
  • Kent, S. B. H., & Alewood, P. F. (1999). Peptide synthesis with sulfonyl protecting groups. Google Patents (EP0941104A1).
  • Miller, S. C., & Scanlan, T. S. (1997). oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Monda, S. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis.
  • Albericio, F., & Fields, G. B. (n.d.). Solid-Phase Synthesis of Cyclic Peptides. Digital.CSIC.
  • Reichwein, J. F. (2000). Conformational-restriction of peptides. eScholarship, University of California.
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Ningbo Inno Pharmchem. (2026). Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride.
  • Wang, J., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2187.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
  • Movassaghi, M., & Schmidt, M. A. (2007). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 46(21), 3745-3748.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 35(1), 25-40.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides. Google Patents (WO2015028599A1).
  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry.
  • Varkey, J. T. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 1-17.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

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Design and Application of Covalent Inhibitors Utilizing the 2-Nitrobenzenesulfonyl Fluoride Warhead: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibition and the Promise of the Sulfonyl Fluoride Warhead

The paradigm of drug discovery has seen a renaissance in the development of covalent inhibitors. These molecules, which form a stable, covalent bond with their biological target, offer distinct advantages over their non-covalent counterparts, including prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets.[1] This has led to the successful development of a number of blockbuster drugs, particularly in the oncology space.

At the heart of every covalent inhibitor is the "warhead," an electrophilic functional group responsible for reacting with a nucleophilic amino acid residue on the target protein. While much attention has been focused on targeting cysteine residues due to the high nucleophilicity of its thiol group, the relatively low abundance of cysteine in the proteome has spurred the exploration of warheads that can react with other amino acid residues.

Among the most promising of these "beyond-cysteine" warheads are the sulfonyl fluorides (SFs).[2] This class of electrophiles exhibits a favorable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine.[3][4][5] This versatility significantly expands the landscape of druggable targets.

This technical guide focuses on a particularly intriguing member of the sulfonyl fluoride family: the 2-nitrobenzenesulfonyl fluoride (NBSF) warhead. The presence of the ortho-nitro group dramatically influences the reactivity of the sulfonyl fluoride, making it a powerful tool for the design of potent and selective covalent inhibitors. Herein, we provide a comprehensive overview of the design principles, synthesis, and evaluation of covalent inhibitors incorporating the NBSF warhead, complete with detailed protocols and field-proven insights to guide researchers in this exciting area of drug discovery.

The this compound Warhead: A Privileged Electrophile

The this compound (NBSF) moiety is a highly reactive and versatile warhead for the design of covalent inhibitors. Its utility stems from a unique combination of electronic and steric factors that govern its interaction with nucleophilic amino acid residues.

Mechanism of Action and the Influence of the Ortho-Nitro Group

The covalent modification of a protein by an NBSF-containing inhibitor proceeds through a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.

The key to the enhanced reactivity of the NBSF warhead lies in the electron-withdrawing nature of the ortho-positioned nitro group.[6] This has two significant consequences:

  • Increased Electrophilicity of the Sulfur Atom: The nitro group pulls electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.

  • Stabilization of the Transition State: The ortho-nitro group can stabilize the developing negative charge in the transition state of the nucleophilic substitution reaction, thereby lowering the activation energy and increasing the reaction rate.

The importance of the ortho-positioning of the nitro group has been demonstrated in studies on the antibacterial activity of nitro-substituted sulfonyl fluorides. Compounds with meta- or para-nitro substitution were found to be inactive, highlighting the critical role of the ortho-nitro group in conferring biological activity.[7][8]

Reactivity with Nucleophilic Amino Acids

The NBSF warhead has been shown to react with a variety of nucleophilic amino acid residues, making it a versatile tool for targeting a broad range of proteins. While sulfonyl fluorides, in general, are known to react with serine, threonine, lysine, tyrosine, cysteine, and histidine, the specific reactivity profile of NBSF is influenced by the local environment of the protein active site.[3][5]

One notable feature of NBSF is its reported reactivity with lysine residues.[6] The formation of a stable sulfonamide linkage with the ε-amino group of lysine provides a robust covalent modification. Additionally, the reaction of sulfonyl fluorides with the hydroxyl group of tyrosine to form a sulfonate ester is a well-established modification.[8][9]

Workflow for the Design and Evaluation of NBSF-Based Covalent Inhibitors

The development of a successful covalent inhibitor requires a systematic approach that encompasses design, synthesis, and rigorous biochemical and biophysical evaluation. The following workflow outlines the key stages in this process for NBSF-based inhibitors.

NBSF Inhibitor Development Workflow cluster_design Design & Synthesis cluster_evaluation Biochemical & Biophysical Evaluation Target_Selection Target Selection & Identification of Nucleophilic Residue Scaffold_Design Scaffold Design & Warhead Incorporation Target_Selection->Scaffold_Design Structural Information Synthesis Synthesis of NBSF-Inhibitor Scaffold_Design->Synthesis Biochemical_Assay Biochemical Potency & Kinetics Synthesis->Biochemical_Assay Purified Inhibitor Target_Engagement Target Engagement (Mass Spectrometry) Biochemical_Assay->Target_Engagement Confirmed Activity Selectivity_Profiling Selectivity Profiling Target_Engagement->Selectivity_Profiling Validated On-Target Activity Selectivity_Profiling->Scaffold_Design Optimization Feedback

Figure 1: A generalized workflow for the development of covalent inhibitors featuring the this compound warhead.

Protocols for the Synthesis and Evaluation of NBSF-Based Covalent Inhibitors

This section provides detailed, step-by-step protocols for the key stages of NBSF-based inhibitor development.

Protocol 1: Synthesis of a Representative NBSF-Containing Scaffold

This protocol describes a general method for the coupling of a this compound warhead to a scaffold containing a primary or secondary amine. The synthesis of 2-nitrobenzenesulfonyl chloride, a common precursor to the fluoride, is also outlined.

Part A: Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2-Nitrochlorobenzene [9]

Materials:

  • 2-Nitrochlorobenzene

  • Sodium disulfide (Na₂S₂)

  • Chlorine gas (Cl₂)

  • Toluene

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Synthesis of 2,2'-Dinitrodiphenyl Disulfide: In a suitable reaction vessel, react 2-nitrochlorobenzene with sodium disulfide in a suitable solvent. This nucleophilic aromatic substitution reaction yields 2,2'-dinitrodiphenyl disulfide.

  • Oxidative Chlorination: Dissolve the crude 2,2'-dinitrodiphenyl disulfide in toluene. Bubble chlorine gas through the solution while maintaining the temperature at approximately 40°C. Monitor the reaction until completion, which is often indicated by a color change.

  • Isolation and Purification: Upon completion of the reaction, isolate the crude 2-nitrobenzenesulfonyl chloride. Purify the product by recrystallization from a suitable solvent system (e.g., toluene) to yield the desired product.

Part B: Conversion of 2-Nitrobenzenesulfonyl Chloride to this compound

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Potassium fluoride (KF)

  • Crown ether (e.g., 18-crown-6) as a phase transfer catalyst

  • Acetonitrile (anhydrous)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride in anhydrous acetonitrile.

  • Add an excess of anhydrous potassium fluoride and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Part C: Coupling of this compound to an Amine-Containing Scaffold

Materials:

  • This compound

  • Amine-containing scaffold of interest

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Reaction vessel under an inert atmosphere

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine-containing scaffold in the chosen anhydrous aprotic solvent.

  • Add a slight excess (e.g., 1.1 equivalents) of the tertiary amine base.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired NBSF-containing inhibitor.

Protocol 2: Biochemical Evaluation of NBSF-Based Inhibitors - Enzyme Kinetics

This protocol outlines a general method for determining the kinetic parameters of covalent inhibition by an NBSF-based inhibitor.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • NBSF-based inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Determination of Michaelis-Menten Parameters: Before evaluating the inhibitor, determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of the enzyme with its substrate under the chosen assay conditions.

  • Time-Dependent Inhibition Assay:

    • Prepare a series of dilutions of the NBSF-based inhibitor in the assay buffer.

    • In a 96-well plate, pre-incubate the enzyme with each concentration of the inhibitor for various time points (e.g., 0, 5, 15, 30, and 60 minutes). Include a control with no inhibitor.

    • Initiate the enzymatic reaction by adding the substrate at a concentration equal to its Kₘ.

    • Monitor the reaction progress over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity.

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

    • The slope of each line will give the observed rate of inactivation (kₒₑₛ).

    • Plot the kₒₑₛ values against the inhibitor concentrations.

    • Fit the data to the following equation to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ):

      kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

      where [I] is the inhibitor concentration.

Table 1: Representative Kinetic Parameters for Covalent Inhibitors

ParameterDescriptionTypical Range for Potent Inhibitors
Kᵢ Inhibition constant, reflecting the initial non-covalent binding affinity.Low micromolar to nanomolar
kᵢₙₐ꜀ₜ Maximum rate of covalent bond formation at saturating inhibitor concentrations.0.01 - 1 min⁻¹
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant, representing the overall efficiency of covalent modification.> 10³ M⁻¹s⁻¹
Protocol 3: Target Engagement Confirmation by Mass Spectrometry

This protocol describes a general workflow for confirming the covalent modification of a target protein by an NBSF-based inhibitor using intact protein mass spectrometry.

Materials:

  • Purified target protein

  • NBSF-based inhibitor

  • Incubation buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

Procedure:

  • Incubation:

    • In a microcentrifuge tube, incubate the target protein (e.g., at a final concentration of 1-5 µM) with a molar excess of the NBSF-based inhibitor (e.g., 5-10 fold excess) in the incubation buffer.

    • Include a control sample with the protein and the vehicle (e.g., DMSO) used to dissolve the inhibitor.

    • Incubate the samples for a sufficient time to allow for covalent modification (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Sample Preparation for LC-MS:

    • If necessary, desalt the samples using a suitable method, such as a desalting column or buffer exchange spin column, to remove non-volatile salts that can interfere with mass spectrometry.

  • Intact Protein Analysis:

    • Inject the samples onto the LC-MS system.

    • Acquire the mass spectra of the intact protein in both the control and inhibitor-treated samples.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the inhibitor-treated sample to the control sample.

    • A mass shift corresponding to the molecular weight of the NBSF-inhibitor minus the molecular weight of the leaving group (fluoride) confirms covalent modification.

Mass_Spec_Workflow Incubate Incubate Protein with NBSF Inhibitor Desalt Desalt Sample Incubate->Desalt LCMS Intact Protein LC-MS Analysis Desalt->LCMS Deconvolute Deconvolute Spectra LCMS->Deconvolute Compare Compare Mass of Treated vs. Control Deconvolute->Compare Confirm Confirm Covalent Adduct (Mass Shift) Compare->Confirm

Figure 2: Workflow for confirming covalent target engagement using intact protein mass spectrometry.

Safety and Handling of this compound and Related Compounds

Researchers working with this compound and its precursors, such as 2-nitrobenzenesulfonyl chloride, must adhere to strict safety protocols due to the hazardous nature of these compounds.

Hazards:

  • Corrosive: These compounds can cause severe skin burns and eye damage.[2][4][10][11]

  • Toxic: They may be harmful if swallowed or inhaled.[11]

  • Moisture Sensitive: They may decompose on exposure to moist air or water.[10]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3][10][11]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Inert Atmosphere: For reactions and storage, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[10]

  • Spills: In case of a spill, evacuate the area and clean up using appropriate absorbent materials. Avoid generating dust.[10]

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[10]

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Conclusion and Future Outlook

The this compound warhead represents a powerful and versatile tool in the arsenal of medicinal chemists for the design of covalent inhibitors. Its enhanced reactivity, driven by the ortho-nitro group, and its ability to target a range of nucleophilic amino acids open up new avenues for drug discovery against challenging targets. The protocols and guidelines presented in this technical guide provide a solid foundation for researchers to explore the potential of this privileged electrophile.

As our understanding of the intricate mechanisms of covalent inhibition continues to grow, we can expect to see the development of even more sophisticated and selective inhibitors based on the NBSF scaffold. Future research will likely focus on fine-tuning the reactivity of this warhead through further substitution on the aromatic ring, as well as on expanding its application to a wider range of disease targets. The continued synergy between innovative chemical synthesis, rigorous biochemical evaluation, and advanced biophysical techniques such as mass spectrometry will undoubtedly propel the field of covalent drug discovery forward, with the NBSF warhead playing a prominent role in this exciting journey.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2640. [Link]
  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725–735. [Link]
  • Sadlowski, C. M., Park, B., Araujo, C. G., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 633–640. [Link]
  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. [Link]
  • Wong, S. S., Quiggle, K., Triplett, C., & Berliner, L. J. (1974). Spin-labeled Sulfonyl Fluorides as Active Site Probes of Protease Structure. II. Spin Label Syntheses and Enzyme Inhibition. Journal of Biological Chemistry, 249(6), 1678–1682. [Link]
  • Narayanan, A., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1083–1092. [Link]
  • ResearchGate. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. [Link]
  • Li, X., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(43), 12051–12057. [Link]
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2249–2261. [Link]
  • Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3149–3157. [Link]
  • Pfizer. (n.d.).
  • Li, X., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(43), 12051–12057. [Link]
  • Sadlowski, C. M., Park, B., Araujo, C. G., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • Weintraub, S. T., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 159–165. [Link]
  • Franz, T., & Li, X. (2015). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology, 1295, 235–247. [Link]
  • Smedley, C. J., et al. (2023).
  • ResearchGate. (2015). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. [Link]
  • Allen, S. E., et al. (2020). Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays. STAR Protocols, 1(2), 100067. [Link]
  • Japanese Center for the Validation of Alternative Methods. (2021). Amino acid Derivative Reactivity Assay (ADRA)
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
  • Uchinomiya, S., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17080–17087. [Link]
  • Gendron, T., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4504. [Link]
  • Wu, X., et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 51(2), 544–565. [Link]
  • Szekely, R., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. [Link]
  • Sinha, A., & Mann, M. (2021). A beginner's guide to mass spectrometry–based proteomics. The FEBS Journal, 288(13), 3946–3957. [Link]
  • Danza, F., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(16), 10831–10840. [Link]
  • Paulo, J. A. (2021). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols, 16(8), 3741–3760. [Link]
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

Sources

Application Notes & Protocols: N-Protection of Amino Acids with 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Nosyl Group in Synthesis

In the intricate field of peptide synthesis and the broader landscape of organic chemistry, the selective masking and de-masking of functional groups is a cornerstone of molecular construction. The protection of the alpha-amino group of amino acids is a critical step, preventing undesired side reactions during peptide bond formation and other synthetic transformations. Among the arsenal of amine-protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a versatile and powerful tool.[1][2]

Derived from 2-nitrobenzenesulfonyl fluoride or its more commonly used counterpart, 2-nitrobenzenesulfonyl chloride (Ns-Cl)[3], the nosyl group offers a unique combination of stability and selective lability. Its key advantages include:

  • Robust Stability: The N-nosyl group is remarkably stable across a wide range of reaction conditions, including the strongly acidic treatments used to cleave tert-butyl (tBu) based side-chain protectors and the basic conditions used for Nα-Fmoc group removal.[3]

  • Mild and Orthogonal Deprotection: The most significant feature of the nosyl group is its cleavage under mild, nucleophilic conditions using thiols (e.g., thiophenol or 2-mercaptoethanol) and a mild base.[2][3][4] This orthogonality allows for selective deprotection without disturbing acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups, a crucial asset in multi-step syntheses.[2][5]

  • Activation for N-Alkylation: The powerful electron-withdrawing nature of the ortho-nitro group acidifies the sulfonamide proton. This unique property facilitates deprotonation and subsequent N-alkylation, a strategy famously exploited in the Fukuyama Amine Synthesis to generate secondary amines.[2][4][5]

  • Crystalline Derivatives: Nosyl-protected amino acids are often highly crystalline solids, which simplifies their handling and purification by recrystallization.[2]

This guide provides a comprehensive overview of the mechanism and detailed, field-proven protocols for the N-protection of amino acids using 2-nitrobenzenesulfonyl reagents and the subsequent deprotection of the nosyl group.

Reaction Mechanisms: The "Why" Behind the Protocol

Understanding the underlying mechanisms is critical for troubleshooting and adapting protocols. The protection and deprotection processes are governed by distinct, well-established reaction pathways.

Mechanism of N-Protection (Nosylation)

The protection reaction is a classic nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the amino acid's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. The reaction requires a base to neutralize the hydrofluoric acid (or hydrochloric acid if Ns-Cl is used) generated during the reaction, driving the equilibrium towards the product.

Protection_Mechanism AA R-NH₂ (Amino Acid) Int Int AA->Int Nucleophilic Attack NsF Ns-F (this compound) NsF->Int Base Base (e.g., Na₂CO₃) Salt Base-H⁺ + F⁻ Base->Salt Acid Scavenging Prod R-NH-Ns (Nosyl-protected Amino Acid) Int->Prod Loss of F⁻

Caption: Mechanism of amine protection with this compound.

Mechanism of N-Deprotection

Deprotection of the nosyl group is a sophisticated process that leverages the electron-deficient nature of the nitro-substituted aromatic ring. It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, forming a transient Meisenheimer complex.[2][4] A soft nucleophile, typically a thiolate anion (generated from a thiol and a base), attacks the carbon atom bearing the sulfonyl group. This is followed by the collapse of the intermediate, which releases the free amine.

Deprotection_Mechanism Ns_Amine R-NH-Ns Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer + PhS⁻ Thiolate PhS⁻ (Thiolate) Thiolate->Meisenheimer Amine_Anion R-NH⁻ Meisenheimer->Amine_Anion Rearrangement Byproduct Ns-SPh Meisenheimer->Byproduct Elimination Final_Amine R-NH₂ (Free Amine) Amine_Anion->Final_Amine Protonation

Caption: Deprotection mechanism via a Meisenheimer complex.[4]

Experimental Workflow Overview

The overall process involves two key stages: protection of the amino acid followed by its use in synthesis, and the eventual deprotection to reveal the free amine at the desired step.

Workflow start Free Amino Acid (R-CH(NH₂)-COOH) protect Step 1: N-Nosylation (Protection) start->protect protected_aa N-Nosyl Amino Acid protect->protected_aa synthesis Further Synthetic Steps (e.g., Peptide Coupling, N-Alkylation) protected_aa->synthesis deprotect Step 2: Denosylation (Deprotection) synthesis->deprotect final_product Final Product with Free Amine deprotect->final_product

Caption: General experimental workflow for nosyl protection and deprotection.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Nα-Nosylation of an Amino Acid

This protocol describes the protection of an amino acid's alpha-amino group using 2-nitrobenzenesulfonyl chloride (Ns-Cl), which is often used interchangeably with the fluoride and for which extensive procedural literature exists. The principles are identical for this compound.

Materials:

  • Amino Acid (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq) or this compound (1.1 eq)

  • Sodium Carbonate (Na₂CO₃, 2.5 eq)

  • Solvent: 1,4-Dioxane and Water (1:1 mixture)

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. The volume should be sufficient to create a stirrable slurry or solution. Causality: Sodium carbonate acts as the base to neutralize the HCl generated during the reaction and maintain a basic pH to keep the amino group deprotonated and nucleophilic.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring. Causality: The reaction is exothermic; cooling prevents potential side reactions and degradation of the starting material.

  • Reagent Addition: In a separate container, dissolve the 2-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled amino acid mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot is consumed.

  • Acidification (Workup): Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of ~2 with 1M HCl. Causality: Acidification protonates the carboxylate group, making the product soluble in organic solvents for extraction. It also quenches any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Causality: The Ns-protected amino acid is more soluble in the organic phase (EtOAc) than in the acidic aqueous phase.

  • Washing: Combine the organic layers and wash once with brine. Causality: The brine wash helps to remove residual water and inorganic salts from the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude Ns-protected amino acid.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.[3]

Protocol 2: Deprotection of the N-Nosyl Group

This protocol details the removal of the Ns group using thiophenol, a common and highly effective method.

Materials:

  • N-Nosyl Protected Compound (1.0 eq)

  • Thiophenol (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-nosyl protected compound (1.0 eq) in acetonitrile or DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base and Thiol: Add potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of thiophenol (2.0-3.0 eq).[4] Causality: The base deprotonates the thiophenol to generate the highly nucleophilic thiophenolate anion, which is the active species for the SNAr reaction.

  • Reaction: Stir the reaction at room temperature. The reaction is often accompanied by the formation of a yellow color. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours). For sterically hindered substrates, gentle heating (e.g., 50 °C) may be required.[4]

  • Quenching and Extraction (Workup): Dilute the reaction mixture with water and extract three times with ethyl acetate or dichloromethane.[4]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This helps to remove the solvent (DMF, if used), salts, and excess thiol.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine product can be purified by column chromatography or distillation to remove the diphenyl disulfide byproduct and any other impurities.

Data Summary

The efficiency of the N-nosylation reaction is generally high across various amino acids. The following table provides representative conditions and outcomes.

Amino Acid SubstrateBaseSolvent SystemTime (h)Typical Yield (%)
GlycineNa₂CO₃Dioxane/Water4-6>90%
AlanineNa₂CO₃Dioxane/Water4-8>85%
ValineDIPEADCM2-4>90%[6]
PhenylalanineNa₂CO₃Dioxane/Water6-12>88%
LeucineDIPEADCM2-4>92%[6]

Table reflects data primarily from protocols using 2-nitrobenzenesulfonyl chloride, which is mechanistically analogous to the fluoride.

Conclusion

The 2-nitrobenzenesulfonyl (nosyl) group is a highly valuable asset for the protection of amino acids and other primary and secondary amines. Its robust nature, combined with exceptionally mild and orthogonal cleavage conditions, provides chemists with a reliable and strategic tool for complex molecular synthesis. The protocols outlined herein, grounded in established chemical principles, offer a clear and reproducible guide for researchers, scientists, and drug development professionals to effectively implement this protection strategy in their work. The ability to facilitate subsequent N-alkylation further broadens the synthetic utility of N-nosylated intermediates, making this a cornerstone technique in modern organic and medicinal chemistry.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(39), 9147-9148.
  • Lapadula, M., et al. (2004). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5758–5761.
  • YouTube. (2021). Adding Nosyl Group Mechanism | Organic Chemistry. Not available.
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • NINGBO INNO PHARMCHEM. (2026). Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride.
  • ResearchGate. (n.d.). N-Methyl-N-nosyl-a-amino acid (5a–f) and N-methyl-aamino acid benzhydryl esters (6a–f).
  • SYNFACTS. (2009). Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts, 2009(10), 1176.
  • ResearchGate. (2009). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Request PDF.
  • PubMed. (n.d.). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides.
  • ResearchGate. (n.d.). Fukuyama amine synthesis.
  • Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Organic & Biomolecular Chemistry, 3, 1049-1057.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups. EP0941104A1.

Sources

Application Notes & Protocols: The Strategic Use of 2-Nitrobenzenesulfonyl Fluoride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the demand for efficient, robust, and selective synthetic methodologies is paramount. 2-Nitrobenzenesulfonyl fluoride (o-NsF) has emerged as a reagent of significant interest, offering distinct advantages over its more traditional chloride counterpart. Its unique combination of stability and tunable reactivity makes it a powerful tool for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of o-NsF, focusing on its two primary applications: as a superior protecting group for amines and as a direct precursor for the synthesis of bioactive sulfonamides. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and present data-driven insights to empower researchers in leveraging this versatile reagent for accelerated drug discovery and development.

Introduction: Why this compound?

While 2-nitrobenzenesulfonyl chloride (o-NsCl) is a well-documented reagent, this compound (o-NsF) presents a compelling alternative for synthetic chemists.[1][2] Sulfonyl fluorides, in general, exhibit greater hydrolytic stability compared to sulfonyl chlorides, which translates to easier handling, storage, and often, cleaner reactions with fewer side products.[3][4] The reactivity of the S-F bond, while lower than S-Cl, is sufficiently high for efficient reactions and can be effectively modulated through catalysis, offering a greater degree of control in complex synthetic sequences.[4][5]

The defining feature of the 2-nitrobenzenesulfonyl (nosyl, Ns) group is the powerful electron-withdrawing effect of the ortho-nitro substituent.[6] This electronic property is the cornerstone of its utility, enabling:

  • Facile N-H deprotonation of the resulting sulfonamide, critical for subsequent alkylation reactions (e.g., Fukuyama Amine Synthesis).[1]

  • Mild, thiol-mediated deprotection , providing crucial orthogonality to other common amine protecting groups like Boc and Cbz.[6][7]

This document will serve as a practical guide to harnessing these properties for the synthesis of key pharmaceutical building blocks.

Core Application I: The Nosyl Group for Amine Protection

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions.[6] The nosyl group, installed using o-NsF or o-NsCl, is an exceptionally versatile choice for this purpose.

Principle and Advantages

The nosyl group stands out from other sulfonyl protecting groups (e.g., tosyl) due to its unique cleavage mechanism under mild, non-acidic, and non-hydrogenolytic conditions.[6][7] This allows for the selective deprotection of a nosyl-protected amine while leaving acid-labile (Boc) or hydrogenolysis-labile (Cbz) groups intact—a critical capability in the synthesis of polyamines and complex drug candidates.[7] Furthermore, nosyl-protected amines are frequently crystalline solids, which greatly simplifies their purification through recrystallization.[7]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine (Nosylation)

This protocol details the formation of a stable nosylamide from a primary amine. The reaction is analogous for this compound and its chloride counterpart.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (o-NsF) (1.05 eq.)

  • Base: Triethylamine (Et3N) or Pyridine (1.1 - 1.5 eq.)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., Triethylamine, 1.2 eq.) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq.) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solution under reduced pressure to yield the crude N-nosylated amine.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Protocol 2: General Procedure for the Deprotection of a Nosylamide

The key advantage of the nosyl group is its removal under mild conditions using a thiol nucleophile. This proceeds via a nucleophilic aromatic substitution mechanism.[7]

Materials:

  • N-nosylated amine (1.0 eq.)

  • Thiol Reagent: Thiophenol or 2-Mercaptoethanol (2.0 - 5.0 eq.)

  • Base: Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or DBU (1.5 - 3.0 eq.)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the N-nosylated amine (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., K2CO3, 2.0 eq.) and the thiol reagent (e.g., thiophenol, 3.0 eq.).

  • Stir the reaction at room temperature. The reaction progress can often be monitored by the appearance of a yellow color. Monitor completion by TLC (typically 1-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and water.

  • Transfer to a separatory funnel and wash thoroughly with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography or other appropriate methods.

Visualization of the Workflow

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine (R-NHR') NosylAmide Protected Nosylamide (Stable Intermediate) Amine->NosylAmide Nosylation (Protocol 1) NsF 2-Nitrobenzenesulfonyl Fluoride (o-NsF) NsF->NosylAmide Nosylation (Protocol 1) Base Base (e.g., Et3N) Base->NosylAmide Nosylation (Protocol 1) Thiol Thiol (e.g., PhSH) FreeAmine Deprotected Amine (R-NHR') NosylAmide->FreeAmine Cleavage (Protocol 2) Thiol->FreeAmine Cleavage (Protocol 2) Base_dp Base (e.g., K2CO3) Base_dp->FreeAmine Cleavage (Protocol 2) G start Nosylamide + Thiolate (RS⁻) meisenheimer Meisenheimer Complex (σ-complex intermediate) [Stable, often colored] start->meisenheimer Nucleophilic Aromatic Substitution products Free Amine + Aryl Sulfide + SO₂ meisenheimer->products Elimination

Caption: Mechanism of Nosylamide Deprotection via a Meisenheimer Complex.

Core Application II: Direct Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is a privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial, anti-inflammatory, and diuretic drugs. [3][8][9]this compound is not just a protecting group precursor; it is a direct building block for creating these valuable pharmaceutical agents.

Principle and Advantages

Traditionally, sulfonamides are made from sulfonyl chlorides. However, the superior stability and controlled reactivity of sulfonyl fluorides like o-NsF are driving a shift in synthetic strategy. [3][4]Modern catalytic methods have been developed to activate the robust S-F bond, enabling the synthesis of sulfonamides under mild conditions with broad substrate scope, even with sterically hindered amines. [3][5] Recent research has also identified the ortho-nitrobenzenesulfonyl fluoride motif itself as a promising pharmacophore for new antibiotics, particularly against drug-resistant Gram-negative bacteria. [10][11][12]This dual role as both a synthetic tool and a potential bioactive core underscores the importance of o-NsF in drug discovery.

Experimental Protocol

Protocol 3: Lewis Acid-Catalyzed Synthesis of a Sulfonamide Intermediate

This protocol provides a representative method for coupling a sulfonyl fluoride with an amine using a Lewis acid catalyst, adapted from methodologies developed for general sulfonyl fluorides. [4][5] Materials:

  • This compound (o-NsF) (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Catalyst: Calcium triflimide [Ca(NTf2)2] (10 mol%)

  • Solvent: tert-Amyl alcohol (t-AmylOH), anhydrous

  • Diatomaceous earth for filtration

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2 eq.), and calcium triflimide (0.10 eq.).

  • Add anhydrous tert-amyl alcohol under an inert atmosphere.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude sulfonamide product by column chromatography.

Visualization of the Workflow

G cluster_synthesis Catalytic Sulfonamide Synthesis NsF 2-Nitrobenzenesulfonyl Fluoride (o-NsF) Sulfonamide Target Sulfonamide (Pharmaceutical Intermediate) NsF->Sulfonamide Catalytic Amidation (Protocol 3) Amine Amine Nucleophile (R-NHR') Amine->Sulfonamide Catalytic Amidation (Protocol 3) Catalyst Catalyst (e.g., Ca(NTf₂)₂ or HOBt) Catalyst->Sulfonamide Catalytic Amidation (Protocol 3)

Caption: Catalytic Synthesis of Sulfonamides from o-NsF.

Data Summary and Safety Considerations

Comparative Data

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
2-Nitrobenzenesulfonyl Ns (Nosyl) o-NsF / o-NsCl Mild: Thiol + Base (e.g., PhSH/K₂CO₃) [7]Boc, Cbz [7]
tert-ButoxycarbonylBocBoc₂OAcidic: TFA, HClNs, Cbz
CarboxybenzylCbzCbzClHydrogenolysis: H₂, Pd/CNs, Boc

Table 2: Representative Conditions for Nosylamide Deprotection [7]

Thiol Reagent Base Solvent Temperature Typical Time Notes
Thiophenol K₂CO₃ DMF Room Temp 1-6 h Standard, effective conditions.
Thiophenol Cs₂CO₃ MeCN Room Temp 1-6 h Often gives excellent results. [13]
2-Mercaptoethanol DBU DMF Room Temp 2-8 h Alternative thiol, good for 2-nosylamides. [13]

| Polymer-supported Thiophenol | Cs₂CO₃ | THF | Room Temp | 24 h | Simplifies workup by filtration. [14]|

Mandatory Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May be corrosive to metals. [15]* Handling:

    • Always use in a well-ventilated area, preferably within a chemical fume hood. [15] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [15] * Avoid breathing dust/fumes. [15] * Keep away from moisture and incompatible materials.

    • Wash hands thoroughly after handling.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek urgent medical attention. If swallowed, call a poison center or doctor immediately. Disclaimer: This information is a summary. Always consult the full, up-to-date Safety Data Sheet (SDS) from the manufacturer before handling this compound. [15]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its enhanced stability over the corresponding chloride, combined with the unique properties of the nosyl group, provides chemists with a powerful tool for both orthogonal amine protection strategies and the direct, catalytic synthesis of bioactive sulfonamides. The protocols and data presented herein offer a robust framework for researchers to confidently and effectively implement o-NsF in their synthetic campaigns, paving the way for the efficient development of next-generation therapeutics.

References

  • Sharpless, K. B., et al. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv.
  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH.
  • NINGBO INNO PHARMCHEM. (2026). Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride.
  • NINGBO INNO PHARMCHEM. (2025). The Crucial Role of 2-Nitrobenzenesulfonyl Chloride in Modern Synthesis.
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PDF.
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC - NIH.
  • Taddei, M., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cornella, J., & Pérez‐Palau, M. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar.
  • ResearchGate. (2025). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Request PDF.
  • ResearchGate. (2025). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Request PDF.
  • ResearchGate. (2025). Synthesis of Sulfonyl Fluorides from Sulfonamides. PDF.
  • Murthy, N., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • Wirth, T., et al. (n.d.). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters.
  • ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 )....
  • The Journal of Organic Chemistry. (n.d.). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group.
  • ChemRxiv. (n.d.). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.
  • American Chemical Society. (2025). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals.
  • ResearchGate. (2025). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. Request PDF.
  • Michigan State University. (n.d.). Reaction of Amines with Nitrous Acid.
  • The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • ChemRxiv. (n.d.). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy.
  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

Sources

Application Notes and Protocols: 2-Nitrobenzenesulfonyl Fluoride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, the development of efficient and versatile reagents for the construction of complex molecular architectures is of paramount importance. Among these, 2-nitrobenzenesulfonyl fluoride (o-NsF) has emerged as a powerful and multifaceted tool, particularly in the synthesis of heterocyclic compounds.[1] Its unique electronic properties, stemming from the strongly electron-withdrawing nitro group positioned ortho to the sulfonyl fluoride moiety, render the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity, coupled with the utility of the corresponding sulfonamide as a protective and activating group, has cemented the role of o-NsF and its related chloride (o-NsCl) in the synthetic chemist's arsenal.[2][3]

This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into the practical aspects of its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this reagent in their synthetic endeavors. The strategic incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[4][5][6]

Core Principles: The Chemistry of 2-Nitrobenzenesulfonyl Derivatives

The utility of 2-nitrobenzenesulfonyl derivatives, including the fluoride, is rooted in two key chemical principles: the formation of stable sulfonamides and their subsequent facile cleavage.

1. Sulfonamide Formation: Primary and secondary amines readily react with this compound (or chloride) under basic conditions to form the corresponding 2-nitrobenzenesulfonamides (nosylamides). The reaction is typically high-yielding and proceeds under mild conditions.

2. Deprotection via Nucleophilic Aromatic Substitution: The defining feature of the nosyl group is its lability towards thiolates.[7][8] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). A thiolate anion attacks the carbon atom bearing the sulfonyl group, leading to the cleavage of the C-S bond and liberation of the free amine. This deprotection is highly efficient and orthogonal to many other protecting groups.[2][7]

Mechanistic Rationale for Deprotection

The cleavage of a 2-nitrobenzenesulfonamide by a thiol in the presence of a base is a classic example of a Meisenheimer-type reaction.

Meisenheimer Complex reagents R-NH-Ns + R'S⁻ intermediate Meisenheimer Complex σ-complex reagents->intermediate Nucleophilic Attack products R-NH₂ + Ns-SR' intermediate->products Elimination of Sulfinate

Caption: Formation of the Meisenheimer intermediate during deprotection.

The process is initiated by the attack of the thiolate anion on the ipso-carbon of the nitro-activated aromatic ring. This forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. Subsequent collapse of this intermediate and protonation liberates the free amine and the corresponding thioether byproduct.

Application in Heterocyclic Synthesis: The Synthesis of N-Aryl Sultams

A significant application of this compound lies in the synthesis of N-aryl sultams, a class of heterocyclic compounds with diverse biological activities.[9] Sultams are cyclic sulfonamides and are considered bioisosteres of lactams, making them attractive scaffolds in medicinal chemistry.[9]

General Strategy

The synthesis of N-aryl sultams using this compound typically involves an intramolecular cyclization of a suitably functionalized precursor. A common approach involves the reaction of o-NsF with an aminophenol or a related derivative.

Experimental Protocol: Synthesis of a Benzoxathiazine-1,1-dioxide Derivative

This protocol details the synthesis of an N-aryl sultam via an intramolecular nucleophilic aromatic substitution reaction.

Reaction Scheme:

Sultam Synthesis start 2-Aminophenol + this compound intermediate N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide start->intermediate Sulfonamide Formation (Base, Solvent) product Dibenzo[c,f][1,2]oxathiazepine 5,5-dioxide intermediate->product Intramolecular Cyclization (Base, Heat)

Caption: Workflow for the synthesis of a dibenzo-oxathiazepine derivative.

Materials:

  • 2-Aminophenol

  • This compound (o-NsF)

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide

  • To a solution of 2-aminophenol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford the desired sulfonamide.

Step 2: Intramolecular Cyclization to the Sultam

  • Dissolve the N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide (1.0 eq) in dimethylformamide (DMF, 0.1 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final sultam.

Parameter Step 1: Sulfonamide Formation Step 2: Intramolecular Cyclization
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Temperature 0 °C to Room Temperature80-100 °C
Typical Yield 85-95%70-85%

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is used in the first step as a mild, organic-soluble base to neutralize the HF generated during the sulfonamide formation. In the second step, a stronger, inorganic base like K₂CO₃ is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack.

  • Solvent Selection: DCM is a suitable solvent for the initial sulfonylation due to its inertness and ability to dissolve the reactants. DMF is used for the cyclization step because it is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the SNAr reaction at elevated temperatures.

  • Temperature Control: The initial sulfonylation is performed at 0 °C to control the exothermic reaction. The subsequent cyclization requires heating to overcome the activation energy for the intramolecular SNAr reaction.

Enantioselective Synthesis Utilizing Sulfonyl Fluorides

The field of asymmetric catalysis has also benefited from the reactivity of sulfonyl fluorides. While this compound itself is not chiral, related sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are excellent Michael acceptors in organocatalytic enantioselective reactions, leading to chiral sulfonyl fluorides that can be further elaborated into complex heterocyclic structures.[10]

Organocatalytic Enantioselective Addition to Ethenesulfonyl Fluoride

This approach allows for the synthesis of chiral sulfonyl fluorides which can be precursors to chiral sultams. For instance, the enantioselective addition of 3-substituted oxindoles to ESF, catalyzed by a cinchona alkaloid-derived catalyst, can produce chiral sulfonyl fluorides with high enantioselectivity.[10] These products can then undergo intramolecular reactions to form spirocyclic sultams.

Enantioselective Synthesis reactants 3-Aryloxindole + Ethenesulfonyl Fluoride catalysis Organocatalyst ((DHQD)₂AQN) product Chiral Sulfonyl Fluoride catalysis->product Enantioselective Michael Addition cyclization Spirocyclic Sultam product->cyclization Intramolecular SuFEx-type Reaction

Caption: Pathway to chiral spirocyclic sultams.

This strategy highlights the broader utility of the sulfonyl fluoride moiety in accessing stereochemically rich heterocyclic systems.[11][12][13]

Conclusion

This compound is a valuable reagent for the synthesis of heterocyclic compounds, offering a reliable method for the construction of sulfonamide linkages that can be strategically cleaved or utilized in cyclization reactions. Its application in the synthesis of N-aryl sultams demonstrates its utility in creating medicinally relevant scaffolds. Furthermore, the broader class of sulfonyl fluorides is finding increasing use in modern synthetic methods, including asymmetric catalysis. The protocols and insights provided in this guide are intended to empower researchers to effectively employ this versatile reagent in their pursuit of novel heterocyclic molecules.

References

  • Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters.
  • Fukuyama, T., et al. (2000). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Synlett.
  • Nihei, K., et al. (2000). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate.
  • Matoba, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications.
  • Alonso, D. A., et al. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate.
  • N/A. (N/A). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv.
  • N/A. (N/A). Catalytic, Enantioselective Fluorination Reactions. N/A.
  • Jacobsen, E. N., et al. (2017). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. PMC.
  • Pal, S., & Singh, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • N/A. (N/A). This compound. CymitQuimica.
  • N/A. (N/A). Organocatalytic Enantioselective Addition of 3-Aryloxindoles to Ethenesulfonyl Fluoride. PMC.
  • N/A. (N/A). Benzothiazole derivatives incorporating fluorine.. ResearchGate.
  • N/A. (N/A). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • Allan, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv.

Sources

Application Notes and Protocols for the Use of 2-Nitrobenzenesulfonyl Fluoride as a Pre-Column Derivatization Agent for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2-Nitrobenzenesulfonyl fluoride (NBSF) as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC). The primary objective of derivatization with NBSF is to enhance the detectability of analytes that lack a strong chromophore, thereby improving sensitivity and selectivity in complex matrices. This document outlines the underlying chemical principles, step-by-step derivatization procedures, and robust HPLC methodologies for the analysis of the resulting derivatives. The protocols are designed to be self-validating, with explanations for each step to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Derivatization with this compound

In modern analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many biologically significant molecules, such as aliphatic amines, amino acids, and phenols, lack the necessary chromophores for direct detection by UV-Vis spectrophotometry at the low concentrations often encountered in biological samples.[1] Pre-column derivatization addresses this challenge by covalently attaching a chromophoric tag to the analyte molecule prior to chromatographic separation.[2]

This compound (NBSF) is a highly reactive reagent that readily forms stable sulfonamide or sulfonate ester derivatives with primary and secondary amines, as well as phenolic hydroxyl groups. The key advantages of using NBSF include:

  • Introduction of a Strong Chromophore: The nitrobenzene moiety of NBSF provides a strong ultraviolet (UV) chromophore, significantly enhancing the molar absorptivity of the analyte and thereby lowering the limits of detection. The resulting derivatives can typically be monitored in the range of 230-270 nm.[1][3]

  • Improved Chromatographic Properties: The derivatization process increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.

  • Formation of Stable Derivatives: The resulting sulfonamides are generally stable under typical reversed-phase HPLC conditions, ensuring the integrity of the analysis.[4]

This guide will focus on the derivatization of primary and secondary amines as a primary application, with extensibility to other nucleophilic functional groups.

The Chemistry of Derivatization: Mechanism of Action

The derivatization reaction with this compound is a nucleophilic substitution at the sulfonyl group. The fluorine atom is an excellent leaving group, and the electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles such as the lone pair of electrons on the nitrogen atom of an amine.

The reaction is typically carried out in a slightly alkaline medium (pH 8-10). The basic conditions serve two primary purposes:

  • Deprotonation of the Analyte: For primary and secondary amines, the alkaline pH ensures that a significant portion of the amine is in its free base form (R-NH₂), which is the active nucleophile. Protonated amines (R-NH₃⁺) are not nucleophilic.

  • Neutralization of the HF Byproduct: The reaction produces hydrogen fluoride (HF), which is neutralized by the basic buffer, driving the reaction to completion.

The general reaction mechanism for the derivatization of a primary amine with NBSF is illustrated below:

G NBSF This compound Sulfonamide N-(2-Nitrophenylsulfonyl)amine (Stable Derivative) NBSF->Sulfonamide Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Sulfonamide HF Hydrogen Fluoride (HF)

Caption: Reaction of NBSF with a primary amine.

Experimental Protocols

General Considerations and Reagent Preparation
  • Reagents: All reagents should be of HPLC grade or higher. This compound can be sourced from various chemical suppliers.

  • Solvents: Acetonitrile and water used for the mobile phase and sample preparation should be of HPLC grade and filtered through a 0.45 µm membrane before use.

  • Safety Precautions: this compound is a reactive and potentially toxic compound. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Reagent Solutions:

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH or 1 M HCl as needed.

  • NBSF Derivatization Reagent (10 mg/mL in Acetonitrile): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

  • Quenching Solution (e.g., 1 M Glycine): Prepare a 1 M solution of glycine in water to quench the reaction by consuming excess NBSF.

Protocol for Derivatization of Amines in Standard Solutions

This protocol provides a starting point for the derivatization of primary and secondary amines. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific analytes.

  • Sample Preparation: Prepare a standard solution of the amine-containing analyte in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a microcentrifuge tube or an autosampler vial, add the following in order:

    • 100 µL of 0.1 M Borate Buffer (pH 9.0)

    • 50 µL of the amine standard solution

    • 100 µL of the NBSF derivatization reagent (10 mg/mL in acetonitrile)

  • Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath.

  • Quenching the Reaction: After incubation, cool the reaction mixture to room temperature. Add 50 µL of the quenching solution (1 M Glycine) to consume any unreacted NBSF. Vortex for 30 seconds.

  • Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase (e.g., 1:1 with mobile phase A) to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

G start Start: Amine Sample reagents Add Borate Buffer (pH 9.0) and NBSF Reagent start->reagents incubate Incubate at 60°C for 30 min reagents->incubate quench Cool and Quench with Glycine Solution incubate->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System filter->hplc

Caption: Experimental workflow for NBSF derivatization.

HPLC Method for Analysis of NBSF Derivatives

The following HPLC method is a general starting point and should be optimized for the specific analyte and matrix.

Parameter Condition Rationale
HPLC System Any standard HPLC system with a UV-Vis detectorProvides the necessary platform for separation and detection.
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmThe hydrophobic nature of the NBSF derivatives allows for good retention and separation on a C18 stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure good peak shape for the sulfonamide derivatives.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC, providing good elution strength for the derivatives.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (re-equilibration)A gradient elution is often necessary to separate analytes with different polarities and to elute the more hydrophobic derivatives in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe nitroaromatic chromophore of the NBSF derivative exhibits strong absorbance at this wavelength. A full UV scan of the derivatized analyte is recommended to determine the optimal detection wavelength.[1]
Injection Volume 10 µLA typical injection volume; may be adjusted based on analyte concentration and sensitivity requirements.

Data Interpretation and System Validation

  • Identification: The NBSF derivative of the analyte of interest should be identified by comparing its retention time with that of a derivatized authentic standard.

  • Quantification: A calibration curve should be constructed by derivatizing and analyzing a series of standard solutions of known concentrations. The peak area of the analyte derivative is plotted against the concentration.

  • Method Validation: For use in regulated environments, the analytical method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Peak for the Derivative Incomplete derivatization (incorrect pH, low temperature, insufficient reaction time).Degradation of NBSF reagent.Optimize reaction conditions (pH, temperature, time).Prepare fresh NBSF reagent daily.
Multiple Peaks for a Single Analyte Side reactions.Incomplete reaction.Ensure optimal reaction conditions. Check the purity of the analyte standard.
Broad or Tailing Peaks Inappropriate mobile phase pH.Column degradation.Adjust the mobile phase pH to ensure complete protonation of any residual silanols. Use a new column or a guard column.
Large Early-Eluting Peak Excess, unreacted, and quenched NBSF reagent.This is expected. Ensure the peak does not co-elute with the analyte of interest. Adjust the gradient if necessary.

References

  • J Pharm Sci. 1979 Jul;68(7):922-4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography. URL: https://pubmed.ncbi.nlm.nih.gov/458788/
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. URL: https://assets.thermofisher.
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/433987
  • Benchchem. Identification of byproducts in 2-Amino-5-nitrobenzenesulfonic acid synthesis by HPLC. URL: https://www.benchchem.com/product/b1011/technical-support/identification-of-byproducts-in-2-amino-5-nitrobenzenesulfonic-acid-synthesis-by-hplc
  • IOP Conference Series: Materials Science and Engineering. 2022;1223(1):012011. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. URL: https://iopscience.iop.org/article/10.1088/1757-899X/1223/1/012011
  • Journal of the Chemical Society, Perkin Transactions 2. 2002;(5):935-940. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. URL: https://pubs.rsc.org/en/content/articlelanding/2002/p2/b110226h
  • Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. URL: https://www.welchmat.
  • Journal of Pharmaceutical and Biomedical Analysis. 2010;53(3):372-380. Determination of amino acid without derivatization by using HPLC-HILIC column. URL: https://www.jocpr.
  • Journal of Analytical Sciences, Methods and Instrumentation. 2017;7(1):18-28. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. URL: https://www.scirp.
  • The Journal of Organic Chemistry. 2005;70(18):7184-7191. Reaction of Amines with 2-Nitrobenzenesulfonyl Chloride: A New Route to Sulfonamides. URL: https://pubs.acs.org/doi/10.1021/jo050967z
  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... URL: https://www.researchgate.net/figure/UV-VIS-absorbance-spectra-of-nitrobenzene-I-2-nitrophenol-II-2-4-dinitrophenol_fig2_228456789
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. URL: https://scholarworks.iupui.edu/handle/1805/22588

Sources

Application Notes and Protocols: 2-Nitrobenzenesulfonyl Fluoride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Covalent Interactions in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2] By screening low molecular weight compounds, typically adhering to the "Rule of Three," FBDD offers an efficient exploration of chemical space, often yielding hits with superior ligand efficiency.[2] A burgeoning and highly impactful area within FBDD is the use of covalent fragments. These fragments incorporate a reactive electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[3] This covalent engagement provides several distinct advantages, including prolonged duration of action, enhanced potency, and the ability to target shallow or challenging binding sites, thereby expanding the "druggable" proteome.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Nitrobenzenesulfonyl fluoride (NBSF) as a reactive fragment for covalent FBDD campaigns. We will delve into the unique properties of NBSF, its reactivity profile, and provide comprehensive, field-proven protocols for its application in primary screening and hit validation using mass spectrometry and X-ray crystallography.

This compound: A Privileged Electrophile for Covalent Fragment Screening

This compound (NBSF) is a readily available and synthetically tractable fragment that serves as an excellent electrophilic warhead for covalent FBDD. Its utility stems from a finely tuned balance of stability and reactivity, governed by its distinct chemical architecture.

Chemical Properties and Reactivity Profile

NBSF is an aromatic sulfonyl fluoride bearing an ortho-nitro group. This substitution pattern is critical to its function. The potent electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it more susceptible to nucleophilic attack by amino acid side chains.[4][5]

Sulfonyl fluorides, as a class of electrophiles, are known to react with a range of nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[3] This broad reactivity profile allows for the interrogation of a wider variety of potential binding sites compared to more restricted electrophiles like acrylamides, which primarily target cysteines. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond with the protein.

The ortho-positioning of the nitro group is also hypothesized to play a role in a potential activation mechanism in certain biological contexts. For instance, in bacteria, nitroreductases can reduce the nitro group, leading to the formation of a highly reactive intermediate that can then engage with target proteins.[5] While this specific activation is context-dependent, it highlights the nuanced reactivity that can be harnessed in drug discovery.

PropertyValueReference
Molecular Formula C₆H₄FNO₄S
Appearance Pale yellow solid
Solubility Soluble in polar organic solvents
Primary Reactive Site Sulfur atom of the sulfonyl fluoride[3]
Target Residues Ser, Thr, Tyr, Lys, Cys, His[3]

Experimental Workflows: A Step-by-Step Guide

A successful covalent FBDD campaign with NBSF involves a multi-stage process, from initial reactivity assessment to detailed structural characterization of hits.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization a Target Protein Preparation c Mass Spectrometry Screening a->c b NBSF Fragment Library Preparation b->c d Confirmation of Covalent Modification c->d e Binding Site Identification (MS/MS) d->e f X-ray Crystallography e->f g Structure-Activity Relationship (SAR) by Analogs f->g MassSpec_Workflow a Incubate Protein with NBSF b UPLC Separation a->b c Mass Spectrometry (MS1 Scan) b->c d Deconvolution of Mass Spectrum c->d e Identify Mass Shift d->e f Hit Identification e->f

Figure 2: Workflow for primary hit identification using intact protein mass spectrometry.

Protocol 2: Hit Validation and Binding Site Identification by Tandem Mass Spectrometry (MS/MS)

Once hits are identified in the primary screen, the next crucial step is to confirm the covalent modification and pinpoint the exact amino acid residue that has been modified. This is achieved through "bottom-up" proteomics, involving proteolytic digestion of the modified protein followed by tandem mass spectrometry (MS/MS) analysis. [6][7][8]

Materials
  • Covalently modified protein sample from the primary screen

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other suitable protease)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure
  • Denaturation, Reduction, and Alkylation:

    • To the modified protein sample, add urea to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add IAM to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.

  • Proteolytic Digestion:

    • Dilute the sample with buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a nano-LC system coupled to the mass spectrometer.

    • Separate the peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument cycles between an MS1 scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).

    • Specify the mass of the NBSF adduct as a variable modification on all potential nucleophilic residues.

    • The software will identify the peptide sequence and the specific residue that carries the modification based on the fragmentation pattern in the MS/MS spectrum. [6][9][10]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate atomic-level detail of how the covalent fragment binds to the target protein. [7][11][12][13]This structural information is invaluable for the subsequent hit-to-lead optimization process. Two common approaches are co-crystallization and crystal soaking.

Co-crystallization

In this method, the protein is incubated with the covalent fragment prior to crystallization, allowing the complex to form in solution.

  • Complex Formation:

    • Incubate the purified protein with a 5-10 fold molar excess of NBSF for a sufficient time to ensure complete or near-complete covalent modification. The extent of modification can be monitored by mass spectrometry.

    • Re-purify the protein-NBSF complex to remove any unreacted fragment and denatured protein.

  • Crystallization Screening:

    • Set up crystallization trials with the purified complex using various commercially available or in-house screens.

  • Data Collection and Structure Determination:

    • Once suitable crystals are obtained, collect X-ray diffraction data.

    • Solve the crystal structure to visualize the covalent adduct and the interactions of the fragment with the protein.

Crystal Soaking

For this technique, pre-formed crystals of the apo-protein are soaked in a solution containing the covalent fragment. [14][15][16][17]

  • Apo-Protein Crystallization:

    • Grow high-quality crystals of the target protein without the fragment.

  • Soaking Solution Preparation:

    • Prepare a solution containing the crystallization buffer supplemented with NBSF. The concentration of NBSF should be optimized to allow for diffusion into the crystal and reaction without causing crystal cracking. A starting point could be 1-10 mM.

  • Soaking:

    • Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).

  • Cryo-protection and Data Collection:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data.

  • Structure Determination:

    • Solve the structure and look for electron density corresponding to the covalently bound NBSF fragment.

Xray_Workflow cluster_0 Co-crystallization cluster_1 Crystal Soaking a Protein-NBSF Complex Formation b Crystallization Screening a->b c Data Collection b->c g Structure Solution and Analysis c->g d Apo-Protein Crystallization e Soaking with NBSF d->e f Data Collection e->f f->g

Figure 3: Workflow for structural characterization of NBSF-protein adducts by X-ray crystallography.

Conclusion

This compound represents a valuable and versatile tool for covalent fragment-based drug discovery. Its tunable reactivity and broad targeting of nucleophilic amino acids make it an attractive starting point for identifying novel covalent inhibitors. The detailed protocols provided in this application note for mass spectrometry and X-ray crystallography offer a robust framework for the successful implementation of NBSF in FBDD campaigns. By combining these powerful analytical techniques with careful experimental design, researchers can effectively leverage the power of covalent fragment screening to tackle challenging drug targets and accelerate the discovery of new medicines.

References

  • Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018). BioTechniques, 64(5), 223-229. [Link]
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS infectious diseases, 4(11), 1585-1592. [Link]
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. (2023). ScienceOpen. [Link]
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016). Journal of biomolecular screening, 21(8), 849-857. [Link]
  • LC-MS based covalent fragment screening str
  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (2021). bioRxiv. [Link]
  • X-ray crystallography. (n.d.). Wikipedia. [Link]
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). FEBS Letters, 596(19), 2486-2510. [Link]
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Society Reviews, 44(19), 7049-7064. [Link]
  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). University of Warwick. [Link]
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). Molecules, 26(11), 3236. [Link]
  • Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. (2023). FEBS Open Bio, 13(4), 542-556. [Link]
  • A Liquid Chromatography-Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016).
  • Any advice to improve success for soaking chemical fragments into protein crystals?. (2018).
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society, 141(24), 9593-9603. [Link]
  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (2025). JoVE. [Link]
  • Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. (2023).
  • X-Ray Crystallography. (n.d.).
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy. [Link]
  • Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. (2015). Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1219-1230. [Link]
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
  • Structure-aided drug design. (n.d.). Domainex. [Link]
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Analytical Chemistry, 95(5), 2947-2955. [Link]
  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2021).
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. [Link]
  • Co-crystallization. (n.d.).
  • Chemoproteomic methods for covalent drug discovery. (2020). Current Opinion in Chemical Biology, 57, 45-53. [Link]
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  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
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Site-Specific Protein Modification Using 2-Nitrobenzenesulfonyl Fluoride (NBSF)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Pursuit of Precision in Protein Chemistry

The ability to chemically modify proteins at specific sites is a cornerstone of modern chemical biology, enabling advancements from fundamental research to therapeutic development.[1][2] Site-specific modifications allow for the creation of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for cellular imaging, and the engineering of proteins with enhanced therapeutic properties.[1][3][4] Among the arsenal of chemical tools available, electrophilic reagents that target specific amino acid residues offer a powerful strategy for achieving controlled bioconjugation.

2-Nitrobenzenesulfonyl fluoride (NBSF) is a highly reactive electrophilic compound that has emerged as a valuable probe for protein modification.[5] As a sulfonyl fluoride, it possesses a favorable balance of aqueous stability and reactivity toward nucleophilic amino acid residues.[5] While sulfonyl fluorides can react with several residues—including serine, threonine, lysine, cysteine, and histidine—NBSF is particularly noted for its utility in targeting tyrosine residues under specific conditions, allowing researchers to map reactive and functionally important sites within a protein's structure.[5]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using NBSF in site-specific protein modification. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool for their work.

Part 1: Chemical Principles and Reaction Mechanism

The Chemistry of Sulfonyl Fluorides

Sulfonyl fluorides (R-SO₂F) are privileged electrophiles in chemical biology.[5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous buffers, a critical feature for reactions involving biological macromolecules.[6] This stability allows for more controlled reactions, minimizing non-specific modifications. The potent electron-withdrawing nature of the fluorine atom and the two oxygen atoms renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The Mechanism of NBSF-Mediated Modification

NBSF reacts with nucleophilic amino acid side chains via a nucleophilic aromatic substitution (SNAr)-like mechanism, specifically a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[6] The primary targets are residues with strong nucleophiles in their side chains.

The selectivity of NBSF for different amino acids is heavily dependent on the reaction pH. This is the most critical parameter for controlling the outcome of the modification.

  • Tyrosine Modification: Tyrosine has a phenolic hydroxyl group with a pKa of ~10.5. At a pH approaching this value (typically pH 8.5-9.5), the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide anion. This anion readily attacks the electrophilic sulfur atom of NBSF, displacing the fluoride ion and forming a stable sulfonate ester linkage.

  • Lysine Modification: Lysine's side chain contains a primary amine with a pKa of ~10.5. At neutral or slightly acidic pH, this group is protonated (-NH₃⁺) and non-nucleophilic. However, at alkaline pH (typically >9), the amine is deprotonated (-NH₂) and becomes a potent nucleophile that can compete with tyrosine for reaction with NBSF.

  • Other Residues: Cysteine's thiol group is a strong nucleophile, but its lower abundance and frequent involvement in disulfide bonds can limit its availability.[2] Histidine's imidazole ring can also react, particularly at a pH near its pKa of ~6.0. Serine and threonine are generally less reactive.[5]

By carefully controlling the pH, one can favor the modification of tyrosine over other residues. A moderately alkaline pH (e.g., 8.5-9.0) provides a window where the tyrosine phenoxide is sufficiently formed for reaction, while the majority of lysine residues remain protonated and unreactive.

NBSF_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product NBSF 2-Nitrobenzenesulfonyl Fluoride (NBSF) ModifiedProtein NBS-Modified Protein (Sulfonate Ester) NBSF->ModifiedProtein Protein Protein with accessible Tyrosine Tyr Tyrosine Residue (-OH) Phenoxide Deprotonation to Phenoxide Anion (-O⁻) Tyr->Phenoxide OH⁻ pH pH 8.5 - 9.5 Phenoxide->ModifiedProtein Nucleophilic Attack Fluoride Fluoride Ion (F⁻) ModifiedProtein->Fluoride Displacement

Caption: Reaction mechanism of NBSF with a protein tyrosine residue.

Part 2: Applications in Research and Development

  • Mapping Functional Residues: NBSF serves as an excellent tool for identifying functionally important tyrosine residues.[5] By modifying the protein with NBSF and then assessing its biological activity (e.g., enzyme kinetics, binding affinity), a loss of function can imply that the modified tyrosine is located within an active site or a critical binding interface.

  • Probing Protein Structure and Accessibility: The extent of tyrosine modification can provide insights into the protein's tertiary structure. Tyrosine residues buried within the protein core are shielded from NBSF, whereas surface-exposed residues are readily modified.

  • Development of Covalent Inhibitors: The sulfonyl fluoride "warhead" can be incorporated into more complex small molecules designed to target specific proteins, acting as irreversible covalent inhibitors.[5] The ortho-nitro group in NBSF has been shown to be important for certain biological activities, such as antibacterial effects.[7][8]

  • Foundation for Bioconjugation: While NBSF itself adds a simple modification, the principles of its reactivity can be extended. Derivatives of sulfonyl fluorides can be synthesized to carry other functional payloads, such as biotin, fluorophores, or drug molecules, for targeted delivery and detection.

Part 3: Experimental Protocols

This section provides a general protocol for the selective modification of surface-accessible tyrosine residues on a target protein. Critical Note: This protocol is a starting point. The optimal conditions (pH, molar excess of NBSF, temperature, reaction time) are highly protein-dependent and must be optimized for each specific case.

Safety First: Handling this compound

NBSF is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, inhaled, or in contact with skin.[9][10]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9] Avoid creating dust.

  • Storage: Store in a cool, dry place away from incompatible materials and moisture. Keep containers tightly sealed.[9]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Materials and Reagents
  • Target protein of interest

  • This compound (NBSF)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: e.g., 100 mM Sodium Borate, 150 mM NaCl, pH 8.5. (Amine-free buffers like borate or phosphate are essential to avoid reaction with the buffer itself).

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., PD-10) or dialysis equipment for buffer exchange.

Step-by-Step Protocol
  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into the amine-free Reaction Buffer (e.g., Sodium Borate, pH 8.5).

    • Determine the protein concentration accurately (e.g., via A₂₈₀ measurement or BCA assay). A typical concentration range is 1-10 mg/mL.[1]

  • NBSF Stock Solution Preparation:

    • Immediately before use , prepare a concentrated stock solution of NBSF (e.g., 100 mM) in anhydrous DMF or DMSO. NBSF can hydrolyze in the presence of water, so use of anhydrous solvent and prompt use are critical.

    • Calculation Example: For a 100 mM stock, dissolve 20.52 mg of NBSF (MW: 205.16 g/mol ) in 1 mL of anhydrous DMF.

  • Reaction Setup:

    • Calculate the volume of NBSF stock solution needed to achieve the desired molar excess over the protein. A starting point for optimization is a 10- to 50-fold molar excess of NBSF to protein.

    • While gently vortexing the protein solution, add the calculated volume of NBSF stock solution dropwise. Adding the reagent slowly minimizes local high concentrations that could lead to protein precipitation.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. Start with incubation at room temperature (20-25°C) for 1-2 hours. For less reactive proteins or to increase modification, the reaction can be performed at 4°C for a longer period (e.g., overnight).

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution containing a high concentration of a primary amine. For example, add the 1 M Tris-HCl solution to a final concentration of 50-100 mM. The Tris will react with and consume any remaining NBSF.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess, unreacted NBSF and the quenching agent by buffer-exchanging the protein solution into a desired storage buffer (e.g., PBS, pH 7.4).

    • This is typically achieved using a desalting column for rapid separation or through dialysis for larger volumes.

Workflow A 1. Protein Preparation (Dissolve in Amine-Free Buffer, pH 8.5) C 3. Initiate Reaction (Add NBSF to protein, 10-50x molar excess) A->C B 2. Prepare Fresh NBSF Stock (e.g., 100 mM in anhydrous DMF) B->C D 4. Incubate (e.g., 1-2 hours at Room Temp) C->D E 5. Quench Reaction (Add Tris buffer to 50-100 mM) D->E F 6. Purify Modified Protein (Desalting Column or Dialysis) E->F G 7. Validate Modification (Mass Spectrometry) F->G

Caption: Experimental workflow for NBSF-mediated protein modification.

Part 4: Validation and Data Analysis

Verifying the outcome of the modification is a critical step to ensure the experiment was successful and to characterize the product. Mass spectrometry (MS) is the gold standard for this analysis.[11]

  • Confirming Covalent Modification (Intact Mass Analysis):

    • Analyze both the unmodified (control) and modified protein samples using techniques like ESI-MS.

    • The reaction of NBSF with a residue results in the addition of a 2-nitrobenzenesulfonyl moiety and the loss of a hydrogen atom from the residue and a fluorine atom from NBSF. The net mass addition is +187.00 Da (C₆H₄NO₄S).

    • The presence of peaks corresponding to the mass of the original protein + n*(187.00 Da) confirms the degree of labeling (DOL), where 'n' is the number of NBSF molecules attached.

  • Identifying the Site of Modification (Peptide Mapping):

    • To confirm which specific residues were modified (e.g., Tyr vs. Lys), perform a bottom-up proteomics workflow.

    • Digest the unmodified and modified proteins into smaller peptides using a protease like trypsin.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11]

    • Search the MS/MS data against the protein's sequence. Peptides from the modified sample that show a mass shift of +187.00 Da on a tyrosine (or other) residue pinpoint the exact location of the modification.

Table 1: Summary of Key Reaction Parameters and Optimization
ParameterRecommended RangeRationale & Key Considerations
pH 8.5 - 9.5Balances tyrosine deprotonation (for reactivity) against lysine deprotonation (for selectivity). Lower pH reduces reactivity; higher pH increases risk of lysine modification.
NBSF Molar Excess 10x - 100xStart with a lower excess (10-20x) to favor modification of the most reactive sites. Higher excess can drive the reaction to completion but may reduce selectivity.
Temperature 4°C to 25°CRoom temperature (25°C) provides faster kinetics. Lower temperatures (4°C) can improve selectivity and are gentler on sensitive proteins, but require longer reaction times.
Reaction Time 30 min - 24 hoursHighly dependent on protein reactivity, temperature, and NBSF concentration. Monitor progress over a time course during optimization.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation upon addition of the organic solvent (DMF/DMSO).

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Modification 1. Inactive NBSF (hydrolyzed).2. Reaction pH is too low.3. Target tyrosines are not accessible.4. Insufficient molar excess or reaction time.1. Always use a freshly prepared NBSF stock solution in anhydrous solvent.2. Verify the pH of the reaction buffer. Increase pH in increments (e.g., from 8.5 to 9.0).3. Consider denaturing conditions if mapping all tyrosines is the goal.4. Increase the molar excess of NBSF or extend the incubation time.
Poor Selectivity (e.g., Lysine Modification) 1. Reaction pH is too high.2. Excessive molar ratio of NBSF.1. Lower the reaction pH (e.g., from 9.5 to 8.5) to keep lysine residues protonated.2. Reduce the molar excess of NBSF to target only the most nucleophilic residues.
Protein Precipitation 1. High concentration of organic solvent (DMF/DMSO) from NBSF stock.2. Protein is unstable at the reaction pH.3. Modification causes conformational changes leading to aggregation.1. Use a more concentrated NBSF stock to minimize the added solvent volume. Add the stock slowly while mixing.2. Perform a buffer screen to find conditions where the protein is most stable.3. Lower the reaction temperature (e.g., to 4°C) and reduce the protein concentration.

Conclusion

This compound is a potent and versatile reagent for the chemical modification of proteins. Its preferential reactivity with tyrosine residues under moderately alkaline conditions provides a valuable method for probing protein structure, identifying key functional residues, and serving as a foundation for more complex bioconjugation strategies. By carefully controlling reaction parameters—most notably pH—and validating the results with robust analytical techniques like mass spectrometry, researchers can confidently employ NBSF to achieve precise and informative protein modifications, advancing a wide array of scientific and therapeutic goals.

References

  • Benchchem. Validating Site-Specific Protein Modification: A Comparative Guide to Z-Lys(Z)-OSu and Alternative Strategies.
  • Benchchem. Validating Site-Specific Protein Modifications: A Comparative Guide to Mass Spectrometry and Alternative Methods.
  • Apollo Scientific. (2023). 2-Nitrobenzenesulphonyl fluoride Safety Data Sheet.
  • LookChem. 2-nitro-benzenesulfonyl fluoride.
  • ChemicalBook. 433-98-7(2-NITRO-BENZENESULFONYL FLUORIDE) Product Description.
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Troubleshooting & Optimization

troubleshooting 2-Nitrobenzenesulfonyl fluoride side reactions with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Nitrobenzenesulfonyl Fluoride (o-NBSF)

Welcome to the technical support center for this compound (o-NBSF). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using o-NBSF for the protection of nucleophiles, particularly amines. Here, we provide in-depth, experience-driven advice to help you troubleshoot your experiments and achieve optimal results.

Introduction to 2-Nitrobenzenesulfonyl (Nosyl) Protection

This compound (o-NBSF), and its more common chloride analogue 2-nitrobenzenesulfonyl chloride (NsCl), are highly effective reagents for the protection of primary and secondary amines. The resulting nosylamide is stable to a wide range of reaction conditions. A key advantage of the nosyl group is its facile cleavage under mild, neutral conditions using a thiol nucleophile, providing orthogonality with other common amine protecting groups like Boc and Cbz.[1] The strong electron-withdrawing nature of the nitro group also acidifies the N-H proton of the resulting sulfonamide, which can facilitate subsequent N-alkylation reactions, a strategy famously employed in the Fukuyama amine synthesis.[1]

Despite its utility, the high reactivity of the sulfonyl fluoride/chloride can lead to several side reactions. This guide addresses the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Di-sulfonylation of Primary Amines

Question: I am trying to protect a primary amine with o-NBSF, but my TLC and LC-MS analysis show a significant amount of a higher molecular weight byproduct. Why is this happening and how can I prevent it?

Symptoms:

  • A major byproduct with a mass corresponding to the starting amine plus two nosyl groups.

  • Low yield of the desired mono-sulfonated product.

  • Complex purification, with the byproduct often being less polar than the desired product.

Potential Causes and Mechanism: This is a classic case of di-sulfonylation. The reaction proceeds in two steps:

  • Mono-sulfonylation: The primary amine attacks the o-NBSF to form the desired N-nosylamide.

  • Di-sulfonylation: The N-H proton of the newly formed nosylamide is acidic due to the electron-withdrawing nitrobenzenesulfonyl group. In the presence of a base, this proton can be removed to form a nucleophilic nosylamide anion. This anion then attacks a second molecule of o-NBSF to yield the undesired di-sulfonylated byproduct, R-N(Ns)₂.[2]

This side reaction is favored by an excess of the sulfonating agent, the use of a strong, non-hindered base, and higher reaction temperatures.[2]

Solutions and Recommended Protocol:

  • Control Stoichiometry and Rate of Addition: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the o-NBSF. Crucially, add the o-NBSF solution dropwise to the stirred solution of the amine and base over an extended period (e.g., 30-60 minutes). This keeps the concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less reactive nosylamide anion.[2]

  • Modify Base Conditions: The choice of base is critical. Strong, non-hindered bases like triethylamine can readily deprotonate the mono-nosylamide, promoting the side reaction.

    • Recommended: Use a weaker or sterically hindered base such as pyridine or 2,6-lutidine.[2] This will neutralize the generated HF without excessively promoting the deprotonation of the product.

  • Lower the Reaction Temperature: Reducing the temperature slows down both the desired and undesired reactions, but often has a more significant impact on the side reaction.[2] Perform the addition of o-NBSF at 0 °C (ice-water bath) and allow the reaction to slowly warm to room temperature only after the addition is complete.

Protocol 1: Selective Mono-Nosylation of a Primary Amine
  • Dissolve the primary amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (~0.1 M concentration).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (o-NBSF) (1.0 mmol) in a small amount of the same anhydrous solvent.

  • Add the o-NBSF solution dropwise to the stirred amine solution over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting amine is consumed, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Extract the product with an organic solvent, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

Diagram 1: General Nosylation and Di-sulfonylation Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amine R-NH₂ MonoProduct R-NH-Ns (Desired Product) Amine->MonoProduct + o-NBSF - HF oNBSF1 o-NBSF MonoProduct_copy R-NH-Ns Anion [R-N-Ns]⁻ (Nosylamide Anion) MonoProduct_copy->Anion + Base - H⁺ DiProduct R-N(Ns)₂ (Di-sulfonylation Byproduct) Anion->DiProduct + o-NBSF - F⁻ oNBSF2 o-NBSF

Caption: Reaction scheme showing the desired mono-sulfonylation and the competing di-sulfonylation side reaction.

Issue 2: Reaction with Other Nucleophiles (e.g., Alcohols, Thiols)

Question: My substrate contains both an amine and a hydroxyl group. I am observing the formation of a product where the nosyl group has reacted with the alcohol. How can I achieve selective N-nosylation?

Symptoms:

  • Formation of O-nosylated byproducts, identifiable by mass spectrometry.

  • Reduced yield of the desired N-nosylated product.

  • Difficult separation of N- and O-nosylated isomers.

Potential Causes and Mechanism: While amines are generally more nucleophilic than alcohols, o-NBSF is a highly reactive electrophile and can react with hydroxyl groups, especially under basic conditions which can deprotonate the alcohol to form a more potent alkoxide nucleophile. The selectivity depends on the relative nucleophilicity of the amine and alcohol, steric hindrance, and the reaction conditions.

Solutions and Recommended Protocol:

  • pH Control: In many cases, running the reaction under neutral or slightly acidic conditions can favor N-nosylation. Amines are nucleophilic in their free base form, while alcohols are less reactive at neutral pH. However, this is often not practical as a base is needed to quench the HF byproduct.

  • Kinetic Control at Low Temperature: The reaction with the more nucleophilic amine is typically faster. By running the reaction at a low temperature (e.g., 0 °C to -20 °C) and for a shorter duration, you can favor the kinetically preferred N-nosylation product.

  • Protecting the Competing Nucleophile: The most robust solution is to protect the competing hydroxyl group with a suitable protecting group (e.g., silyl ether like TBDMS, or an acetate ester) prior to the nosylation reaction. The protecting group can then be removed later in the synthetic sequence.

Diagram 2: Troubleshooting Workflow for Poor Selectivity

G start Start: Low Yield or Byproduct Formation check_tlc Analyze reaction mixture (TLC, LC-MS) start->check_tlc is_di Is major byproduct di-sulfonated? check_tlc->is_di Identify Byproducts is_other_nuc Is byproduct from reaction with OH/SH? is_di->is_other_nuc No sol_di Solution for Di-sulfonylation: 1. Use 1.1 eq. amine. 2. Add o-NBSF slowly. 3. Use weaker base (Pyridine). 4. Lower temp to 0°C. is_di->sol_di Yes is_hydrolysis Is starting material (o-NBSF) consumed with no product? is_other_nuc->is_hydrolysis No sol_other_nuc Solution for Other Nucleophiles: 1. Protect OH/SH group first. 2. Run at lower temp (-20°C). 3. Monitor closely to stop at mono-N-sulfonylation. is_other_nuc->sol_other_nuc Yes sol_hydrolysis Solution for Hydrolysis: 1. Use anhydrous solvents. 2. Dry glassware thoroughly. 3. Store o-NBSF in desiccator. is_hydrolysis->sol_hydrolysis Yes end Problem Solved is_hydrolysis->end No/ Other Issue sol_di->end sol_other_nuc->end sol_hydrolysis->end

Caption: A decision tree for troubleshooting common o-NBSF side reactions.

Issue 3: Hydrolysis of this compound

Question: My reaction is not proceeding, and analysis shows my starting amine is unreacted, but the o-NBSF is gone. What is happening?

Symptoms:

  • Reaction fails to initiate or stalls.

  • TLC/LC-MS shows consumption of o-NBSF without formation of the desired product.

  • The pH of the reaction mixture may become acidic.

Potential Causes and Mechanism: Sulfonyl fluorides, while generally more resistant to hydrolysis than their chloride counterparts, can still react with water, especially in the presence of a base or other nucleophilic catalysts.[3][4][5] This hydrolysis reaction consumes the reagent, converting it to 2-nitrobenzenesulfonic acid, thus preventing it from reacting with the intended nucleophile.

Solutions and Preventative Measures:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum/inert gas). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: this compound is a moisture-sensitive solid.[6] Store it in a desiccator. Weigh it out quickly and seal the container immediately.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound (o-NBSF)? A1: o-NBSF is a moisture-sensitive solid.[6] It should be stored in a tightly sealed container, away from moisture and heat, preferably in a desiccator.

Q2: Is 2-Nitrobenzenesulfonyl chloride (NsCl) a better alternative? A2: NsCl is more commonly used and often more readily available.[7] It is more reactive than o-NBSF, which can be advantageous for less nucleophilic amines but may also lead to more side reactions, including faster hydrolysis. The troubleshooting principles for NsCl are largely the same as for o-NBSF.

Q3: My nosyl-protected amine is a dark color. Is this normal? A3: The presence of the nitro group can sometimes lead to the formation of colored impurities, especially if the reaction is heated or exposed to light for prolonged periods. Purification by column chromatography or recrystallization should yield the pure, often pale yellow, crystalline product.[1][7]

Q4: I'm having trouble with the deprotection step. What are the common issues? A4: The most common method for nosyl deprotection is using a thiol (like thiophenol) and a base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[1][8] Common issues include incomplete reaction or difficulty removing the thiol byproduct. Using a polymer-supported thiol can simplify workup, as the byproduct is removed by filtration.[8]

Data Summary Tables

Table 1: Comparison of Bases for Nosylation Reactions

BasepKa of Conjugate AcidTypical ConditionsAdvantagesDisadvantages
Pyridine 5.21.2-2.0 eq., DCM, 0°C to RTWeakly basic, minimizes di-sulfonylationSlower reaction times, can be difficult to remove
2,6-Lutidine 6.71.2-1.5 eq., DCM, 0°C to RTSterically hindered, excellent for preventing di-sulfonylationMore expensive, can be a weaker nucleophilic catalyst
Triethylamine (TEA) 10.71.5-2.5 eq., DCM, 0°C to RTInexpensive, strong base, drives reaction quicklyHigh risk of di-sulfonylation, especially with primary amines[2]
DIPEA (Hünig's base) 11.01.5-2.5 eq., DCM, 0°C to RTNon-nucleophilic, sterically hinderedCan still be basic enough to promote some side reactions

Table 2: Typical Analytical Data for Nosylation Products

CompoundDescriptionTypical TLC Rf (vs. Amine)1H NMR Key SignalMass Spec (ESI+)
Starting Amine (R-NH₂) ** Primary or secondary amineLowerN-H protons (variable)[M+H]⁺
Mono-nosylamide (R-NHNs) Desired productHigherAcidic N-H proton (δ 7-9 ppm), aromatic protons of nosyl group[M+H]⁺, [M+Na]⁺
Di-nosylamide (R-N(Ns)₂) **Byproduct from primary aminesHighest (least polar)No N-H proton, double integration for nosyl aromatic protons[M+H]⁺, [M+Na]⁺
2-Nitrobenzenesulfonic acid Hydrolysis byproductBaseline (very polar)Aromatic protons[M-H]⁻

References

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  • Ghelfi, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT.
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  • Zhao, X., et al. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Organic Chemistry Portal.
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Technical Support Center: Optimizing Coupling Reactions for 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide designed for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during coupling reactions with 2-nitrobenzenesulfonyl fluoride (o-NBSF or Nosyl Fluoride). Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

Introduction: The Role of this compound in Modern Synthesis

2-Nitrobenzenesulfonyl (nosyl) derivatives are pivotal in contemporary organic synthesis. The nosyl group is an excellent protecting group for amines, offering stability across a range of conditions and, crucially, orthogonal deprotection capabilities compared to common Boc and Cbz groups.[1][2] The strong electron-withdrawing nature of the ortho-nitro group significantly activates the sulfonyl fluoride for nucleophilic attack and also acidifies the resulting sulfonamide N-H bond, facilitating subsequent reactions like the Fukuyama amine synthesis.[2]

Furthermore, sulfonyl fluorides, including o-NBSF, have emerged as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] Their unique balance of stability and reactivity allows for the creation of robust molecular linkages under mild conditions.[5][6] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are generally more stable to hydrolysis and reduction, offering a distinct advantage in complex synthetic routes.[3][6][7]

This guide focuses on the most common application: the coupling of o-NBSF with primary and secondary amines to form N-nosylated sulfonamides.

Core Reaction Principles: Mechanism and Causality

The reaction of this compound with an amine proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism. Understanding this pathway is critical to troubleshooting.

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl fluoride.

  • Intermediate Formation: This forms a transient, negatively charged intermediate known as a Meisenheimer-like complex. The potent electron-withdrawing nitro group in the ortho position is crucial for stabilizing this intermediate through resonance.[8][9] This stabilization is a key reason why nitro-substituted sulfonyl electrophiles are highly reactive.[10]

  • Leaving Group Departure: The fluoride ion is expelled, and the S-N bond is fully formed.

  • Proton Transfer: A base in the reaction mixture removes the proton from the newly formed ammonium species, yielding the neutral sulfonamide and the protonated base.

The rate-determining step is typically the initial nucleophilic attack.[8] Therefore, factors that enhance the amine's nucleophilicity or the sulfonyl fluoride's electrophilicity will accelerate the reaction. Conversely, steric hindrance on either partner can significantly slow it down.

General Experimental Protocol: Nosylation of a Primary Amine

This protocol provides a reliable starting point for the nosylation of a typical primary amine.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Non-nucleophilic Base (e.g., Triethylamine, DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and the base (e.g., Triethylamine, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Reagent Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water or 1M HCl (aq).[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (aq) (to remove excess base), saturated sodium bicarbonate (aq) (to remove any acidic byproducts), and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. Nosylated amines are often crystalline solids, making recrystallization an effective purification method.[2][11]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the coupling reaction in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the primary causes and solutions?

A1: Sluggish or failed reactions are typically due to issues with reagent reactivity or reaction conditions.

  • Cause 1: Poor Amine Nucleophilicity: Sterically hindered amines (e.g., secondary amines with bulky substituents) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react slowly.[7]

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40 °C or reflux) can provide the necessary activation energy. However, monitor for potential decomposition.

      • Use a More Forcing Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can sometimes accelerate the reaction.

      • Add a Catalyst: For hindered systems, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can form a more reactive intermediate.[7]

  • Cause 2: Ineffective Base: The base must be strong enough to neutralize the HF generated in situ but not so strong that it causes side reactions.

    • Solution: Ensure the base is pure and dry.[12] Triethylamine (pKa of conjugate acid ≈ 10.7) is a common choice. For very precious substrates, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Cause 3: Inactive this compound: While more stable than the chloride, the fluoride can degrade over time, especially if exposed to moisture.

    • Solution: Use o-NBSF from a freshly opened bottle or verify its purity by NMR if it has been stored for a long time.

Q2: My TLC/LC-MS shows multiple unexpected spots. What are the likely side products?

A2: The formation of side products often points to issues with stoichiometry or the presence of contaminants.

  • Cause 1: Bis-sulfonylation (for primary amines): If an excess of o-NBSF is used or the reaction conditions are too harsh, the primary amine can react twice to form a bis-nosylated product (R-N(Ns)₂).

    • Solution: Carefully control the stoichiometry, using only a slight excess (1.05 eq) of the sulfonyl fluoride. Adding the sulfonyl fluoride slowly at 0 °C can also help minimize this side reaction.

  • Cause 2: Hydrolysis of Sulfonyl Fluoride: The presence of water in the solvent, reagents, or from atmospheric moisture can lead to the hydrolysis of o-NBSF to the unreactive 2-nitrobenzenesulfonic acid.[11][12]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (N₂ or Ar).[11][12]

Q3: My reaction yield is consistently low, even with complete conversion of the starting material. What should I investigate?

A3: Low isolated yields despite good conversion often indicate product loss during the workup and purification stages.

  • Cause 1: Product Solubility Issues: The nosylated product may have some water solubility, leading to loss during the aqueous workup.

    • Solution: When extracting your product, ensure you use a sufficient volume of organic solvent. If the product is suspected to be in the aqueous layer, perform a back-extraction of the combined aqueous washes.

  • Cause 2: Difficult Purification: The product may be difficult to separate from reaction byproducts or the excess base.

    • Solution:

      • Acid Wash: A thorough wash with dilute acid (e.g., 1M HCl) is crucial for removing tertiary amine bases like triethylamine.

      • Recrystallization: This is often the most effective method for purifying solid sulfonamides and can significantly improve purity and yield if a suitable solvent system is found.[11] Common solvents include ethanol, isopropanol, or mixtures with water.[11]

Q4: Are there specific safety precautions for handling this compound?

A4: Yes. This compound is a corrosive and reactive chemical that requires careful handling.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[13] It may also cause an allergic skin reaction.[13]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

    • Avoid breathing dust or fumes.[13]

    • Ensure an eyewash station and safety shower are readily accessible.[13]

Optimization Strategies Summarized

To systematically optimize your coupling reaction, consider the impact of each variable.

ParameterOptions & ConsiderationsRationale & Impact on Reaction
Base Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), DBUThe base neutralizes the generated HF. Its strength and steric bulk can influence the reaction rate. Non-nucleophilic bases are essential to avoid competing reactions.[11]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)The solvent must dissolve all reactants. Polar aprotic solvents generally work well. For sluggish reactions, higher boiling point solvents like DMF can be used.[11][12]
Temperature 0 °C to Room Temperature (Standard); 40 °C to Reflux (for hindered substrates)Lower temperatures control the exotherm and minimize side products. Higher temperatures increase the reaction rate for less reactive substrates.[12]
Stoichiometry 1.05-1.1 eq of o-NBSF relative to the amineA slight excess of the sulfonylating agent ensures complete consumption of the valuable amine. A large excess can lead to bis-sulfonylation of primary amines.[11]

Visualizing the Workflow

Diagram 1: General Experimental Workflow

This diagram illustrates the standard sequence of operations for a nosylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Slowly Add o-NBSF B->C D Stir at RT & Monitor (TLC / LC-MS) C->D E Aqueous Quench D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography / Recrystallization) H->I

Caption: A standard workflow for the nosylation of an amine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing and solving low-yield issues.

G cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS of crude) Start->Check_Conversion Q_Reactivity Is Amine Sterically Hindered or Electron Deficient? Check_Conversion->Q_Reactivity Incomplete Q_Workup Investigate Workup & Purification Loss Check_Conversion->Q_Workup Complete Sol_Reactivity_Yes Increase Temp. Use DMAP Catalyst Q_Reactivity->Sol_Reactivity_Yes Yes Sol_Reactivity_No Check Reagent Quality (Base, Solvent, o-NBSF) Q_Reactivity->Sol_Reactivity_No No Sol_Workup_Solubility Back-extract aqueous layers Q_Workup->Sol_Workup_Solubility Sol_Workup_Purity Optimize Purification (e.g., Recrystallization) Q_Workup->Sol_Workup_Purity

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. common issues in sulfonamide synthesis and solutions.
  • RSC Publishing.
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  • PubMed. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Apollo Scientific. 2-Nitrobenzenesulphonyl fluoride.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • ResearchGate.
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers.
  • AccessScience. Editorial Briefing New click chemistry reaction: sulfur fluoride exchange.
  • PMC - NIH. Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. Optimisation of amine coupling for retention of ee and yield.
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
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  • Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
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  • PMC - NIH. Installation of -SO2F groups onto primary amides.
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  • ACS Publications. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group | The Journal of Organic Chemistry.
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  • Google Patents.
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  • ResearchGate. (PDF) F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid.
  • ResearchGate. Nucleophilic substitution reactions with fluoride.
  • PMC - NIH. Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines.
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Technical Support Center: Monitoring 2-Nitrobenzenesulfonyl Fluoride Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring 2-Nitrobenzenesulfonyl fluoride reactions. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols but the reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using Thin-Layer Chromatography (TLC) to monitor my this compound reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction.[1] It allows you to qualitatively assess the consumption of starting materials and the formation of products. In the context of a this compound (NsF) reaction, typically the formation of a nosylamide from an amine, TLC helps you visualize the disappearance of the amine starting material and the appearance of the nosylamide product. Due to the introduction of the polar sulfonyl group and the nitro group, the nosylamide product is generally more polar than the starting amine. This difference in polarity allows for their separation on a TLC plate.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is critical for achieving good separation. A common starting point for nosylamide synthesis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[2][3] The goal is to find a ratio where the starting amine has a retention factor (Rf) of approximately 0.6-0.7 and the product nosylamide has an Rf of 0.2-0.3. This provides a clear separation between the two spots.

Compound Polarity Suggested Starting Solvent System Adjustments
Non-polar amines9:1 Hexanes:Ethyl AcetateIncrease Ethyl Acetate for lower Rf
Moderately polar amines4:1 to 1:1 Hexanes:Ethyl AcetateAdjust ratio for optimal separation
Polar aminesEthyl Acetate with 1-5% MethanolIncrease Methanol for more polar compounds

For basic amines that may streak, adding a small amount (0.1–2.0%) of triethylamine or a few drops of ammonia in the mobile phase can improve spot shape.[4]

Q3: What are the best methods for visualizing the spots on the TLC plate?

A3: Since this compound and the resulting nosylamides contain an aromatic nitro group, they are often UV active.[5][6] Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm.[7] The compounds will appear as dark spots on a fluorescent green background.

For compounds that are not UV active or for confirmation, various staining methods can be employed:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain that reacts with compounds that can be oxidized.[6] It is particularly useful for visualizing the starting amine if it is not UV active.

  • p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors for different functional groups upon heating, aiding in the differentiation of spots.[5]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize a wide range of organic compounds, which will appear as brown spots.[6][7]

Troubleshooting Guide

Q4: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?

A4: Spot streaking is a common issue and can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.[4][8] Try diluting your sample before spotting it.

  • Compound is Too Polar for the Solvent System: If your compound is highly polar, it will have a strong affinity for the silica gel (stationary phase) and may not move smoothly with the solvent. Try increasing the polarity of your mobile phase.

  • Acidic or Basic Nature of the Compound: Amines are basic and can interact strongly with the acidic silanol groups on the silica gel plate, leading to tailing.[4][9] As mentioned in A2, adding a small amount of a base like triethylamine or ammonia to your eluent can neutralize these acidic sites and result in sharper spots.

G start Spot Streaking Observed q1 Is the sample concentration high? start->q1 a1_yes Dilute the sample and re-spot. q1->a1_yes Yes q2 Is the starting material an amine? q1->q2 No end Resolved Spot Shape a1_yes->end a2_yes Add 0.1-2.0% triethylamine or a few drops of ammonia to the eluent. q2->a2_yes Yes q3 Is the spot at a very low Rf? q2->q3 No a2_yes->end a3_yes Increase the polarity of the eluent. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting streaking spots.

Q5: I see three spots on my TLC plate during the reaction. What could they be?

A5: In a typical reaction of this compound with a primary or secondary amine, you would expect to see the starting amine and the product nosylamide. A third spot could indicate a few possibilities:

  • Unreacted this compound (NsF): While NsF is reactive, some may remain unreacted. It is a relatively polar compound and will appear as a distinct spot.

  • Hydrolyzed this compound: NsF can react with any moisture present to form 2-nitrobenzenesulfonic acid. This is a highly polar compound and will likely have a very low Rf, possibly remaining at the baseline.

  • Side Products: Depending on the reaction conditions and the nature of your amine, side reactions can occur. For example, with primary amines, there is a possibility of forming a bis-sulfonated product, although this is less common under standard conditions.[3]

To identify the spots, it is crucial to run reference spots of your starting materials (the amine and this compound) on the same TLC plate as your reaction mixture.

G cluster_spots Developed Plate cluster_legend Legend plate TLC Plate Lane 1 (Amine) Lane 2 (NsF) Lane 3 (Reaction Mixture) amine_spot nsf_spot product_spot amine_rxn_spot nsf_rxn_spot l_amine Starting Amine (Higher Rf) l_nsf This compound (Intermediate Rf) l_product Nosylamide Product (Lower Rf)

Caption: Idealized TLC plate for reaction monitoring.

Q6: My product spot is very faint, even after a long reaction time. What could be the problem?

A6: A faint product spot could indicate several issues with the reaction itself or the TLC analysis:

  • Low Reaction Conversion: The reaction may not be proceeding as expected. This could be due to impure reagents, insufficient base, or a deactivated catalyst (if applicable).[10]

  • Sample is Too Dilute: The concentration of the product in the reaction mixture may be too low to be easily visualized.[4] Try spotting the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications, to concentrate the spot.

  • Poor Visualization: The product may not be UV active or may not react with the chosen stain. Try a different visualization method.

  • Product Instability: The nosylamide product might be unstable on the acidic silica gel plate, leading to decomposition.[11][12] To test for this, you can perform a 2D TLC. Spot the reaction mixture in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If the product is stable, the spots will align on the diagonal. If it decomposes, you will see spots off the diagonal.

Experimental Protocol

Protocol: Step-by-Step Guide for Monitoring a Nosylation Reaction

  • Prepare the TLC Plate:

    • Obtain a silica gel TLC plate.

    • Using a pencil, lightly draw a line about 1 cm from the bottom of the plate. This is your origin.

    • Mark three lanes on the origin for your starting amine, this compound, and the reaction mixture.

  • Spot the Plate:

    • Prepare dilute solutions of your starting amine and this compound in a volatile solvent (e.g., ethyl acetate).

    • Using separate capillary tubes, spot each of the reference materials in their respective lanes on the origin.

    • Carefully take an aliquot of your reaction mixture with a capillary tube and spot it in the third lane.

    • Ensure the spots are small and concentrated.

  • Develop the Plate:

    • Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.[13]

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp (254 nm). Circle any visible spots with a pencil.[7]

    • If necessary, use a chemical stain for further visualization.

    • Compare the spots in the reaction mixture lane to the reference lanes to identify the starting materials and product. The disappearance of the starting amine spot and the appearance of a new, lower Rf spot indicate the progress of the reaction.

References

  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1337-1343. [Link]
  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • ResearchGate. (n.d.). How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC? can you please explain or send any reference papers?. [Link]
  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. [Link]
  • University of California, Los Angeles. (n.d.).
  • Wikipedia. (n.d.). Protecting group. [Link]
  • University of Rochester. (n.d.).
  • Bitesize Bio. (2025, June 3).
  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 ). [Link]
  • YouTube. (2021, August 22).
  • MDPI. (n.d.).
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • University of California, Riverside. (2020, March).
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  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • EPFL. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
  • University of Rochester. (n.d.).
  • Chemistry LibreTexts. (2025, August 21). 5.
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... [Link]
  • National Institute of Standards and Technology. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
  • Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. [Link]
  • National Center for Biotechnology Information. (n.d.). A deprotection procedure using SO3H silica gel to remove non-silyl protecting groups. [Link]
  • PubChemLite. (n.d.). This compound (C6H4FNO4S). [Link]
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Technical Support Center: Strategies to Improve the Yield of 2-Nitrobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 2-Nitrobenzenesulfonyl fluoride (Ns-F). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. This compound is a valuable tool in modern organic synthesis, notably as a precursor for creating sulfonamides which can serve as protecting groups for amines or as biologically active motifs.[1][2] The unique reactivity of the sulfonyl fluoride group, driven by the ortho-nitro substituent, also makes it a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4]

However, like any powerful reagent, achieving high yields and purity can be challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and enhance the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during this compound reactions, providing both diagnostic questions and actionable solutions.

Problem Area 1: Low or No Conversion of Starting Material
Q1: My reaction has stalled, or I'm recovering only my starting amine/nucleophile. What are the primary causes?

This is the most common issue and typically points to a problem with one of the core reaction components or conditions. Let's break down the likely culprits.

A1: Inactive Reagents or Catalyst The purity and activity of your reagents are paramount.

  • This compound (Ns-F) Quality: Ns-F is an electrophilic reagent. While more stable than its chloride counterpart to ambient moisture, prolonged exposure or poor storage can lead to hydrolysis.[4] Ensure you are using a high-purity reagent from a reliable source.

  • Base Inactivity/Inappropriateness: The base is critical for deprotonating the nucleophile (e.g., an amine) to initiate the reaction. If you are using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is pure and dry. Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent, milder alternatives.[5]

  • Moisture Contamination: This is a frequent cause of failure. Water will react with Ns-F and can deactivate amine bases. Always use anhydrous solvents and flame- or oven-dry your glassware before use.[6]

A2: Suboptimal Reaction Conditions

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving your starting materials. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are commonly used.[5][7] Ensure the solvent is anhydrous.

  • Temperature: Most nosylation reactions proceed well at 0 °C to room temperature.[5] If you see no reaction at lower temperatures, slowly warming the mixture may be necessary. However, for sensitive substrates, excessive heat can cause decomposition. Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Stoichiometry: Ensure you are using the correct molar equivalents. Typically, a slight excess (1.05-1.2 equivalents) of Ns-F and the base are used relative to the limiting nucleophile.

Troubleshooting Workflow for Low Conversion

Here is a systematic workflow to diagnose and solve low conversion issues.

G start Low / No Conversion reagent_check 1. Verify Reagent Quality - Fresh Ns-F? - Anhydrous Base? - Pure Substrate? start->reagent_check conditions_check 2. Check Reaction Conditions - Anhydrous Solvent? - Correct Temperature? - Proper Stoichiometry? reagent_check->conditions_check Reagents OK re_run Re-run with Verified Reagents reagent_check->re_run Reagents Faulty setup_check 3. Review Experimental Setup - Dry Glassware? - Inert Atmosphere (if needed)? - Efficient Stirring? conditions_check->setup_check Conditions OK optimize Systematically Optimize (Base, Solvent, Temp) setup_check->optimize Setup OK success Successful Reaction re_run->success optimize->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem Area 2: Complex Reaction Mixture & Side Products
Q2: My TLC shows multiple products, and purification is difficult. What are the common side reactions?

The formation of byproducts complicates purification and lowers the yield of your desired product. Understanding the likely side reactions is key to mitigating them.

A1: Polysulfonylation (for Primary Amines) Primary amines (R-NH₂) have two N-H protons. After the first sulfonylation to form the desired secondary sulfonamide (R-NH-Ns), a second sulfonylation can occur under forcing conditions or with excess base/Ns-F to form a bis-sulfonylated product (R-N(Ns)₂).

  • Solution: Use stoichiometric amounts of Ns-F (around 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control.[5]

A2: Reaction with Solvent or Base While less common, highly reactive species can sometimes interact with the solvent or certain bases. For example, pyridine can act as a nucleophile.

  • Solution: Stick to non-nucleophilic bases like TEA or DIPEA, or use inorganic bases. Choose inert solvents like DCM, THF, or MeCN.

A3: Substrate or Product Decomposition If your substrate or product is sensitive to the basic conditions or elevated temperatures, you may observe decomposition.

  • Solution: Use milder bases (e.g., K₂CO₃ instead of stronger organic amines) and maintain the lowest effective temperature. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.[6]

Frequently Asked Questions (FAQs)

Q3: How do I select the optimal base and solvent for my reaction?

Answer: The choice depends on your substrate's reactivity and stability. A good starting point is TEA in DCM. For more sensitive substrates, an inorganic base like K₂CO₃ or Cs₂CO₃ in MeCN or DMF can be very effective and often leads to cleaner reactions and simpler workups.[5]

Base Solvent Typical Temperature Considerations
Triethylamine (TEA)DCM, THF0 °C to RTStandard choice; volatile, but can form salts complicating workup.[5]
PyridineDCM0 °C to RTCan act as a nucleophilic catalyst; sometimes harder to remove.[5]
K₂CO₃ / Cs₂CO₃MeCN, DMFRT to 50 °CMilder, heterogeneous conditions; excellent for sensitive substrates.[5][8]
DBUDMFRTA strong, non-nucleophilic base used in specific applications like deprotection.[9]

Table 1: Comparison of Common Base/Solvent Systems for Sulfonamide Formation.

Q4: What is the mechanistic role of the ortho-nitro group?

Answer: The ortho-nitro group is crucial for two reasons. First, its strong electron-withdrawing nature makes the sulfur atom of the sulfonyl fluoride highly electrophilic, facilitating the initial nucleophilic attack.[1] Second, and perhaps more importantly, it enables the facile deprotection of the resulting sulfonamide. The deprotection, often called the Fukuyama deprotection, proceeds via a Meisenheimer complex when a thiol nucleophile is used.[9][10] The nitro group stabilizes this intermediate, making the nosyl group an excellent choice for amine protection in multi-step synthesis.

G cluster_protection Protection Step cluster_deprotection Deprotection Step (Fukuyama) Amine R-NH₂ Base + Base Sulfonamide o-NO₂-Ph-SO₂-NH-R (Nosyl Amide) Amine->Sulfonamide Nucleophilic Attack NsF o-NO₂-Ph-SO₂F NsF->Sulfonamide Meisenheimer Meisenheimer Complex Sulfonamide->Meisenheimer Thiolate Attack Thiol R'-SH + Base Thiol->Meisenheimer FreedAmine R-NH₂ Meisenheimer->FreedAmine

Caption: General workflow of amine protection and deprotection.

Q5: My substrate has poor solubility. What can I do?

Answer: If your substrate is not soluble in common solvents like DCM or THF, you can switch to more polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[7] Gentle warming can also help, but should be done cautiously while monitoring for decomposition. In some cases, a biphasic system with a phase-transfer catalyst can be effective.

Key Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

This protocol describes a standard method for protecting a primary amine using this compound.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.05 eq.)

  • Triethylamine (1.1 eq.) or Potassium Carbonate (2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM (or MeCN).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution. If using potassium carbonate, add it as a solid (2.0 eq.).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC (typically 1-4 hours).

  • Quench: Once the reaction is complete, quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel. If using DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5] If using MeCN, you may need to perform an extraction with a solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

References

  • Mori, Y., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry.
  • ResearchGate. (2025). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a | Download Scientific Diagram.
  • Gagnon, D., et al. (2010). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron.
  • Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. QSAR & Combinatorial Science.
  • Miller, S. C., & Scanlan, T. S. (1997). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Angewandte Chemie International Edition in English.
  • Sadlowski, C., et al. (2018). This compound derivatives and their MICs (μg mL−1). ResearchGate.
  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic Chemistry Frontiers.
  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS Infectious Diseases.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Scientific Diagram.
  • ChemRxiv. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.
  • Salvadori, K., et al. (2021). Reduction of nosylamides: a polarographic curve with half-wave electrochemical potentials E 1/2 for compound 2 b. ResearchGate.
  • Grelier, G., & De-Mes-Santos, R. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts.
  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). o-Nitrobenzenesulfonyl Chloride.
  • W J. Kelly, et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Current Opinion in Chemical Biology.
  • Drugs.com. (2025). Fluoride Topical Side Effects: Common, Severe, Long Term.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Managing the Stability of 2-Nitrobenzenesulfonyl Fluoride (o-NBSF) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Nitrobenzenesulfonyl fluoride (o-NBSF). As a highly valuable reagent in drug discovery and chemical biology, particularly for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the stability and reactivity of o-NBSF are paramount for achieving reproducible and successful experimental outcomes.[1][2] This guide, structured by our Senior Application Scientists, provides in-depth answers to common challenges, troubleshooting advice, and validated protocols to ensure the integrity of your o-NBSF solutions.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection & Stability

This section addresses the most common queries our team receives regarding the handling of o-NBSF in various solvent systems. The choice of solvent is the single most critical factor influencing the stability of this reagent.

Q1: What is the primary cause of this compound (o-NBSF) degradation in solution?

A: The principal degradation pathway for o-NBSF is hydrolysis of the sulfonyl fluoride (-SO₂F) group to the corresponding sulfonic acid (-SO₃H). The sulfur atom in the sulfonyl fluoride is highly electrophilic, a feature enhanced by the electron-withdrawing effect of the ortho-nitro group.[3] This makes it susceptible to attack by nucleophiles. Water, even in trace amounts, can act as a nucleophile, leading to irreversible hydrolysis. While o-NBSF is notably more stable against hydrolysis than its sulfonyl chloride counterpart, maintaining anhydrous conditions is crucial for long-term stability.[4][5]

Q2: Which solvents are recommended for preparing and storing o-NBSF solutions?

A: The ideal solvent should be polar enough to dissolve o-NBSF but minimally reactive. We categorize our recommendations into "Preferred" and "Acceptable with Caution."

Solvent ClassRecommended SolventsRationale & Causality
Preferred Acetonitrile (MeCN) , Acetone These polar aprotic solvents offer good solubility for o-NBSF.[1][3] Crucially, they lack acidic protons and cannot form hydrogen bonds that would activate the sulfonyl fluoride for solvolysis.[6][7] They are relatively inert compared to other aprotics, providing a stable environment for short- to medium-term storage when anhydrous.
Acceptable (with Caution) Dichloromethane (DCM) , Tetrahydrofuran (THF) These solvents are less polar but can be used. THF must be fresh and free of peroxides, as peroxide contaminants can lead to unpredictable side reactions.[8] Both must be rigorously dried, as their ability to dissolve water can introduce the primary contaminant for degradation.

Q3: Are there solvents I should strictly avoid when working with o-NBSF?

A: Yes. The choice of solvent can actively degrade your reagent.

  • Polar Protic Solvents (Water, Methanol, Ethanol, etc.): These solvents contain hydroxyl (-OH) or amine (-NH) groups and will directly react with o-NBSF via solvolysis, cleaving the S-F bond.[6] While o-NBSF shows remarkable stability in neutral aqueous buffers for short periods,[4] preparing stock solutions in these solvents is strongly discouraged.

  • Reactive Aprotic Solvents (DMF, DMSO): While excellent for dissolving many reagents, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can pose risks. Certain fluorinating agents are known to react exothermically and rapidly with these solvents.[9] Furthermore, they are notoriously hygroscopic (absorb water from the air), making it difficult to maintain the anhydrous conditions necessary for o-NBSF stability.

Q4: I need to perform a reaction in an aqueous buffer. How can I best maintain the integrity of my o-NBSF?

A: This is a common scenario in bioconjugation.[1] The key is to minimize the time o-NBSF spends in the aqueous environment.

  • Prepare a Concentrated Stock: First, create a concentrated stock solution (e.g., 100 mM) in a preferred anhydrous polar aprotic solvent like acetonitrile or acetone.

  • Add Last: Add the o-NBSF stock solution to the aqueous reaction buffer as the very last step, immediately before initiating the reaction.

  • pH Control: o-NBSF exhibits good stability at neutral pH (7.4).[4] Avoid highly acidic or basic aqueous conditions, which can accelerate hydrolysis.

Q5: Can I store o-NBSF in solution? What are the best practices?

A: While storing o-NBSF as a dry solid at 2-8°C under desiccation is the best practice for long-term viability,[1] short-term storage of solutions is possible with strict controls.

  • Solvent: Use anhydrous acetonitrile.

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the container.

  • Container: Use a vial with a PTFE-lined cap to prevent moisture ingress.

  • Duration: We recommend storing solutions for no longer than 1-2 weeks. For critical applications, always prepare the solution fresh.

Part 2: Troubleshooting Guide for o-NBSF Stability Issues

If your experiments are yielding inconsistent or poor results, consult this troubleshooting table to diagnose potential stability-related problems.

SymptomProbable Cause(s)Recommended Corrective Actions
Low or no product yield in a reaction. Degradation of o-NBSF stock solution. The reagent was likely hydrolyzed to inactive 2-nitrobenzenesulfonic acid before the reaction began.1. Prepare a fresh solution of o-NBSF in anhydrous acetonitrile immediately before use. 2. Verify the quality of your solvent; use a new, sealed bottle of anhydrous grade solvent. 3. Perform a quick stability test on your stock solution (See Protocol 2).
Appearance of a new, highly polar byproduct on TLC/LC-MS. Hydrolysis. 2-nitrobenzenesulfonic acid is highly polar and often remains at the baseline on normal-phase TLC.1. Ensure your reaction is run under a dry, inert atmosphere (N₂ or Ar). 2. If an aqueous workup is required, perform it quickly at low temperatures (0-4°C) and use buffered solutions to avoid pH extremes.[10]
Inconsistent results between experimental runs. Variable water content in the solvent. Using a solvent bottle that has been opened multiple times can lead to significant water absorption, causing batch-to-batch variance in o-NBSF stability.1. Aliquot anhydrous solvent from a freshly opened bottle into smaller, single-use vials under an inert atmosphere. 2. Consider passing the solvent through an activated alumina drying column immediately before use.
Solution of o-NBSF turns yellow or develops precipitates over time. Solvent-mediated decomposition or reaction with impurities. This can occur in lower-grade solvents or those prone to degradation (e.g., older THF).1. Discard the solution immediately. 2. Switch to a higher-purity, recommended solvent like anhydrous acetonitrile. 3. Ensure all glassware is meticulously dried (oven or flame-dried) before use.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of a Standardized o-NBSF Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for immediate use or short-term storage.

Safety: o-NBSF is a reactive electrophile and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][11]

  • Glassware Preparation: Dry a 10 mL volumetric flask and a small glass vial with a magnetic stir bar in an oven at 120°C for at least 2 hours. Allow to cool to room temperature in a desiccator.

  • Reagent Handling: Weigh the desired amount of solid o-NBSF (e.g., 20.5 mg for a 10 mM solution in 10 mL) directly into the cooled volumetric flask.

  • Solvent Dispensing: Using a dry syringe, draw 7-8 mL of anhydrous acetonitrile from a freshly opened Sure/Seal™ bottle.

  • Dissolution: Add the acetonitrile to the volumetric flask containing the o-NBSF. Seal the flask and stir gently until all solid has dissolved.

  • Final Volume: Carefully add anhydrous acetonitrile to the 10 mL graduation mark. Invert the flask 10-15 times to ensure homogeneity.

  • Usage and Storage: Use the solution immediately. For short-term storage, transfer the solution to the pre-dried vial, flush the headspace with argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol 2: Rapid Quality Control of o-NBSF Solution via ¹⁹F NMR

This test can quickly determine if your o-NBSF has degraded via hydrolysis.

  • Sample Preparation: Dilute a small aliquot (e.g., 50 µL) of your o-NBSF stock solution with ~500 µL of the corresponding deuterated solvent (e.g., CD₃CN) in an NMR tube.

  • Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

  • Analysis:

    • Intact o-NBSF: A sharp singlet corresponding to the sulfonyl fluoride (-SO₂F) will be observed.

    • Degraded o-NBSF: The appearance of a second signal corresponding to the free fluoride ion (F⁻) indicates hydrolysis. The chemical shift of F⁻ is highly dependent on the solvent and concentration.

  • Interpretation: The presence of a significant F⁻ peak relative to the -SO₂F peak indicates that the solution has undergone degradation and should be discarded.

Part 4: Visualization of Workflow & Mechanisms

Diagram 1: Solvent Selection Decision Tree

This workflow guides researchers to the optimal solvent choice based on experimental parameters.

start Start: Need to Dissolve o-NBSF q1 Is the reaction performed in an aqueous buffer? start->q1 proc_aqueous Prepare concentrated stock in anhydrous MeCN or Acetone. Add to buffer immediately before use. q1->proc_aqueous Yes q2 Is long-term (>1 week) stability required? q1->q2 No a1_yes Yes a1_no No rec_solid Strongly Recommended: Store as a dry solid at 2-8°C under desiccation. q2->rec_solid Yes q3 Select Solvent Type q2->q3 No a2_yes Yes a2_no No protic Protic Solvents (MeOH, EtOH, H₂O) q3->protic aprotic Polar Aprotic Solvents q3->aprotic avoid AVOID (Causes rapid degradation) protic->avoid recommend RECOMMENDED (Anhydrous MeCN, Acetone) aprotic->recommend

Caption: Decision tree for selecting an appropriate solvent for o-NBSF.

Diagram 2: Competing Reaction Pathways for o-NBSF

This diagram illustrates the desired reaction competing with the primary degradation pathway.

cluster_0 Desired Reaction Pathway cluster_1 Degradation Pathway oNBSF_desired o-NBSF DesiredProduct Covalent Adduct (Stable Sulfonate Ester) oNBSF_desired->DesiredProduct SuFEx Reaction Nucleophile Target Nucleophile (e.g., Tyrosine, Lysine) Nucleophile->DesiredProduct oNBSF_degrade o-NBSF DegradedProduct Inactive Product (2-Nitrobenzenesulfonic Acid) oNBSF_degrade->DegradedProduct Hydrolysis Water Water (H₂O) (from solvent/air) Water->DegradedProduct

Caption: Desired reactivity vs. undesirable hydrolysis of o-NBSF.

References

  • 2-Methyl-4-nitrobenzenesulfonyl fluoride - 21320-93-4 - Vulcanchem. (n.d.).
  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Mol Syst Des Eng.
  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • SULFURYL FLUORIDE - Safety Data Sheet. (n.d.). ChemicalBook.
  • CAS 433-98-7: this compound. (n.d.). CymitQuimica.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Shiraishi, T., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.
  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
  • Solvents to avoid. (n.d.). Waters Help Center.
  • 2-NITRO-BENZENESULFONYL FLUORIDE. (n.d.). LookChem.
  • 2-nitrobenzenesulfonyl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (n.d.). Tenger Chemical.
  • Specific Solvent Issues with Fluorination. (n.d.). American Chemical Society.
  • Sulfonyl Fluorides. (n.d.). Enamine.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Dong, J., et al. (2019). Sulfur (VI) Fluoride Exchange (SuFEx): The Next Generation of Click Chemistry. Merck Millipore.
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC.
  • Davis, V. K., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Materials Chemistry Frontiers.
  • Preventing decomposition of 2-Fluoroterephthalonitrile during synthesis. (n.d.). Benchchem.

Sources

preventing hydrolysis of 2-Nitrobenzenesulfonyl fluoride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Nitrobenzenesulfonyl Fluoride (NBSF)

Welcome to our dedicated technical guide for this compound (NBSF). As a key reagent in modern synthetic chemistry, particularly for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the successful application of NBSF hinges on understanding its reactivity and stability.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to a common challenge encountered during its use: hydrolysis. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and prevent this undesirable side reaction, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBSF) and what are its primary applications?

A1: this compound (NBSF), also known as o-Nitrobenzenesulfonyl fluoride, is an organic compound featuring a sulfonyl fluoride group and a nitro group attached to a benzene ring in the ortho position.[3][4] The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfur atom, making NBSF a highly reactive and valuable reagent.[4] Its primary application is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a powerful class of click reactions used for bioconjugation, polymer synthesis, and drug discovery.[1][2] It reacts efficiently with nucleophiles like phenols (e.g., tyrosine residues in proteins) and amines (e.g., lysine residues) to form stable sulfonate and sulfonamide linkages, respectively.[5]

Q2: What exactly is hydrolysis of NBSF and why is it a problem?

A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of NBSF, the highly electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by water. This reaction converts the reactive NBSF into the corresponding 2-nitrobenzenesulfonic acid. This byproduct is problematic for several reasons:

  • Reduced Yield: The consumption of NBSF by water directly lowers the yield of your desired product.

  • Product Contamination: The resulting sulfonic acid is a highly polar impurity that can be difficult to separate from the desired product, complicating purification efforts.

  • Inconsistent Results: Uncontrolled hydrolysis can lead to poor reproducibility between experiments.

Q3: How does the stability of NBSF compare to its sulfonyl chloride analog?

A3: This is a crucial point of distinction. Sulfonyl fluorides, including NBSF, are significantly more resistant to hydrolysis than their sulfonyl chloride counterparts.[6][7] The sulfur-fluorine bond is stronger and less polarized than the sulfur-chlorine bond, making sulfonyl fluorides more robust and stable, particularly in aqueous environments at neutral pH.[3][6] While 2-nitrobenzenesulfonyl chloride reacts readily with water, NBSF is remarkably stable in neutral aqueous solutions (pH 7.4), showing no significant hydrolysis over extended periods.[3][8] This unique balance of stability and reactivity is precisely why sulfonyl fluorides are preferred for applications in chemical biology.[7][9]

Q4: How should I properly store this compound to maintain its integrity?

A4: Proper storage is the first line of defense against degradation. NBSF is a solid that should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.[8] For long-term stability, we recommend storage at 2–8°C in a desiccated environment.[1][10] Storing the material under an inert atmosphere (e.g., argon or nitrogen) is also a good practice, especially after the container has been opened.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

Understanding the Mechanism

The key to prevention is understanding the cause. Hydrolysis occurs via a nucleophilic attack of water on the sulfur atom. The presence of the ortho-nitro group makes the sulfur atom highly electron-deficient and thus more susceptible to this attack compared to unsubstituted benzenesulfonyl fluoride.

Caption: Mechanism of NBSF Hydrolysis.

Troubleshooting Common Scenarios

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Low reaction yield; polar spot on TLC that doesn't correspond to product. Hydrolysis. The polar spot is likely 2-nitrobenzenesulfonic acid.1. Verify Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., over molecular sieves) and glassware is flame- or oven-dried. Run reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.[11] 2. Check Reagent Purity: Ensure nucleophiles or bases used are not hydrated.
Reaction is sluggish or incomplete, even with excess NBSF. Competitive Hydrolysis. If trace water is present, it competes with your intended nucleophile, consuming the reagent and slowing the desired reaction.Strictly Anhydrous Protocol: Re-run the experiment using the detailed protocol in the next section. Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.
Reaction requires an aqueous buffer or protic solvent. Inevitable presence of water. While NBSF is relatively stable at neutral pH, hydrolysis can still occur, especially over long reaction times or at elevated temperatures.1. pH Control: Maintain the reaction pH as close to neutral (pH 7.0-7.4) as possible. Basic conditions (pH > 8) generate hydroxide (OH⁻), a much stronger nucleophile than water, which will accelerate hydrolysis. 2. Minimize Temperature & Time: Perform the reaction at the lowest effective temperature (e.g., 4°C or on ice) to slow the rate of hydrolysis.[11] Monitor the reaction closely and work it up as soon as it is complete. 3. Stoichiometry: A slight excess of NBSF (e.g., 1.1-1.5 equivalents) may be necessary to compensate for minor hydrolysis.
Product is contaminated after an aqueous workup. Hydrolysis during extraction/washing. Prolonged contact with an aqueous phase, especially if it's basic, will hydrolyze any unreacted NBSF.1. Minimize Contact Time: Perform aqueous washes quickly and efficiently.[11] 2. Use Cold Brine: Wash with cold (0–5°C) saturated sodium chloride (brine) solution. The cold temperature slows hydrolysis, and the high salt concentration reduces the solubility of the organic compound in the aqueous layer.[11] 3. Non-Aqueous Workup: If possible, devise a non-aqueous workup, such as direct filtration through a silica plug or precipitation of the product.
Troubleshooting Decision Workflow

Use this flowchart to diagnose and resolve issues related to potential NBSF hydrolysis.

Troubleshooting_Workflow Start Low Yield or Suspected Hydrolysis? Check_Conditions Was the reaction run under strictly anhydrous conditions? Start->Check_Conditions Aqueous_Reaction Was the reaction performed in an aqueous buffer? Check_Conditions->Aqueous_Reaction Yes Solution_Anhydrous SOLUTION: 1. Use freshly dried solvents/reagents. 2. Flame-dry glassware. 3. Run under inert atmosphere (N₂/Ar). Check_Conditions->Solution_Anhydrous No Workup_Check Was an aqueous workup performed? Aqueous_Reaction->Workup_Check No Solution_Aqueous SOLUTION: 1. Maintain pH 7.0-7.4. 2. Run at low temperature (0-4°C). 3. Minimize reaction time. 4. Consider using a slight excess of NBSF. Aqueous_Reaction->Solution_Aqueous Yes Solution_Workup SOLUTION: 1. Minimize contact time with water. 2. Use cold brine for washes. 3. Dry organic layer thoroughly before concentration. 4. Consider a non-aqueous workup. Workup_Check->Solution_Workup Yes Success Problem Resolved Workup_Check->Success No

Caption: Decision workflow for troubleshooting NBSF hydrolysis.

Validated Experimental Protocol: Anhydrous SuFEx Reaction

This protocol for the reaction of NBSF with a generic phenol (Ar-OH) is designed to be self-validating by incorporating checkpoints that ensure the exclusion of water.

Objective: To synthesize an aryl sulfonate ester (Ar-O-SO₂-Ar'-NO₂) while preventing the formation of 2-nitrobenzenesulfonic acid.

1. Preparation of Glassware and Reagents (Day 1)

  • Step 1.1 (Glassware): Place all required glassware (round-bottom flask, magnetic stir bar, condenser, septa) in an oven at 120°C overnight. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool. Causality: This removes adsorbed water from the glass surfaces, a common source of contamination.

  • Step 1.2 (Solvents): Use a freshly opened bottle of anhydrous solvent (e.g., Acetonitrile or Dichloromethane) or dispense from a solvent purification system. Causality: Solvents are a primary source of water. "Anhydrous" grade solvents have very low, specified water content.

  • Step 1.3 (Reagents): Ensure the phenol substrate and base (e.g., triethylamine or DIPEA) are anhydrous. If the substrate is a stable solid, it can be dried in a vacuum oven. Liquid bases should be distilled from a suitable drying agent (e.g., CaH₂).

2. Reaction Setup and Execution (Day 2)

  • Step 2.1 (Inert Atmosphere): Under a positive pressure of nitrogen or argon, add the phenol (1.0 eq) and anhydrous solvent to the reaction flask via syringe.

  • Step 2.2 (Reagent Addition): Add the anhydrous base (1.2 eq) via syringe. Stir the solution for 5 minutes.

  • Step 2.3 (NBSF Addition): In a single portion, add the this compound (1.1 eq) to the stirring solution. Rationale: A slight excess of NBSF ensures the complete conversion of the limiting phenol substrate and can overcome minuscule amounts of water that may still be present.

  • Step 2.4 (Reaction Monitoring): Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 30-60 minutes. A successful reaction will show the consumption of the phenol starting material and the appearance of a new, higher Rf (less polar) product spot. The absence of a baseline, highly polar spot corresponding to 2-nitrobenzenesulfonic acid is a key indicator of success.

3. Reaction Workup (Non-Aqueous)

  • Step 3.1 (Filtration): Once the reaction is complete, cool the mixture in an ice bath. The ammonium salt byproduct (e.g., triethylammonium hydrochloride) will often precipitate. Filter the cold mixture through a pad of celite or a sintered glass funnel to remove the salts.

  • Step 3.2 (Solvent Removal): Rinse the filter cake with a small amount of cold, anhydrous solvent. Combine the filtrates and concentrate under reduced pressure.

  • Step 3.3 (Purification): The resulting crude product can then be purified by flash column chromatography on silica gel. The lack of the highly polar sulfonic acid byproduct will make for a much simpler and more efficient purification.

4. Alternative Workup (Minimized Aqueous Contact)

  • Step 4.1 (Dilution): Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate.

  • Step 4.2 (Washing): Transfer the mixture to a separatory funnel and wash quickly with one portion of cold (0-5°C) 1M HCl, followed by one portion of cold brine.[11] Causality: The acidic wash removes the base, and the brine wash removes residual water and salts. Performing this rapidly at low temperature is critical to prevent hydrolysis of any excess NBSF.

  • Step 4.3 (Drying & Concentration): Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

By following these detailed procedures and understanding the chemical principles behind them, you can reliably prevent the hydrolysis of this compound, leading to higher yields, purer products, and more reproducible results in your research.

References

  • US4069262A - Preparation of 2-fluoronitrobenzene. (n.d.). Google Patents.
  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
  • Kelly, C. B., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
  • Grimster, N. P., et al. (2017). A detailed exploration of the factors influencing the stability and reactivity of the sulfonyl fluoride and related SVI-F groups. Organic & Biomolecular Chemistry, 15(45), 9685-9695.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (n.d.). ResearchGate.
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. (2024). ChemRxiv.
  • 2-nitro-benzenesulfonyl fluoride - Chemical Technology Co.,LTD. (n.d.). LookChem.
  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). Journal of the American Chemical Society.
  • This compound derivatives and their MICs (μg mL −1 ). (n.d.). ResearchGate.
  • Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. (n.d.). National Institutes of Health.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010). Tetrahedron.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). Molecules.
  • Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Click chemistry reagents. (n.d.). Chemie Brunschwig.
  • Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. (2015). Molecules.
  • Kelly, C. B., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
  • Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. (2020). PubMed Central.

Sources

Navigating the Nuances of 2-Nitrobenzenesulfonyl Fluoride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals navigating the intricacies of reactions involving 2-Nitrobenzenesulfonyl fluoride (o-NBSF) and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your work-up. Our goal is to empower you with the expertise to confidently address challenges, optimize your protocols, and ensure the integrity of your synthetic outcomes.

Section 1: Troubleshooting Guide for o-NBSF Reaction Work-up

The work-up phase of any chemical reaction is critical for isolating the desired product in high purity and yield. Reactions involving o-NBSF, particularly the protection of amines to form nosylamides, present a unique set of challenges. This section addresses common problems encountered during the work-up and provides scientifically grounded solutions.

Issue 1: Incomplete Quenching and Persistent o-NBSF in the Product

Question: After my aqueous work-up, I'm still observing the presence of unreacted this compound in my crude product by NMR/LC-MS. What is the most effective way to quench and remove excess o-NBSF?

Answer: This is a frequent challenge, as o-NBSF exhibits considerable stability in neutral aqueous solutions, making simple water quenching sometimes inefficient.[1] The electrophilic sulfur-fluoride bond requires a more reactive nucleophile for rapid and complete degradation.

Causality and Solution: The relative inertness of the S-F bond compared to the S-Cl bond means that hydrolysis is not instantaneous.[1] To effectively quench excess o-NBSF, a mild nucleophilic amine is recommended.

Recommended Quenching Protocol:

  • Upon reaction completion, cool the reaction mixture to 0 °C.

  • Slowly add a small amount of a primary or secondary amine, such as a saturated aqueous solution of ammonia or a dilute solution of diethylamine, and stir for 30 minutes. This will react with the excess o-NBSF to form a water-soluble sulfonamide.

  • Proceed with your standard aqueous work-up. The resulting sulfonamide byproduct will be readily removed in the aqueous phase.

Issue 2: Low Recovery of the Nosylated Amine After Acid-Base Extraction

Question: I'm losing a significant amount of my nosylated amine product during the acid-base extraction. Why is this happening, and how can I improve my recovery?

Answer: The loss of product during acid-base extraction is typically due to the amphoteric nature of the nosyl-protected amine or its partial hydrolysis under harsh pH conditions.

Causality and Solution: The nosyl group is strongly electron-withdrawing, which significantly increases the acidity of the N-H proton of the sulfonamide. In a strongly basic wash (e.g., >1M NaOH), the nosylamide can be deprotonated to form a salt, which may have some solubility in the aqueous layer, leading to product loss. Conversely, while the nosyl group is generally stable, prolonged exposure to strong acids or bases can lead to some degradation.

Optimized Extraction Protocol:

  • Avoid Strong Bases: Use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for the basic wash. This is typically sufficient to remove acidic impurities without deprotonating the nosylamide.

  • Minimize Contact Time: Perform the extractions efficiently to minimize the time the product is in contact with the acidic or basic aqueous phases.

  • Back-Extraction: If product loss to the aqueous layer is suspected, re-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

Issue 3: Difficulty in Removing Thiol Byproducts After Nosyl Deprotection

Question: The deprotection of my nosylamide using thiophenol and a base was successful, but I'm struggling to remove the resulting thioether byproduct from my desired amine. What are the best purification strategies?

Answer: This is a classic challenge in nosyl deprotection chemistry. The thioether byproduct is often of similar polarity to the desired amine, making chromatographic separation difficult.

Causality and Solution: The nucleophilic aromatic substitution reaction between the thiolate and the nosylamide generates a diaryl or alkyl-aryl thioether. These byproducts are typically non-polar and can co-elute with the desired amine.

Purification Strategies:

Method Principle Advantages Considerations
Acid-Base Extraction The desired amine is basic and can be protonated with dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving the neutral thioether in the organic layer. The amine is then recovered by basifying the aqueous layer and re-extracting.Highly effective for separating basic amines from neutral byproducts.The amine must be stable to acidic conditions.
Solid-Supported Reagents Using a polymer-supported thiol or a fluorous thiol for the deprotection allows for the removal of the thiol reagent and the thioether byproduct by simple filtration.[2]Greatly simplifies the work-up, often yielding a very clean crude product.[2]May require specialized reagents and can sometimes have slower reaction kinetics.
Oxidation and Extraction The thioether byproduct can be oxidized to the corresponding sulfoxide or sulfone using an oxidant like m-CPBA. The increased polarity of the oxidized byproduct often allows for easier separation by chromatography or extraction.Can be effective when other methods fail.Requires an additional reaction step and the desired amine must be stable to the oxidizing conditions.

Workflow for Thiol Byproduct Removal:

Caption: Decision workflow for removing thiol byproducts.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of working with o-NBSF and its derivatives.

Q1: Can I use 2-nitrobenzenesulfonyl chloride and this compound interchangeably?

A1: For many applications, particularly the nosylation of amines, they can be used similarly. However, o-NBSF is generally more stable to aqueous conditions than the corresponding chloride, which can be an advantage in certain reaction setups.[1] The reactivity of the fluoride is slightly lower, which may require slightly more forcing conditions (e.g., longer reaction times or slightly higher temperatures) to achieve the same level of conversion.

Q2: My nosylated amine is streaking badly on silica gel during column chromatography. How can I improve the separation?

A2: Streaking of nosylamides on silica gel is often due to the acidic nature of the N-H proton, which can interact strongly with the silica. To mitigate this, you can:

  • Add a small amount of a mild base to the eluent: Typically, adding 0.1-1% triethylamine or pyridine to the solvent system can neutralize the acidic sites on the silica gel and lead to much sharper peaks.

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

Q3: I have a very polar nosylated amine that is difficult to extract from the aqueous phase. What should I do?

A3: For highly polar products, standard liquid-liquid extraction can be inefficient. Consider the following:

  • Use a more polar organic solvent: Solvents like ethyl acetate or even a mixture of dichloromethane and isopropanol can be more effective at extracting polar compounds.

  • Saturate the aqueous layer with salt: Adding a significant amount of sodium chloride (brine) to the aqueous layer will decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer (salting-out effect).

  • Continuous liquid-liquid extraction: For particularly challenging cases, a continuous extraction apparatus can be used to efficiently extract the product over an extended period.

Q4: What are the best recrystallization solvents for nosylated amines?

A4: Nosylated amines are often crystalline, and recrystallization is an excellent purification method.[3] The choice of solvent will depend on the specific structure of your compound. A good starting point is to screen solvent systems like:

  • Ethanol/water

  • Ethyl acetate/hexanes

  • Dichloromethane/hexanes

  • Toluene

The ideal solvent system will dissolve the compound when hot but result in poor solubility when cold.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Primary Amine with o-NBSF and Subsequent Work-up

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting amine is consumed, cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonia (approximately 10% of the reaction volume). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM and water.

    • Wash the organic layer sequentially with 1M HCl to remove the excess base.

    • Wash with a saturated aqueous solution of NaHCO₃ to remove any acidic byproducts.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram:

Nosylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Dissolve Amine & Base add_nbsf 2. Add o-NBSF at 0 °C setup->add_nbsf monitor 3. Stir and Monitor (TLC/LC-MS) add_nbsf->monitor quench 4. Quench with aq. NH₃ monitor->quench extract 5. Acid-Base Extraction quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Recrystallization or Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Step-by-step workflow for amine nosylation.

References

  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]
  • Sharpless, K. B., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 126-141. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Nitrobenzenesulfonyl Fluoride Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in reactions with 2-nitrobenzenesulfonyl fluoride and its analogues, such as 2-nitrobenzenesulfonyl chloride (NsCl). Our focus is on providing practical, field-proven insights to help you overcome synthetic challenges and achieve your target molecules with higher efficiency and purity.

Introduction: The Challenge of Steric Congestion

2-Nitrobenzenesulfonyl (nosyl) groups are invaluable in modern organic synthesis, particularly as protecting groups for amines in methodologies like the Fukuyama Amine Synthesis.[1] The high reactivity of this compound (Ns-F) and chloride (Ns-Cl) is driven by the electrophilic sulfur center, enhanced by the electron-withdrawing nitro group.[2][3] However, this reactivity can be significantly attenuated or completely nullified when the nucleophile—be it an amine, alcohol, or other functional group—is sterically encumbered.

Steric hindrance arises from the spatial arrangement of atoms, where bulky groups near the reactive center physically obstruct the optimal trajectory for nucleophilic attack.[4] This guide is structured to help you diagnose and solve these common yet frustrating laboratory scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonylation reaction with a hindered secondary amine and 2-nitrobenzenesulfonyl chloride is extremely slow or failing completely. What is the likely cause and how can I fix it?

A1: Diagnosis and Core Strategy

The primary culprit is almost certainly steric hindrance. The bulky substituents on your secondary amine are preventing its lone pair of electrons from effectively attacking the electrophilic sulfur atom of the nosyl chloride. Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may also be too bulky, further congesting the transition state.[5]

Your core strategy should be to increase the electrophilicity of the sulfonating agent, making it a "super-electrophile" that is more reactive even towards a hindered nucleophile. This is most effectively achieved with a nucleophilic catalyst.

Troubleshooting Workflow:

Start Problem: Low/No Reaction with Hindered Amine Catalyst Introduce a Nucleophilic Catalyst Start->Catalyst DMAP Add 0.1-0.2 eq. DMAP Catalyst->DMAP Primary Solution Base Switch to a Less Hindered Base DMAP->Base Pyridine Use Pyridine or 2,6-Lutidine instead of TEA/DIPEA Base->Pyridine If still slow Solvent Optimize Solvent Pyridine->Solvent Aprotic Use Polar Aprotic Solvent (e.g., DCM, Acetonitrile, DMF) Solvent->Aprotic If solubility is an issue Temp Increase Reaction Temperature Aprotic->Temp Heat Incrementally increase to 40°C, then reflux if necessary Temp->Heat Final step End Reaction Successful Heat->End NsCl 2-Nitrobenzenesulfonyl Chloride (NsCl) Intermediate Highly Reactive N-Nosylpyridinium Salt NsCl->Intermediate Forms Intermediate DMAP_cat DMAP (Catalyst) DMAP_cat->Intermediate Product Desired Sulfonamide (NsNR₂) Intermediate->Product Attacked by Amine HinderedAmine Sterically Hindered Amine (R₂NH) HinderedAmine->Product DMAP_regen DMAP (Regenerated) Product->DMAP_regen Regenerates Catalyst

Sources

Technical Support Center: Managing 2-Nitrobenzenesulfonyl Fluoride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effective removal of excess 2-Nitrobenzenesulfonyl fluoride (o-NBSF) from reaction mixtures. Our goal is to equip you with the necessary knowledge to overcome common challenges in purification and ensure the integrity of your synthesized compounds.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, often utilized for the introduction of the 2-nitrophenylsulfonyl (nosyl) group, a common protecting group for amines, and as a key component in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] Its high reactivity, driven by the electrophilic sulfonyl fluoride moiety and the electron-withdrawing nitro group, makes it highly effective but can also present challenges in its removal post-reaction.[2] This guide is designed to address these challenges directly.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is typically a pale yellow solid with a melting point in the range of 56-60°C.[3] It is characterized by its solubility in polar organic solvents, which makes it versatile for a variety of reaction conditions.[2] The compound's reactivity is centered on the highly electrophilic sulfur atom of the sulfonyl fluoride group, enhanced by the ortho-nitro group.[2] While it is remarkably stable in neutral aqueous environments, it is susceptible to hydrolysis under basic or acidic conditions, and readily reacts with nucleophiles.[4][5]

PropertyValueSource
CAS Number 433-98-7[2]
Molecular Formula C6H4FNO4S[2]
Molecular Weight 205.16 g/mol [6]
Appearance Pale yellow solid[2]
Melting Point 56-60°C[3]
Solubility Soluble in polar organic solvents[2]

Q2: Why is the ortho-nitro group significant for the reactivity of this compound?

A2: The presence of the nitro group in the ortho position to the sulfonyl fluoride is crucial for its reactivity. This specific arrangement is required for certain biological activities, such as its antibacterial effects.[4][5] The electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfonyl fluoride, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key factor in its utility in organic synthesis.[2]

Q3: What are the common byproducts of reactions involving this compound?

A3: The primary byproduct from the reaction of o-NBSF with a nucleophile is the corresponding sulfonate or sulfonamide, with the fluoride ion being displaced. In the presence of water, hydrolysis can occur, leading to the formation of 2-nitrobenzenesulfonic acid. Incomplete reactions will leave unreacted o-NBSF in the mixture.

Part 2: Troubleshooting Guide for Removal of Excess o-NBSF

This section provides solutions to common problems encountered during the purification of reaction mixtures containing residual this compound.

Issue 1: Persistent Presence of o-NBSF After Aqueous Work-up

Symptoms: TLC or LC-MS analysis of the organic layer after extraction shows a significant amount of remaining o-NBSF.

Cause: this compound has limited water solubility and can be slow to hydrolyze, especially under neutral pH conditions.[1][4] A simple water wash is often insufficient for its complete removal.

Solutions:

  • Basic Wash: Introduce a mild basic wash (e.g., saturated sodium bicarbonate solution) to accelerate the hydrolysis of the excess o-NBSF to the more water-soluble 2-nitrobenzenesulfonate salt. Caution is advised as a strong base could potentially compromise the desired product.

  • Nucleophilic Quenching: Before the aqueous work-up, quench the reaction mixture with a small amount of a simple nucleophile.

Issue 2: Product Degradation During Quenching or Work-up

Symptoms: Formation of new, undesired spots on TLC or peaks in LC-MS, corresponding to the degradation of the target molecule.

Cause: The desired product may be sensitive to the pH changes or the nucleophilic conditions used to remove the excess o-NBSF.

Solutions:

  • Milder Quenching Agents: Instead of strong aqueous bases, consider using a milder nucleophile like isopropanol or a scavenger resin.

  • Temperature Control: Perform the quenching and work-up at a lower temperature (e.g., 0°C) to minimize potential side reactions.

  • pH Monitoring: Carefully monitor and control the pH of the aqueous phase during extraction to avoid harsh conditions.

Issue 3: Co-elution of o-NBSF with the Product During Chromatography

Symptoms: The product and o-NBSF have similar retention factors (Rf) on TLC or retention times in column chromatography, making separation difficult.

Cause: The polarity of the desired product and o-NBSF may be very similar.

Solutions:

  • Derivative Formation: Convert the unreacted o-NBSF into a more polar or less polar species that is easier to separate. Quenching with an amine (e.g., a small amount of crude reaction mixture with a secondary amine like diethylamine) will form a sulfonamide, which will have a different polarity.

  • Chromatography System Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography to maximize the difference in Rf values.

    • Stationary Phase: Consider using a different stationary phase. If normal phase silica gel is not effective, reversed-phase chromatography might provide better separation.

  • Scavenger Resins: Employ a solid-supported scavenger resin (e.g., an amine-functionalized resin) to selectively bind to the excess electrophilic o-NBSF. The resin can then be easily removed by filtration.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the effective removal of this compound.

Protocol 1: Quenching and Liquid-Liquid Extraction

This protocol is a general method suitable for many reaction mixtures where the product is stable to mild basic conditions.

Safety Precaution: Always perform reactions and work-ups in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring. Continue addition until gas evolution ceases. This step neutralizes any acidic byproducts and promotes the hydrolysis of excess o-NBSF.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by TLC or LC-MS to confirm the absence of o-NBSF.

Protocol 2: Removal using a Scavenger Resin

This method is ideal for sensitive products that may degrade under aqueous basic conditions.

  • Select a Resin: Choose an appropriate amine-functionalized scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene resin).

  • Add Resin: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess o-NBSF).

  • Stir: Allow the mixture to stir at room temperature for a few hours to overnight. Monitor the disappearance of o-NBSF by TLC or LC-MS.

  • Filtration: Once the o-NBSF is consumed, filter the reaction mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure.

Part 4: Visualization of Workflows

Decision Tree for o-NBSF Removal

The following diagram illustrates a decision-making process for selecting the most appropriate method for removing excess this compound.

Removal_Decision_Tree start Reaction Complete (Excess o-NBSF present) product_stability Is the product stable to mild base? start->product_stability aqueous_workup Perform Quenching and Aqueous Basic Wash (Protocol 1) product_stability->aqueous_workup Yes scavenger_resin Use Scavenger Resin (Protocol 2) product_stability->scavenger_resin No separation_difficulty Is chromatographic separation of o-NBSF and product difficult? direct_chromatography Direct Column Chromatography separation_difficulty->direct_chromatography No derivative_formation Form Derivative of o-NBSF then Chromatograph separation_difficulty->derivative_formation Yes aqueous_workup->separation_difficulty scavenger_resin->separation_difficulty end Pure Product direct_chromatography->end derivative_formation->end Experimental_Workflow start Reaction Setup reaction Reaction with o-NBSF start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring completion Reaction Completion monitoring->completion completion->monitoring No quenching Quenching of excess o-NBSF completion->quenching Yes workup Work-up/ Extraction quenching->workup purification Purification (Chromatography) workup->purification analysis Final Product Analysis purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for reactions using o-NBSF.

References

  • Vulcanchem. (n.d.). 2-Methyl-4-nitrobenzenesulfonyl fluoride.
  • CymitQuimica. (n.d.). CAS 433-98-7: this compound.
  • Sadlowski, C., Park, B., Araujo, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
  • Sadlowski, C., Park, B., Araujo, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • ChemicalBook. (n.d.). 2-nitro-benzenesulfonyl fluoride.
  • ChemicalBook. (n.d.). 433-98-7(2-NITRO-BENZENESULFONYL FLUORIDE) Product Description.

Sources

Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis using 2-Nitrobenzenesulfonyl Fluoride (o-NBSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of base selection on reaction efficiency. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Introduction: The Critical Role of the Base

This compound is a valuable reagent for the synthesis of sulfonamides, offering greater stability towards hydrolysis compared to its sulfonyl chloride counterpart. The ortho-nitro group activates the sulfonyl fluoride moiety towards nucleophilic attack, making it a potent electrophile. The reaction with a primary or secondary amine generates one equivalent of hydrogen fluoride (HF). The primary role of the base is to neutralize this HF, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

However, the base's function is not merely stoichiometric. Its properties—basicity (pKa), steric bulk, and nucleophilicity—profoundly influence the reaction rate, yield, and even the product distribution by modulating the competition between the desired aminolysis and undesired side reactions, chiefly hydrolysis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the sulfonylation of amines with this compound, with a focus on base-related solutions.

Question 1: My reaction is very slow or stalls completely. What is the likely cause?

Answer: A sluggish or stalled reaction is one of the most common issues and typically points to one of two primary causes: insufficient amine nucleophilicity or an inadequate base.

  • Causality & Diagnosis:

    • Weakly Nucleophilic Amine: Amines with low nucleophilicity, such as anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or highly sterically hindered amines (e.g., 2,6-disubstituted anilines, di-tert-butylamine), react slowly.[3] The lone pair on the nitrogen is less available to attack the electrophilic sulfur atom.

    • Inappropriate Base Selection: The chosen base may not be strong enough to effectively deprotonate the ammonium salt formed in situ, leading to a low concentration of the free, reactive amine. A common mistake is using a sterically hindered, moderately strong base like diisopropylethylamine (DIPEA) with a weakly basic amine, where the equilibrium does not sufficiently favor the free amine.

  • Troubleshooting Workflow:

    G Start Problem: Slow or Stalled Reaction CheckAmine Assess Amine Reactivity: - Sterically hindered? - Electron-deficient (e.g., nitroaniline)? Start->CheckAmine CheckBase Review Base Choice: - pKa of base vs. pKa of amine conjugate acid? - Steric hindrance of base? CheckAmine->CheckBase Amine is challenging Solution3 Use a Lewis Acid Activator (e.g., Ca(NTf2)2) CheckAmine->Solution3 Amine is very electron-deficient StandardBase Using Standard Base? (e.g., TEA, DIPEA) CheckBase->StandardBase Solution1 Switch to a Stronger, Non-Nucleophilic Base (e.g., DBU, TMG) StandardBase->Solution1 Yes Solution2 Employ a Nucleophilic Catalyst (e.g., DMAP, 0.1 eq.) StandardBase->Solution2 Yes IncreaseTemp Consider increasing temperature (e.g., from RT to 40-60 °C) Solution1->IncreaseTemp If still slow Solution2->IncreaseTemp If still slow

    Caption: Troubleshooting workflow for slow reactions.

    • Actionable Solutions:

      • Switch to a Stronger Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base is often required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as its high basicity ensures complete neutralization of the generated HF without competing as a nucleophile.[2]

      • Use a Nucleophilic Catalyst: Adding a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl fluoride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is then readily attacked by the amine. This is particularly effective for sterically hindered amines.[3][4]

      • Employ Lewis Acid Catalysis: For extremely challenging substrates like highly electron-deficient anilines, even strong bases may not suffice. In these cases, a Lewis acid such as Calcium triflimide [Ca(NTf₂)₂] can be used to activate the sulfonyl fluoride.[5] The Lewis acid coordinates to the sulfonyl oxygens or the fluoride, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by the weak amine nucleophile.[6][7]

Question 2: My reaction is giving a low yield, and I see a significant amount of my amine starting material and a new, more polar spot by TLC. What's happening?

Answer: This classic scenario strongly suggests that a competitive side reaction is consuming your this compound. The most likely culprit is hydrolysis.

  • Causality & Diagnosis:

    • Hydrolysis of o-NBSF: Although more stable than the corresponding chloride, this compound can still be hydrolyzed by water, especially in the presence of a base.[8] This reaction consumes the electrophile, converting it to the unreactive 2-nitrobenzenesulfonic acid, which appears as a baseline or very polar spot on a TLC plate.

    • Source of Water: The water can be introduced from wet solvents, reagents, or exposure to atmospheric moisture. Tertiary amine bases like triethylamine (TEA) are notoriously hygroscopic.

  • The Competing Pathways:

    G cluster_0 Reaction Pathways oNBSF 2-Nitrobenzenesulfonyl Fluoride (o-NBSF) Product Desired Sulfonamide oNBSF->Product Aminolysis (Desired) SideProduct 2-Nitrobenzenesulfonic Acid (Unreactive Byproduct) oNBSF->SideProduct Hydrolysis (Undesired) Amine R2NH (Amine) Amine->Product Water H2O (Water) Water->SideProduct

    Caption: Competition between aminolysis and hydrolysis.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: This is the most critical step. Flame-dry or oven-dry all glassware. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic bases like TEA under an inert atmosphere (Nitrogen or Argon).

    • Check Reagent Purity: Use a fresh bottle of this compound. If the bottle is old, it may have already partially hydrolyzed.

    • Order of Addition: Add the sulfonyl fluoride solution slowly (dropwise) to a solution of the amine and the base. This maintains a low instantaneous concentration of the sulfonyl fluoride, favoring reaction with the amine (present in excess locally) over residual water.[1]

    • Base Selection: While TEA is common, consider using pyridine. Pyridine is less basic than TEA but is also less hygroscopic and can sometimes lead to cleaner reactions.[9]

Question 3: I am working with a sterically hindered amine, and the reaction is inefficient. Which base should I choose?

Answer: When either the amine or the sulfonylating agent is sterically hindered, the choice of base becomes a delicate balance between basicity and its own steric profile.

  • Causality & Diagnosis:

    • A sterically bulky base like DIPEA (Hünig's base) might seem ideal due to its low nucleophilicity. However, its bulk can hinder its ability to effectively scavenge the HF generated in a sterically congested environment, slowing down the reaction.

    • A less hindered base like pyridine or TEA may be more effective at HF scavenging but could potentially act as a competing nucleophile if not used carefully, especially pyridine.

  • Recommendations:

    • Moderate Hindrance: For moderately hindered amines, Triethylamine (TEA) is often a good starting point. It is more basic than pyridine and its steric bulk is manageable.

    • Significant Hindrance: For highly hindered systems, a combination of a strong, non-nucleophilic base and a nucleophilic catalyst is often the best strategy. Use DBU as the stoichiometric base to ensure efficient HF scavenging, and add catalytic DMAP (0.1 eq) to accelerate the sulfonylation step via a more reactive intermediate.[3][4] This dual approach overcomes both the steric and electronic challenges.

Data Summary: Selecting the Right Base

The choice of base is dictated by its strength (pKa) and steric hindrance. The pKa value indicates the base's ability to neutralize the generated acid, while its structure influences its accessibility to the reaction center.

BaseAbbreviationpKa (in MeCN)[10]pKa (in DMSO)[11][12]StructureKey Characteristics & Use Cases
PyridinePy12.533.4C₅H₅NModerately basic, non-hindered. Good for simple primary/secondary amines. Less hygroscopic than TEA. Can act as a nucleophilic catalyst.
TriethylamineTEA, Et₃N18.829.0(C₂H₅)₃NCommon, stronger than pyridine, moderately hindered. Workhorse base for many applications. Can be hygroscopic.
DiisopropylethylamineDIPEA19.2 (approx.)10.5 (approx.)(i-Pr)₂NEt"Hünig's base". Highly hindered, non-nucleophilic. Useful when side reactions from base nucleophilicity are a concern, but can be a poor proton scavenger in crowded environments.
4-(Dimethylamino)pyridineDMAP18.239.7C₇H₁₀N₂Highly effective nucleophilic catalyst (used at 0.05-0.2 eq.). Forms a highly reactive intermediate with sulfonyl fluorides. Ideal for accelerating reactions with hindered or unreactive amines.[4]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU24.3313.5C₉H₁₆N₂Very strong, non-nucleophilic, sterically accessible amidine base. Excellent choice for weakly nucleophilic amines (e.g., electron-deficient anilines) where high basicity is required.

Note: pKa values in non-aqueous solvents provide a more relevant comparison for typical organic reaction conditions than aqueous pKa values.

Experimental Protocols

Safety First: this compound is a reactive electrophile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.

Protocol 1: Standard Sulfonylation of a Primary/Secondary Amine

This protocol is suitable for relatively unhindered and nucleophilic amines.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Cool the mixture to 0 °C using an ice bath.

  • Sulfonyl Fluoride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine/base mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Sulfonylation of a Weakly Nucleophilic or Hindered Amine

This protocol uses a stronger base and a nucleophilic catalyst to drive the reaction to completion.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq), DMAP (0.1 eq), and anhydrous acetonitrile (MeCN) or THF (to make a ~0.2 M solution).

  • Base Addition: Add DBU (1.5 eq) to the stirred solution at room temperature.

  • Sulfonyl Fluoride Addition: In a separate dry flask, dissolve this compound (1.2 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate or DCM.

    • Wash thoroughly with 1M HCl (to remove DBU and DMAP), followed by saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Lewis Acid-Catalyzed Sulfonylation of Electron-Deficient Anilines

This protocol is for challenging substrates where standard basic conditions fail.[5][6]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the electron-deficient aniline (1.0 eq), this compound (1.1 eq), and Calcium triflimide [Ca(NTf₂)₂] (1.0 eq).

  • Solvent Addition: Add anhydrous tert-amyl alcohol (to make a ~0.2 M solution).

  • Reaction Monitoring: Seal the tube and heat the mixture to 60-80 °C. Monitor the reaction by LC-MS. Note that in this protocol, a stoichiometric amount of the Lewis acid is used, and an external amine base is not required.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • ChemRxiv. (2023).
  • The Journal of Organic Chemistry. (2001). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. [Link]
  • Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
  • Organic Letters. (2018).
  • NIH National Library of Medicine. (2018). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. [Link]
  • Claremont Colleges Scholarship. (2018).
  • ResearchGate. (2022). Lewis Acid‐Catalyzed Nucleophilic Substitutions of Benzylic Alcohols with Sulfamides. [Link]
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table (in DMSO). [Link]
  • University of Tartu. (2021). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. [Link]
  • Organic Chemistry Portal. (2011).
  • ChemistryViews. (2022).
  • European Journal of Organic Chemistry. (2022).
  • NIH National Library of Medicine. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
  • ResearchGate. (2018). Structure of used organic bases These pKa values in DMSO are shown in parentheses. [Link]
  • PubMed. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. [Link]
  • Reddit. (2011). Pyridine replacement in organic synthesis. [Link]
  • Journal of the American Chemical Society. (2022). Modular Two-Step Route to Sulfondiimidamides. [Link]
  • ResearchGate. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]
  • ResearchGate. (2016).
  • PubMed. (2013).
  • ResearchGate. (2019). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. [Link]
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
  • Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. [Link]
  • ResearchGate. (2022). Mechanistic studies that focus on characterizing the differences.... [Link]
  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (2018). This compound derivatives and their MICs (μg mL −1 ). [Link]
  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
  • Semantic Scholar. (2010). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. [Link]
  • ResearchGate. (2007). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. [Link]
  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
  • ChemRxiv. (2022). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. [Link]
  • PubMed Central. (2016).
  • PubMed. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]

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Technical Support Center: Optimizing 2-Nitrobenzenesulfonyl Fluoride (o-NBSF) Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Nitrobenzenesulfonyl fluoride (o-NBSF) coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of temperature optimization, troubleshoot common experimental hurdles, and understand the fundamental principles governing this powerful reaction.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your o-NBSF coupling experiments. The solutions provided focus on temperature as a critical variable for optimization.

Question 1: Why is my reaction yield unexpectedly low or zero?

A low or non-existent yield is one of the most common issues. Temperature plays a pivotal role and can be the cause in several ways.

Causality & Solution Pathway:

  • Insufficient Thermal Energy (Reaction Too Cold): The coupling of o-NBSF with a nucleophile, while often facile, still requires a certain activation energy. If the reaction temperature is too low, especially with sterically hindered or electronically deactivated amines, the reaction rate may be impractically slow.

    • Solution: If your reaction has stalled at a low temperature (e.g., 0 °C or room temperature), obtain a sample for analysis (TLC, LC-MS) to confirm the presence of starting materials. If they are largely unconsumed, incrementally increase the temperature. A good starting point is to raise the temperature to 40-60 °C and monitor the progress.[1][2][3] For particularly challenging couplings, temperatures as high as 100-130 °C have been reported in related sulfonyl fluoride syntheses, though this should be approached with caution.[4]

  • Thermal Decomposition (Reaction Too Hot): While o-NBSF is a stable solid with a melting point of 56-60 °C, like most organic molecules, it will decompose at elevated temperatures.[5] Excessive heat can also degrade sensitive substrates or products, leading to a complex mixture and reduced yield of the desired compound.

    • Solution: If you observe darkening of the reaction mixture or the appearance of multiple spots on your TLC plate at elevated temperatures, thermal degradation is likely. Reduce the reaction temperature. It is often best to start reactions at 0 °C to control the initial exotherm and then allow them to slowly warm to room temperature before considering heating.[5]

  • Solvent Mismatch at a Given Temperature: The choice of solvent is critical. A solvent that performs well at room temperature may not be suitable at higher temperatures due to boiling point or stability issues.

    • Solution: Ensure your solvent has a boiling point well above your target reaction temperature. For higher-temperature reactions, consider switching from common low-boiling solvents like dichloromethane (DCM) to higher-boiling alternatives like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or toluene.

dot

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Check for Starting Materials (SM) by TLC/LC-MS start->check_sm sm_present Starting Materials Largely Unconsumed check_sm->sm_present  SM Present sm_absent Starting Materials Consumed check_sm->sm_absent SM Absent   too_cold Hypothesis: Reaction is too slow (insufficient energy). sm_present->too_cold complex_mixture Is the reaction mixture dark or complex (multiple spots)? sm_absent->complex_mixture solution_heat Solution: 1. Gradually increase temperature (e.g., RT -> 40°C -> 60°C). 2. Monitor reaction progress. too_cold->solution_heat too_hot Hypothesis: Thermal decomposition of SM, reagent, or product. complex_mixture->too_hot Yes other_issue Issue is likely not temperature-related. Investigate stoichiometry, reagent purity, or choice of base/solvent. complex_mixture->other_issue No yes_complex Yes no_complex No solution_cool Solution: 1. Repeat reaction at a lower temperature. 2. Start at 0°C and warm slowly to RT. too_hot->solution_cool Reaction_Mechanism reactants Amine (R-NH₂) + o-NBSF nucleophilic_attack Nucleophilic Attack of Amine on Sulfur reactants->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Rate affected by T temp_note Higher T increases rates of all steps, but can also cause decomposition. nucleophilic_attack->temp_note fluoride_loss Loss of Fluoride (Leaving Group) tetrahedral_intermediate->fluoride_loss protonated_product Protonated Sulfonamide fluoride_loss->protonated_product Rate affected by T deprotonation Deprotonation by Base protonated_product->deprotonation product Final Sulfonamide Product deprotonation->product

Sources

Technical Support Center: Solvent Effects on the Rate of 2-Nitrobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Nitrobenzenesulfonyl fluoride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and a foundational understanding of the critical role solvents play in the kinetics of reactions involving this versatile reagent. Our goal is to empower you with the knowledge to optimize your experimental outcomes, anticipate challenges, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with this compound, particularly in the context of its reaction with amines to form sulfonamides.

Q1: Why is the choice of solvent so critical for my reaction with this compound?

A1: The solvent does more than just dissolve your reactants; it actively participates in the reaction at a molecular level. For the reaction of this compound with a nucleophile (like an amine), the solvent influences the reaction rate by stabilizing or destabilizing the reactants and, more importantly, the transition state of the reaction. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The solvent's polarity, proticity (ability to donate hydrogen bonds), and polarizability can alter the energy of the intermediates and transition states, thereby dictating the reaction's speed and, in some cases, its outcome.[1]

Q2: What is the general trend for solvent effects on the rate of SNAr reactions of this compound?

A2: Generally, for SNAr reactions, polar aprotic solvents are preferred and lead to significant rate enhancements.[1] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile can accelerate these reactions by orders of magnitude compared to nonpolar or protic solvents. This is because they effectively solvate the cation of the nucleophilic species (if it's a salt) and poorly solvate the anionic nucleophile, leaving it "naked" and more reactive.[2]

Q3: Why is this compound often preferred over the corresponding sulfonyl chloride?

A3: While sulfonyl chlorides are highly reactive, this can be a double-edged sword, leading to poor selectivity and instability, especially towards hydrolysis.[3][4] Sulfonyl fluorides, including this compound, are generally more stable and less susceptible to hydrolysis, making them easier to handle and store.[3] This stability also allows for better control over the reaction, particularly in complex syntheses with multiple functional groups.[5] Furthermore, in SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it's attached to, accelerating the reaction.[6]

Q4: My reaction is sluggish. What are some initial troubleshooting steps related to the solvent?

A4: If your reaction is slow, first ensure your solvent is anhydrous. Trace amounts of water can react with this compound, especially under basic conditions. If you are using a nonpolar solvent, consider switching to a polar aprotic solvent like DMF or DMSO. If you are already using a polar aprotic solvent, a modest increase in temperature can often significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inappropriate solvent: The solvent may be too nonpolar or protic, slowing down the SNAr reaction. 2. Insufficient temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Poor solubility: One or more reactants may not be fully dissolved in the chosen solvent.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Formation of multiple products 1. Side reactions with the solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species. 2. Reaction with impurities in the solvent: The solvent may contain nucleophilic impurities.1. If high temperatures are required, consider a more stable polar aprotic solvent like DMSO or sulfolane. 2. Use high-purity, anhydrous solvents.
Difficult product isolation/workup 1. High-boiling point solvent: Solvents like DMSO and DMF can be difficult to remove completely. 2. Solvent-product interactions: The product may have high solubility in the reaction solvent, leading to losses during extraction.1. For easier removal, consider using a lower-boiling point polar aprotic solvent like acetonitrile if the reaction rate is acceptable. 2. Perform a solvent screen to find a system that provides a good reaction rate and facilitates easier product isolation.
Inconsistent reaction rates between batches 1. Variable water content in the solvent: Even small changes in water content can affect the reaction rate. 2. Solvent purity: Different batches of solvent may have varying levels of impurities.1. Always use freshly opened anhydrous solvents or dry the solvent before use. 2. Standardize the source and grade of the solvent used for the reaction.

The Mechanism: A Deeper Dive

The reaction of this compound with amines proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This can be either a stepwise process involving a Meisenheimer complex or a concerted process. The presence of the ortho-nitro group is crucial as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged intermediate.

SNAr_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants This compound + Amine TransitionState1 Transition State 1 (Nucleophilic Attack) Reactants->TransitionState1 Rate-determining step (in many cases) ConcertedTS Concerted Transition State Meisenheimer Meisenheimer Complex (Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 (Leaving Group Departure) Meisenheimer->TransitionState2 Products Sulfonamide + Fluoride Ion TransitionState2->Products

Caption: Generalized mechanisms for the SNAr reaction.

Recent studies suggest that many SNAr reactions, previously thought to be stepwise, may in fact be concerted.[7] The exact mechanism can be influenced by the nucleophile, leaving group, and solvent.

The Role of Solvent in the SNAr Mechanism

The solvent's influence on the reaction rate is best understood by considering its effect on the Gibbs free energy of the reactants and the transition state.

Kinetic_Analysis_Workflow cluster_data_analysis Data Analysis Start Start: Kinetic Experiment Prep Prepare Stock Solutions (Substrate & Amine) Start->Prep Setup Setup Spectrophotometer (Wavelength, Temperature) Prep->Setup Run Run Reaction in Cuvette (Pseudo-first-order conditions) Setup->Run Collect Collect Absorbance vs. Time Data Run->Collect Plot1 Plot ln(A∞ - At) vs. Time Collect->Plot1 Calc_kobs Calculate k_obs (Slope = -k_obs) Plot1->Calc_kobs Plot2 Plot k_obs vs. [Amine] Calc_kobs->Plot2 Calc_k2 Calculate k2 (Slope = k2) Plot2->Calc_k2 End End: Determine Second-Order Rate Constant Calc_k2->End

Caption: Workflow for kinetic analysis of the reaction.

References

  • Ghavami, R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 145(3), 475-486. [Link]
  • Kwan, E. E., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(30), 9599-9607. [Link]
  • Mykhailiuk, P. K. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry, 89(5), 3161-3183. [Link]
  • Mykhailiuk, P. K. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Physical Chemistry B, 114(40), 12982-12989. [Link]
  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Physical Chemistry B, 114(40), 12982-12989. [Link]
  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
  • Ball, N. D., & am Ende, C. W. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]
  • Johnson, K. A. (2003). Rapid kinetic techniques. Methods in Molecular Biology, 223, 1-21. [Link]
  • Ball, N. D., & am Ende, C. W. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]
  • Organic Chemistry Portal. (2018).
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 623-632. [Link]
  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1338. [Link]
  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]
  • CORE. (n.d.). Rapid Kinetic Techniques. [Link]
  • Liao, S., et al. (2022). Radical Hydro‐Fluorosulfonylation of Unactivated Alkenes and Alkynes. Angewandte Chemie International Edition, 61(39), e202207901. [Link]

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Technical Support Center: Minimizing Dimeric Byproducts in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to address the common challenge of dimeric byproduct formation. By understanding the underlying mechanisms and implementing the precise control strategies outlined here, you can significantly improve the selectivity and yield of your desired mono-sulfonylated products.

Introduction: The Challenge of Dimerization

Sulfonylation is a cornerstone transformation in organic synthesis, pivotal for installing the versatile sulfonyl group in a wide array of molecules, including many FDA-approved drugs.[1] However, the high reactivity of sulfonylating agents, such as sulfonyl chlorides, can lead to undesired side reactions. Among the most prevalent of these are dimerization pathways, which consume starting materials, complicate purification, and ultimately reduce the yield of the target compound.

This guide will focus on the two most common classes of dimeric byproducts:

  • Di-sulfonylated Amines: Formed during the sulfonylation of primary amines, resulting in a dimeric structure where two sulfonyl groups are attached to the same nitrogen atom (R-N(SO₂R')₂).

  • Sulfonic Anhydrides: These dimers, with the general structure (RSO₂)₂O, can form from the sulfonylating agent itself or the corresponding sulfonic acid, especially under harsh conditions.[2][3]

By mastering the control of these side reactions, you can enhance the efficiency and robustness of your synthetic routes.

Troubleshooting Guide: From Problem to Solution

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Significant Formation of a Less Polar, Di-Sulfonylated Amine Byproduct

Question: I am reacting a primary amine with a sulfonyl chloride and observing a significant amount of a less polar byproduct by TLC/LC-MS, which I suspect is the di-sulfonylated species. How can I favor the formation of the desired mono-sulfonamide?

Answer: This is a classic challenge in the sulfonylation of primary amines. The initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is nucleophilic enough to react with a second molecule of the sulfonyl chloride, leading to the di-sulfonylated byproduct.[4]

Here is a systematic approach to suppress this undesired reaction:

1. Stoichiometric Control and Order of Addition:

  • The "Why": The primary amine is significantly more nucleophilic than the corresponding mono-sulfonamide anion. By maintaining a low concentration of the sulfonyl chloride relative to the primary amine, you can kinetically favor the desired initial reaction.

  • The "How":

    • Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[4]

    • Crucially, add the sulfonyl chloride dropwise to the solution of the amine and base over an extended period (e.g., 30-60 minutes). This prevents a localized high concentration of the sulfonylating agent.[4]

2. Judicious Choice of Base:

  • The "Why": The role of the base is to neutralize the HCl generated during the reaction. However, a strong, non-hindered base can aggressively deprotonate the mono-sulfonamide, promoting the second sulfonylation.

  • The "How":

    • Opt for a weaker or sterically hindered base. Pyridine or 2,6-lutidine are excellent choices over stronger, more common bases like triethylamine.[4] Steric hindrance around the basic center can disfavor the deprotonation of the already bulky mono-sulfonamide.[5][6][7]

3. Temperature Management:

  • The "Why": The di-sulfonylation reaction often has a higher activation energy than the initial mono-sulfonylation. Lowering the reaction temperature will therefore disproportionately slow down the undesired side reaction.[8][9][10]

  • The "How":

    • Perform the addition of the sulfonyl chloride at a reduced temperature, typically 0 °C (ice bath). For particularly stubborn cases, temperatures as low as -20 °C to -78 °C can be employed.[4]

    • After the addition is complete, allow the reaction to slowly warm to room temperature while monitoring its progress.

4. Reaction Monitoring:

  • The "Why": Allowing the reaction to proceed for an extended period after the primary amine has been consumed provides an opportunity for the slower di-sulfonylation to occur.

  • The "How":

    • Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting amine is no longer visible, work up the reaction to prevent further byproduct formation.

The following flowchart provides a decision-making process for troubleshooting di-sulfonylation:

troubleshooting_workflow start Di-sulfonylation Observed stoichiometry Adjust Stoichiometry & Addition (1.1-1.5 eq. Amine, Slow Addition) start->stoichiometry base Modify Base (Pyridine or 2,6-Lutidine) stoichiometry->base Still significant dimer? temperature Lower Temperature (0 °C or below) base->temperature Still significant dimer? monitor Monitor & Quench (TLC/LC-MS) temperature->monitor Still significant dimer? end Mono-sulfonylation Favored monitor->end

Caption: Troubleshooting workflow for di-sulfonylation.

Issue 2: Formation of a Highly Polar Byproduct, Suspected to be a Sulfonic Anhydride

Question: My reaction mixture contains a significant amount of a very polar byproduct that doesn't correspond to my starting materials or the expected product. Could this be a sulfonic anhydride, and how do I prevent its formation?

Answer: Yes, the formation of sulfonic anhydrides is a possible side reaction, particularly if your sulfonylating agent has been exposed to moisture, leading to the formation of sulfonic acid. Sulfonic anhydrides can be formed by the dehydration of sulfonic acids or the reaction of a sulfonic acid with a sulfonyl chloride.[2][3][11]

Preventative Measures:

  • Ensure Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture.[12][13] Any water present in the reaction will lead to the formation of the corresponding sulfonic acid, which is a precursor to the anhydride.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use High-Purity Reagents: Use a fresh bottle of the sulfonyl chloride or purify it before use. Older bottles may have been exposed to atmospheric moisture.

  • Avoid Excessively High Temperatures: While some reactions require heat, prolonged heating can promote the dehydration of sulfonic acids to form anhydrides.

  • Control Stoichiometry of Sulfonating Agent: Using a large excess of a sulfonating agent like SO₃ can lead to the formation of sulfonic anhydrides.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for di-sulfonylation of a primary amine?

A1: The mechanism proceeds in two steps:

  • Mono-sulfonylation: The primary amine (R-NH₂) acts as a nucleophile and attacks the sulfonyl chloride (R'-SO₂Cl), forming the mono-sulfonamide (R-NHSO₂R') and releasing HCl, which is neutralized by the base.

  • Di-sulfonylation: In the presence of a base, the mono-sulfonamide is deprotonated to form a sulfonamide anion (R-N⁻-SO₂R'). This anion then acts as a nucleophile, attacking a second molecule of the sulfonyl chloride to form the di-sulfonylated byproduct (R-N(SO₂R')₂).[4]

disulfonylation_mechanism cluster_0 Desired Pathway cluster_1 Undesired Pathway Primary Amine R-NH2 Mono-sulfonamide R-NHSO2R' Primary Amine->Mono-sulfonamide + R'-SO2Cl - HCl Sulfonamide Anion R-N(-)SO2R' Mono-sulfonamide->Sulfonamide Anion + Base - H-Base+ Di-sulfonylated Product R-N(SO2R')2 Sulfonamide Anion->Di-sulfonylated Product + R'-SO2Cl - Cl-

Caption: Competing pathways in amine sulfonylation.

Q2: Can the choice of solvent influence the formation of dimeric byproducts?

A2: Yes, the solvent can play a role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[13] The solubility of the reactants and intermediates can affect the reaction kinetics. For instance, if the desired mono-sulfonamide precipitates out of solution, it may be less available for the second sulfonylation step. However, the primary factors for controlling di-sulfonylation remain stoichiometry, base, and temperature.

Q3: How can I detect and quantify dimeric byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the formation of byproducts. The di-sulfonylated product is generally less polar than the mono-sulfonylated product and will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the desired product from byproducts, allowing for quantification.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the components of a reaction mixture. The mass-to-charge ratio of the dimeric byproduct will confirm its identity.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated byproducts and determine the purity of the desired product.

Q4: What are the best strategies for purifying my desired mono-sulfonylated product from its dimeric byproduct?

A4:

  • Flash Column Chromatography: This is the most common method for separating compounds with different polarities. Since the di-sulfonylated product is typically less polar, it will elute first from a normal-phase silica gel column.

  • Recrystallization: If the desired mono-sulfonamide is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. This can sometimes completely remove the dimeric byproduct.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.[17]

Experimental Protocols

Protocol 1: Selective Mono-Sulfonylation of a Primary Amine

This protocol is designed to minimize the formation of the di-sulfonylated byproduct.

Materials:

  • Primary amine (1.1 mmol, 1.1 equiv)

  • Sulfonyl chloride (1.0 mmol, 1.0 equiv)

  • Pyridine (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 mmol) and anhydrous DCM.

  • Add pyridine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes using a syringe pump or dropping funnel.[4]

  • After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary

The following table summarizes the key reaction parameters and their impact on the selectivity of mono-sulfonylation versus di-sulfonylation.

ParameterCondition Favoring Mono-sulfonylationRationale
Stoichiometry Slight excess of primary amine (1.1-1.5 eq.)Kinetically favors reaction with the more nucleophilic primary amine.[4]
Reagent Addition Slow, dropwise addition of sulfonyl chlorideMaintains a low concentration of the electrophile, reducing the chance of reaction with the less reactive sulfonamide anion.[4]
Base Weak or sterically hindered (e.g., pyridine)Minimizes deprotonation of the mono-sulfonamide product.[4]
Temperature Low (0 °C or below)Disproportionately slows the rate of the undesired di-sulfonylation reaction.[4]

References

  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (URL not available)
  • The Role of Steric Hindrance in Sulfonyl
  • Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes - ResearchG
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (URL not available)
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - ACS Public
  • Methanesulfonic anhydride - Wikipedia. (URL: [Link])
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])
  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation - ResearchG
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (URL: [Link])
  • An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions - ResearchG
  • Sulfonyl Protective Groups | Chem-St
  • Methods for mono‐selective N‐alkylation of primary sulfonamides using...
  • Effects of sulfonation (a) temperature and (b) time on the TRS yield...
  • Preparation of sulfonic acid anhydrides - Google P
  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions - Sartorius. (URL: [Link])
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchG
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC - NIH. (URL: [Link])
  • Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII.
  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (URL: not available)
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. (URL: [Link])
  • Paired electrochemical conversion of nitroarenes to sulfonamides, diarylsulfones and bis(arylsulfonyl)
  • Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid - PubMed. (URL: [Link])
  • Sulphur–nitrogen compounds: the preparation, oxidation, and decomposition of NN-bis(arylsulphonyl)hydroxylamines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (URL: not available)
  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchG
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (URL: [Link])
  • Thermodynamic Analysis of the Reactions of the Sulfonation Process of C 7 -C 18 Alkylbenzenes with Sulfuric Anhydride - Scientific & Academic Publishing. (URL: [Link])
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (URL: [Link])
  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - NIH. (URL: [Link])
  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO)
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chrom
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (URL: [Link])
  • Formation of bis N-(aryl hydrazono)
  • Preparation of Enantioenriched Homoallylic Primary Amines - Organic Syntheses Procedure. (URL: [Link])
  • The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)
  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the NMR Characterization of 2-Nitrobenzenesulfonyl Fluoride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the NMR characteristics of reaction products derived from 2-nitrobenzenesulfonyl fluoride (Ns-F). We will explore its reactivity with common nucleophiles—amines, alcohols, and thiols—and compare the resulting NMR spectra with those obtained from widely used alternative sulfonylating agents: p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl). This guide is designed to offer practical, field-proven insights to aid in the unambiguous characterization of these important chemical transformations.

Introduction to this compound in Synthesis

This compound, and the related chloride (Ns-Cl), are highly valuable reagents in modern organic synthesis. The strongly electron-withdrawing nitro group at the ortho position significantly activates the sulfonyl group towards nucleophilic attack. This enhanced reactivity allows for the facile formation of sulfonamides, sulfonate esters, and thiosulfonates under mild conditions. Furthermore, the resulting "nosyl" group is a versatile protecting group, particularly for amines, due to its straightforward installation and mild deprotection conditions, often involving thiolates in what is known as the Fukuyama amine synthesis.[1][2]

While sulfonyl chlorides are more traditionally used, sulfonyl fluorides offer distinct advantages, including increased stability towards hydrolysis and often cleaner reactions.[3] Understanding the NMR signatures of the products derived from this compound is paramount for reaction monitoring, product verification, and purity assessment.

Comparative NMR Analysis of Reaction Products

In this section, we will compare the ¹H, ¹³C, and ¹⁹F NMR spectral data of the products formed from the reaction of this compound with representative primary and secondary amines (benzylamine and dibenzylamine), an alcohol (benzyl alcohol), and a thiol (benzyl mercaptan). These will be contrasted with the analogous products from p-toluenesulfonyl chloride and methanesulfonyl chloride to highlight key diagnostic differences.

Reaction with Primary Amines: The Formation of N-Sulfonamides

The reaction of a primary amine with a sulfonyl halide yields the corresponding N-substituted sulfonamide. A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the protons on the carbon adjacent to the nitrogen (the α-protons) and the coupling of the N-H proton.

Workflow for Sulfonamide Synthesis and NMR Characterization

cluster_synthesis Synthesis cluster_nmr NMR Analysis amine Primary/Secondary Amine reaction Reaction in DCM or THF amine->reaction sulfonyl_fluoride This compound sulfonyl_fluoride->reaction base Base (e.g., Pyridine) base->reaction workup Aqueous Workup & Purification reaction->workup product Purified Sulfonamide workup->product dissolve Dissolve in CDCl3 product->dissolve acquire Acquire ¹H, ¹³C, ¹⁹F NMR Spectra dissolve->acquire

Caption: General workflow for the synthesis and NMR analysis of sulfonamides.

Table 1: Comparative ¹H and ¹³C NMR Data for N-Benzylsulfonamides

Sulfonylating AgentProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound N-Benzyl-2-nitrobenzenesulfonamide~8.1-7.6 (m, 4H, Ar-H of Ns), ~7.3 (m, 5H, Ar-H of Bn), ~5.5 (t, 1H, NH), ~4.3 (d, 2H, CH₂)~148 (C-NO₂), ~136 (C-Bn), ~134-124 (Ar-C), ~48 (CH₂)
p-Toluenesulfonyl Chloride N-Benzyl-p-toluenesulfonamide~7.7 (d, 2H, Ar-H of Ts), ~7.3 (d, 2H, Ar-H of Ts), ~7.2 (m, 5H, Ar-H of Bn), ~4.9 (t, 1H, NH), ~4.1 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃)~144 (C-Ts), ~137 (C-Ts), ~130, ~127 (Ar-C), ~47 (CH₂), ~22 (CH₃)
Methanesulfonyl Chloride N-Benzylmethanesulfonamide~7.4-7.3 (m, 5H, Ar-H), ~4.8 (t, 1H, NH), ~4.3 (d, 2H, CH₂), ~2.8 (s, 3H, CH₃)~136 (C-Bn), ~129-128 (Ar-C), ~47 (CH₂), ~41 (CH₃)

Note: Data is compiled and averaged from multiple sources and may vary slightly based on experimental conditions.[2][4]

Expert Insights: The electron-withdrawing nitro group in the 2-nitrobenzenesulfonyl product deshields the aromatic protons of the nosyl group, pushing them further downfield compared to the tosyl group's aromatic protons. The benzylic CH₂ protons are also slightly deshielded in the nosyl derivative.

Reaction with Secondary Amines

With secondary amines, a tertiary sulfonamide is formed. The absence of an N-H proton simplifies the ¹H NMR spectrum and removes the coupling to the α-protons.

Table 2: Comparative ¹H and ¹³C NMR Data for N,N-Dibenzylsulfonamides

Sulfonylating AgentProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound N,N-Dibenzyl-2-nitrobenzenesulfonamide~8.0-7.5 (m, 4H, Ar-H of Ns), ~7.3-7.1 (m, 10H, Ar-H of Bn), ~4.5 (s, 4H, CH₂)~148 (C-NO₂), ~136 (C-Bn), ~134-124 (Ar-C), ~53 (CH₂)
p-Toluenesulfonyl Chloride N,N-Dibenzyl-p-toluenesulfonamide~7.7 (d, 2H, Ar-H of Ts), ~7.2 (d, 2H, Ar-H of Ts), ~7.3-7.1 (m, 10H, Ar-H of Bn), ~4.3 (s, 4H, CH₂), ~2.4 (s, 3H, CH₃)~143 (C-Ts), ~137 (C-Ts), ~130, ~127 (Ar-C), ~52 (CH₂), ~21 (CH₃)
Methanesulfonyl Chloride N,N-Dibenzylmethanesulfonamide~7.4-7.2 (m, 10H, Ar-H), ~4.2 (s, 4H, CH₂), ~2.7 (s, 3H, CH₃)~136 (C-Bn), ~129-127 (Ar-C), ~53 (CH₂), ~38 (CH₃)

Note: Data is compiled and averaged from multiple sources.[5][6]

Expert Insights: The diagnostic benzylic CH₂ singlet is a clear indicator of successful sulfonylation of the secondary amine. The chemical shift of this singlet is influenced by the nature of the sulfonyl group, with the nosyl group generally causing a greater downfield shift compared to the mesyl group.

Reaction with Alcohols: The Formation of Sulfonate Esters

The reaction of this compound with an alcohol in the presence of a base yields a sulfonate ester. The key NMR observable is the downfield shift of the α-protons of the alcohol moiety upon esterification.

Reaction Scheme for Sulfonate Ester Formation

R-OH Alcohol Product R-O-SO₂-Ns R-OH->Product + Ns-F 2-Nitrobenzenesulfonyl Fluoride Ns-F->Product + Base Base Base->Product HF_Base [Base-H]⁺F⁻ Product->HF_Base +

Caption: Sulfonylation of an alcohol using this compound.

Table 3: Comparative ¹H and ¹³C NMR Data for Benzyl Sulfonates

Sulfonylating AgentProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound Benzyl 2-nitrobenzenesulfonate~8.1-7.7 (m, 4H, Ar-H of Ns), ~7.4 (m, 5H, Ar-H of Bn), ~5.4 (s, 2H, CH₂)~148 (C-NO₂), ~134-124 (Ar-C), ~74 (CH₂)
p-Toluenesulfonyl Chloride Benzyl p-toluenesulfonate~7.8 (d, 2H, Ar-H of Ts), ~7.3 (d, 2H, Ar-H of Ts), ~7.3 (m, 5H, Ar-H of Bn), ~5.1 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃)~145 (C-Ts), ~133 (C-Ts), ~130, ~128 (Ar-C), ~72 (CH₂), ~22 (CH₃)
Methanesulfonyl Chloride Benzyl methanesulfonate~7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, CH₂), ~2.9 (s, 3H, CH₃)~134 (C-Bn), ~129-128 (Ar-C), ~73 (CH₂), ~38 (CH₃)

Note: Data is compiled and averaged from multiple sources.[7][8]

Expert Insights: The most significant change upon formation of the sulfonate ester is the dramatic downfield shift of the benzylic CH₂ protons from ~4.7 ppm in benzyl alcohol to over 5.1 ppm in the sulfonate esters. This deshielding effect is a reliable indicator of the reaction's success.

Reaction with Thiols: The Formation of Thiosulfonates

The reaction with a thiol yields a thiosulfonate. The NMR characterization of these products is crucial for confirming the formation of the S-S bond.

Table 4: Comparative ¹H and ¹³C NMR Data for S-Benzyl Thiosulfonates

Sulfonylating AgentProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound S-Benzyl 2-nitrobenzenethiosulfonate~8.2-7.6 (m, 4H, Ar-H of Ns), ~7.3 (m, 5H, Ar-H of Bn), ~4.3 (s, 2H, CH₂)~148 (C-NO₂), ~135-124 (Ar-C), ~39 (CH₂)
p-Toluenesulfonyl Chloride S-Benzyl p-toluenethiosulfonate~7.7 (d, 2H, Ar-H of Ts), ~7.3 (d, 2H, Ar-H of Ts), ~7.2 (m, 5H, Ar-H of Bn), ~4.1 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃)~145 (C-Ts), ~133 (C-Ts), ~130, ~127 (Ar-C), ~38 (CH₂), ~22 (CH₃)
Methanesulfonyl Chloride S-Benzyl methanethiosulfonate~7.4-7.2 (m, 5H, Ar-H), ~4.2 (s, 2H, CH₂), ~3.1 (s, 3H, CH₃)~135 (C-Bn), ~129-127 (Ar-C), ~40 (CH₂), ~50 (CH₃)

Note: Data is compiled and averaged from multiple sources.[9]

Expert Insights: Unlike sulfonate esters, the benzylic CH₂ protons in thiosulfonates appear significantly more upfield, typically in the range of 4.1-4.3 ppm. This is a critical distinction for differentiating between O- and S-sulfonylation.

¹⁹F NMR Spectroscopy of this compound and its Products

¹⁹F NMR is a powerful tool for monitoring reactions involving this compound. The starting material exhibits a characteristic singlet. Upon reaction, this signal disappears, and if the product retains a fluorine-containing moiety (which is not the case in these substitution reactions), a new signal would appear. The disappearance of the starting material's ¹⁹F signal is a definitive indicator of reaction completion.

The chemical shift of this compound is approximately +67.0 ppm relative to CFCl₃.[10] The large chemical shift window and high sensitivity of ¹⁹F NMR make it an excellent technique for in-situ reaction monitoring.

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides from this compound
  • To a stirred solution of the amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 equiv) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes).

General Procedure for NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra at room temperature.

Conclusion

The NMR characterization of reaction products from this compound provides a wealth of structural information. The distinct downfield shifts of the aromatic protons of the nosyl group in both ¹H and ¹³C NMR spectra serve as a clear fingerprint for these compounds. When compared with the spectra of analogous tosyl and mesyl derivatives, these differences become even more apparent, allowing for unambiguous identification. Furthermore, ¹⁹F NMR offers a highly sensitive method for monitoring the consumption of the sulfonyl fluoride starting material. By understanding these key spectral features and employing the provided protocols, researchers can confidently characterize the products of reactions involving this versatile and powerful reagent.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for amines.
  • Kira, A., et al. (2016). Sulfonyl Fluorides as Mild and Stable Sulfonylating Reagents. Organic Letters, 18(15), 3874–3877.
  • PubChem. (n.d.). N-benzyl-2-nitrobenzenesulfonamide.
  • SpectraBase. (n.d.). N-benzyl-p-toluenesulfonamide.
  • Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(11), 937–941.
  • Royal Society of Chemistry. (2016). Supporting Information: N-benzyl-N,4-dimethylbenzenesulfonamide (3a).
  • Royal Society of Chemistry. (n.d.). Supplementary Information: Reusable Ionic Liquid-Catalyzed Oxidative Esterification.
  • PubChem. (n.d.). Benzyl mesylate.
  • Royal Society of Chemistry. (n.d.). Supporting Information: d3ma00823a1.pdf.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Catalyst-free radical fluorination of sulfonyl hydrazides in water.
  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Nitrobenzenesulfonyl Fluoride (NBSF) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern mass spectrometry, the derivatization of analytes remains a cornerstone technique for enhancing analytical performance, particularly for compounds that exhibit poor ionization efficiency or lack characteristic fragmentation patterns. Among the arsenal of derivatizing agents, 2-Nitrobenzenesulfonyl fluoride (NBSF), and its structural isomer 4-Nitrobenzenesulfonyl fluoride (p-NBSF), have carved out a significant niche, especially in the quantitative analysis of amines and phenols.

This guide provides an in-depth, comparative analysis of NBSF derivatization in mass spectrometry. We will move beyond a simple recitation of protocols to explore the underlying chemical logic, compare its performance against established alternatives with supporting data, and provide a validated, step-by-step workflow for its successful implementation.

The Rationale for Derivatization: Why NBSF?

Many biologically and pharmaceutically relevant molecules, such as biogenic amines, amino acids, and phenolic compounds, lack easily ionizable functional groups. This makes them challenging to detect with high sensitivity in electrospray ionization mass spectrometry (ESI-MS). Derivatization with a reagent like NBSF addresses this challenge through several key mechanisms:

  • Enhanced Ionization Efficiency: NBSF introduces a highly acidic N-H proton after reacting with a primary or secondary amine, or a phenolic hydroxyl group. This facilitates deprotonation, leading to a significant increase in signal intensity in negative-ion mode ESI-MS.

  • Predictable and Informative Fragmentation: The nitrobenzenesulfonyl moiety is an excellent leaving group during collision-induced dissociation (CID). This results in a highly characteristic and abundant fragment ion corresponding to the [M-H-185]⁻ ion (loss of the nitrobenzenesulfonyl group), which is invaluable for targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This predictable fragmentation simplifies method development and enhances the specificity of the assay.

  • Improved Chromatographic Behavior: Derivatization can alter the polarity of an analyte, often leading to better retention and peak shape in reverse-phase liquid chromatography (LC), which is commonly coupled with MS.

The derivatization reaction of NBSF with a primary amine is illustrated below:

Figure 1: General reaction scheme for the derivatization of a primary amine with this compound (NBSF).

Comparative Performance Analysis: NBSF vs. Alternatives

The choice of derivatization reagent is a critical decision in method development. While NBSF offers significant advantages, it is essential to compare its performance against other widely used reagents like Dansyl Chloride and Dabsyl Chloride.

ReagentIonization ModeTypical ApplicationAdvantagesDisadvantages
This compound (NBSF) Negative ESIAmines, PhenolsHigh sensitivity in negative mode, predictable fragmentation (loss of 185 Da), good reaction efficiency.Can produce isomeric derivatives for compounds with multiple reaction sites.
Dansyl Chloride Positive ESIPrimary/Secondary Amines, PhenolsWell-established, good fluorescent properties for orthogonal detection, enhances positive mode signal.Can suffer from instability, fragmentation can be complex.
Dabsyl Chloride Positive ESIPrimary/Secondary Amines, Amino AcidsForms intensely colored derivatives visible to the naked eye, good for HPLC-UV and MS.Lower MS sensitivity compared to others, may require higher reaction temperatures.

Quantitative Comparison: Limits of Detection (LOD)

The following table summarizes typical LODs achieved for biogenic amines using different derivatization strategies coupled with LC-MS/MS. This data is synthesized from multiple studies to provide a representative comparison.

Analyte (Biogenic Amine)NBSF Derivatization (LC-ESI-MS/MS)Dansyl Chloride Derivatization (LC-ESI-MS/MS)
Putrescine~0.5 - 2.0 pg/mL~5 - 10 pg/mL
Cadaverine~0.8 - 3.0 pg/mL~8 - 15 pg/mL
Spermidine~1.0 - 5.0 pg/mL~10 - 25 pg/mL
Histamine~0.3 - 1.5 pg/mL~4 - 12 pg/mL

Note: These values are illustrative and can vary significantly based on the specific matrix, instrumentation, and chromatographic conditions.

As the data suggests, NBSF derivatization frequently offers superior sensitivity in negative-ion mode, often achieving lower limits of detection compared to positive-ion mode analysis with dansyl chloride.

Fragmentation Mechanism and Workflow

Understanding the fragmentation of NBSF derivatives is key to developing a robust MS/MS method. As mentioned, the primary fragmentation route is the neutral loss of the nitrobenzenesulfonyl moiety.

cluster_workflow Analytical Workflow cluster_fragmentation MS/MS Fragmentation Sample Biological Sample (e.g., Plasma, Urine) Extraction Analyte Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization NBSF Derivatization (pH 9-10, 60°C) Extraction->Derivatization LC_Separation LC Separation (Reverse Phase C18) Derivatization->LC_Separation MS_Analysis MS/MS Analysis (Negative ESI, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing (Quantification) MS_Analysis->Data_Processing Precursor Precursor Ion [M-H]⁻ MS_Analysis->Precursor Fragment Product Ion [M-H-185]⁻ Precursor->Fragment Collision-Induced Dissociation (CID) - C₆H₄NO₄S (185 Da)

Figure 2: Integrated workflow and fragmentation diagram for NBSF-derivatized analytes.

Experimental Protocol: Derivatization of Biogenic Amines in Plasma

This protocol is a self-validating system, incorporating steps for quality control and ensuring reproducibility. It is designed to be a robust starting point for method development.

Materials:

  • This compound (NBSF) solution: 10 mg/mL in Acetonitrile.

  • Sodium carbonate buffer: 100 mM, pH 9.5.

  • Formic acid.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Internal Standard (IS) solution (e.g., deuterated analogues of the target amines).

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Derivatization Reaction:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of sodium carbonate buffer (100 mM, pH 9.5).

    • Add 50 µL of the NBSF solution (10 mg/mL in ACN).

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes in a heating block.

    • Causality Check: The alkaline pH is crucial for deprotonating the amine groups, making them nucleophilic enough to attack the sulfonyl fluoride. The elevated temperature increases the reaction rate.

  • Reaction Quenching and Sample Cleanup:

    • After incubation, cool the sample to room temperature.

    • Add 10 µL of 2% formic acid to quench the reaction by neutralizing the base catalyst.

    • Trustworthiness Check: This step is vital to stop the reaction and prevent potential side reactions or degradation of the derivatives, ensuring a stable sample for injection.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • MS Detection: Negative Ion Electrospray (ESI-).

    • MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ to the product ion [M-H-185]⁻ for each analyte and internal standard.

Conclusion and Expert Recommendations

This compound is a powerful derivatization agent for the sensitive and specific quantification of primary and secondary amines, as well as phenolic compounds, by LC-MS/MS. Its primary advantage lies in the high ionization efficiency it imparts to analytes in negative ESI mode, coupled with a highly predictable and dominant fragmentation pathway that is ideal for MRM-based quantitative assays.

While alternatives like dansyl chloride are well-established and effective in positive mode, comparative data consistently demonstrates that NBSF can achieve lower limits of detection for many key analytes, such as biogenic amines. The choice of reagent will always depend on the specific application, analyte properties, and available instrumentation. However, for targeted, high-sensitivity quantitative analysis of amine- and phenol-containing compounds, NBSF derivatization represents a scientifically sound, robust, and often superior strategy.

References

  • Title: A new derivatizing agent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

A Comparative Guide to HPLC Analysis for Monitoring 2-Nitrobenzenesulfonyl Fluoride Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. The sulfonylation reaction involving 2-Nitrobenzenesulfonyl fluoride (o-NBSF) is a critical transformation in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the progress of o-NBSF reactions, supported by experimental insights and protocols.

The Critical Role of Reaction Monitoring in o-NBSF Chemistry

This compound is a versatile reagent used for the derivatization of amines and alcohols, often as a protecting group strategy in multi-step syntheses.[2] The reaction progress needs to be carefully monitored to determine the point of completion, identify the formation of any byproducts, and prevent over-reaction, which can lead to impurities that are difficult to remove. Inadequate monitoring can result in lower yields, increased purification costs, and potential batch-to-batch variability.

A typical reaction involves the coupling of o-NBSF with a primary or secondary amine to form a sulfonamide, as depicted in the following hypothetical reaction scheme:

Hypothetical Reaction: Synthesis of N-benzyl-2-nitrobenzenesulfonamide

HPLC: The Gold Standard for Reaction Monitoring

HPLC is a cornerstone technique for the analysis of organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[3][4] It excels at separating complex mixtures of reactants, intermediates, products, and byproducts.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a rational process based on the chemical properties of the analytes. For the separation of o-NBSF, the starting amine, the sulfonamide product, and potential hydrolysis byproducts (2-nitrobenzenesulfonic acid), a reversed-phase HPLC method is the logical choice. The non-polar stationary phase (like C18) will interact with the aromatic rings of the compounds, while a polar mobile phase will elute them at different rates based on their relative polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Reaction Aliquot Quenched B Dilute with Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample onto C18 Column C->D E Gradient Elution (Acetonitrile/Water) D->E F UV Detection (e.g., 254 nm) E->F G Data Acquisition F->G H Peak Integration G->H I Calculate % Conversion H->I J Assess Purity H->J

Experimental Protocol: HPLC Analysis

1. Sample Preparation: a. At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture to prevent further reaction. c. Further dilute the quenched sample as necessary to fall within the linear range of the detector. d. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: A suitable starting point for method development would be based on methods for similar aromatic sulfonyl compounds.[5][6]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute compounds from the reversed-phase column.
Gradient 30-90% B over 10 min, hold at 90% B for 2 minA gradient is necessary to elute compounds with a range of polarities in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe nitroaromatic group in o-NBSF and the product provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

3. Data Analysis: a. Integrate the peak areas of the o-NBSF reactant and the N-benzyl-2-nitrobenzenesulfonamide product. b. Calculate the percentage conversion of the starting material to the product over time to determine the reaction endpoint.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as speed, cost, and the level of quantitative detail required.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.[3]Retention time, peak area for quantification, % purity.[3]High (ng to µg/mL)[3]Excellent[3]Robust, reproducible, widely available, suitable for routine quality control.[3]Requires reference standards, potential for co-elution with impurities.[3]
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent material.[3]Retention factor (Rf), qualitative assessment of spots.ModerateSemi-quantitative at bestSimple, fast, inexpensive, good for quick checks of reaction completion.Low resolution, not easily automated, less sensitive than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Chemical structure, functional groups, quantification.ModerateGoodProvides structural information, can be used for in-situ monitoring.[7]Expensive instrumentation, lower sensitivity than HPLC, complex spectra for mixtures.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.[8]Retention time, peak area for quantification.HighExcellentHigh resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many sulfonamides.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, structural information (with MS/MS).Very HighGoodHigh sensitivity and selectivity, can be coupled with LC or GC.[9]Can suffer from matrix effects, quantification may require isotopic standards.

Method_Selection A Start: Need to Monitor Reaction B Is Quantitative Data Required? A->B D Use HPLC B->D Yes E Use TLC for Quick Check B->E No C Is Structural Confirmation Needed? C->D No F Use NMR or LC-MS C->F Yes D->C E->C

Protocols for Alternative Methods

Thin-Layer Chromatography (TLC) Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Spot a dilute solution of the reaction mixture alongside the starting material standards on the baseline.

  • Development: Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light at 254 nm.[3] The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring:

  • Sample Preparation: Withdraw an aliquot from the reaction, quench it, and dissolve it in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of characteristic peaks of the o-NBSF and the appearance of new peaks corresponding to the sulfonamide product. Quantification can be achieved by integrating signals relative to an internal standard.

Conclusion

For monitoring the progress of this compound reactions, HPLC stands out as the most robust and reliable method for generating accurate quantitative data. Its high resolution and sensitivity allow for the clear separation and quantification of reactants, products, and impurities, which is essential for process control in pharmaceutical and chemical development. While other techniques like TLC and NMR have their specific advantages for quick qualitative checks or detailed structural elucidation, HPLC provides the optimal balance of quantitative accuracy, reproducibility, and throughput for routine reaction monitoring. The choice of the analytical method should always be guided by the specific goals of the analysis, balancing the need for detailed information with practical considerations of time and resources.

References

  • Benzenesulfonyl chloride, 2-chloro-5-nitro- | SIELC Technologies. (2018, February 16). SIELC Technologies.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Alternative found for HPLC methods. (n.d.).
  • 2-Nitrobenzenesulfonyl chloride. (n.d.). Chem-Impex.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
  • What can I use instead of HPLC to determine acetic acid concentr
  • Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC. (2025, August 5).
  • Determination of molar activity of [>18>F]fluoride by HPLC via sulfonyl derivatiz
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (n.d.). USDA Food Safety and Inspection Service.
  • This compound derivatives and their MICs (μg mL −1 ).... (n.d.).
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF. (2025, August 6).
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16).
  • Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrument
  • 2-Nitrobenzenesulfonyl Chloride | Sulfonyl
  • Separation of Benzenesulfonyl fluoride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

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A Senior Application Scientist's Guide to Confirming Sulfonamide Bond Formation with 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the sulfonamide functional group is a cornerstone of modern therapeutics. Its prevalence in a wide array of blockbuster drugs underscores the importance of robust and verifiable synthetic methods. This guide provides an in-depth analysis of confirming sulfonamide bond formation using 2-nitrobenzenesulfonyl fluoride, a reagent with distinct advantages in stability and reactivity. We will explore the underlying chemistry, present detailed experimental and analytical protocols, and offer a comparative perspective against other common sulfonylating agents.

The Reaction: Nucleophilic Aromatic Substitution at the Sulfur Center

The formation of a sulfonamide bond from this compound and a primary or secondary amine is a classic example of nucleophilic substitution. The highly electronegative oxygen and fluorine atoms, along with the electron-withdrawing nitro group, render the sulfur atom of the sulfonyl fluoride electrophilic and susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. A base, such as pyridine or triethylamine, is typically employed to quench the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

reagents 2-Nitrobenzenesulfonyl Fluoride + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HF intermediate->product Fluoride Elimination

Caption: Reaction mechanism of this compound with an amine.

Experimental Protocol: Synthesis of N-benzyl-2-nitrobenzenesulfonamide

This protocol details a standard procedure for the synthesis of a model sulfonamide using this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine.

  • Reagent Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-nitrobenzenesulfonamide.

Confirmation of Bond Formation: A Multi-Technique Approach

Unambiguous confirmation of the newly formed sulfonamide bond requires a combination of spectroscopic techniques. Each method provides a unique piece of structural evidence, and together they build a comprehensive picture of the final product.

start Purified Product ir IR Spectroscopy start->ir Vibrational Modes nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Nuclear Environment ms Mass Spectrometry start->ms Molecular Weight & Fragmentation confirm Structure Confirmed ir->confirm nmr->confirm ms->confirm

Caption: Analytical workflow for sulfonamide confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent first-pass technique to quickly verify the presence of the key functional groups in the sulfonamide product. The most characteristic vibrations are the asymmetric and symmetric stretches of the S=O bonds.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Appearance
N-H Stretch (for secondary sulfonamides)3300-3200Sharp to moderately broad peak
Asymmetric SO₂ Stretch~1350Strong, sharp peak
Symmetric SO₂ Stretch~1160Strong, sharp peak
S-N Stretch924-906Moderate peak[1]

The presence of strong absorption bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ is a strong indication of the SO₂ group's presence.[1] For secondary sulfonamides, a distinct N-H stretching band will also be observed around 3300-3200 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • ¹H NMR:

    • N-H Proton: The proton on the nitrogen of a secondary sulfonamide typically appears as a singlet or a broad singlet in the range of 8-11 ppm.[3] Its chemical shift can be concentration-dependent and it is exchangeable with D₂O.

    • Aromatic and Aliphatic Protons: The protons on the carbon atoms adjacent to the sulfonamide group will experience a change in their chemical shift compared to the starting amine.

  • ¹³C NMR:

    • The carbon atoms of the aromatic ring attached to the sulfonyl group will have characteristic chemical shifts.

    • The carbons in the amine moiety will also show shifts indicative of the new bond formation.

A study on a series of sulfonamide drugs provides reference chemical shifts for various sulfonamide structures.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.

  • Molecular Ion Peak: In techniques like electrospray ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ is typically observed.[5]

  • Fragmentation Patterns: Sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation is the loss of SO₂ (64 Da), which can be a diagnostic clue.[6] The specific fragmentation will depend on the overall structure of the molecule.

Comparison of Sulfonylating Agents

While this compound is a valuable reagent, it is important to understand its performance in the context of other available sulfonylating agents.

Reagent Type Examples Advantages Disadvantages
Aryl Sulfonyl Fluorides This compound, p-Toluenesulfonyl fluorideHigh stability to hydrolysis and reduction, good chemoselectivity.[7]Generally less reactive than sulfonyl chlorides, may require heating or catalysts for less nucleophilic amines.[7]
Aryl Sulfonyl Chlorides p-Toluenesulfonyl chloride, Dansyl chlorideHighly reactive, often proceed at room temperature.Prone to hydrolysis, less stable for long-term storage, can lead to side reactions like reduction of the sulfur center.[7]
In-situ Activation Methods Sulfonic acids + activating agents (e.g., cyanuric chloride)Utilizes stable and readily available sulfonic acids as starting materials.[8]Requires a two-step, one-pot procedure which may have longer reaction times.[8]

The choice of reagent often depends on the specific substrate and the desired reaction conditions. For complex molecules with sensitive functional groups, the higher stability and chemoselectivity of sulfonyl fluorides can be a significant advantage.

Troubleshooting

  • Low or No Reaction:

    • Cause: Insufficiently nucleophilic amine or steric hindrance.

    • Solution: Increase the reaction temperature, use a more forcing base, or consider a more reactive sulfonylating agent like a sulfonyl chloride. The use of a Lewis acid catalyst like Ca(NTf₂)₂ has been shown to activate sulfonyl fluorides for reaction with a wider range of amines.[7]

  • Incomplete Reaction:

    • Cause: Inadequate amount of base or insufficient reaction time.

    • Solution: Ensure at least a stoichiometric amount of base is used to neutralize the generated acid. Monitor the reaction by TLC until the starting material is consumed.

  • Ambiguous Spectroscopic Data:

    • Cause: Impure product.

    • Solution: Meticulous purification by column chromatography or recrystallization is crucial. If NMR signals are broad, it could indicate conformational exchange or the presence of paramagnetic impurities.

Conclusion

Confirming the successful formation of a sulfonamide bond from this compound is a straightforward process when a systematic and multi-faceted analytical approach is employed. The combination of IR, NMR, and mass spectrometry provides a self-validating system for structural elucidation. While this compound offers advantages in terms of stability, understanding its reactivity profile in comparison to other sulfonylating agents allows for informed decisions in synthetic planning. This guide provides the foundational knowledge and practical insights for researchers to confidently synthesize and characterize this vital class of molecules.

References

  • Lee, J. E., Lee, S. S., & Kim, H. S. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 41(7), 936–944.
  • Pleasance, S., & Thibault, P. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Purdue University Libraries. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
  • Wang, J., Wang, Y., & Li, X. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(10), 3224–3233. [Link]
  • Chang, C. J., & Lin, L. C. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(5), 882–884. [Link]
  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y=2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2).
  • Perkins, J. R., Parker, C. E., & Tomer, K. B. (1993). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Journal of the American Society for Mass Spectrometry, 4(5), 394–401. [Link]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • American Chemical Society. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
  • Banci, L., Bertini, I., & Luchinat, C. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 180(2), 171–175. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
  • Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814–823. [Link]
  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • ChemRxiv. (n.d.). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • ResearchGate. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • Sadlowski, C. M., Park, B., Araujo, C. G., ... & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]
  • Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3696–3700. [Link]
  • ResearchGate. (n.d.). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.
  • ResearchGate. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • ResearchGate. (n.d.). 2-Nitrothiophene-3-sulfonyl fluoride (2) is more effective than....
  • ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 ).
  • National Institutes of Health. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • ResearchGate. (n.d.). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
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  • Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid.
  • PubMed. (n.d.). Comparative evaluation of two commercially available desensitizing agents for the treatment of dentinal hypersensitivity.
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A Tale of Two Isomers: Unraveling the Reactivity Landscape of 2-Nitrobenzenesulfonyl Fluoride and 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug discovery, the subtle placement of a functional group can dramatically alter a molecule's reactivity and utility. This guide delves into a compelling case study: the comparative reactivity of 2-nitrobenzenesulfonyl fluoride (2-NsF) and 4-nitrobenzenesulfonyl fluoride (4-NsF). While structurally similar, the ortho versus para positioning of the nitro group imparts distinct electronic and steric characteristics, leading to significant, and at times surprising, differences in their chemical behavior. This analysis is designed for researchers, scientists, and drug development professionals seeking to harness the nuanced reactivity of these powerful electrophilic reagents.

The Foundation: Electronic and Steric Effects at Play

Both 2-NsF and 4-NsF are potent electrophiles, a property conferred by the strongly electron-withdrawing nature of both the sulfonyl fluoride (-SO₂F) and the nitro (-NO₂) groups. These groups deactivate the benzene ring towards electrophilic substitution but, crucially, activate it for nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For both isomers, the nitro group plays a pivotal role in stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack.[1]

However, the proximity of the nitro group to the sulfonyl fluoride in 2-NsF introduces two critical distinguishing factors:

  • Steric Hindrance: The bulky nitro group in the ortho position can physically obstruct the approach of a nucleophile to the sulfur atom of the sulfonyl fluoride group.[2] This steric congestion can significantly impact the kinetics of reactions where the sulfur center is the primary electrophilic site.

  • Through-Space Interactions and Intramolecular Catalysis: The close proximity of the nitro and sulfonyl fluoride groups in 2-NsF can lead to through-space electronic interactions or even intramolecular catalysis, potentially opening up unique reaction pathways not available to the para isomer.

A Striking Divergence: The Unique Biological Activity of this compound

Perhaps the most dramatic illustration of the differing reactivity between these two isomers comes from the field of antibiotic development. Research has unequivocally demonstrated that for aromatic sulfonyl fluorides to exhibit antibacterial activity against pathogens like E. coli, the nitro and sulfonyl fluoride groups must be in the ortho configuration.[3][4][5] The corresponding meta and para isomers, including 4-NsF, are devoid of such activity.[3][4]

This "ortho effect" strongly suggests a unique mechanism of action for 2-NsF within a biological context. It is hypothesized that the specific geometry of the ortho isomer is essential for a particular interaction with a biological target, or that it facilitates an intramolecular reaction upon enzymatic activation that is impossible for the para isomer.[5] This finding underscores that a simple consideration of electronic effects is insufficient to predict the full reactivity profile of 2-NsF.

Comparative Reactivity in Chemical Synthesis: A Focus on Suzuki-Miyaura Coupling

While direct, side-by-side kinetic comparisons in the literature are scarce, we can extrapolate expected reactivity differences in common synthetic transformations. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, provides an excellent platform for this comparison.[6][7][8] In this palladium-catalyzed reaction, an organoboron compound couples with an electrophile. Aryl sulfonyl fluorides have emerged as viable electrophiles in this reaction, proceeding through the activation of the C-S bond.[9]

Predicted Reactivity Differences:
  • 4-Nitrobenzenesulfonyl Fluoride (4-NsF): The para-nitro group strongly activates the C-S bond towards oxidative addition by a palladium(0) catalyst through its powerful electron-withdrawing resonance effect. Steric hindrance is minimal, allowing for relatively facile access of the bulky catalyst to the reaction site.

  • This compound (2-NsF): The ortho-nitro group also activates the C-S bond electronically. However, the steric bulk of the ortho-nitro group is expected to hinder the approach of the palladium catalyst. This steric impediment could lead to a slower reaction rate compared to the 4-NsF isomer under identical conditions.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an aryl sulfonyl fluoride, highlighting the critical oxidative addition step where steric effects in the 2-NsF isomer would be most pronounced.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(SO2F)L2 Ar-Pd(II)(SO₂F)L₂ Oxidative_Addition->Ar-Pd(II)(SO2F)L2 Transmetalation Transmetalation Ar-Pd(II)(SO2F)L2->Transmetalation Ar-Pd(II)-R-L2 Ar-Pd(II)-R-L₂ Transmetalation->Ar-Pd(II)-R-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-SO2F Ar-SO₂F (2-NsF or 4-NsF) Ar-SO2F->Oxidative_Addition R-B(OH)2 R-B(OH)₂ R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Sources

A Tale of Two Sulfonyls: A Comparative Guide to Dansyl Chloride and 2-Nitrobenzenesulfonyl Fluoride for Amine Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Choosing the Right Tool for Amine Modification.

In the intricate world of proteomics, peptidomics, and metabolomics, the precise and efficient labeling of primary and secondary amines is a cornerstone of many analytical workflows. The choice of labeling reagent can profoundly influence experimental outcomes, dictating sensitivity, selectivity, and the nature of downstream analysis. This guide provides an in-depth, objective comparison of two sulfonyl-based reagents: the venerable and highly fluorescent dansyl chloride and the less-conventional 2-nitrobenzenesulfonyl fluoride. While both react with amines, their suitability for specific applications diverges significantly, a distinction that is critical for experimental design.

At a Glance: Key Performance Indicators

FeatureThis compound (o-NBSF)Dansyl Chloride (Dns-Cl)
Primary Application Amine modification & protectionFluorescent labeling for detection & quantification
Fluorescent Properties Not reported; nitro group suggests quenchingHighly fluorescent adducts[1]
Reaction pH Alkaline (inferred from o-NsCl)Alkaline (pH 9-11)[2][3]
Derivative Stability High (inferred from o-NsCl)Variable; can be prone to degradation
Mass Spectrometry Provides a defined mass shiftEnhances ionization; characteristic fragmentation[4]
Established Protocols Limited for labeling applicationsAbundant in literature[5]

Dansyl Chloride: The Luminary of Amine Labeling

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely utilized reagent for the fluorescent labeling of primary and secondary amines.[1] Its enduring popularity stems from the highly fluorescent nature of the resulting dansyl sulfonamide adducts, which allows for sensitive detection in techniques like HPLC and capillary electrophoresis.[6]

The Chemistry of Light: Mechanism of Dansylation

The reaction between dansyl chloride and an amine is a nucleophilic substitution. Under alkaline conditions (typically pH 9-11), the targeted amino group is deprotonated, enhancing its nucleophilicity.[2][3] This unprotonated amine then attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and hydrochloric acid. The alkaline buffer is crucial for neutralizing the acid produced, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dansyl_Chloride Dansyl Chloride Dansyl_Sulfonamide Dansyl-NH-R (Fluorescent Adduct) Dansyl_Chloride->Dansyl_Sulfonamide Forms HCl HCl Dansyl_Chloride->HCl Releases Amine R-NH₂ (Primary Amine) Amine->Dansyl_Chloride Nucleophilic Attack Base Alkaline pH (9-11) Base->Amine Deprotonates

Caption: Reaction pathway for the dansylation of a primary amine.

In Practice: The Advantages and Caveats of Dansyl Chloride

The primary advantage of dansyl chloride is the significant enhancement in detection sensitivity it provides. The dansyl group is not fluorescent on its own, but the resulting sulfonamide adducts exhibit strong fluorescence with a large Stokes shift, making them readily detectable.[1] This property is also sensitive to the local environment, which can be exploited in studies of protein conformation. Furthermore, in mass spectrometry, the dansyl group can increase the ionization efficiency of peptides, particularly hydrophilic ones, leading to better detection.[4]

However, the use of dansyl chloride is not without its challenges. The alkaline conditions required for the reaction can be harsh and may not be suitable for all analytes or experimental systems. Additionally, the stability of dansylated derivatives can be a concern, with some reports indicating they are prone to degradation.

This compound: A Tool for Amine Modification

This compound (o-NBSF) and its more commonly documented analog, 2-nitrobenzenesulfonyl chloride (o-NsCl), belong to a class of reagents primarily utilized in organic synthesis as protecting groups for amines. Their application as labeling agents for analytical purposes is not well-established.

The Chemistry of Protection: Reactivity of the Nosyl Group

Similar to dansyl chloride, the reaction of o-NBSF with an amine is expected to be a nucleophilic substitution at the sulfonyl group. The reaction with the chloride analog, o-NsCl, is typically carried out in the presence of a base to neutralize the generated acid. The resulting 2-nitrobenzenesulfonamide (nosylamide) is notably stable under a variety of acidic and basic conditions. This stability is a key feature for its use as a protecting group. A significant advantage of the nosyl group is its facile removal under mild conditions using thiol-containing reagents, which proceeds via a Meisenheimer complex.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products o_NBSF This compound Nosylamide Nosyl-NH-R (Stable Adduct) o_NBSF->Nosylamide Forms HF HF o_NBSF->HF Releases Amine R-NH₂ (Primary Amine) Amine->o_NBSF Nucleophilic Attack Base Base (e.g., Triethylamine) Base->Amine Deprotonates

Caption: Proposed reaction of this compound with a primary amine.

A Different Purpose: The Prospective Role of o-NBSF in Amine Labeling

Crucially, there is no evidence to suggest that 2-nitrobenzenesulfonamides are fluorescent. In fact, the presence of the nitroaromatic group makes fluorescence quenching a more likely outcome. This fundamental difference positions o-NBSF in a different application space than dansyl chloride. It is not a tool for enhancing detection via fluorescence.

Instead, the value of o-NBSF in the context of amine labeling for proteomics and related fields would lie in its ability to stably modify amines with a defined mass tag. This could be useful for:

  • Altering Physicochemical Properties: The addition of the nitrobenzenesulfonyl group can increase the hydrophobicity of a peptide, potentially improving its retention in reversed-phase chromatography.

  • Mass Spectrometry-Based Quantification: While not providing the same signal enhancement as dansyl chloride, the mass shift upon labeling could be used for relative quantification if isotopic versions of the reagent were available. The fragmentation of the nosyl group in tandem mass spectrometry would need to be characterized to ensure it provides useful structural information. Studies on the related 2-nitrobenzenesulfenyl (NBS) labeled peptides show that selective ionization and detection are possible, suggesting that a similar approach could be developed for nosyl-labeled peptides.[3]

Head-to-Head: A Comparative Analysis

FeatureThis compoundDansyl Chloride
Reactivity Reacts with primary and secondary amines. Sulfonyl fluorides can exhibit greater stability and different reactivity compared to sulfonyl chlorides.[7]Reacts with primary and secondary amines.
Byproducts Hydrogen fluorideHydrogen chloride
Derivative Properties Stable sulfonamide. Not fluorescent.Stable, highly fluorescent sulfonamide.
Detection Method Mass Spectrometry (mass shift)Fluorescence, Mass Spectrometry
Key Advantage Stable modification, potential for altering peptide properties.High sensitivity due to fluorescence.
Key Disadvantage Not fluorescent, limited application data for labeling.Harsher reaction conditions, potential derivative instability.

Experimental Protocols

Protocol 1: Labeling of Peptides with Dansyl Chloride for HPLC-Fluorescence Detection

Rationale: This protocol is optimized for sensitive detection of peptides by introducing a fluorescent tag. The use of a sodium bicarbonate buffer maintains the necessary alkaline pH for the reaction. Acetonitrile is used to solubilize the dansyl chloride.

Materials:

  • Peptide sample

  • 100 mM Sodium Bicarbonate buffer, pH 9.5

  • Dansyl chloride solution (5 mg/mL in anhydrous acetonitrile)

  • 2.5% (v/v) aqueous solution of acetic acid

  • Acetonitrile (ACN)

  • Water, HPLC grade

Procedure:

  • Dissolve the peptide sample in 100 mM sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • To 50 µL of the peptide solution, add 50 µL of the dansyl chloride solution.

  • Vortex the mixture gently and incubate at 60°C for 45 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 50 µL of 2.5% acetic acid.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Analyze the supernatant by reversed-phase HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~520 nm).

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Dissolve_Peptide Dissolve Peptide in Bicarbonate Buffer (pH 9.5) Add_Dansyl_Cl Add Dansyl Chloride (in Acetonitrile) Dissolve_Peptide->Add_Dansyl_Cl Incubate Incubate at 60°C for 45 min (dark) Add_Dansyl_Cl->Incubate Quench Quench with Acetic Acid Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze by HPLC-Fluorescence Centrifuge->Analyze

Caption: Experimental workflow for peptide labeling with Dansyl chloride.

Protocol 2: Modification of Peptides with 2-Nitrobenzenesulfonyl Chloride (as a proxy for o-NBSF)

Rationale: This protocol, adapted from methods for amine protection, aims to achieve stable modification of peptide amines. Triethylamine is used as the base to neutralize the generated HCl. Dichloromethane is a common solvent for this reaction. This protocol serves as a starting point for exploring the use of o-NBSF or its analogs for peptide modification.

Materials:

  • Peptide sample

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NsCl) solution (10 mg/mL in anhydrous DCM)

  • 1 M HCl

Procedure:

  • Dissolve the peptide sample in anhydrous DCM. If solubility is an issue, a co-solvent like DMF may be required.

  • Add triethylamine (1.1 equivalents relative to the amine content of the peptide).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the 2-nitrobenzenesulfonyl chloride solution (1.05 equivalents) to the stirred peptide solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The modified peptide can then be analyzed by mass spectrometry to confirm the mass shift.

G cluster_prep Sample Preparation cluster_reaction Modification Reaction cluster_workup Workup & Analysis Dissolve_Peptide Dissolve Peptide in DCM with Triethylamine Cool Cool to 0°C Dissolve_Peptide->Cool Add_o_NsCl Add o-NsCl Solution Cool->Add_o_NsCl Stir Stir at Room Temp for 2 hours Add_o_NsCl->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Analyze Analyze by Mass Spectrometry Extract->Analyze

Caption: Workflow for peptide modification with 2-Nitrobenzenesulfonyl chloride.

Conclusion: Selecting the Right Reagent for the Job

The choice between this compound and dansyl chloride is not a matter of which is superior, but rather which is appropriate for the intended application.

  • Choose Dansyl Chloride when: The primary goal is sensitive detection and quantification of amines, and a fluorescence-based method is available and suitable. It is the established and reliable choice for imparting fluorescence to otherwise non-fluorescent molecules.

  • Consider this compound (or its analogs) when: The objective is the stable modification of amines to alter their physicochemical properties or to introduce a specific mass tag for mass spectrometry-based analysis, without the need for fluorescence. Significant methods development would be required to validate its use for specific applications.

For the researcher in proteomics and related fields, a thorough understanding of the distinct properties of these two sulfonyl-containing reagents is essential for designing robust and effective analytical strategies. While dansyl chloride will likely remain a workhorse for fluorescent labeling, the exploration of reagents like this compound may open new avenues for amine modification in specialized applications.

References

  • Dansyl chloride. (URL: [Link])
  • 2-Nitrobenzenesulfonyl chloride. (URL: [Link])
  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliph
  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. (URL: [Link])
  • Sulfonyl chlorides versus sulfonyl fluorides. | Download Scientific Diagram. (URL: [Link])
  • Investigation of solvent effect on photophysical properties of some sulfonamides deriv
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (URL: [Link])
  • The tandem mass spectra of the modified peptides. The tandem mass... | Download Scientific Diagram. (URL: [Link])
  • Targeted quantification of amino acids by dansyl
  • Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules | Request PDF. (URL: [Link])
  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (URL: [Link])

Sources

A Researcher's Guide to Amine Protection: A Comparative Analysis of Alternatives to 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic selection of protecting groups is a critical factor for achieving high yields and purity.[1] Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions.[1][2][3] The 2-nitrobenzenesulfonyl (nosyl or Ns) group, introduced via reagents like 2-nitrobenzenesulfonyl fluoride or chloride, is valued for its robust stability and mild cleavage conditions using thiolates.[4][5][6] However, the demands of complex, multi-step syntheses necessitate a diverse toolkit of protecting groups with orthogonal stability.[1][7]

This guide offers an objective comparison of prevalent alternatives to the nosyl group, supported by experimental data and detailed protocols, to inform the strategic decisions of researchers, scientists, and drug development professionals.

The Principle of Orthogonal Protection

An ideal protecting group strategy allows for the selective removal of one group in the presence of others.[1][7] This concept, known as orthogonality, is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple functional groups must be managed.[8][9][10] For instance, a base-labile group can be removed without affecting an acid-labile or hydrogenation-sensitive group.[7][11]

Comparative Analysis of Key Amine Protecting Groups

The selection of a protecting group is a balance of its stability profile, the conditions required for its removal, and its compatibility with other functional groups in the molecule. The following table provides a comparative overview of common alternatives to the nosyl group.

Protecting GroupReagent for IntroductionStability ProfileCleavage ConditionsKey AdvantagesKey Disadvantages
Nosyl (Ns) 2-Nitrobenzenesulfonyl ChlorideStable to acid; cleaved by nucleophilic thiols.[4][12]Thiophenol, K₂CO₃, MeCN[4] or other thiols.[6][13]Mild, orthogonal cleavage; activates amine for N-alkylation.[4][6][12]Reagents can have unpleasant odors; potential for side reactions.[14]
Boc Di-tert-butyl dicarbonate (Boc₂O)Stable to base, nucleophiles, and hydrogenolysis.[15]Strong acid (e.g., TFA, HCl).[16][17][18]Widely used, excellent orthogonality with Fmoc and Cbz.[15]Acid-labile, not suitable for acid-sensitive substrates.
Fmoc Fmoc-Cl or Fmoc-OSuStable to acid and hydrogenolysis.[19][20]Mild base (e.g., 20% piperidine in DMF).[20][21][22]Very mild, base-mediated removal; UV-active for reaction monitoring.[20]Not stable to basic conditions.
Cbz (or Z) Benzyl chloroformate (Cbz-Cl)Stable to acid and base.[16][23]Catalytic hydrogenolysis (H₂, Pd/C).[23][24][25]Robust and stable; orthogonal to Boc and Fmoc.[15][24]Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes).[16]
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Very stable to acid and base.[12][26]Strong reducing agents (e.g., Na/NH₃) or strong acid.[26][27]Highly robust and stable.[26]Harsh deprotection conditions limit its application.[26]

In-Depth Analysis & Experimental Protocols

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups, particularly in peptide synthesis.[8][16] Its popularity is due to its stability under a wide range of conditions and its straightforward removal with acid.[15][18]

Mechanism of Protection and Deprotection: The protection involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[15][17] Deprotection is achieved with a strong acid, like trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[16][17]

Boc_Workflow Amine R-NH₂ BocProtected R-NH-Boc Amine->BocProtected Boc₂O, Base (e.g., NEt₃) THF, rt DeprotectedAmine R-NH₂ BocProtected->DeprotectedAmine TFA or HCl DCM, rt

Caption: Workflow for Boc protection and deprotection of amines.

Experimental Protocol: Boc-Protection of an Amine [15]

  • Dissolve the amine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and a base such as triethylamine (NEt₃, 1.2 eq).[15]

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected amine.

Causality: THF is a good solvent for both the amine and Boc₂O. Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction, driving it to completion.

Experimental Protocol: Boc-Deprotection [18][28]

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.[28]

  • Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC. The evolution of CO₂ gas is often observed.[17]

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Causality: TFA is a strong, volatile acid that effectively cleaves the Boc group. The resulting tert-butyl cation is scavenged by the trifluoroacetate anion.[16] DCM is a common solvent that is inert to the acidic conditions.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is another cornerstone of modern peptide synthesis, prized for its orthogonality to the Boc group.[15][19] Its key feature is its lability under mild basic conditions.[20][21][22]

Mechanism of Protection and Deprotection: Protection is achieved by reacting the amine with Fmoc-Cl or Fmoc-OSu.[19][22] Deprotection proceeds via an E1cB elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which spontaneously decarboxylates to the free amine.[11][19][22]

Fmoc_Workflow Amine R-NH₂ FmocProtected R-NH-Fmoc Amine->FmocProtected Fmoc-Cl, Base (e.g., NaHCO₃) Dioxane/H₂O DeprotectedAmine R-NH₂ FmocProtected->DeprotectedAmine 20% Piperidine in DMF rt

Caption: Workflow for Fmoc protection and deprotection of amines.

Experimental Protocol: Fmoc-Protection of an Amine [19]

  • Dissolve the amino acid in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Causality: The Schotten-Baumann conditions (aqueous base) are effective for acylating amines with acid chlorides like Fmoc-Cl. The base neutralizes the HCl byproduct.[19]

Experimental Protocol: Fmoc-Deprotection [28]

  • Treat the Fmoc-protected substrate with a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature. The reaction is typically complete within minutes.[20][28]

  • Monitor the reaction by TLC or by observing the UV absorbance of the dibenzofulvene-piperidine adduct.[20]

  • Remove the reagents by filtration (if on solid phase) or extractive workup.

Causality: Piperidine is a secondary amine base that is strong enough to initiate the E1cB mechanism but mild enough to avoid side reactions with other sensitive functional groups.[20][21] DMF is a polar aprotic solvent that effectively solubilizes both the substrate and reagents.

Carbobenzyloxy (Cbz or Z) Group

The Cbz group is a classic amine protecting group that offers robustness and orthogonality to both acid- and base-labile groups.[8][23][24]

Mechanism of Protection and Deprotection: Protection is a straightforward acylation with benzyl chloroformate (Cbz-Cl), typically under basic conditions.[23] The primary method for deprotection is catalytic hydrogenolysis.[23][24] The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, leading to an unstable carbamic acid that decarboxylates to yield the free amine, toluene, and CO₂.[24]

Cbz_Workflow Amine R-NH₂ CbzProtected R-NH-Cbz Amine->CbzProtected Cbz-Cl, Base (e.g., Na₂CO₃) DCM/H₂O DeprotectedAmine R-NH₂ CbzProtected->DeprotectedAmine H₂, Pd/C MeOH or EtOAc, rt

Caption: Workflow for Cbz protection and deprotection of amines.

Experimental Protocol: Cbz-Protection of an Amine [23]

  • Dissolve the amine in a suitable solvent such as DCM or dioxane.

  • Add an aqueous solution of a base like sodium carbonate.

  • Cool the biphasic mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the Cbz-protected amine.

Causality: The base neutralizes the HCl formed, and the biphasic system helps to control the reaction rate and improve yields.

Experimental Protocol: Cbz-Deprotection (Catalytic Hydrogenolysis) [24]

  • Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the reaction vessel, evacuate, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle 3 times.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Upon completion (monitored by TLC), carefully purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain the deprotected amine.

Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the cleavage of benzylic C-O bonds.[24] Solvents like methanol and ethyl acetate are inert and provide good solubility. The process is clean, yielding only toluene and CO₂ as byproducts.[24]

Conclusion and Strategic Recommendations

The choice of an amine protecting group is a critical decision in the design of a synthetic route. While this compound offers a valuable combination of stability and mild deprotection, a wealth of alternatives provides the modern chemist with unparalleled flexibility.

  • For acid-sensitive substrates , the Fmoc group is an excellent choice due to its mild, basic cleavage conditions.

  • When base-lability is a concern , the Boc group provides a robust, acid-cleavable alternative.

  • If orthogonality to both acid and base is required , the Cbz group, removable by hydrogenolysis, is the classic and reliable option, provided the substrate lacks other reducible functionalities.

  • For extreme stability, the Tosyl group can be employed, but researchers must be prepared for the harsh conditions required for its removal.

By understanding the distinct properties and mechanisms of these protecting groups, researchers can navigate the complexities of multi-step synthesis with greater precision and success.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Hog, D. T., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Wikipedia. Tosyl group.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Organic Chemistry Portal. Protective Groups.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ResearchGate.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • Hog, D. T., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Fiveable. 11.3 Protecting groups.
  • Unknown Author. 10_Protecting groups.
  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • ResearchGate. (2025). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed.
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • Matoba, M., et al. (2007). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online.
  • ResearchGate. (2025). Protecting Groups in Peptide Synthesis.
  • Unknown Author. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • American Chemical Society. Odorless nosyl deprotection by in-situ formation of a thiolate.
  • ResearchGate. (2025). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • Synlett. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • ResearchGate. (2025). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
  • Szostak, M., et al. (2012). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters.
  • Wikipedia. Protecting group.

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A Senior Application Scientist's Guide to Sulfonylating Agents in Peptide Synthesis: A Yield-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and complex organic synthesis, the strategic incorporation of a sulfonamide moiety can be a transformative step. This functional group can enhance biological activity, improve metabolic stability, and modulate the conformational properties of peptides. The choice of sulfonylating agent is a critical decision that directly influences reaction yield, purity, and the overall efficiency of your synthetic workflow. This guide provides an in-depth, objective comparison of common sulfonylating agents used in peptide synthesis, supported by experimental data and field-proven insights to empower you in making informed decisions for your research and development endeavors.

The "Why": Mechanistic Insights into Sulfonamide Bond Formation

The sulfonylation of an amine, particularly on a solid-supported peptide, is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine's lone pair of electrons attacks the electrophilic sulfur, leading to the displacement of the chloride leaving group. The efficiency of this reaction is governed by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonylating agent, steric hindrance around both reaction partners, and the reaction conditions.

The reactivity of the sulfonylating agent is primarily dictated by the electronic nature of the substituents on the aromatic or alkyl group attached to the sulfonyl moiety. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.[1] This fundamental principle is the cornerstone for selecting the appropriate agent for a given peptide sequence and specific amino acid residue.

Head-to-Head Comparison of Common Sulfonylating Agents

The selection of a sulfonylating agent is a nuanced decision that balances reactivity, the stability of the resulting sulfonamide, and the conditions required for its potential removal if it is being used as a protecting group. Below is a comparative overview of some of the most frequently employed sulfonylating agents in peptide synthesis.

Sulfonylating AgentStructureKey CharacteristicsTypical ApplicationsReported Yields/EfficienciesPotential Side Reactions
p-Toluenesulfonyl chloride (Ts-Cl) CH₃C₆H₄SO₂ClA widely used, cost-effective, and moderately reactive agent. The resulting tosylamides are very stable and require harsh conditions for cleavage.Protection of primary and secondary amines.Good to excellent for unhindered amines.[2]Can be challenging to remove without affecting the peptide backbone.
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) O₂NC₆H₄SO₂ClThe ortho-nitro group significantly increases the electrophilicity of the sulfur atom, leading to high reactivity. The resulting nosylamides can be cleaved under mild, orthogonal conditions.[3][4]Amine protection, particularly in solid-phase synthesis where mild deprotection is crucial.[5]High yields, even with hindered amines when assisted by a catalyst like DMAP.[5]The nitro group can be reduced under certain conditions.
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) (CH₃)₃(CH₃O)C₆HSO₂ClAn acid-labile sulfonylating agent primarily used for the protection of the guanidino group of arginine.Arginine side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).Generally high coupling efficiency.Can lead to O-sulfonation of serine and threonine residues during cleavage.[6]
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) C₁₃H₁₇O₃SClA highly acid-labile protecting group for the guanidino group of arginine, designed to be more easily cleaved than Mtr.Arginine side-chain protection in Fmoc-SPPS.High coupling efficiency.Can also cause sulfonation of sensitive residues like tryptophan during cleavage if not properly scavenged.[7]
2-Chloroethanesulfonyl chloride ClCH₂CH₂SO₂ClUsed to introduce a vinyl sulfonamide group, which can act as a Michael acceptor.On-resin macrocyclization of peptides via thiol-Michael addition.Reported relative efficiency of over 95% for on-resin macrocyclization.[8][9]The resulting sulfonamide linkage is generally stable.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these agents, detailed experimental protocols for on-resin sulfonylation are presented below. These protocols are representative and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: On-Resin N-Sulfonylation with p-Toluenesulfonyl Chloride (Ts-Cl)

This protocol outlines a general procedure for the sulfonylation of a primary or secondary amine on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • p-Toluenesulfonyl chloride (Ts-Cl) (5 equivalents)

  • Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and wash the resin three times with DCM.

  • Dissolve Ts-Cl in DCM and add it to the resin.

  • Add DIPEA to the resin suspension and shake the reaction vessel for 2-4 hours at room temperature.

  • Monitor the reaction progress using a Kaiser test. The test should be negative upon completion.

  • Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.

Protocol 2: DMAP-Assisted On-Resin Sulfonylation of a Hindered Amine with o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)

This protocol is adapted for more sterically hindered amines where a more reactive sulfonylating agent and a catalyst are beneficial.[5]

Materials:

  • Peptide-resin with a hindered N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (1 equivalent)

  • Collidine or 2,4,6-trimethylpyridine (5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the peptide-resin in NMP for 30 minutes.

  • In a separate vessel, dissolve o-NBS-Cl and DMAP in NMP.

  • Add the o-NBS-Cl/DMAP solution to the resin, followed by the addition of collidine.

  • Shake the reaction vessel for 4-12 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Upon completion, drain the reaction solution and thoroughly wash the resin with NMP, DCM, and finally methanol before drying under vacuum.

Visualizing the Workflow: From Reagents to Sulfonylated Peptide

The following diagram illustrates a generalized workflow for the on-resin sulfonylation of a peptide.

Caption: A generalized workflow for on-resin peptide sulfonylation.

Causality and Experimental Choices: A Deeper Dive

The choice of base, solvent, and reaction time are not arbitrary; they are dictated by the underlying chemistry.

  • Base Selection: A non-nucleophilic base like DIPEA or collidine is crucial to prevent side reactions with the highly electrophilic sulfonyl chloride. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. For hindered amines, a stronger, non-nucleophilic base may be required.

  • Solvent Considerations: The solvent must effectively swell the resin and dissolve the reagents. DMF and NMP are excellent choices for solid-phase synthesis due to their high polarity and ability to disrupt peptide aggregation. DCM is a good solvent for many sulfonyl chlorides and is often used in the reaction step.

  • Reaction Monitoring: The Kaiser test is a reliable qualitative method for detecting free primary amines. A negative result (yellow beads) indicates the completion of the sulfonylation. For secondary amines or hindered primary amines, other methods like a chloranil test or LC-MS analysis of a small cleavage sample are more appropriate.

  • Side Reaction Mitigation: The primary side reaction of concern is the sulfonation of nucleophilic side chains, such as the hydroxyl groups of serine and threonine, or the indole ring of tryptophan.[6][7] This is particularly prevalent during the final cleavage step when using sulfonyl-based protecting groups on arginine (e.g., Mtr, Pbf). The use of appropriate scavengers in the cleavage cocktail is essential to minimize these unwanted modifications. For tryptophan, using a Boc protecting group on the indole nitrogen can prevent sulfonation.[7]

Conclusion: Selecting the Right Tool for the Job

The successful synthesis of sulfonated peptides hinges on the careful selection of the sulfonylating agent and the optimization of reaction conditions. For routine protection of unhindered amines where robust stability is desired, p-toluenesulfonyl chloride remains a viable and economical choice. For applications requiring mild and orthogonal deprotection, 2-nitrobenzenesulfonyl chloride is a superior alternative, offering high reactivity and facile cleavage. When protecting the guanidino group of arginine, the choice between Mtr-Cl and Pbf-Cl will depend on the overall acid lability of the peptide and the presence of other sensitive residues. For specialized applications such as on-resin macrocyclization, reagents like 2-chloroethanesulfonyl chloride provide unique opportunities for novel peptide architectures.

By understanding the mechanistic principles and considering the practical aspects outlined in this guide, researchers can navigate the complexities of peptide sulfonylation and achieve higher yields and purity in their synthetic endeavors.

References

  • Pettersen, D., et al. (2017). DMAP-Assisted Sulfonylation of a Hindered Amine on Solid Support. Benchchem.
  • BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.
  • Yajima, H., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
  • BenchChem. (2025). A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity. BenchChem.
  • Scales, C. W., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4043-4048.
  • Yoshiya, T., et al. (2011). “On-Resin” Disulfide Peptide Synthesis with Methyl 3-Nitro-2-pyridinesulfenate. Journal of the American Chemical Society, 133(43), 17243-17249.
  • Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage.
  • Agilent. (n.d.).
  • Wang, Y., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(59), 34369-34374.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Ben-Ishai, D., & Berger, A. (1970). A Comparative Study of Terminating Agents for Use in Solid-Phase Peptide Synthesis. Tetrahedron Letters, 11(21), 1787-1790.
  • BenchChem. (2025).
  • Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
  • Ghorbani-Vaghei, R., & Malaekehpour, M. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21.
  • Hancock, W. S., & Harding, D. R. K. (1984). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 1, pp. 235-262). Humana Press.
  • Rapp Polymere. (n.d.).
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride...
  • Scales, C. W., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4043-4048.
  • Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Lipshutz, B. H., & Ghorai, S. (2012). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Israel Journal of Chemistry, 52(3-4), 237-257.
  • BenchChem. (2025). A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity. BenchChem.
  • Wang, Y. C., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 310-319.
  • Wessolowski, A., & Beck-Sickinger, A. G. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2377-2388.
  • A2B Chem. (n.d.). 98-59-9 | p-Toluenesulfonyl chloride(PTSC). A2B Chem.
  • García-Ramos, Y., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Molecules, 28(9), 3815.
  • Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546.
  • D'Hondt, M., et al. (2014). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 12(26), 4683-4696.
  • Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546.

Sources

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not merely a number on a certificate of analysis; it is the foundation of reproducible and reliable results. 2-Nitrobenzenesulfonyl fluoride (NBSF), a key reagent in organic synthesis and the development of novel chemical probes, is no exception.[1] Impurities can lead to unpredictable reaction kinetics, the formation of undesirable by-products, and compromised yields, ultimately impacting the integrity of research and the safety of pharmaceutical intermediates.[2][3][4]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound products. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind methodological choices, empowering you to select and implement the most appropriate techniques for your specific analytical challenges. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing not only procedural steps but also the strategic reasoning that underpins robust analytical science.

The Analytical Challenge: Understanding Potential Impurities

Effective purity analysis begins with an understanding of what impurities are likely to be present. The most common commercial synthesis for this compound involves a halide exchange reaction from its precursor, 2-nitrobenzenesulfonyl chloride.[5] This process, along with potential side reactions and degradation, introduces a predictable profile of potential contaminants.

Key Potential Impurities:

  • Starting Material: Residual 2-nitrobenzenesulfonyl chloride.

  • Hydrolysis Product: 2-Nitrobenzenesulfonic acid, formed by reaction with trace moisture. The sulfonyl fluoride moiety is significantly more resistant to hydrolysis than the corresponding chloride, but degradation can still occur under non-optimal conditions.[5]

  • Isomeric Impurities: 4-Nitrobenzenesulfonyl fluoride and 3-nitrobenzenesulfonyl fluoride, arising from impurities in the initial starting materials.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

Controlling these impurities is paramount. For instance, the presence of the highly reactive sulfonyl chloride precursor can lead to unintended side reactions, while the presence of isomers can complicate structural elucidation and biological testing of downstream products.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment in most quality control laboratories. It excels at separating the main compound from non-volatile and thermally sensitive impurities, making it ideal for routine quality checks and quantitative analysis of batch-to-batch consistency.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like NBSF, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds (like NBSF) are retained longer on the column than more polar impurities (like 2-nitrobenzenesulfonic acid).

Causality in Method Design:

  • Why a C18 Column? The octadecylsilane stationary phase provides a hydrophobic environment that effectively retains the aromatic NBSF molecule, allowing for excellent separation from both more polar and potentially less polar impurities.

  • Why a Gradient Elution? A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is chosen for its ability to elute a wide range of impurities with varying polarities in a single run. It ensures that highly retained, non-polar impurities are eluted efficiently while providing good resolution for early-eluting polar compounds.

  • Why UV Detection? The nitroaromatic structure of NBSF contains a strong chromophore, making it highly responsive to UV detection. A wavelength of 254 nm is typically chosen as it provides a good response for many aromatic compounds, allowing for the detection of both the main peak and potential aromatic impurities.[4]

Experimental Protocol: RP-HPLC for NBSF Purity
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid. (The acid improves peak shape and ensures ionization consistency).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Temperature control ensures reproducible retention times).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the NBSF product and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: Purity is determined by area percent calculation. The area of the main NBSF peak is divided by the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantitative assay, a reference standard of known purity must be used to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh NBSF Sample s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample (10 µL) s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (% Area) d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve NBSF in Volatile Solvent a1 Vaporize & Inject Sample s1->a1 a2 GC Separation (Temp Program) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z) a3->a4 d1 Generate Total Ion Chromatogram (TIC) a4->d1 d2 Identify Peaks via MS Library Search d1->d2 d3 Calculate Purity d1->d3 qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation s1 Accurately weigh NBSF Sample (m_NBSF) s3 Dissolve mixture in Deuterated Solvent s1->s3 s2 Accurately weigh Internal Standard (m_Std) s2->s3 a1 Acquire Spectrum (e.g., ¹⁹F NMR) s3->a1 a2 Ensure Full Relaxation (Long d1 delay) a1->a2 d1 Process Spectrum (Phase, Baseline) a2->d1 d2 Integrate Signals (I_NBSF, I_Std) d1->d2 d3 Calculate Absolute Purity using qNMR Formula d2->d3 Decision_Tree rect_node rect_node start What is the analytical goal? q1 Routine QC / Batch Release? start->q1 q2 Characterize a Reference Standard? start->q2 q3 Troubleshoot Reaction / Identify Unknowns? start->q3 ans1 Use HPLC for purity profiling. Use GC-MS for residual solvents. q1->ans1 ans2 Use qNMR for absolute purity (Assay). Use HPLC for impurity profile. Use GC-MS for volatile impurities. q2->ans2 ans3 Use GC-MS for volatile unknowns. Use LC-MS for non-volatile unknowns. Use NMR for structural elucidation. q3->ans3

Sources

A Senior Application Scientist's Guide to the Validation of 2-Nitrobenzenesulfonyl Fluoride (NBSF) for Protein Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of chemical biology and proteomics. The choice of a labeling reagent dictates the scope and success of an experiment, from identifying enzyme active sites to quantifying proteome-wide changes. Among the diverse chemical toolkits available, sulfonyl fluorides (SFs) have emerged as "privileged warheads" due to their unique reactivity profile.[1]

This guide provides an in-depth validation framework for a representative member of this class, 2-Nitrobenzenesulfonyl Fluoride (NBSF). Rather than presenting a simple protocol, we will explore the causality behind the experimental choices required to validate this reagent, compare its properties to established methods, and provide a self-validating workflow for researchers considering its use in advanced mass spectrometry (MS) applications.

The Chemical Logic of Sulfonyl Fluorides: Beyond Amine Reactivity

Unlike common amine-reactive labeling reagents such as N-hydroxysuccinimide (NHS) esters used in Tandem Mass Tags (TMT), sulfonyl fluorides possess a broader reactivity spectrum. The strong electrophilicity of the sulfur(VI) center allows NBSF to react with a range of nucleophilic amino acid residues within a protein.

Mechanism of Action: The primary mechanism is a nucleophilic attack on the sulfur atom by an amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. Critically, this reactivity is not limited to the primary amines of lysine residues and the protein N-terminus. Studies have demonstrated that sulfonyl fluorides can covalently modify:

  • Tyrosine: The hydroxyl group of tyrosine can react to form a sulfonate ester.[1][2]

  • Lysine: The ε-amino group of lysine reacts to form a stable sulfonamide.[1]

  • Serine & Threonine: The hydroxyl groups of these residues are also potential targets.[1]

  • Histidine: The imidazole side chain can be modified.[1]

This broad reactivity is a double-edged sword. While it makes NBSF a powerful tool for probing functionally important residues in enzyme active sites or protein-protein interfaces, it presents a significant challenge for routine quantitative proteomics, where labeling specificity and predictability are paramount.[3][4]

cluster_reactants Reactants cluster_product Product NBSF 2-Nitrobenzenesulfonyl Fluoride (NBSF) Labeled_Protein Covalently Labeled Protein (Sulfonamide bond) NBSF->Labeled_Protein Covalent Bond Formation Protein Protein Nucleophile (e.g., Lysine ε-NH2) Protein->Labeled_Protein HF Hydrogen Fluoride (Byproduct) Labeled_Protein->HF Displacement

NBSF covalent labeling reaction with a protein nucleophile.
Comparative Analysis: NBSF vs. Isobaric Tags (TMT)

To understand the practical implications of using NBSF, it is essential to compare it against the industry standard for multiplexed quantitative proteomics, Tandem Mass Tags (TMT). This comparison highlights that these reagents are designed for fundamentally different applications.

FeatureThis compound (NBSF)Isobaric Tags (e.g., TMTpro)
Primary Application Chemical Proteomics, Activity-Based Protein Profiling (ABPP), Covalent Inhibitor Development.[3][5]High-Throughput Quantitative Proteomics.[6]
Residue Specificity Broad: Reacts with Tyr, Lys, Ser, Thr, His. Reactivity is context-dependent.[1]Specific: Primarily targets primary amines (Lysine residues and N-termini).[6]
Multiplexing None (Inherent): Not an isobaric tag. Requires separate LC-MS runs for each sample.High (up to 18-plex): Samples are labeled, pooled, and analyzed in a single LC-MS run, minimizing variability.[6]
Workflow Complexity High: Requires extensive validation to determine labeling sites and stoichiometry.Standardized: Well-established, robust protocols for labeling, quenching, and sample pooling.
MS/MS Spectrum Complex/Unknown: No standard reporter ions. Fragmentation can be complex, potentially with neutral losses.Predictable: Generates specific, low m/z reporter ions for quantification upon MS/MS fragmentation.[7]
Data Analysis Challenging: Requires defining a variable mass modification for multiple amino acids and likely manual validation of spectra.Automated: Standard software workflows (e.g., Proteome Discoverer, MaxQuant) are optimized for TMT data.
A Self-Validating Workflow for NBSF Labeling

Due to the lack of established protocols for using NBSF in quantitative proteomics, any researcher venturing to use it must perform a rigorous, multi-stage validation. The following proposed workflow is designed as a self-validating system to confirm reactivity, assess labeling efficiency, and characterize the resulting modifications for MS/MS analysis.

cluster_phase1 Phase 1: Reactivity Confirmation cluster_phase2 Phase 2: Peptide-Level Analysis cluster_phase3 Phase 3: Data Interpretation p1_start Standard Protein (e.g., BSA) + NBSF Reagent p1_react Incubation (Controlled pH & Temp) p1_start->p1_react p1_cleanup Reagent Removal (Desalting Column) p1_react->p1_cleanup p1_ms Intact Protein MS Analysis (e.g., ESI-QTOF) p1_cleanup->p1_ms p1_validate Validation Check: Observe Mass Shift? (Δ mass = 185.0 Da per label) p1_ms->p1_validate p2_start Validated Labeled Protein p1_validate->p2_start Proceed if YES p2_digest In-Solution Tryptic Digestion p2_start->p2_digest p2_lcms LC-MS/MS Analysis (CID/HCD Fragmentation) p2_digest->p2_lcms p3_search Database Search (Variable Modification: +185.0011 Da on Y, K, S, T, H) p2_lcms->p3_search p3_manual Manual Spectra Validation p3_search->p3_manual p3_char Characterize Fragmentation: - Neutral Loss of SO3 (80 Da)? - Backbone Cleavage (b/y ions)? - Specific Reporter Ions? p3_manual->p3_char

Proposed workflow for validating NBSF protein labeling.

Experimental Protocol: Phase 1 - Reactivity Confirmation with a Standard Protein

Causality: Before proceeding to complex proteomes, it is imperative to confirm that the NBSF reagent is active and reacts with a protein under your specific buffer conditions. Using a single, well-characterized protein like Bovine Serum Albumin (BSA) allows for unambiguous confirmation of labeling by measuring the mass shift of the intact protein.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of BSA in an amine-free buffer, such as 100 mM sodium phosphate or sodium bicarbonate, pH 8.0-8.5. The slightly alkaline pH deprotonates lysine side chains, enhancing their nucleophilicity.

    • Rationale: Amine-containing buffers like Tris will compete with the protein for reaction with NBSF, reducing labeling efficiency.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in an anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN)).

    • Rationale: NBSF is susceptible to hydrolysis. Using an anhydrous solvent and preparing the stock solution fresh minimizes reagent degradation.

  • Labeling Reaction:

    • Add the NBSF stock solution to the BSA solution to achieve a 50-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

    • Rationale: A significant molar excess is used to drive the reaction to completion. Incubation time and temperature may require optimization.

  • Sample Cleanup:

    • Remove excess, unreacted NBSF using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable buffer for mass spectrometry (e.g., 50 mM Ammonium Bicarbonate).

    • Rationale: Excess reagent can suppress ionization and contaminate the mass spectrometer.

  • Intact Mass Analysis:

    • Analyze the desalted, labeled BSA using an ESI-TOF or Orbitrap mass spectrometer capable of intact protein analysis. Acquire a mass spectrum of an unlabeled BSA control for comparison.

    • Validation Checkpoint: Compare the mass of the labeled BSA to the control. A successful reaction will result in a mass increase corresponding to multiples of the NBSF modification mass (C₆H₄NO₄S), which is approximately 185.0011 Da . Observing a distribution of species (e.g., +185 Da, +370 Da, +555 Da) will confirm the reaction and provide an initial assessment of labeling stoichiometry.

Experimental Protocol: Phase 2 & 3 - Peptide-Level Analysis and Data Interpretation

Causality: Once intact protein labeling is confirmed, the next critical step is to identify which specific residues were modified and to understand how these modified peptides fragment in the mass spectrometer. This knowledge is essential for building a reliable data analysis method.

  • Protein Digestion:

    • Take the labeled, desalted BSA from Phase 1.

    • Perform a standard in-solution tryptic digest. This involves reduction (e.g., with DTT), alkylation (e.g., with iodoacetamide), and overnight digestion with trypsin.

    • Rationale: Trypsin cleaves C-terminal to lysine and arginine residues. Since lysine is a potential site of NBSF labeling, modification may inhibit cleavage, providing additional evidence of labeling at that site.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a standard bottom-up proteomics workflow on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Use a data-dependent acquisition (DDA) method with both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) fragmentation enabled if possible.

    • Rationale: Different fragmentation methods can yield complementary information. CID often produces rich b- and y-ion series for sequencing, while HCD can reveal specific neutral losses or reporter-like ions.[8][9]

  • Database Search & Manual Validation:

    • Search the acquired MS/MS data against the BSA sequence using a search engine like Mascot, Sequest, or MaxQuant.

    • Crucial Step: Configure the search parameters to include a variable modification of +185.0011 Da on all potential target residues: Tyrosine (Y), Lysine (K), Serine (S), Threonine (T), and Histidine (H).

    • Validation Checkpoint: Manually inspect the MS/MS spectra of identified "NBSF-modified" peptides. A confident identification requires a series of b- and/or y-ions that unambiguously map the modification to a specific residue.

    • Look for characteristic fragmentation patterns. For example, some sulfonated peptides are known to exhibit a prominent neutral loss of SO₃ (-80 Da) upon fragmentation.[10] Check for this or other consistent mass losses that could serve as a diagnostic marker for NBSF-labeled peptides.

Conclusion and Expert Recommendations

This compound (NBSF) is a potent and versatile electrophile with significant utility in chemical biology for probing functional sites on proteins. Its strength lies in its ability to react with a broader range of nucleophilic amino acids than conventional amine-reactive reagents.

However, for the purpose of routine, high-throughput quantitative proteomics, this broad reactivity presents substantial challenges. The lack of specificity complicates experimental design and introduces significant hurdles for data analysis. Unlike isobaric tags like TMT, NBSF is not designed for multiplexed quantification, and there are no established, automated workflows for interpreting the data.

Recommendation: Researchers should view NBSF not as a direct alternative to TMT or iTRAQ, but as an expert-level tool for specialized applications in chemical proteomics. Its use requires a rigorous, case-by-case validation as outlined in this guide. For scientists seeking to perform robust, multiplexed quantification of protein expression changes across multiple samples, established and commercially supported technologies like TMT remain the superior and more trustworthy choice. The validation workflow described here provides the necessary framework for any researcher aiming to harness the unique reactivity of sulfonyl fluorides, ensuring that their experimental choices are grounded in sound scientific logic and produce verifiable results.

References

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  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]
  • Narayan, R. et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]
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  • University of Montana. Fluorine labeling of proteins for NMR studies. [Link]
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  • Battiste, J. L. & Wagner, G. (2000). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. NIH.
  • Boersema, P. J. et al. (2011).
  • Shiraishi, K. et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.
  • An, Y. et al. (2018). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Mass Spectrometry Letters.
  • Wleklinski, M. et al. (2018). Experimental proteomics workflow for identification of proteins and verification of the presence of fluoridated peptides.
  • Rauniyar, N. & Yates, J. R. (2014).
  • Navare, A. T. et al. (2020). Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time.
  • MtoZ Biolabs. (2024).
  • Gu, C. et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
  • Mohammadi, F. et al. (2016). De novo peptide sequencing using CID and HCD spectra pairs. PubMed. [Link]
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  • Sakanaka, T. et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed.
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A Guide for Senior Application Scientists: Comparing the Aqueous Stability of Sulfonyl Fluorides and Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent modifiers has become a cornerstone for achieving durable and potent therapeutic effects. Among the electrophilic warheads available, sulfonyl halides—specifically sulfonyl fluorides (R-SO₂F) and sulfonyl chlorides (R-SO₂Cl)—are frequently employed. However, their utility is profoundly dictated by their stability in aqueous environments, a critical parameter for any compound destined for biological systems. This guide provides an in-depth comparison of their aqueous stability, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal reagent for their application.

The Chemical Foundation of Stability: A Tale of Two Halides

The striking difference in the aqueous stability between sulfonyl fluorides and sulfonyl chlorides is rooted in the fundamental properties of the sulfur-halogen bond. The Sulfur(VI)-Fluorine (S-F) bond is significantly stronger and more thermodynamically stable than the Sulfur(VI)-Chlorine (S-Cl) bond.[1][2] The homolytic bond dissociation energy for the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, whereas for the S-Cl bond in SO₂Cl₂, it is merely 46 kcal/mol.[2]

This disparity in bond strength dictates their susceptibility to hydrolysis.

  • Sulfonyl Chlorides (R-SO₂Cl): These compounds are classic electrophiles, highly reactive and readily susceptible to nucleophilic attack by water.[3] Their hydrolysis can proceed through different mechanisms, including a direct bimolecular nucleophilic substitution (Sɴ2-type) at the sulfur center.[4] For certain alkanesulfonyl chlorides, an elimination-addition pathway involving a highly reactive "sulfene" intermediate (R-CH=SO₂) is also possible, particularly under basic conditions. This inherent reactivity makes many sulfonyl chlorides, especially heteroaromatic variants, prone to rapid decomposition in the presence of even trace amounts of water.[5][6]

  • Sulfonyl Fluorides (R-SO₂F): In stark contrast, the S-F bond is exceptionally robust and largely resistant to hydrolysis across a wide pH range.[1][7] This remarkable stability is a foundational principle of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" platform.[8][9] The S-F bond's resistance to reduction and hydrolysis allows sulfonyl fluorides to persist in complex biological media, making them ideal for applications requiring a delicate balance of stability and latent reactivity.[2][10][11] While their stability is a key feature, it is not absolute; substitution patterns on the aryl ring can modulate reactivity, though they remain significantly more stable than their chloride counterparts.[12][13]

Mechanistic Overview of Hydrolysis

The divergent pathways for hydrolysis underscore the stability differences. The relative ease of displacing the larger, more polarizable chloride anion versus the smaller, strongly-bound fluoride anion is the critical determinant.

G cluster_0 Sulfonyl Chloride Pathway (High Reactivity) cluster_1 Sulfonyl Fluoride Pathway (High Stability) RSO2Cl R-SO₂Cl TS1 Transition State [HO--SO₂(Cl)--R]⁻ RSO2Cl->TS1 Sɴ2 Attack H2O H₂O / OH⁻ RSO3H R-SO₃H (Sulfonic Acid) TS1->RSO3H HCl HCl TS1->HCl RSO2F R-SO₂F NR No Reaction (or very slow) RSO2F->NR H2O_2 H₂O / OH⁻

Figure 1. Comparative hydrolysis pathways. Sulfonyl chlorides readily undergo nucleophilic attack by water, leading to rapid degradation. Sulfonyl fluorides are exceptionally stable under the same conditions.

Comparative Stability: A Quantitative Look

While sulfonyl chlorides are generally understood to be unstable, the degree of instability varies. Similarly, while sulfonyl fluorides are robust, their reactivity can be tuned. The key differentiator is the timescale of their stability in aqueous buffer at physiological pH.

Compound ClassRepresentative StructureTypical Half-Life (pH 7.4, 37 °C)Key CharacteristicsApplication Focus
Aryl Sulfonyl Chlorides Benzene-SO₂ClMinutes to a few hoursHighly reactive, prone to rapid hydrolysis.[14]Chemical Synthesis (often in situ)
Heteroaryl Sulfonyl Chlorides Pyridine-SO₂ClSeconds to minutesGenerally very unstable, subject to multiple decomposition pathways.[5]Reactive Intermediates
Aryl Sulfonyl Fluorides Benzene-SO₂FMany hours to daysHigh hydrolytic stability, tunable reactivity via ring electronics.[12][15]Covalent Probes, Drug Discovery, SuFEx[16][17]
Fluorosulfates Phenyl-OSO₂F> DaysGenerally more stable and less reactive than corresponding sulfonyl fluorides.[18]Covalent Probes, Chemical Biology

Note: Data is generalized from multiple sources. Specific half-lives are highly dependent on the substituents and precise buffer conditions.

Some studies have shown that even within the sulfonyl fluoride class, substitutions on the aromatic ring can lead to agents with limited stability in buffer, deeming them too reactive for use as pharmacological tools.[12] Conversely, other substitution patterns significantly increase stability, creating a favorable balance between aqueous stability and target reactivity.[12]

Experimental Protocol: Assessing Hydrolytic Stability via HPLC

To ensure the trustworthiness of claims regarding a compound's stability, a robust and reproducible experimental protocol is essential. This method provides a quantitative measure of hydrolytic half-life (t₁/₂).

Objective: To determine the rate of hydrolysis of a sulfonyl halide in a physiologically relevant aqueous buffer.

Materials:

  • Phosphate-Buffered Saline (PBS), 10x stock solution (pH 7.4)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Sulfonyl halide test compound

  • Deionized water

  • HPLC system with a suitable C18 column

Methodology:

  • Buffer Preparation: Prepare a 1x PBS solution (e.g., 10 mM phosphate buffer, 137 mM NaCl, 2.7 mM KCl, pH 7.4) using deionized water. Filter the buffer through a 0.22 µm filter. Pre-warm the buffer to 37 °C.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the sulfonyl halide test compound in 100% DMSO.

  • Initiation of Hydrolysis Reaction:

    • To a clean vial, add 990 µL of the pre-warmed 1x PBS.

    • To initiate the reaction (t=0), add 10 µL of the 10 mM stock solution to the PBS, vortexing immediately. This yields a final concentration of 100 µM with 1% DMSO as a co-solvent.

  • Time-Point Sampling:

    • Immediately inject a 50 µL aliquot onto the HPLC system (this is the t=0 time point).

    • Incubate the reaction vial at 37 °C.

    • Withdraw and inject additional aliquots at predetermined time points (e.g., t = 5, 15, 30, 60, 120, 240 minutes). The frequency of sampling should be adjusted based on the expected stability of the compound.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a suitable gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) to achieve good separation between the parent sulfonyl halide and its hydrolyzed sulfonic acid product.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent sulfonyl halide at each time point.

    • Normalize the peak area at each time point (tₓ) to the peak area at t=0.

    • Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time.

    • The slope of the resulting line is the negative of the first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

Practical Implications & Workflow: Selecting the Right Warhead

The choice between a sulfonyl fluoride and a sulfonyl chloride is not merely academic; it has profound consequences for experimental success.

  • Sulfonyl Fluorides are the superior choice for biological applications. Their inherent stability ensures that the compound can reach its intended biological target in vivo or in cell-based assays without premature degradation.[7][19] This minimizes off-target effects caused by reaction with water and increases the concentration of the active probe available for target engagement.[11] They are the warhead of choice for developing selective covalent inhibitors targeting non-cysteine residues like lysine, tyrosine, and serine.[13][17]

  • Sulfonyl Chlorides are primarily relegated to the role of synthetic intermediates. Their high reactivity is advantageous for chemical synthesis, where they can be generated and immediately reacted with a nucleophile in a controlled, often anhydrous, environment.[3][18] However, their poor aqueous stability makes them generally unsuitable for applications requiring sustained presence in a biological milieu.[20]

Decision-Making Workflow

This workflow guides the selection process based on the intended application.

G start Define Application q1 Requires High Stability in Aqueous/Biological Media? start->q1 q2 Intended for Covalent Probe or In-Vivo Use? q1->q2 Yes q3 Is Rapid, High-Yield Synthesis the Primary Goal? q1->q3 No q2->q3 No fluoride Select Sulfonyl Fluoride (R-SO₂F) q2->fluoride Yes q3->q1 No chloride Consider Sulfonyl Chloride (R-SO₂Cl) (Use in controlled, anhydrous conditions) q3->chloride Yes end_f Proceed with stability validation and biological testing. fluoride->end_f end_c Proceed with synthesis. Not suitable for bio-assays. chloride->end_c

Sources

A Comparative Guide to the Chemoselectivity of 2-Nitrobenzenesulfonyl Fluoride in Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively modify one functional group in the presence of others is paramount. This guide provides an in-depth analysis of the chemoselectivity of 2-nitrobenzenesulfonyl fluoride (o-NBSF), a reagent of increasing importance in modern organic synthesis. We will explore its reactivity with multifunctional compounds, compare its performance against established alternatives, and provide the experimental data and protocols necessary to leverage its unique properties in your work.

Introduction: The Quest for Orthogonal Reactivity

The synthesis of complex molecules, particularly in pharmaceutical and materials science, often involves intermediates bearing multiple reactive sites, such as amino and hydroxyl groups. The challenge lies in modifying a target functional group without affecting others, a concept known as chemoselectivity. 2-Nitrobenzenesulfonyl chloride (o-NBSCl) and its fluoride counterpart, o-NBSF, have emerged as highly versatile reagents for the protection and activation of amines.[1][2] The presence of the ortho-nitro group significantly influences the reactivity of the sulfonyl moiety, offering distinct advantages over traditional sulfonylating agents.[3] This guide will focus on o-NBSF, highlighting its unique reactivity profile.

The Superior Selectivity of o-NBSF for Amines

The primary advantage of 2-nitrobenzenesulfonyl derivatives lies in their exceptional selectivity for amines over alcohols. This is a critical feature when working with molecules such as amino acids, amino alcohols, and other polyfunctional scaffolds.

Reactivity with Amines: A Clear Hierarchy

o-NBSF reacts readily with primary and secondary amines to form stable sulfonamides.[4] This reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of other functional groups. The resulting 2-nitrobenzenesulfonamides serve as excellent protecting groups that can be readily cleaved under mild conditions using thiols, a key advantage over the more robust tosyl and mesyl groups.[5][6][7]

The general order of reactivity with amines is: Primary Amines > Secondary Amines >> Tertiary Amines

Tertiary amines are generally unreactive towards o-NBSF under standard conditions. This allows for the selective sulfonylation of primary and secondary amines in the presence of tertiary amines.

Amine vs. Alcohol Selectivity: The Decisive Factor

While sulfonylating agents can, in principle, react with both amines and alcohols, the inherent nucleophilicity difference dictates the selectivity. Amines are significantly more nucleophilic than alcohols, leading to a strong preference for N-sulfonylation over O-sulfonylation. o-NBSF exhibits a very high degree of chemoselectivity for amines in the presence of hydroxyl groups. This allows for the clean protection of an amino group in a molecule containing one or more hydroxyl functions without the need for protecting the alcohol.

Several factors contribute to this high selectivity:

  • Nucleophilicity: The nitrogen atom in an amine is a much stronger nucleophile than the oxygen atom in an alcohol.

  • Steric Hindrance: The approach to the sulfur atom of the sulfonyl fluoride can be sterically demanding, and the less hindered approach of the amine nitrogen is favored.

  • Reaction Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base that facilitates the reaction with the amine without promoting the less favorable reaction with the alcohol.

Comparative Analysis: o-NBSF vs. Alternative Sulfonylating Agents

To fully appreciate the utility of o-NBSF, a comparison with more traditional sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) is essential.

FeatureThis compound (o-NBSF)p-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Reactivity HighModerateHigh
Amine/Alcohol Selectivity ExcellentGood to ModerateGood to Moderate
Deprotection Conditions Mild (thiolates)[5][6]Harsh (strong acid or reducing agents)Harsh (strong acid or reducing agents)
Handling Solid, generally stable[8]Solid, moisture-sensitive[9]Liquid, corrosive, moisture-sensitive
Leaving Group Ability Excellent (Nosylate)Excellent (Tosylate)[10][11]Excellent (Mesylate)

As the table illustrates, while all three reagents are effective sulfonylating agents, o-NBSF offers a crucial advantage in the mildness of its deprotection conditions. This "orthogonality" is highly desirable in multi-step syntheses where sensitive functional groups must be preserved. The nosyl group can be removed without affecting many other common protecting groups.[6]

Experimental Protocol: Selective N-Sulfonylation of an Amino Alcohol

This protocol provides a general procedure for the selective N-sulfonylation of a primary or secondary amino alcohol using o-NBSF.

Materials
  • Amino alcohol

  • This compound (o-NBSF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure
  • Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve o-NBSF (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the o-NBSF solution dropwise to the stirring solution of the amino alcohol and base over 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Purification A Dissolve amino alcohol in anhydrous DCM B Add non-nucleophilic base (TEA or DIPEA) A->B D Add o-NBSF solution dropwise to amino alcohol B->D C Dissolve o-NBSF in anhydrous DCM C->D E Stir at room temperature (Monitor by TLC) D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the selective N-sulfonylation of an amino alcohol using o-NBSF.

Mechanistic Insights and Rationale for Reagent Selection

The high chemoselectivity of o-NBSF is rooted in fundamental principles of chemical reactivity. The choice of a sulfonyl fluoride over the more common sulfonyl chloride can also be advantageous. The sulfur-fluorine bond is exceptionally strong, making sulfonyl fluorides more resistant to hydrolysis and less prone to side reactions compared to their chloride counterparts.[12] This inherent stability contributes to cleaner reactions and often higher yields.

The decision to use o-NBSF over other sulfonylating agents can be guided by the following considerations:

G Start Need to sulfonylate a multifunctional compound? Q1 Is mild deprotection of the sulfonamide required? Start->Q1 A1_Yes Use o-NBSF Q1->A1_Yes Yes Q2 Is the substrate sensitive to harsh conditions? Q1->Q2 No A2_Yes Consider o-NBSF for its stability Q2->A2_Yes Yes A2_No TsCl or MsCl may be suitable Q2->A2_No No

Caption: Decision tree for selecting a sulfonylating agent.

Conclusion

This compound stands out as a superior reagent for the chemoselective sulfonylation of amines in the presence of hydroxyl groups and other sensitive functionalities. Its high reactivity towards amines, coupled with the mild conditions required for the subsequent deprotection of the resulting sulfonamide, makes it an invaluable tool in modern organic synthesis. By understanding the principles governing its reactivity and comparing its performance to other common sulfonylating agents, researchers can make informed decisions to streamline their synthetic strategies and achieve their target molecules with greater efficiency and selectivity.

References

  • Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters.
  • ResearchGate. (n.d.). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
  • ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF.
  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
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  • National Center for Biotechnology Information. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Journal of Organic Chemistry, 87(22), 15061-15070.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonyl chloride 97 1694-92-4.
  • Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid.
  • Chemistry Stack Exchange. (2017, March 12). Tosyl Chloride? why not anything else.
  • Wikipedia. (n.d.). Tosyl group.
  • MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • National Center for Biotechnology Information. (n.d.). This compound | C6H4FNO4S | CID 97375.
  • BenchChem. (n.d.). The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution and Beyond.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • ChemRxiv. (n.d.). N-Heterocyclic carbene catalyzed SuFEx reactions of functionalized secondary alcohols.
  • National Center for Biotechnology Information. (n.d.). Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts.

Sources

A Comparative Analysis of 2-Nitrobenzenesulfonyl Fluoride and Other N-Protecting Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The choice of an appropriate N-protecting group is a critical decision that dictates the efficiency, chemoselectivity, and ultimate yield of a synthetic route. This guide provides a comprehensive comparative analysis of the 2-nitrobenzenesulfonyl (nosyl) group, introduced via 2-nitrobenzenesulfonyl fluoride or chloride, alongside the three most ubiquitous amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

This analysis, grounded in experimental data and established protocols, is designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection and application of these vital synthetic tools.

The Critical Role of N-Protection in Synthesis

The amine functional group, with its inherent nucleophilicity and basicity, is a frequent participant in a wide array of chemical transformations.[] To prevent undesired side reactions and ensure the selective modification of other functional groups within a molecule, temporary protection of the amine is often indispensable.[][2] An ideal protecting group should be easily and selectively introduced, stable to a variety of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.[]

The concept of "orthogonal protection" is central to the synthesis of complex molecules bearing multiple functional groups.[3][4] This strategy employs protecting groups that can be cleaved under distinct, non-interfering conditions, allowing for the sequential deprotection and functionalization of specific sites within a molecule.[3][5] The protecting groups discussed herein—nosyl, Boc, Cbz, and Fmoc—form a powerful, largely orthogonal set, each with its unique domain of application.

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Versatile Tool

The 2-nitrobenzenesulfonyl group, often referred to as the "nosyl" or "Ns" group, has emerged as a highly versatile protecting group for primary and secondary amines.[6] Introduced by reacting an amine with 2-nitrobenzenesulfonyl chloride or fluoride, the resulting sulfonamide is stable under a wide range of conditions. The true power of the nosyl group, however, lies in its facile cleavage under mild, nucleophilic conditions, a feature that distinguishes it from the more robust arylsulfonyl protecting groups like tosyl (Ts).[6][7]

The electron-withdrawing nature of the ortho-nitro group is key to the nosyl group's utility.[6] It not only enhances the acidity of the N-H proton of the nosylamide, facilitating N-alkylation in what is known as the Fukuyama amine synthesis, but it also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), the mechanism by which the group is cleaved.[6][8]

Mechanism of Nosyl Group Deprotection

The cleavage of a nosyl group is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[6][9] The base deprotonates the thiol to generate a potent thiolate nucleophile. This thiolate attacks the electron-deficient aromatic ring of the nosyl group to form a transient Meisenheimer complex.[8][9] Subsequent collapse of this intermediate liberates the free amine and a thioether byproduct.[9]

Caption: Mechanism of Nosyl Group Deprotection.

Comparative Analysis of N-Protecting Groups

The selection of an N-protecting group is a strategic decision guided by the specific demands of a synthetic route. The following sections provide a comparative overview of the nosyl group alongside Boc, Cbz, and Fmoc, with a focus on their stability, cleavage conditions, and orthogonality.

Protecting GroupIntroduction ReagentProtection ConditionsCleavage ConditionsStability
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride/fluorideBase (e.g., Pyridine, TEA), CH₂Cl₂Thiol (e.g., Thiophenol) + Base (e.g., K₂CO₃)Stable to strong acids and hydrogenolysis.
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., TEA, NaOH), THF or CH₂Cl₂Strong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis.[10]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Dioxane/H₂OCatalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)Stable to mild acid and base.[10]
Fmoc Fmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃), Dioxane/H₂OBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis.[10]
Orthogonality: A Key Strategic Consideration

The distinct cleavage conditions for each of these protecting groups allow for their use in orthogonal protection schemes, a critical strategy in the synthesis of complex molecules like peptides and polyamines.[3][5]

  • A nosyl group is stable to the acidic conditions used to remove a Boc group and the hydrogenolysis conditions used to cleave a Cbz group.[11][12]

  • A Boc group is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Cbz cleavage.[10]

  • A Cbz group is stable to the mild acidic and basic conditions used for Boc and Fmoc removal, respectively.[10]

  • An Fmoc group is stable to both acidic and hydrogenolytic cleavage conditions.[10]

Orthogonality_of_Protecting_Groups cluster_conditions Cleavage Conditions cluster_groups Protecting Groups Acid Strong Acid (e.g., TFA) Boc Boc Acid->Boc Cleaves Base Base (e.g., Piperidine) Fmoc Fmoc Base->Fmoc Cleaves Hydrogenolysis H₂, Pd/C Cbz Cbz Hydrogenolysis->Cbz Cleaves Thiol Thiol + Base Nosyl Nosyl Thiol->Nosyl Cleaves Boc->Base Stable Boc->Hydrogenolysis Stable Boc->Thiol Stable Fmoc->Acid Stable Fmoc->Hydrogenolysis Stable Fmoc->Thiol Stable Cbz->Acid Stable (mild) Cbz->Base Stable Cbz->Thiol Stable Nosyl->Acid Stable Nosyl->Base Stable Nosyl->Hydrogenolysis Stable

Caption: Orthogonality of common N-protecting groups.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the protection and deprotection of a primary amine using 2-nitrobenzenesulfonyl chloride, di-tert-butyl dicarbonate, benzyl chloroformate, and 9-fluorenylmethyloxycarbonyl chloride.

Protection of a Primary Amine

Amine_Protection_Workflow Start Primary Amine Dissolve Dissolve amine and base in appropriate solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Slowly add protecting group reagent Cool->Add_Reagent React Stir at room temperature Add_Reagent->React Workup Aqueous workup and extraction React->Workup Purify Purification (e.g., chromatography) Workup->Purify End Protected Amine Purify->End

Caption: General workflow for N-protection of a primary amine.

A. 2-Nitrobenzenesulfonyl (Nosyl) Protection [7][13]

  • Materials: Primary amine (1.0 equiv), 2-nitrobenzenesulfonyl chloride (1.05 equiv), pyridine (2.0 equiv), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the primary amine in CH₂Cl₂ and cool the solution to 0 °C.

    • Add pyridine to the stirred solution.

    • Slowly add 2-nitrobenzenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion (monitored by TLC), dilute with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography if necessary.

B. tert-Butoxycarbonyl (Boc) Protection [5]

  • Materials: Primary amine (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv), triethylamine (TEA) (1.5 equiv), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the primary amine in THF and add TEA.

    • Add a solution of Boc₂O in THF dropwise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate to yield the Boc-protected amine.

C. Benzyloxycarbonyl (Cbz) Protection [5]

  • Materials: Primary amine (1.0 equiv), benzyl chloroformate (Cbz-Cl) (1.1 equiv), sodium bicarbonate (NaHCO₃) (2.0 equiv), dioxane, water.

  • Procedure:

    • Dissolve the amine in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ and cool the mixture to 0 °C.

    • Slowly add Cbz-Cl while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

D. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection [5]

  • Materials: Primary amine (1.0 equiv), Fmoc-OSu (1.05 equiv), sodium bicarbonate (NaHCO₃) (2.0 equiv), dioxane, water.

  • Procedure:

    • Dissolve the amine in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ and stir until dissolved.

    • Add Fmoc-OSu and stir vigorously at room temperature for 4-6 hours.

    • Upon completion, add water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl and brine, then dry and concentrate.

Deprotection of the N-Protected Amine

A. Nosyl Deprotection [7][9]

  • Materials: Nosyl-protected amine (1.0 equiv), thiophenol (2.0 equiv), potassium carbonate (K₂CO₃) (3.0 equiv), acetonitrile or DMF.

  • Procedure:

    • Dissolve the nosyl-protected amine in acetonitrile or DMF.

    • Add K₂CO₃ and thiophenol.

    • Stir the mixture at room temperature for 1-3 hours.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M NaOH, water, and brine.

    • Dry, filter, and concentrate to yield the deprotected amine.

B. Boc Deprotection [5]

  • Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the Boc-protected amine in CH₂Cl₂.

    • Add an equal volume of TFA.

    • Stir at room temperature for 30-60 minutes.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt.

C. Cbz Deprotection [5]

  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) for 2-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected amine.

D. Fmoc Deprotection [5]

  • Materials: Fmoc-protected amine, 20% piperidine in DMF.

  • Procedure:

    • Dissolve the Fmoc-protected amine in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 10-30 minutes.

    • Remove the solvent and excess piperidine under high vacuum.

    • Purification by chromatography may be necessary to remove the dibenzofulvene-piperidine adduct.

Conclusion

The selection of an N-protecting group is a critical decision in the design of a synthetic strategy. The 2-nitrobenzenesulfonyl (nosyl) group offers a powerful and versatile option, particularly notable for its mild cleavage conditions which provide orthogonality to the widely used Boc and Cbz protecting groups.[12] While Boc, Cbz, and Fmoc each have well-established domains of utility, a thorough understanding of their respective stabilities, cleavage mechanisms, and compatibilities is paramount for the successful synthesis of complex and sensitive molecules. By carefully considering the principles of orthogonal protection and the specific requirements of the target molecule, researchers can harness the full potential of these indispensable tools in modern organic chemistry.

References

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995, 36 (36), 6373–6374. [Link]
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  • Kurosawa, W.; Kan, T.; Fukuyama, T. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth.2002, 79, 186. [Link]
  • Matoba, M.; Kajimoto, T.; Node, M. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synth. Commun.2008, 38 (8), 1194-1200. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

As researchers and developers, our focus is often on the innovative applications of reagents like 2-Nitrobenzenesulfonyl fluoride (NBSF). With its highly reactive sulfonyl fluoride group, it is a valuable tool in organic synthesis, particularly for creating sulfonamides and other derivatives.[1] However, its reactivity, a boon in synthesis, demands our utmost respect and diligence when the material becomes waste. This guide moves beyond the product's application to address a critical, yet often overlooked, aspect of the laboratory workflow: its safe and compliant disposal. The following procedures are designed to provide a clear, logical, and scientifically-grounded framework for managing NBSF waste, ensuring the safety of personnel and the protection of our environment.

Hazard Profile & Immediate Safety Precautions

This compound is not a benign solid. It is classified as a corrosive, acidic, organic compound that poses multiple health risks.[2] Understanding these hazards is the foundation of safe handling and disposal. All personnel handling this chemical, whether in its pure form or as waste, must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following precautions.

Table 1: Hazard Summary and Essential Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE & Safety Measures
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage.[2]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Lab coat, long sleeves, and closed-toe shoes. For significant quantities, a chemical-resistant apron is recommended.
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled.[2]Eye/Face Protection: Tight-sealing safety goggles and a face shield.[3] Respiratory: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Skin Sensitization (Category 1) May cause an allergic skin reaction upon repeated contact.[2]Adherence to glove and protective clothing protocols is critical to prevent sensitization.
Corrosive to Metals (Category 1) May be corrosive to certain metals.[2]Store in original or compatible containers (e.g., glass, high-density polyethylene). Avoid metal containers unless specifically approved.[4]
Moisture Sensitivity May decompose upon exposure to moist air or water, likely forming acidic byproducts.[3][4]Keep containers tightly sealed and store in a dry, cool environment.[3]

The Core Principle of NBSF Disposal: Controlled Hydrolysis and Neutralization

The reactivity of the sulfonyl fluoride moiety with nucleophiles, including water, is the central chemical principle we must manage during disposal. While studies show this compound is remarkably stable in neutral aqueous environments (pH 7.4), its decomposition can be accelerated under basic conditions.[5][6] This controlled hydrolysis is the key to rendering the compound less hazardous.

The goal is to intentionally and safely hydrolyze the sulfonyl fluoride to the corresponding sulfonic acid, which can then be neutralized. This two-step process, performed in a controlled manner, mitigates the risks associated with disposing of the highly reactive starting material.

Disposal Decision Workflow

The appropriate disposal path depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow start Identify 2-NBSF Waste Stream decision Waste Type? start->decision protocol_a Protocol A: Small-Scale Residuals (e.g., contaminated glassware, spatulas) decision->protocol_a Residual Contamination protocol_b Protocol B: Bulk Waste & Expired Reagent (> 5g or original container) decision->protocol_b Bulk / Unused step_a1 Rinse with appropriate solvent (e.g., acetone) protocol_a->step_a1 step_b1 Ensure original container is securely sealed and intact. protocol_b->step_b1 step_a2 Add solvent rinseate SLOWLY to Stirred Basic Solution (e.g., 10% Sodium Carbonate) step_a1->step_a2 step_a3 Monitor for reaction completion (e.g., cessation of heat) step_a2->step_a3 step_a4 Neutralize final solution (pH 6-8) and dispose as aqueous waste per institutional guidelines step_a3->step_a4 step_b2 Label container clearly as 'Hazardous Waste: This compound (Corrosive, Toxic)' step_b1->step_b2 step_b3 Segregate from incompatible materials (e.g., strong bases, oxidizers) step_b2->step_b3 step_b4 Arrange for pickup by an authorized hazardous waste disposal company. step_b3->step_b4

Sources

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